molecular formula C5H12ClNO B1433826 (3-Methylazetidin-3-yl)methanol hydrochloride CAS No. 1458653-12-7

(3-Methylazetidin-3-yl)methanol hydrochloride

Numéro de catalogue: B1433826
Numéro CAS: 1458653-12-7
Poids moléculaire: 137.61 g/mol
Clé InChI: NJGWVVHLUXLQTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Methylazetidin-3-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3-methylazetidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(4-7)2-6-3-5;/h6-7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWVVHLUXLQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458653-12-7
Record name (3-methylazetidin-3-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (3-Methylazetidin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (3-Methylazetidin-3-yl)methanol hydrochloride is a substituted azetidine derivative of significant interest to the pharmaceutical industry. The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart desirable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2][3][4] This technical guide provides a comprehensive overview of the known physical properties of this compound and offers detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities incorporating the azetidine motif.

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in drug discovery.[1][2] Their inherent ring strain and constrained geometry provide unique structural features that can positively influence a molecule's interaction with biological targets.[1][3] The incorporation of an azetidine ring can enhance aqueous solubility, improve metabolic stability, and provide a rigid scaffold that reduces the entropic penalty of binding to a target protein.[1][4] As the pharmaceutical industry continues to explore chemical space beyond flat, aromatic structures, the demand for well-characterized, three-dimensional scaffolds like this compound has grown significantly.[4][5]

The hydrochloride salt form is frequently employed for basic drug candidates to improve properties such as solubility and stability.[6][7][8] A thorough understanding of the physical properties of such salts is a critical component of the preformulation and drug development process, influencing everything from route of administration to final dosage form.[7][9][10][11]

Core Molecular Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental molecular properties have been established. These serve as the foundation for further physicochemical characterization.

PropertyValueSource
Chemical Structure BLD Pharm[12]
Molecular Formula C₅H₁₂ClNOBLD Pharm[12]
Molecular Weight 137.61 g/mol BLD Pharm[12]
CAS Number 1458653-12-7BLD Pharm[12]

Experimental Determination of Key Physical Properties

The following sections provide detailed protocols for the experimental determination of critical physical properties of this compound. These methodologies are designed to be robust and provide the high-quality data necessary for regulatory submissions and further development.

The melting point is a crucial indicator of purity and is vital for many aspects of pharmaceutical development, including polymorph screening and manufacturing process design.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvents. Grind the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the capillary into the powder and then gently tapping the sealed end on a hard surface to compact the material.

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

  • Accurate Determination: Using a fresh sample, heat to approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first droplet of liquid is observed (T_onset) and the temperature at which the entire sample has melted (T_clear). The melting point is reported as the range between T_onset and T_clear. A narrow melting range is indicative of high purity.

Causality: A slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate measurement. Impurities typically depress the melting point and broaden the melting range.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary (2-3 mm) Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2 °C/min) Insert->Heat Record Record T_onset to T_clear Heat->Record

Caption: Workflow for accurate melting point determination.

A comprehensive solubility profile in various aqueous and organic media is essential for developing formulations and predicting in vivo behavior.[6][7][13]

Experimental Protocol: Equilibrium Solubility Determination

  • Solvent Selection: A range of solvents should be tested, including:

    • Purified Water

    • pH-buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • Common organic solvents (e.g., methanol, ethanol, dichloromethane, acetone)

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C and/or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in units of mg/mL or µg/mL.

Causality: Using an excess of the solid and allowing sufficient time for equilibration are critical for obtaining the true thermodynamic solubility. The choice of pH buffers is important as the solubility of a hydrochloride salt can be significantly affected by pH due to the common-ion effect.[6][8]

Logical Flow for Solubility Profiling

G Start Excess Solid + Solvent Equilibrate Agitate at Constant T (24-48h) Start->Equilibrate Separate Centrifuge/Filter Equilibrate->Separate Quantify HPLC Analysis of Supernatant Separate->Quantify Result Report Solubility (mg/mL) Quantify->Result

Caption: Key steps in determining equilibrium solubility.

The acid dissociation constant (pKa) is a measure of the ionization state of a molecule at a given pH. For an amine hydrochloride, the pKa of the conjugate acid is a critical parameter that influences solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) (e.g., 0.1 M), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the titration curve, specifically the pH at which half of the amine has been neutralized (the midpoint of the buffer region). First and second derivative plots can be used to accurately identify the equivalence point.

Causality: Potentiometric titration directly measures the change in proton concentration (pH) as a basic solution is added to the acidic conjugate acid of the amine. This provides a highly accurate and reliable determination of the pKa.

Spectroscopic data provides unequivocal confirmation of the chemical structure and can be used for quality control purposes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the methyl group, the azetidine ring protons, and the methylene protons of the methanol group.

    • ¹³C NMR will show distinct signals for each unique carbon atom, confirming the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • Key expected vibrational bands would include O-H stretching from the alcohol, N-H stretching from the protonated amine hydrochloride, and C-H and C-N stretching frequencies.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement of the molecular ion (the free base), confirming the elemental composition.

Conclusion

This compound is a valuable building block for drug discovery, leveraging the advantageous properties of the azetidine scaffold. While publicly available data on its detailed physical properties are scarce, this guide provides the necessary framework and robust experimental protocols for researchers to generate this critical information. The methodologies outlined herein for determining melting point, solubility, and pKa are fundamental to the physicochemical characterization of any novel pharmaceutical compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making in the drug development pipeline.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]
  • Azetidines of pharmacological interest. (2021). PubMed. [Link]
  • Relevance and chemistry of azetidines and ABBs.
  • Structures of some azetidine-based drugs.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Salt Selection in Drug Development. (2008). Pharmaceutical Technology. [Link]
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Informa Healthcare. [Link]
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. [Link]
  • Drug Discovery Rules for drug discovery : can simple property criteria help you to find a drug. Semantic Scholar. [Link]
  • (1-methylazetidin-3-yl)methanol;hydrochloride. Cenmed Enterprises. [Link]
  • Physical Properties in Drug Design.
  • Physical Characteriz
  • Chapter 12 Measurements of physical properties for drug design in industry.
  • Physical and Chemical Characterization for APIs. (2023). Labinsights. [Link]

Sources

A Technical Guide to (3-Methylazetidin-3-yl)methanol hydrochloride (CAS: 1458653-12-7): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of (3-Methylazetidin-3-yl)methanol hydrochloride, a functionalized azetidine building block of increasing importance in medicinal chemistry and drug development. We will explore the unique physicochemical properties conferred by the strained four-membered azetidine ring and discuss its strategic applications, particularly as a versatile scaffold and a component in protein degraders. This document details the compound's properties, offers a representative synthetic pathway, outlines rigorous analytical quality control protocols, and discusses its broader role in the design of next-generation therapeutics. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug design.[1][2] Its significance stems from a unique combination of structural and chemical properties that address common challenges in drug development. Unlike larger, more flexible saturated rings like piperidine or pyrrolidine, the azetidine motif imposes significant conformational rigidity due to its inherent ring strain.[2] This rigidity allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2]

Key advantages of incorporating an azetidine scaffold include:

  • Improved Physicochemical Properties: The sp3-rich character of the azetidine ring often leads to improved solubility and metabolic stability, crucial parameters for oral bioavailability.[1]

  • Novel Chemical Space: The strained geometry of the ring provides unique "exit vectors" for substituents, allowing chemists to explore novel binding interactions that are inaccessible with traditional scaffolds.[1]

  • Bioisosteric Replacement: Azetidines are frequently used as bioisosteres for larger rings. This substitution can tune key parameters like pKa and lipophilicity (logP) while maintaining or improving target engagement and selectivity.[1]

This compound is a prime example of this scaffold, offering a tertiary substitution pattern that provides a defined three-dimensional structure and a primary alcohol functional group that serves as a versatile handle for subsequent chemical modifications.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Improved Drug Candidate Piperidine Piperidine/Pyrrolidine Scaffold - High Flexibility - Common Motif Azetidine (3-Methylazetidin-3-yl)methanol - Conformational Rigidity - Improved Solubility - Novel Exit Vectors Piperidine->Azetidine Strategic Replacement Drug Enhanced Therapeutic Profile - Higher Potency - Better Selectivity - Favorable PK/PD Azetidine->Drug Leads to

Caption: Azetidine scaffolds as strategic bioisosteres.

Physicochemical Properties and Characterization

This compound is supplied as a stable, crystalline solid, a form that is advantageous for handling, weighing, and storage. The hydrochloride salt form significantly enhances the compound's stability and aqueous solubility compared to its free base counterpart, which is a critical consideration for its use in both synthetic transformations and biological assays.[3]

PropertyValueSource(s)
CAS Number 1458653-12-7[3][4]
Molecular Formula C₅H₁₂ClNO[4][5]
Molecular Weight 137.61 g/mol [3][4][5]
IUPAC Name (3-methylazetidin-3-yl)methanol;hydrochlorideN/A
SMILES OCC1(C)CNC1.[H]Cl[5][6]
InChI Key NJGWVVHLUXLQTI-UHFFFAOYSA-N[3]
Typical Purity ≥97%[4]
Storage Conditions Room temperature or 2-8°C, inert atmosphere[4][5]

Representative Synthesis and Purification

While specific commercial syntheses are proprietary, a chemically sound and representative pathway for producing this compound can be proposed based on established organic chemistry principles. A common and effective strategy involves the reduction of a corresponding carboxylic acid ester, such as methyl 3-methylazetidine-3-carboxylate hydrochloride.

G Start Methyl 3-methylazetidine- 3-carboxylate HCl Step1 Step 1: Ester Reduction (e.g., LiAlH₄ in THF) Start->Step1 Intermediate (3-Methylazetidin-3-yl)methanol (Free Base) Step1->Intermediate Step2 Step 2: Salt Formation (HCl in Dioxane/Ether) Intermediate->Step2 Final (3-Methylazetidin-3-yl)methanol hydrochloride Step2->Final Step3 Step 3: Purification (Recrystallization) Step3->Final High Purity Product Final->Step3 High Purity Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Ester Reduction

Causality: This protocol employs Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting the ester functional group directly to a primary alcohol. The subsequent formation of the hydrochloride salt is crucial for enhancing the compound's stability and ease of handling.[3]

Step 1: Reduction of Methyl 3-methylazetidine-3-carboxylate hydrochloride

  • Suspend methyl 3-methylazetidine-3-carboxylate hydrochloride in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) in THF dropwise to the stirred suspension. Rationale: The slow addition at low temperature controls the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring completion by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, until a granular precipitate forms. Rationale: This "Fieser workup" safely neutralizes the excess LiAlH₄ and results in an easily filterable solid.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (3-methylazetidin-3-yl)methanol free base.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude free base from Step 1 in anhydrous diethyl ether.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane dropwise with vigorous stirring.

  • A white precipitate of this compound will form.

  • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 3: Purification by Recrystallization

  • Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under high vacuum to yield the final product.

Analytical Quality Control

Rigorous quality control is essential to ensure the identity, purity, and consistency of chemical building blocks used in drug discovery.

G cluster_QC Quality Control Workflow Sample Batch of (3-Methylazetidin-3-yl) methanol HCl HPLC Purity Analysis (HPLC) Is purity ≥97%? Sample->HPLC NMR Structure Confirmation (NMR) Does spectrum match structure? HPLC->NMR Yes Fail Reject Batch / Repurify HPLC->Fail No Pass Release Batch for Use NMR->Pass Yes NMR->Fail No

Caption: A standard quality control workflow.

Protocol 1: Purity Determination by Reverse-Phase HPLC

Self-Validation: This method is designed to separate the target compound from potential impurities (e.g., starting materials, byproducts). The use of a gradient elution ensures that compounds with a range of polarities can be resolved and quantified.

  • Instrument: Standard HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Rationale: The compound lacks a strong chromophore, requiring detection at a low wavelength.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of water/acetonitrile (1:1).

  • Acceptance Criterion: Purity ≥97% by peak area integration.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Self-Validation: ¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of the molecular structure by mapping the chemical environment of each proton and carbon atom. The predicted shifts must match the experimental data for the structure to be confirmed.

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O) or DMSO-d₆.

  • ¹H NMR (400 MHz, D₂O) Predicted Signals:

    • δ ~3.5-3.8 ppm (m, 4H): Corresponds to the four protons on the two CH₂ groups of the azetidine ring.

    • δ ~3.4 ppm (s, 2H): Corresponds to the two protons of the hydroxymethyl (-CH₂OH) group.

    • δ ~1.3 ppm (s, 3H): Corresponds to the three protons of the methyl (-CH₃) group.

  • ¹³C NMR (100 MHz, D₂O) Predicted Signals:

    • δ ~70 ppm: Quaternary carbon (C-CH₃).

    • δ ~65 ppm: Methylene carbon (-CH₂OH).

    • δ ~55 ppm: Ring methylene carbons (-CH₂-N).

    • δ ~20 ppm: Methyl carbon (-CH₃).

Applications in Drug Discovery and Development

This compound is not merely an intermediate; it is a strategic tool for medicinal chemists.

  • Protein Degrader Building Block: This compound is explicitly categorized as a building block for protein degraders.[4] In the context of Proteolysis Targeting Chimeras (PROTACs), the azetidine moiety can serve as a compact and rigid component of the linker connecting the target-binding warhead and the E3 ligase-recruiting element. The primary alcohol provides a convenient attachment point for elaborating this linker.

  • Scaffold for Complex Molecules: The primary alcohol is a versatile functional handle that can be readily converted into other groups through reactions such as oxidation (to an aldehyde or carboxylic acid), etherification, or esterification. This allows for the facile incorporation of the azetidine scaffold into a wide array of more complex molecular architectures.[3]

  • Improving Pharmacokinetics: As seen with several FDA-approved drugs, the incorporation of an azetidine motif can enhance metabolic stability and receptor selectivity.[1] This building block provides a direct route to introduce this beneficial scaffold into new drug candidates.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7][8]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin and eyes.[10]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural rigidity, favorable physicochemical properties, and functional handle for further chemical elaboration make it an ideal starting point for designing novel therapeutics. From its role in crafting the linkers of sophisticated protein degraders to its use as a bioisosteric replacement for improving pharmacokinetic profiles, this compound embodies the principles of modern, rational drug design. The robust synthetic and analytical methodologies available ensure its quality and consistency, empowering researchers to push the boundaries of pharmaceutical innovation.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
  • This compound, min 97%, 1 gram. Loba Chemsol. [Link]
  • This compound - [M29667]. Synthonix. [Link]
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH). [Link]
  • The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
  • Synthesis of quinuclidine-3-methanol. PrepChem.com. [Link]

Sources

An In-Depth Technical Guide to (3-Methylazetidin-3-yl)methanol Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylazetidin-3-yl)methanol hydrochloride is a crucial heterocyclic building block in medicinal chemistry. Its unique three-dimensional structure, conferred by the strained four-membered azetidine ring, offers medicinal chemists a valuable tool to enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth characterization data, and a discussion of its applications in drug discovery, with a focus on its role as a versatile scaffold.

Introduction: The Significance of the Azetidine Scaffold

The azetidine motif has garnered significant attention in contemporary drug discovery. As a saturated four-membered nitrogen-containing heterocycle, it possesses a unique combination of properties that are highly desirable in the optimization of lead compounds. The inherent ring strain of the azetidine ring imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom provides a handle for modifying polarity and basicity, allowing for the fine-tuning of properties such as solubility and metabolic stability. The incorporation of a 3-methyl-3-methanol substituent further functionalizes the azetidine core, providing a primary alcohol for subsequent chemical modifications and a chiral center that can be exploited for stereospecific interactions with target proteins.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Weight 137.61 g/mol [1][2]
Molecular Formula C5H12ClNO[1]
CAS Number 1458653-12-7[1]
Appearance White to off-white solidN/A
Solubility Soluble in water and methanolN/A
SMILES CC1(CNC1)CO.Cl[3]
InChI InChI=1S/C5H11NO.ClH/c1-5(4-7)2-6-3-5;/h6-7H,2-4H2,1H3;1H[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a representative method.

Synthesis Workflow

Synthesis_Workflow reagent1 Epichlorohydrin intermediate1 1-Methyl-3-azetidinol reagent1->intermediate1 Cyclization reagent2 Methylamine reagent2->intermediate1 intermediate2 N-Boc-1-methyl-3-azetidinone intermediate1->intermediate2 Oxidation & Protection reagent3 Protecting Group (e.g., Boc) reagent3->intermediate2 intermediate3 N-Boc-(3-methylazetidin-3-yl)methanol intermediate2->intermediate3 Grignard Addition reagent4 Grignard Reagent (e.g., MeMgBr) reagent4->intermediate3 product This compound intermediate3->product Deprotection & Salt Formation reagent5 HCl reagent5->product

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-3-azetidinol

  • To a solution of methylamine in a suitable solvent (e.g., methanol), add epichlorohydrin dropwise at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-3-azetidinol.

Step 2: Synthesis of N-Boc-1-methyl-3-azetidinone

  • Protect the secondary amine of 1-methyl-3-azetidinol using a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.

  • After protection, oxidize the hydroxyl group to a ketone using a mild oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation.

  • Purify the resulting N-Boc-1-methyl-3-azetidinone by column chromatography.

Step 3: Synthesis of N-Boc-(3-methylazetidin-3-yl)methanol

  • Prepare a Grignard reagent, such as methylmagnesium bromide (MeMgBr), in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Add the N-Boc-1-methyl-3-azetidinone solution dropwise to the Grignard reagent at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 4: Deprotection and Salt Formation

  • Dissolve the N-Boc-(3-methylazetidin-3-yl)methanol in a suitable solvent such as methanol or diethyl ether.

  • Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.[4]

Spectroscopic Characterization

¹H NMR Spectroscopy (Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

  • Methyl Protons (CH₃): A singlet around 1.2-1.5 ppm.

  • Methylene Protons on the Azetidine Ring (CH₂): Two sets of multiplets or doublets of doublets in the range of 3.0-4.0 ppm, due to their diastereotopic nature.

  • Methylene Protons of the Methanol Group (CH₂OH): A singlet or a multiplet around 3.5-3.8 ppm.

  • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Amine Proton (NH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Methyl Carbon (CH₃): A signal in the aliphatic region, around 20-30 ppm.

  • Quaternary Carbon of the Azetidine Ring (C(CH₃)(CH₂OH)): A signal around 40-50 ppm.

  • Methylene Carbons of the Azetidine Ring (CH₂): Signals in the range of 50-65 ppm.

  • Methylene Carbon of the Methanol Group (CH₂OH): A signal around 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Ammonium salt): A broad band in the region of 2400-3200 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks in the region of 2850-3000 cm⁻¹.

  • C-O Stretch (Primary Alcohol): A strong band around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 101.08. In the case of the hydrochloride salt, techniques like electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 102.09.[3]

Applications in Drug Discovery

The (3-Methylazetidin-3-yl)methanol scaffold is a valuable component in the design of novel therapeutic agents due to its ability to impart favorable drug-like properties.

Role as a Bioisostere and 3D Scaffold

The compact and rigid nature of the azetidine ring makes it an excellent bioisostere for other cyclic and acyclic moieties. Its three-dimensional character allows for the exploration of chemical space that is often inaccessible with more traditional, planar scaffolds. This can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. The 3-methyl-3-methanol substitution provides a key vector for further chemical elaboration, enabling the synthesis of diverse libraries of compounds for high-throughput screening.

Improving Physicochemical Properties

Incorporating the azetidine moiety can significantly impact a molecule's physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, thereby increasing aqueous solubility. The overall sp³-rich character of the scaffold can also lead to improved metabolic stability by reducing the likelihood of oxidative metabolism.

Case Studies in Medicinal Chemistry

While specific drugs containing the this compound moiety may not be publicly disclosed, numerous studies have highlighted the importance of 3-substituted azetidines in drug development. For instance, various 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors (TRIs) for the treatment of depression.[3][4] The azetidine core in these compounds serves to correctly orient the pharmacophoric elements for optimal interaction with the serotonin, norepinephrine, and dopamine transporters.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is generally considered to be an irritant to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics with enhanced efficacy and pharmacokinetic profiles. A clear understanding of its synthesis, characterization, and applications, as outlined in this guide, will empower researchers to fully leverage the potential of this important molecule in the development of the next generation of medicines.

References

Sources

The Art of the Strained Ring: A Technical Guide to the Synthesis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, solubility, and target-binding affinity.[1][2] Among the various substituted azetidines, the 3,3-disubstituted subclass presents a particularly interesting design element, offering a gem-disubstituted pattern that can serve as a non-planar bioisostere for more common functionalities. However, the inherent ring strain of the azetidine core makes its synthesis a non-trivial challenge.[3][4] This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for accessing 3,3-disubstituted azetidines, with a focus on the underlying principles, practical considerations, and recent advancements that are empowering chemists to harness the full potential of this valuable structural unit.

The Strategic Value of the 3,3-Disubstituted Azetidine Core

The strategic incorporation of a 3,3-disubstituted azetidine into a molecule can be a powerful tool in drug design. The gem-disubstitution at the C3 position provides a well-defined three-dimensional exit vector for substituents, allowing for precise control over the spatial orientation of pharmacophoric elements.[5] This is in stark contrast to more flexible acyclic linkers or larger ring systems. Furthermore, the compact and polar nature of the azetidine ring can improve physicochemical properties, a critical aspect of drug development.[1][6] The growing prevalence of azetidine-containing drugs in clinical trials underscores the increasing recognition of its value in the pharmaceutical industry.[7]

Key Synthetic Strategies for 3,3-Disubstituted Azetidines

The construction of the strained four-membered ring of 3,3-disubstituted azetidines requires specialized synthetic approaches. This guide will delve into the most significant and widely employed strategies, highlighting their mechanistic nuances and practical applications.

[2+2] Cycloaddition Reactions: The Aza Paternò-Büchi Reaction

The [2+2] photocycloaddition between an imine or its equivalent and an alkene, known as the aza Paternò-Büchi reaction, stands as a powerful and atom-economical method for the direct formation of the azetidine ring.[8][9] This approach has seen a resurgence with the advent of visible-light photocatalysis, offering milder and more selective reaction conditions.[7][10]

Mechanism: The reaction is typically initiated by the photoexcitation of a sensitizer, which then transfers its energy to either the imine or the alkene, generating a triplet-state intermediate. This excited species then undergoes a stepwise or concerted [2+2] cycloaddition with the ground-state partner to form the azetidine ring.[7][8][10]

Causality in Experimental Choices: The choice of photocatalyst is critical and is often dictated by the triplet energies of the reactants.[11] For instance, iridium-based photocatalysts are commonly employed due to their tunable photoredox properties.[7] The nature of the imine component is also crucial; electron-withdrawing groups on the imine nitrogen can be necessary to facilitate the reaction.[9] Recent studies have shown that oximes and 2-isoxazoline-3-carboxylates can serve as effective imine surrogates in these cycloadditions, expanding the scope of the reaction.[12]

Experimental Protocol: Visible-Light-Mediated Intermolecular [2+2] Cycloaddition of an Oxime with an Alkene [10]

  • Materials: 2-isoxazoline-3-carboxylate (1.0 eq), alkene (2.0 eq), Ir(ppy)3 (photocatalyst, 1-5 mol%), and a suitable solvent (e.g., acetonitrile).

  • Apparatus: A reaction vessel equipped with a magnetic stirrer and a blue LED light source.

  • Procedure:

    • To the reaction vessel, add the 2-isoxazoline-3-carboxylate, alkene, and photocatalyst.

    • Add the solvent and degas the solution with argon for 15-20 minutes.

    • Irradiate the reaction mixture with blue LEDs at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine.

Data Presentation: Substrate Scope in a Visible-Light-Mediated [2+2] Cycloaddition [10]

EntryAlkeneProductYield (%)
1Styrene3-phenyl-azetidine derivative99
24-Methylstyrene3-(p-tolyl)-azetidine derivative95
34-Chlorostyrene3-(4-chlorophenyl)-azetidine derivative88
41-Hexene3-butyl-azetidine derivative75

Diagram: Generalized Workflow for Photocatalytic [2+2] Cycloaddition

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup & Purification A Combine Oxime, Alkene, & Photocatalyst in Solvent B Degas with Argon A->B Inert Atmosphere C Irradiate with Blue LEDs at Room Temperature B->C Initiation D Solvent Evaporation C->D Reaction Completion E Column Chromatography D->E F Pure 3,3-Disubstituted Azetidine E->F

Caption: Workflow for a typical photocatalytic azetidine synthesis.

Ring Expansion of Aziridines: A Strain-Driven Approach

The one-carbon ring expansion of readily available aziridines offers an elegant and powerful strategy for the synthesis of azetidines.[13][14][15] This transformation can be achieved through various methods, including biocatalytic and transition-metal-catalyzed processes.

Mechanism: A prominent mechanism involves the formation of an aziridinium ylide, which then undergoes a[10][13]-Stevens rearrangement to furnish the four-membered ring.[13][15] Biocatalytic approaches, utilizing engineered cytochrome P450 enzymes, have demonstrated remarkable enantioselectivity in this transformation.[13][15] Alternatively, gold-catalyzed ring expansion of propargylic aziridines proceeds via a 4-exo-dig cyclization.[14]

Causality in Experimental Choices: The choice of catalyst and carbene precursor is paramount in directing the outcome of the reaction. In biocatalytic systems, laboratory-evolved enzymes can override inherent unproductive pathways, such as cheletropic extrusion, to favor the desired ring expansion.[13][15] For metal-catalyzed reactions, the ligand environment and the nature of the metal are key to achieving high selectivity.

Experimental Protocol: Biocatalytic Ring Expansion of an Aziridine [13]

  • Materials: N-protected aziridine (1.0 eq), diazo compound (e.g., ethyl diazoacetate, 1.5 eq), engineered cytochrome P450 enzyme (P411-AzetS), and a suitable buffer solution.

  • Apparatus: A temperature-controlled shaker.

  • Procedure:

    • Prepare a solution of the engineered enzyme in the buffer.

    • Add the N-protected aziridine to the enzyme solution.

    • Slowly add the diazo compound to the reaction mixture over several hours.

    • Shake the reaction at a controlled temperature (e.g., 25 °C) for 24-48 hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Diagram: Mechanism of Biocatalytic Aziridine Ring Expansion

G cluster_cycle Catalytic Cycle A Enzyme + Diazo Compound B Iron Carbenoid Intermediate A->B Carbene Transfer C Aziridinium Ylide B->C D [1,2]-Stevens Rearrangement C->D Key Step F Azetidine Product D->F E Aziridine Substrate E->B Nucleophilic Attack

Caption: Key steps in the biocatalytic ring expansion of aziridines.

Modular Synthesis via Azetidinylation Reagents

A recent and highly innovative approach to 3,3-disubstituted azetidines involves the use of "azetidinylation reagents."[1][6][16] This modular strategy allows for the facile introduction of a wide range of substituents at the C3 position through the reaction of a pre-functionalized azetidine electrophile with various nucleophiles.

Mechanism: The core of this strategy lies in the generation of a stabilized azetidin-3-yl carbocation intermediate from a suitable precursor, such as an azetidin-3-ol or its derivative.[1] This carbocation is then trapped by a diverse array of nucleophiles, including arenes, heteroarenes, thiols, and anilines, to afford the desired 3,3-disubstituted products.

Causality in Experimental Choices: The choice of activating agent and reaction conditions is crucial for the successful generation of the carbocation intermediate. Scandium(III) triflate has proven to be an effective Lewis acid catalyst for this transformation.[1] The protecting group on the azetidine nitrogen also plays a significant role, with carbamate protecting groups like Cbz being essential for reactivity in some cases.[5]

Experimental Protocol: Sc(OTf)3-Catalyzed Synthesis of a 3-Aryl-3-aminoazetidine [1]

  • Materials: Azetidine trichloroacetimidate ester (1.0 eq), aniline derivative (1.5 eq), Sc(OTf)3 (10 mol%), and 4Å molecular sieves.

  • Apparatus: A flame-dried flask under an argon atmosphere.

  • Procedure:

    • To the flame-dried flask, add Sc(OTf)3, the azetidine trichloroacetimidate ester, the aniline derivative, and activated 4Å molecular sieves.

    • Add dry dichloromethane under an argon atmosphere.

    • Stir the reaction at 35 °C and monitor by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine.

Data Presentation: Scope of Nucleophiles in Modular Azetidinylation [1]

EntryNucleophileProductYield (%)
1Aniline3-anilino-3-aryl-azetidine92
24-Methoxyaniline3-(4-methoxyanilino)-3-aryl-azetidine85
3Thiophenol3-phenylthio-3-aryl-azetidine78
4Indole3-(indol-3-yl)-3-aryl-azetidine88
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

The extreme ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of highly functionalized azetidines through strain-release strategies.[17][18] Photocatalytic radical processes have emerged as a particularly effective way to harness the reactivity of ABBs.

Mechanism: In a typical photocatalytic approach, a photosensitizer generates a radical species from a suitable precursor. This radical then adds to the central C-N bond of the ABB, leading to ring opening and the formation of a β-amino radical. This intermediate can then be trapped by another radical or undergo further transformations to yield a difunctionalized azetidine.[17][18]

Causality in Experimental Choices: The choice of photosensitizer is critical for controlling the energy transfer process and generating the desired radical intermediates.[18] The nature of the radical precursor determines one of the substituents introduced onto the azetidine ring. This method allows for the one-step construction of complex, densely functionalized azetidines that would be challenging to access through other means.

Emerging Frontiers in Azetidine Synthesis

The field of azetidine synthesis is continuously evolving, with several innovative techniques gaining traction:

  • Electrochemistry: Electrochemical methods offer a green and efficient alternative for the synthesis of nitrogen-containing heterocycles, including aziridines and potentially azetidines, by avoiding the use of hazardous reagents.[19][20][21]

  • Flow Chemistry: Continuous flow synthesis provides excellent control over reaction parameters, enabling the safe and scalable production of azetidines, including the handling of unstable intermediates.[22][23][24]

  • Enzymatic Synthesis: The discovery of enzymes capable of constructing the azetidine ring in nature opens up exciting possibilities for the development of novel biocatalytic routes to these valuable compounds.[25][26]

Conclusion

The synthesis of 3,3-disubstituted azetidines has matured into a dynamic and innovative field of research. While challenges associated with ring strain remain, the development of powerful synthetic methodologies, including photocatalytic [2+2] cycloadditions, ring expansion strategies, modular azetidinylation, and strain-release functionalization, has provided chemists with a robust toolbox for accessing these valuable building blocks. As our understanding of these reactions deepens and new catalytic systems are discovered, the accessibility of 3,3-disubstituted azetidines will undoubtedly continue to grow, further solidifying their role as a cornerstone of modern drug discovery.

References

  • Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Vertex AI Search.
  • Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][13]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]
  • Lin, S. (2023).
  • Various Authors. (2023). Green advancements towards the electrochemical synthesis of heterocycles.
  • Degennaro, L., & Luisi, R. (2023).
  • Chiang, M. (2025). Two-Metal Enzyme Cascade Identified as Key to Natural Azetidine Ring Synthesis. GeneOnline News. [Link]
  • Du, Y., et al. (2025). Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. Scienmag. [Link]
  • Alcaide, B., & Almendros, P. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]
  • Rueping, M. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters. [Link]
  • Willis, M. C. (2025). [2 + 2]-Cycloaddition for the Synthesis of Azetidines. Synfacts. [Link]
  • Schindler, C. S. (2019). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
  • Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][13]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]
  • Singh, G. S. (2018). Regioselective ring opening reactions of azetidines.
  • Various Authors. (2022). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. Semantic Scholar. [Link]
  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
  • Lin, S. (2025).
  • Taylor, R. J. K. (2019). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. Morressier. [Link]
  • Melchiorre, P. (2023). Radical strain-release photocatalysis for the synthesis of azetidines.
  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Gaunt, M. J., & Compain, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Various Authors. (2022). Azetidine synthesis. Organic Chemistry Portal. [Link]
  • Melchiorre, P. (2024). Radical strain-release photocatalysis for the synthesis of azetidines.
  • Xia, Q. (2022).
  • Kumar, V., & Anand, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
  • Doyle, A. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link]
  • Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro. [Link]
  • Hahn, H.-G., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]
  • Liu, P. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central. [Link]
  • Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2‑Substituted Azetines and 3‑Substituted Azetidines by Using a Common Synthetic Precursor. ACS Figshare. [Link]
  • Baxendale, I. R., et al. (2019). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University. [Link]
  • Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
  • Various Authors. (2020). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate.
  • Various Authors. (2018). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • Schindler, C. S. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Amazon S3. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (3-Methylazetidin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of (3-Methylazetidin-3-yl)methanol hydrochloride. As a key building block in medicinal chemistry and drug discovery, a thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and regulatory compliance. This document moves beyond a simple listing of data, offering insights into the rationale behind experimental choices and the interpretation of the resulting spectra.

Introduction: The Significance of this compound

This compound is a valuable saturated heterocyclic compound featuring a strained four-membered azetidine ring. This structural motif is of significant interest in drug development due to its ability to impart unique physicochemical properties, such as improved solubility and metabolic stability, to parent molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics.[1] Accurate spectroscopic characterization is non-negotiable to confirm the identity and purity of this building block, ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This guide will detail the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the molecule's three-dimensional structure. For this compound, NMR is crucial for confirming the presence and connectivity of the azetidine ring, the methyl group, and the methanol moiety.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The hydrochloride form will influence the chemical shifts of protons near the nitrogen atom due to its protonation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₃~1.3-1.5Singlet (s)3HThe methyl group is attached to a quaternary carbon, so it will not show coupling to other protons.
Azetidine ring -CH₂-~3.8-4.2Multiplet (m) or two doublets (d)4HThe two methylene groups on the azetidine ring are diastereotopic. Protons on the same carbon are not equivalent and will split each other. They will also be deshielded due to the adjacent protonated nitrogen.
-CH₂OH~3.6-3.8Singlet (s) or doublet (d)2HThese protons are adjacent to the hydroxyl group. The signal may be a singlet or a doublet depending on the rate of exchange of the hydroxyl proton.
-NH₂⁺-Broad singlet (br s)Broad (br)2HThe protons on the positively charged nitrogen are exchangeable and often appear as a broad signal. Its chemical shift can be highly variable depending on the solvent and concentration.[2][3]
-OHBroad singlet (br s)Broad (br)1HThe hydroxyl proton is also exchangeable and typically appears as a broad singlet.

Expertise in Action: Causality Behind Experimental Choices

  • Choice of Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for observing exchangeable protons like N-H and O-H, which might be broadened or exchange with the solvent in CD₃OD.[3]

  • Decoupling Experiments: While not always necessary for a simple molecule like this, ¹H-¹H COSY (Correlation Spectroscopy) experiments would definitively confirm the coupling relationships between the azetidine ring protons.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-C H₃~20-25The methyl carbon is in the typical aliphatic region.
Azetidine ring -C H₂-~55-65These carbons are attached to the electron-withdrawing protonated nitrogen, causing a downfield shift.
Quaternary C ~40-50The quaternary carbon of the azetidine ring.
-C H₂OH~65-75The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.

Experimental Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-100 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration TypeRationale
O-H (alcohol)3200-3600 (broad)StretchingThe broadness is due to hydrogen bonding.
N-H⁺ (ammonium salt)2400-3200 (broad)StretchingThe stretching vibration of the N-H bonds in the protonated amine appears as a broad and strong absorption.[4]
C-H (aliphatic)2850-3000StretchingThese are the characteristic stretching vibrations of the C-H bonds in the methyl and methylene groups.
C-N1000-1250StretchingThe stretching vibration of the carbon-nitrogen bond in the azetidine ring.
C-O1000-1260StretchingThe stretching vibration of the carbon-oxygen bond of the primary alcohol.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).

  • Sample Spectrum Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.

Expected Mass Spectrum Data

  • Molecular Ion (M⁺): For the free base, (3-Methylazetidin-3-yl)methanol, the molecular formula is C₅H₁₁NO, with a monoisotopic mass of approximately 101.08 Da.[5] In a typical electron ionization (EI) mass spectrum, a peak corresponding to this mass might be observed.

  • Protonated Molecule [M+H]⁺: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule is often the base peak. For the free base, this would appear at an m/z of approximately 102.09.[5]

  • Key Fragmentation Patterns: The strained azetidine ring is prone to fragmentation. Common fragmentation pathways for cyclic amines involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen).[6][7][8]

    • Loss of a methyl radical (•CH₃) from the molecular ion.

    • Loss of a hydroxymethyl radical (•CH₂OH).

    • Ring-opening followed by fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/zPossible FragmentRationale
102[C₅H₁₁NO + H]⁺Protonated molecular ion (ESI).
101[C₅H₁₁NO]⁺Molecular ion (EI).
86[M - CH₃]⁺Loss of the methyl group.
71[M - CH₂OH]⁺Loss of the hydroxymethyl group.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: The ions are transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from each method is complementary and, when combined, provides a comprehensive and unambiguous structural confirmation of this compound.

Workflow for Structural Confirmation

Caption: Workflow for structural confirmation of the target molecule.

This integrated approach ensures a self-validating system where the proposed structure must be consistent with all acquired spectroscopic data. For instance, the molecular weight from MS must match the molecular formula derived from NMR, and the functional groups identified by IR must be consistent with the structural fragments observed in both NMR and MS.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. By employing a combination of NMR, IR, and Mass Spectrometry, and by understanding the principles behind these techniques, researchers can confidently verify the structure and purity of this important chemical building block. This guide provides the foundational knowledge and expected spectroscopic data to aid in this essential analytical process.

References

  • Benchchem. (n.d.). This compound | 1458653-12-7.
  • Innovatech Labs. (2023, August 17). The Basics of FTIR Spectroscopy: An Industry Guide.
  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry.
  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.
  • Fiveable. (n.d.). 1.3 Mass spectrometry (MS). Organic Chemistry II.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • Scientist Live. (2013, April 1). LC/MS detection: powerful tool for organic compound analysis.
  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview.
  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Taylor & Francis Online. (n.d.). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine.
  • PerkinElmer. (n.d.). Introduction to Fourier Transform Infrared Spectrometry.
  • MSU Chemistry. (n.d.). Principles of FTIR Spectroscopy.
  • Spectra Analysis. (n.d.). Infrared Spectra of Controlled Substances.
  • ResearchGate. (n.d.). FT-IR Absorption Results For Azetidine Derivatives (M32-M37).
  • Muthanna Journal of Pure Science. (2020).
  • Whitman People. (n.d.). GCMS Section 6.15.
  • ResearchGate. (n.d.). Synthesized azetidine derivatives.
  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines.
  • ChemicalBook. (n.d.). 1-Boc-3-azetidinone(398489-26-4) 1H NMR spectrum.
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
  • Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3.
  • SpectraBase. (n.d.). 3,3-DIETHYL-1-HYDROXY-AZETIDINE - Optional[13C NMR] - Chemical Shifts.
  • Journal of the American Chemical Society. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from Journal of the American Chemical Society website.
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • NIH. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • PubMed. (2008, August 20). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
  • Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. r/chemistry.
  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.
  • PubChem. (n.d.). (3-methylazetidin-3-yl)methanol.
  • Fisher Scientific. (n.d.). This compound, min 97%, 1 gram.
  • PubChemLite. (n.d.). (3-methylazetidin-2-yl)methanol hydrochloride (C5H11NO).
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ChemicalBook. (n.d.). Methacrolein(78-85-3) 13C NMR spectrum.

Sources

An In-depth Technical Guide to ¹H and ¹³C NMR Data of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold and the Power of NMR

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain and unique three-dimensional conformations make them valuable isosteres for other cyclic and acyclic moieties, often leading to improved physicochemical properties and biological activity.[3][4] The precise structural elucidation of substituted azetidines is paramount for understanding structure-activity relationships (SAR) and optimizing drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose, providing unparalleled insights into molecular connectivity, stereochemistry, and conformation.[5] This guide offers a comprehensive exploration of the ¹H and ¹³C NMR characteristics of substituted azetidines, blending foundational principles with practical, field-proven insights to empower researchers in their synthetic and analytical endeavors.

Part 1: Foundational NMR Characteristics of the Azetidine Ring

The strained four-membered ring of azetidine creates a distinct electronic environment that translates into characteristic chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.[5]

¹H NMR Spectroscopy: Probing the Proton Environment

The protons on the azetidine ring typically resonate in the aliphatic region of the ¹H NMR spectrum. However, their chemical shifts are significantly influenced by the electronegativity of the adjacent nitrogen atom and the overall ring geometry.

  • C2/C4 Protons (α to Nitrogen): These protons are the most deshielded within the ring due to the inductive effect of the nitrogen atom. They typically appear as multiplets in the range of δ 3.2-4.5 ppm .[6][7] The specific chemical shift is highly sensitive to the nature of the substituent on the nitrogen (N1). For instance, electron-withdrawing groups on the nitrogen will shift these proton signals further downfield.

  • C3 Protons (β to Nitrogen): The protons at the C3 position are generally more shielded than those at C2 and C4, resonating at approximately δ 2.0-2.8 ppm .[6] The puckered nature of the azetidine ring often renders the geminal protons at C3 diastereotopic, meaning they are in chemically non-equivalent environments.[8] This results in each proton having a distinct chemical shift and coupling to each other (geminal coupling), as well as to the adjacent C2 and C4 protons (vicinal coupling).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the azetidine molecule. The chemical shifts are indicative of the substitution pattern and the electronic environment of each carbon atom.[5]

  • C2/C4 Carbons (α to Nitrogen): Similar to their attached protons, the C2 and C4 carbons are deshielded by the nitrogen and typically resonate in the range of δ 45-65 ppm .[9][10]

  • C3 Carbon (β to Nitrogen): The C3 carbon is generally found further upfield, with a typical chemical shift range of δ 25-40 ppm .[9][10]

The presence of substituents can significantly alter these ranges, a topic that will be explored in detail in a later section.

Part 2: The Critical Role of Coupling Constants (J-Coupling)

J-coupling, or spin-spin coupling, is the interaction between neighboring nuclear spins mediated through the bonding electrons.[11] In the context of azetidines, the analysis of coupling constants is fundamental for establishing connectivity and, most importantly, for elucidating the relative stereochemistry of substituents.[12]

Geminal Coupling (²JHH)

Geminal coupling occurs between two protons on the same carbon atom. In substituted azetidines, the diastereotopic protons at C3 will exhibit geminal coupling, typically in the range of 5-10 Hz .

Vicinal Coupling (³JHH) and Stereochemical Assignment

Vicinal coupling between protons on adjacent carbons is arguably the most diagnostic feature in the ¹H NMR spectra of substituted azetidines for determining stereochemistry.[12] The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[11] For four-membered rings, this translates to a reliable distinction between cis and trans isomers.[8][12]

  • ³J_cis_: The coupling constant between two protons on the same face of the ring (cis) is generally larger , typically in the range of 6-9 Hz .[12]

  • ³J_trans_: The coupling constant between two protons on opposite faces of the ring (trans) is significantly smaller , usually between 2-6 Hz .[12]

For azetidin-2-ones (β-lactams), this difference is even more pronounced, with ³J_cis_ values around 5-6 Hz and ³J_trans_ values often close to 0-2.5 Hz.[5][12]

Table 1: Typical ¹H and ¹³C NMR Data for the Unsubstituted Azetidine Ring

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Typical Coupling Constants (Hz)
C2/C4-H 3.2 - 4.545 - 65
C3-H 2.0 - 2.825 - 40²J ≈ 5-10; ³J_cis_ ≈ 6-9; ³J_trans_ ≈ 2-6
N-H 1.5 - 3.0 (variable)

Note: Chemical shifts are solvent-dependent and can be influenced by concentration and temperature.

Part 3: The Influence of Substituents on NMR Spectra

The introduction of substituents onto the azetidine ring dramatically impacts the NMR spectra. Understanding these effects is crucial for the correct assignment of signals and the comprehensive structural characterization of novel compounds.

Substituent Effects on Chemical Shifts

Substituents exert their influence through inductive and anisotropic effects.

  • Electron-Withdrawing Groups (EWGs): Substituents such as carbonyls, halogens, or nitro groups will deshield nearby protons and carbons, causing their signals to shift downfield (to a higher ppm value).[13]

  • Electron-Donating Groups (EDGs): Alkyl groups, ethers, and amines will shield adjacent nuclei, resulting in an upfield shift (to a lower ppm value) of their corresponding signals.

  • Aromatic Substituents: Phenyl or other aryl groups introduce significant anisotropic effects. Protons and carbons situated in the shielding cone of the aromatic ring will be shifted upfield, while those in the deshielding plane will be shifted downfield.

Substituent Effects on Coupling Constants

The electronegativity of substituents can also modulate coupling constants, although this effect is generally less pronounced than the impact on chemical shifts.

Part 4: Stereochemical Elucidation with Advanced NMR Techniques

While coupling constants provide a robust method for determining relative stereochemistry, complex substitution patterns or conformational ambiguities may require more advanced NMR techniques.

The Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. In NOE spectroscopy (NOESY or ROESY), a correlation is observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[12] This is an exceptionally powerful tool for confirming stereochemical assignments.[7][12]

  • Confirming cis Stereochemistry: A strong NOE between two protons on different carbons of the azetidine ring provides definitive evidence that they are on the same face of the ring (cis).[8][12]

  • Elucidating Conformation: The presence or absence of specific NOEs can also provide insights into the puckering of the azetidine ring and the preferred orientation (axial vs. equatorial) of substituents.[3]

NOE_Stereochemistry cluster_cis cis-Isomer cluster_trans trans-Isomer cis_H1 cis_H2 NOE Strong NOE (Proximity in Space) cis_H1->NOE cis_H2->NOE trans_H1 trans_H2 No_NOE No/Weak NOE (Distant in Space) trans_H1->No_NOE trans_H2->No_NOE

Caption: NOE correlation for stereochemical assignment.

2D NMR Spectroscopy for Unambiguous Signal Assignment

For complex substituted azetidines, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are essential for unambiguous signal assignment.[5]

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, allowing for the tracing of proton connectivity throughout the molecule.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for determining the overall carbon skeleton and the placement of substituents.[5][12]

NMR_Workflow Start Synthesized Azetidine Derivative 1D_NMR Acquire ¹H and ¹³C NMR Start->1D_NMR Analyze_1D Analyze Chemical Shifts and Coupling Constants 1D_NMR->Analyze_1D Assign_Stereo Propose Stereochemistry (cis/trans) Analyze_1D->Assign_Stereo Ambiguous Ambiguous or Complex Spectra? Assign_Stereo->Ambiguous 2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) Ambiguous->2D_NMR Yes Final_Structure Final Structure Elucidation Ambiguous->Final_Structure No Analyze_2D Confirm Connectivity and Stereochemistry 2D_NMR->Analyze_2D Analyze_2D->Final_Structure

Caption: General workflow for NMR-based structural elucidation.

Part 5: Experimental Protocol for NMR Analysis of a Substituted Azetidine

This protocol provides a standardized procedure for the preparation and NMR analysis of a novel substituted azetidine derivative.

5.1 Materials and Instrumentation

  • Substituted azetidine sample (typically 5-10 mg)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tubes (5 mm diameter)

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe

5.2 Sample Preparation

  • Weigh approximately 5-10 mg of the purified azetidine derivative directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Ensure the solution is clear and free of any particulate matter.

5.3 NMR Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: spectral width of ~12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: spectral width of ~220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) depending on the sample concentration.

  • 2D NMR Acquisition (if required):

    • Acquire standard COSY, HSQC, HMBC, and NOESY/ROESY experiments using the spectrometer's default parameter sets.

    • Optimize key parameters such as spectral widths and evolution delays based on the 1D spectra. Acquisition times for 2D experiments can range from 30 minutes to several hours.

5.4 Data Processing and Analysis

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Reference the spectra. For CDCl₃, the residual CHCl₃ signal is at δ 7.26 ppm for ¹H and the CDCl₃ triplet is centered at δ 77.16 ppm for ¹³C.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants in the 1D spectra.

  • Analyze the cross-peaks in the 2D spectra to establish connectivity and spatial relationships.

  • Combine all the NMR data to propose and confirm the final structure of the substituted azetidine.

Conclusion

NMR spectroscopy is an unparalleled technique for the structural and stereochemical characterization of substituted azetidines. A thorough understanding of the characteristic chemical shifts, the diagnostic power of vicinal coupling constants, and the application of advanced 2D NMR techniques like NOESY provides researchers with the necessary tools to confidently elucidate the structures of these important heterocyclic scaffolds. By following systematic analytical workflows and robust experimental protocols, scientists in the field of drug development can accelerate their research and gain deeper insights into the molecular properties that drive biological activity.

References

  • Benchchem. Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Benchchem. Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide.
  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Benchchem. Application Note: 1H NMR Analysis of 1-(4-Methylbenzyl)azetidine.
  • ChemicalBook. Azetidine(503-29-7) 1H NMR spectrum.
  • Gudelis, E., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. 2023.
  • Organic Chemistry Data. 13C NMR Chemical Shifts.
  • Benchchem. Technical Support Center: Characterization of Four-Membered Heterocycles.
  • Dutler, R., Rauk, A., & Sorensen, T. S. A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society. 1987.
  • Oregon State University. 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023.
  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling.
  • Wikipedia. J-coupling.
  • De Kimpe, N. Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties. 2007.
  • Zhang, P., et al. Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. 2025.

Sources

A Technical Guide to the Hygroscopicity of Azetidine Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is an increasingly prevalent structural motif in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved metabolic stability and aqueous solubility.[1] However, the introduction of this strained ring system and its associated functional groups can present unique challenges, chief among them being hygroscopicity—the propensity of a substance to absorb moisture from the atmosphere.[2] This guide provides an in-depth examination of the hygroscopicity of azetidine derivatives for researchers, scientists, and drug development professionals. We will explore the fundamental principles of water-solid interactions, the structural drivers of hygroscopicity specific to azetidine-containing compounds, robust methodologies for characterization, and field-proven strategies for mitigation and control throughout the pharmaceutical development lifecycle.

Introduction: The Double-Edged Sword of Water Interaction

In pharmaceutical sciences, water is a critical variable that can profoundly influence the stability, performance, and manufacturability of an active pharmaceutical ingredient (API).[3] Hygroscopicity, the interaction of a solid material with atmospheric water vapor, is a key physicochemical property assessed during early-stage drug development to select the most viable solid form of a drug candidate.[] The uptake of moisture can trigger a cascade of undesirable physical and chemical changes, including deliquescence, hydrolysis, polymorphic transformations, and degradation of mechanical properties like powder flow.[5][6]

Azetidine and its derivatives have emerged as "privileged scaffolds" in drug discovery, offering a unique three-dimensional geometry that can enhance target binding and optimize pharmacokinetic profiles.[1][7] However, the inherent ring strain and the frequent presence of polar functional groups necessary for biological activity can render these molecules susceptible to moisture uptake.[8] Understanding and controlling this behavior is not merely a matter of compliance but a fundamental requirement for developing a safe, stable, and efficacious drug product. This guide serves as a comprehensive resource for navigating the challenges associated with the hygroscopicity of this important class of molecules.

The Azetidine Scaffold: A Primer on Structure and Reactivity

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom.[9][10] Its defining characteristic is significant ring strain, which influences its chemical reactivity and conformational preferences.[8] From a hygroscopicity perspective, several features of azetidine derivatives are paramount:

  • The Nitrogen Heteroatom: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, providing a primary site for interaction with water molecules. Its basicity further enhances this potential.[9]

  • Substituent Effects: The nature of the functional groups appended to the azetidine ring is the dominant factor controlling water sorption. Polar groups such as hydroxyls, carboxyls, and amides dramatically increase hygroscopic potential, whereas nonpolar alkyl or aryl groups tend to decrease it.[11][12]

  • Crystallinity and Solid Form: The arrangement of molecules in the crystal lattice dictates the accessibility of polar sites to water vapor. Amorphous materials, lacking a long-range ordered structure, typically have higher free energy and a greater propensity for moisture uptake compared to their crystalline counterparts.[13] The formation of hydrates (crystalline structures incorporating water) versus non-stoichiometric water sorption is a critical distinction.

Core Principles of Water Sorption by Pharmaceutical Solids

Moisture uptake by a solid is governed by several factors, including the material's intrinsic properties and the surrounding environmental conditions.[14][15] The two primary mechanisms are:

  • Adsorption: The accumulation of water molecules on the surface of the solid. This is a surface phenomenon and is often the initial step in moisture interaction.[6]

  • Absorption: The penetration of water molecules into the bulk of the solid. This can lead to the formation of hydrates or dissolution in the case of amorphous materials.[16]

The driving force for moisture uptake is the difference between the partial pressure of water in the environment (measured as relative humidity, RH) and the water activity of the solid.[3] The process is dynamic, with materials adsorbing or desorbing water to reach an equilibrium moisture content (EMC) at a given temperature and RH.[2]

Below is a conceptual diagram illustrating the key factors that collectively determine the hygroscopic behavior of an azetidine derivative.

G cluster_0 Molecular Properties cluster_1 Solid-State Properties cluster_2 Environmental Factors A Azetidine Scaffold (N-Heteroatom) Result Hygroscopic Behavior (Moisture Sorption/Desorption) A->Result B Functional Groups (Polarity, H-bonding) B->Result C Molecular Weight C->Result D Crystal Form (Polymorph, Hydrate) D->Result E Degree of Crystallinity (Crystalline vs. Amorphous) E->Result F Particle Properties (Surface Area, Porosity) F->Result G Relative Humidity (RH) G->Result H Temperature H->Result

Caption: Factors influencing the hygroscopicity of azetidine derivatives.

Impact of Hygroscopicity on API Stability and Manufacturability

Uncontrolled moisture uptake in azetidine-containing APIs can have severe consequences for product quality and processability.[17]

  • Chemical Stability: The absorbed water can act as a reactant or plasticizer, accelerating degradation pathways. For derivatives containing sensitive functionalities, such as β-lactams (azetidin-2-ones), this can lead to hydrolytic ring-opening and complete loss of activity.[18]

  • Physical Stability: Moisture can induce phase transitions. Amorphous materials may crystallize, and anhydrous crystalline forms may convert to hydrates.[13] Such changes can drastically alter solubility and bioavailability. At high RH, highly hygroscopic compounds may undergo deliquescence, where they absorb enough water to dissolve and form an aqueous solution.[19]

  • Manufacturing and Processing: The handling of hygroscopic powders is notoriously difficult. Moisture uptake leads to caking, poor flowability, and adhesion to manufacturing equipment like hoppers and tablet presses, compromising process efficiency and content uniformity.[14][20]

Standardized Measurement and Classification of Hygroscopicity

A quantitative assessment of hygroscopicity is essential for risk assessment and the development of control strategies. Dynamic Vapor Sorption (DVS) is the gold-standard technique for this purpose.[19][21]

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[16][22] The output is a moisture sorption-desorption isotherm, which plots the equilibrium moisture content (% weight change) against %RH.

The diagram below outlines the typical experimental workflow for a DVS analysis.

DVS_Workflow Start Start Prep Sample Preparation (Accurate weighing of sample, ~5-15 mg) Start->Prep Dry Drying Step (Expose to 0% RH until mass equilibrates) Prep->Dry Sorption Sorption Ramp (Increase RH stepwise, e.g., 0% to 90% in 10% increments) Dry->Sorption EquilibrateS Equilibration at each step (Mass change < 0.001% per minute) Sorption->EquilibrateS For each RH step EquilibrateS->Sorption If not 90% RH Desorption Desorption Ramp (Decrease RH stepwise, e.g., 90% to 0%) EquilibrateS->Desorption At 90% RH EquilibrateD Equilibration at each step Desorption->EquilibrateD For each RH step EquilibrateD->Desorption If not 0% RH Analysis Data Analysis (Plot isotherm, determine hysteresis, classify hygroscopicity) EquilibrateD->Analysis At 0% RH End End Analysis->End

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Detailed DVS Experimental Protocol
  • Instrument Calibration: Ensure the DVS instrument's microbalance and humidity sensor are calibrated according to manufacturer specifications using certified standards. This step is critical for data integrity.

  • Sample Preparation: Accurately weigh 5-15 mg of the azetidine derivative into a clean sample pan. The use of a small, representative sample ensures rapid equilibration.

  • Drying: Place the sample in the DVS chamber and initiate a drying step at 25°C under a stream of dry nitrogen (0% RH). The purpose of this step is to establish a dry reference mass. The system holds at 0% RH until the rate of mass change ( dm/dt ) is less than a defined threshold (e.g., 0.001% per minute) for a period of 10 minutes, ensuring a stable starting point.[17]

  • Sorption Phase: Program the instrument to increase the RH in a stepwise manner, typically from 0% to 90% RH in 10% increments. At each step, the instrument holds the RH constant until the sample mass equilibrates according to the same dm/dt criterion.[19] This ensures that each data point on the isotherm represents a true equilibrium state.

  • Desorption Phase: Once the 90% RH step is complete, program the instrument to decrease the RH in the same stepwise fashion back down to 0% RH, allowing for equilibration at each step.

  • Data Analysis: The instrument software plots the percentage change in mass versus RH to generate the sorption and desorption isotherms. The difference between these two curves is known as hysteresis, which provides insight into the material's pore structure and the nature of its interaction with water.[16]

Hygroscopicity Classification

Based on the moisture uptake data, a substance can be classified according to pharmacopeial standards. The European Pharmacopoeia (Ph. Eur.) provides a widely used system based on the percentage weight gain after storage at 25°C and 80% RH for 24 hours.[23][24]

ClassificationWeight Increase (% w/w)Description
Non-hygroscopic < 0.2%Essentially no moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Small amount of moisture uptake.
Hygroscopic ≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic ≥ 15%Substantial moisture uptake.
Deliquescent Sufficient water is absorbed to form a liquid.Becomes a liquid solution.
Table adapted from European Pharmacopoeia (Ph. Eur.) and other sources.[19][24]

This classification provides a standardized language for communicating the hygroscopic risk of a material.[25]

Mitigation and Control Strategies in Drug Development

Identifying an azetidine derivative as hygroscopic necessitates a proactive risk mitigation strategy. The overall workflow involves characterization, risk assessment, and implementation of controls.

Risk_Mitigation_Workflow Start New Azetidine Derivative Synthesized Screen Initial Hygroscopicity Screen (e.g., DVS Analysis) Start->Screen Classify Classify Hygroscopicity (Ph. Eur. / USP) Screen->Classify Decision Hygroscopic Risk? Classify->Decision Formulation Formulation Design - Film Coating - Co-crystallization - Use of adsorbents Decision->Formulation Yes (Hygroscopic or greater) End_Low Standard Handling Protocols Decision->End_Low No (Non-hygroscopic) Process Process Control - Controlled RH in manufacturing suites - Minimize exposure time End_High Implement Controls & Stability Studies Formulation->End_High Packaging Packaging Solutions - High-barrier blisters (e.g., Aclar, Foil) - Include desiccants Process->End_High Packaging->End_High

Caption: Risk mitigation workflow for hygroscopic azetidine derivatives.

Several strategies can be employed, often in combination, to manage moisture-sensitive APIs.[20]

Formulation Strategies
  • Film Coating: Applying a polymer-based moisture-barrier film around the final tablet or capsule is one of the most effective and common methods.[14] Hydrophobic polymers can reduce the water vapor permeation rate to the drug core.

  • Co-crystallization: This crystal engineering approach involves combining the API with a benign co-former to create a new crystalline solid with different, and potentially superior, physicochemical properties, including reduced hygroscopicity.[26]

  • Excipient Selection: Choosing non-hygroscopic excipients (e.g., microcrystalline cellulose) and incorporating adsorbents like colloidal silicon dioxide can help sequester ambient moisture away from the API.[27]

Manufacturing and Environmental Controls
  • Humidity Control: Manufacturing, packaging, and storage areas must be maintained under controlled, low-humidity conditions (e.g., <40% RH) using industrial dehumidifiers.[27]

  • Process Optimization: For processes like dry powder filling or milling, moisture can cause significant issues. Minimizing the material's exposure time to the environment is critical.[14]

Packaging Solutions
  • High-Barrier Packaging: The final drug product should be encased in packaging with a low water vapor permeation rate. Aluminum foil blisters offer the highest protection, followed by high-barrier polymers like Aclar® (polychlorotrifluoroethylene).[14]

  • Inclusion of Desiccants: Placing a desiccant, such as silica gel or a molecular sieve, inside the packaging provides an additional layer of protection by actively adsorbing any moisture that penetrates the container or was present in the headspace during packaging.[27]

Conclusion

The hygroscopicity of azetidine derivatives is a critical quality attribute that demands rigorous scientific investigation and strategic management. The interplay between the molecule's inherent structure, its solid-state form, and environmental conditions dictates its interaction with water. A failure to adequately characterize and control moisture uptake can jeopardize the stability, efficacy, and manufacturability of the final drug product.

By employing robust analytical techniques like Dynamic Vapor Sorption, adhering to standardized classification systems, and implementing a multi-faceted mitigation strategy encompassing formulation, process controls, and packaging, drug development professionals can successfully navigate the challenges posed by hygroscopicity. This proactive approach ensures the development of high-quality, stable, and safe medicines built upon the promising azetidine scaffold.

References

  • BOC Sciences. Hygroscopicity Testing. URL: https://www.bocsci.com/hygroscopicity-testing-service.html
  • ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development | Request PDF. URL: https://www.researchgate.net/publication/326884615_Hygroscopicity_and_Hydrates_in_Pharmaceutical_Solids_Solid_Form_and_Drug_Development
  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. URL: https://pharmanotes.org/effect-of-hygroscopicity-on-pharmaceutical-ingredients/
  • Labinsights. Unveiling of Hygroscopicity Evaluation for Drug Formulation. URL: https://www.labinsights.co.
  • ResearchGate. (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. URL: https://www.researchgate.
  • Ardena. Dynamic Vapor Sorption (DVS) and its relevance in API characterization. URL: https://ardena.
  • PMC - NIH. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9099195/
  • ResearchGate. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. URL: https://www.researchgate.
  • Pharma Growth Hub. Classification of Hygroscopicity. URL: https://www.pharmagrowthhub.
  • Particle Technology Labs. Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). URL: https://particletechlabs.com/technical-papers/water-woes-or-water-win-probing-water-vapor-uptake-and-release-with-dynamic-vapor-sorption-dvs/
  • Pharma Excipients. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. URL: https://www.pharmaexcipients.
  • Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. URL: https://www.tandfonline.com/doi/full/10.1080/10837450.2022.2084704
  • American Pharmaceutical Review. The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. URL: https://www.americanpharmaceuticalreview.
  • Fiveable. Azetidines Definition - Organic Chemistry Key Term. URL: https://library.fiveable.
  • Mettler Toledo. Dynamic Vapor Sorption (DVS). URL: https://www.mt.com/us/en/home/products/Laboratory_Analytics_Browse/TA_Family_Browse/dvs.html
  • ProUmid. Dynamic Vapor Sorption (DVS) Analysis. URL: https://www.proumid.com/dvs-analysis
  • Wikipedia. Azetidine. URL: https://en.wikipedia.org/wiki/Azetidine
  • Pharma Calculation. Hygroscopicity Measurement in Pharmaceutical Industry. URL: https://www.pharmacalculations.com/2023/02/hygroscopicity-measurement-in-pharmaceutical-industry.html
  • ResearchGate. Structure of azetidine‐containing compounds found in nature. URL: https://www.researchgate.
  • PubChem - NIH. Azetidine | C3H7N | CID 10422. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Azetidine
  • JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. URL: https://www.jocpr.com/articles/effect-of-hygroscopicity-on-pharmaceutical-ingredients-methods-to-determine-and-overcome-an-overview.pdf
  • Pharma.Tips. How to Stabilize Tablets Containing Hygroscopic Ingredients. URL: https://pharma.tips/how-to-stabilize-tablets-containing-hygroscopic-ingredients/
  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. URL: https://www.tainstruments.com/pdf/literature/PN_SA004_V1_U_CharacterizingMoisture.pdf
  • Pharma Innovation. API Hygroscopicity. URL: https://www.pharmainnovation.
  • ResearchGate. Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. URL: https://www.researchgate.net/figure/Chemical-structures-of-aziridine-azetidine-oxirane-and-oxetane-and-their-ringstrains_fig1_373003004
  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. URL: https://www.semanticscholar.org/paper/Co-Crystallization-Approach-to-Enhance-the-of-Gavali-Paithankar/24d9c7d425712f8623512e2c459954497645b27e
  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. URL: https://www.researchgate.net/publication/282159020_Characterization_of_the_Hygroscopic_properties_of_active_pharmaceutical_ingredients
  • JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. URL: https://www.jocpr.com/abstract/effect-of-hygroscopicity-on-pharmaceutical-ingredients-methods-to-determine-and-overcome-an-overview-9626.html
  • MDPI. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. URL: https://www.mdpi.com/2079-6374/12/10/834
  • PubMed. Hygroscopicity of Organic Compounds as a Function of Carbon Chain Length and Carboxyl, Hydroperoxy, and Carbonyl Functional Groups. URL: https://pubmed.ncbi.nlm.nih.gov/28621942/
  • ACP. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. URL: https://acp.copernicus.org/articles/22/4083/2022/
  • ACP. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. URL: https://acp.copernicus.org/articles/22/4083/2022/acp-22-4083-2022.pdf
  • Taylor & Francis Online. Hygroscopicity of nano-sized biodegradable hydrophilic substances. URL: https://www.tandfonline.com/doi/full/10.1080/02786826.2020.1764658
  • ResearchGate. (PDF) Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. URL: https://www.researchgate.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. URL: https://www.jmchemsci.com/article_147827.html
  • PubMed. Azetidines of pharmacological interest. URL: https://pubmed.ncbi.nlm.nih.gov/34184824/
  • Enamine. Azetidines. URL: https://enamine.net/compound-libraries/focused-libraries/azetidines
  • Life Chemicals. Substituted Azetidines in Drug Discovery | Building Blocks | Blog. URL: https://lifechemicals.com/blog/building-blocks/substituted-azetidines-in-drug-discovery

Sources

Discovery of Novel 3-Substituted Azetidine Derivatives: A Modern Synthetic and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged structural motif in modern medicinal chemistry.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol), conformational rigidity, and sp³-rich character offer unique vectors for molecular design, often conferring significant improvements in physicochemical and pharmacokinetic properties compared to larger, more flexible analogues.[1][3] Specifically, substitution at the C-3 position provides a critical handle for modulating biological activity and tailoring molecular properties. This guide provides an in-depth exploration of the core strategies for discovering novel 3-substituted azetidine derivatives, moving from foundational synthetic principles to advanced, modular approaches. We will dissect the causality behind key experimental choices, present detailed, self-validating protocols, and contextualize the application of these derivatives in contemporary drug discovery programs.

The Azetidine Scaffold: A Strategic Asset in Drug Design

The value of the azetidine ring lies in its unique blend of stability and reactivity.[4] While less strained than aziridines, its four-membered structure is significantly more constrained than pyrrolidines or piperidines, offering a powerful tool for medicinal chemists.[1][3]

Physicochemical and Pharmacokinetic Advantages

Incorporating an azetidine moiety can profoundly impact a molecule's drug-like properties:

  • Improved Solubility: The polar nitrogen atom and reduced lipophilicity compared to larger carbocyclic or heterocyclic rings often enhance aqueous solubility.[5]

  • Enhanced Metabolic Stability: The strained ring can be more resistant to metabolic degradation at adjacent positions, a common liability for larger saturated heterocycles.[1][6]

  • Structural Rigidity and Novel Exit Vectors: The constrained geometry reduces the number of rotatable bonds and presents substituents in well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[2][7]

  • Bioisosterism: Azetidines serve as effective bioisosteres for commonly used groups like piperidines, pyrrolidines, and even phenyl rings, providing access to novel chemical space while often improving key drug properties.[1][8][9]

The Significance of the C-3 Position

Substitution at the C-2 or C-4 positions can influence steric and electronic environments, but the C-3 position is particularly strategic.[1] It allows for the introduction of diverse functional groups that can project into solvent-exposed regions or interact with specific pockets of a target protein without drastically altering the core binding orientation dictated by the nitrogen atom or other key pharmacophoric elements.

Core Synthetic Strategies for 3-Substituted Azetidines

The synthesis of a strained four-membered ring presents unique challenges, primarily the entropic cost of cyclization and the potential for competing side reactions.[10] Modern synthetic chemistry has overcome many of these hurdles, providing several robust pathways to 3-substituted azetidines.

Strategy 1: Intramolecular Cyclization

This classical and direct approach involves forming the C-N bond from a functionalized acyclic precursor. The primary causality behind this strategy is leveraging proximity to overcome the entropic barrier.

  • Mechanism: The most common method is the intramolecular nucleophilic substitution of a leaving group (e.g., halide, tosylate) on a γ-carbon by an amino group.[10] The choice of base and solvent is critical to favor substitution over competing elimination reactions.

  • Expertise in Action: While straightforward, this method's success hinges on careful precursor design. Bulky substituents on the nitrogen or the carbon backbone can pre-organize the molecule into a conformation amenable to cyclization, thereby increasing yields.

G cluster_0 Precursor Synthesis cluster_1 Core Cyclization cluster_2 Functionalization/Deprotection A γ-Amino Alcohol B Activation of Hydroxyl A->B e.g., TsCl, MsCl C Base-Mediated Intramolecular Ssub{N}2 B->C e.g., NaH, Ksub{2}COsub{3} D N-Protected Azetidine C->D E Purification D->E Chromatography F Final 3-Substituted Azetidine E->F Deprotection (if needed)

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

This protocol is adapted from established intramolecular cyclization methodologies.[2]

  • Mesylation of Precursor: Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude amino mesylate in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) (0.1 M).

  • Add a strong base, such as sodium hydride (60% dispersion in mineral oil, 1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. The causality here is that the strong, non-nucleophilic base deprotonates the amine, which then acts as the intramolecular nucleophile.

  • Workup and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the pure N-protected azetidine.

Strategy 2: Ring Expansion and Rearrangement

These more advanced strategies leverage the release of ring strain from smaller, more reactive precursors like aziridines.

  • [3+1] Ring Expansion of Methylene Aziridines: This method involves the reaction of a rhodium-bound carbene with a strained bicyclic methylene aziridine, resulting in a formal [3+1] ring expansion.[11] The reaction proceeds through an aziridinium ylide intermediate, followed by a ring-opening/ring-closing cascade that efficiently yields highly substituted azetidines.[11]

  • Thermal Isomerization of Aziridines: Certain 2-(halomethyl)aziridines can undergo thermal rearrangement to form 3-haloazetidines.[7] This process is often thermodynamically controlled, converting a kinetically formed aziridine into the more stable azetidine product. This is a powerful method for installing a versatile halide handle at the C-3 position, which can be displaced by various nucleophiles.[7]

Caption: Conceptual pathway for azetidine synthesis via aziridine rearrangement.

Strategy 3: Functionalization of an Azetidine Core

For generating chemical libraries, modifying a pre-formed azetidine ring is often the most efficient strategy. Azetidin-3-one is a key intermediate for this approach.

  • Horner-Wadsworth-Emmons (HWE) Reaction: N-Boc-azetidin-3-one can be reacted with phosphonate reagents to generate 3-ylideneacetates.[12]

  • Aza-Michael Addition: The resulting electron-deficient alkene is an excellent Michael acceptor. Reaction with various nitrogen heterocycles (e.g., pyrazoles, imidazoles) introduces diverse substituents at the C-3 position, yielding novel heterocyclic amino acid derivatives.[12]

This protocol is based on the methodology for synthesizing novel heterocyclic amino acid derivatives.[12]

  • Precursor Synthesis: Synthesize methyl 2-(N-Boc-azetidin-3-ylidene)acetate from N-Boc-azetidin-3-one using a DBU-catalyzed HWE reaction as previously described.[12]

  • Aza-Michael Addition: In a clean, dry flask, dissolve the azetidine-3-ylideneacetate (1.0 eq) and the desired NH-heterocycle (1.2 eq) in acetonitrile (0.2 M).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution. The causality of using a non-nucleophilic organic base like DBU is to facilitate the reaction without competing with the desired nucleophile.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel to afford the pure 3-substituted 3-(acetoxymethyl)azetidine derivative.

Structural Characterization: A Self-Validating System

The discovery of a novel derivative is incomplete without rigorous structural confirmation. A combination of spectroscopic techniques provides a self-validating system to ensure the correct structure has been synthesized.

Key Spectroscopic Signatures
TechniqueKey Observables for 3-Substituted AzetidinesRationale / Causality
¹H NMR Protons on the azetidine ring typically appear as complex multiplets between δ 3.0-4.5 ppm.[6][13] The specific shifts and coupling patterns are highly dependent on the substitution pattern and stereochemistry.The strained four-membered ring and the electron-withdrawing effect of the nitrogen atom cause the ring protons to be deshielded compared to acyclic amines.
¹³C NMR Azetidine ring carbons typically resonate in the range of δ 35-65 ppm.[12][14] The C-3 carbon's chemical shift is highly sensitive to the attached substituent.Ring strain and proximity to the nitrogen atom influence the electronic environment of the carbon nuclei, leading to characteristic chemical shifts.
HRMS Provides the exact mass of the synthesized molecule, allowing for the unambiguous determination of its elemental composition.[12]This is the ultimate validation of the molecular formula, confirming that the desired atoms have been incorporated.
FTIR C-N stretching frequencies can be observed. The presence or absence of other key functional groups (e.g., C=O, O-H) from the C-3 substituent is also confirmed.[14][15]Vibrational spectroscopy provides orthogonal confirmation of the functional groups present in the final molecule.

Applications in Drug Discovery: Case Studies and SAR

The true value of these novel derivatives is realized in their biological applications. 3-Substituted azetidines are found in numerous approved drugs and clinical candidates, validating their utility.[1]

  • CNS Disorders: The ability of the azetidine scaffold to improve properties like solubility and blood-brain barrier penetration makes it highly valuable for CNS targets.[16][17][18]

  • Oncology: Cobimetinib, a MEK1/2 inhibitor, incorporates an azetidine ring to enhance its pharmacokinetic profile.[1]

  • Infectious Diseases: Azetidine derivatives have shown potent antibacterial activity, sometimes outperforming clinical fluoroquinolones.[1][19]

Structure-Activity Relationship (SAR) Insights

The systematic synthesis of a library of 3-substituted derivatives allows for the exploration of SAR.

Derivative ClassGeneral SAR ObservationTherapeutic Area Example
3-Aryl-3-oxypropylaminesThe nature of the aryl group and the linker length are critical for activity as triple reuptake inhibitors.[20][21]Antidepressants[21]
3-AminoazetidinesThe basicity and substitution on the C-3 amino group can be tuned to optimize interactions with acidic residues in enzyme active sites.Enzyme Inhibitors
3-Spirocyclic AzetidinesRigidifying the C-3 position with a spirocycle can lock in a bioactive conformation, leading to increased potency and selectivity.[16][17]CNS Targets[17]

Conclusion and Future Directions

The discovery of novel 3-substituted azetidine derivatives is a dynamic and impactful area of chemical research. The evolution from classical cyclization methods to modern, modular strategies like strain-release functionalization and late-stage C-H activation has significantly broadened the accessible chemical space.[3][6] The unique properties imparted by this strained heterocycle make it a powerful tool for overcoming common challenges in drug development, such as poor solubility and metabolic instability. As synthetic methodologies become more sophisticated and our understanding of the interplay between the azetidine core and its C-3 substituent deepens, we can expect to see an even greater proliferation of these valuable scaffolds in the next generation of therapeutic agents.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
  • Review of 3-substituted azetidine synthesis methods. BenchChem.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Recent progress in synthesis of 3-functionalized azetidines. (2025).
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC - NIH.
  • Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
  • Examples of azetidine‐based bioisosters. (2025).
  • Background and conceptual design a Aza-azetidine bioisostere of...
  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. PMC - NIH.
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry.
  • Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry.
  • Azetidines in Drug Discovery. PharmaBlock.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2015). PubMed Central.
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • a) Marketed drugs containing 1,3‐substituted azetidine scaffolds....
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Advanced Sciences and Engineering Technologies.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.
  • Application Note: 1H NMR Analysis of 1-(4-Methylbenzyl)azetidine. BenchChem.
  • Advances in synthesis and chemistry of azetidines. (2025).
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020).
  • Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. (2025).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC - NIH.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxid

Sources

The Azetidine Scaffold in Medicinal Chemistry: A Technical Guide to Modulating Molecular Properties and Unlocking New Chemical Space

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Strained Scaffold in an Era of Three-Dimensionality

In the modern paradigm of drug discovery, the mantra has shifted from "flat is where it's at" to a concerted "escape from flatland."[1] Medicinal chemists are increasingly turning to three-dimensional, sp³-rich molecular frameworks to improve selectivity, enhance physicochemical properties, and access novel intellectual property.[1][2] Among the privileged structures that have gained prominence is the azetidine ring—a four-membered, nitrogen-containing saturated heterocycle.[3][4]

Positioned uniquely between the highly strained and reactive three-membered aziridine and the more flexible five-membered pyrrolidine, the azetidine scaffold possesses a ring-strain energy of approximately 25 kcal/mol.[5][6][7] This inherent strain is not a liability but a key feature, bestowing upon the ring a remarkable balance of stability and conformational rigidity.[6] This guide provides an in-depth exploration of the azetidine scaffold, detailing its profound impact on molecular properties, outlining key synthetic strategies for its incorporation, and showcasing its successful application in approved pharmaceuticals. For researchers and drug development professionals, understanding the multifaceted role of azetidine is no longer optional; it is a critical tool for overcoming pervasive challenges in medicinal chemistry.

Section 1: The Azetidine Advantage: Strategic Impact on Drug-Like Properties

The incorporation of an azetidine ring is a strategic decision aimed at deliberately modulating a molecule's characteristics. Its rigid, puckered structure and the presence of a basic nitrogen atom provide a powerful lever to fine-tune properties critical for a successful drug candidate.

Conformational Rigidity and Pre-organization

A significant hurdle in drug design is the entropic penalty paid when a flexible molecule binds to its target. By introducing a rigid scaffold like azetidine, the number of low-energy conformations is reduced.[8] This pre-organization of pharmacophoric elements into a bioactive conformation can lead to a substantial increase in binding affinity. The defined exit vectors from the azetidine ring allow for the precise positioning of substituents in three-dimensional space, enabling chemists to probe and optimize interactions within a target's binding pocket with greater accuracy.[1][9]

cluster_Azetidine Azetidine Scaffold cluster_Properties Key Physicochemical Impacts Aze Azetidine (Puckered, Rigid) N N C2 C2 C3 C3 C4 C4 Solubility Improved Solubility (H-bond acceptor) Aze->Solubility Modulates Metabolism Enhanced Metabolic Stability (Blocks metabolism sites) Lipophilicity Reduced Lipophilicity (Lower logP vs. larger rings) Rigidity Increased Rigidity (Lower entropic penalty)

Caption: The azetidine scaffold's impact on key drug-like properties.

A Powerful Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, where a functional group is swapped for another with similar steric and electronic properties to improve the molecule's overall profile. Azetidine has emerged as a versatile and highly effective bioisostere.[1][10]

  • Replacement for Piperidine/Pyrrolidine: Azetidine serves as a smaller, more rigid, and often less lipophilic alternative to these larger saturated heterocycles.[1][9] This swap can improve aqueous solubility and metabolic stability while maintaining or enhancing target engagement.

  • Replacement for gem-Dimethyl and tert-Butyl Groups: These common motifs are often susceptible to oxidative metabolism. Replacing them with a 3,3-disubstituted azetidine ring can effectively block this metabolic pathway, thereby increasing the compound's half-life.[11]

  • Replacement for Carbonyls and Aryl Rings: In the quest for 3D structures, azetidines can replace flat, planar groups, introducing novel structural complexity and providing different vectors for substituent placement.[10]

Moiety Typical pKa Typical clogP Contribution Key Feature
Azetidine 11.29[4]~0.1Rigid, polar, 3D
Pyrrolidine 11.27~0.4Flexible, polar
Piperidine 11.12~0.8Flexible, polar, more lipophilic
tert-Butyl N/A~1.8Lipophilic, metabolically susceptible
Phenyl N/A~1.9Planar, aromatic
Table 1: Comparative properties of azetidine and common moieties for which it serves as a bioisostere. Data is generalized for comparison.
Modulation of Physicochemical Properties
  • Solubility and Lipophilicity: The embedded nitrogen atom acts as a hydrogen bond acceptor, which can significantly enhance aqueous solubility.[1][10] Replacing larger aliphatic or aromatic systems with the compact azetidine ring typically reduces the molecule's lipophilicity (logP), a critical factor for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1][9]

  • Metabolic Stability: The rigid framework of azetidine is less prone to metabolism compared to more flexible alkyl chains.[10][11] Furthermore, substitution on the azetidine ring, particularly at the C3 position, can shield adjacent functional groups from metabolic enzymes. However, it is crucial to consider the electronic nature of substituents, as certain N-aryl azetidines can be susceptible to acid-mediated ring-opening.[12]

Section 2: Synthesis of Functionalized Azetidines: Enabling Methodologies

The therapeutic potential of azetidines was historically hampered by a lack of robust and versatile synthetic methods.[2][13] However, recent decades have seen a surge in innovative chemical strategies that now provide routine access to a wide array of functionalized azetidine building blocks.

G cluster_methods Key Synthetic Strategies Start Diverse Starting Materials M1 Intramolecular Cyclization (e.g., from γ-amino alcohols) Start->M1 Robust & Classical M2 [2+2] Cycloaddition (Aza Paternò-Büchi Reaction) Start->M2 Atom Economical M3 Strain-Release Functionalization (from Azabicyclobutanes) Start->M3 Modern & Late-Stage Aze Functionalized Azetidine Scaffold M1->Aze M2->Aze M3->Aze

Caption: Overview of major synthetic pathways to the azetidine core.

Method 1: Intramolecular Cyclization

This is one of the most established and reliable methods for constructing the azetidine ring. A common approach involves the cyclization of a γ-amino alcohol or a related derivative where a leaving group is positioned at the γ-carbon relative to the nitrogen.[13][14][15]

Exemplary Protocol: Synthesis of an N-Protected 3-Hydroxyazetidine

  • Step 1: Epoxide Opening. A primary amine (e.g., benzylamine) is reacted with a glycidyl ether (e.g., isopropyl glycidyl ether) to form the corresponding γ-amino alcohol. This reaction is typically performed in a protic solvent like methanol or ethanol at room temperature to reflux.

  • Step 2: Sulfonylation. The primary hydroxyl group of the resulting amino alcohol is selectively activated by conversion to a better leaving group, typically a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like triethylamine or pyridine in an aprotic solvent such as dichloromethane (DCM) at 0 °C to room temperature.

  • Step 3: Intramolecular Cyclization. The N-unsubstituted amino tosylate is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The base deprotonates the secondary amine, and the resulting anion displaces the tosylate group in an intramolecular S(_N)2 reaction to form the four-membered azetidine ring.

  • Step 4: Deprotection/Functionalization. The N-benzyl group can be removed via hydrogenolysis (H₂, Pd/C) to yield the free secondary amine, which can then be functionalized as desired.

Method 2: [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction)

This atom-economical method involves the direct [2+2] cycloaddition of an imine and an alkene to form the azetidine ring.[5][16] While challenging for simple imines, visible-light-mediated photoredox catalysis has significantly expanded the scope and utility of this reaction, allowing for the synthesis of highly functionalized azetidines under mild conditions.[5][16]

Method 3: Strain-Release Functionalization

A cutting-edge strategy for azetidine synthesis involves the ring-opening of highly strained precursors, most notably 1-azabicyclo[1.1.0]butanes (ABBs).[17][18] These reagents can be activated under various conditions (acidic, radical, or nucleophilic) to react with a wide range of partners. This approach is particularly powerful for late-stage functionalization, enabling the direct installation of an azetidine moiety onto a complex molecule, a highly desirable transformation in medicinal chemistry programs.[17][18]

Section 3: Azetidines in Action: Approved Drugs and Clinical Candidates

The theoretical benefits of the azetidine scaffold are validated by its presence in numerous clinically successful drugs and promising investigational agents across a wide range of therapeutic areas.

Drug Name Brand Name Target / Mechanism Therapeutic Area Role of the Azetidine Scaffold
Cobimetinib [19]CotellicMEK1/2 InhibitorOncologyProvides a rigid amide isostere with a unique torsional profile, contributing to potency and favorable physicochemical properties.[19]
Azelnidipine [5]CalblockCalcium Channel BlockerHypertensionActs as a rigid, polar component within the dihydropyridine core, contributing to the overall pharmacophore.[8]
Ximelagatran [5]ExantaDirect Thrombin InhibitorAnticoagulantThe azetidine-2-carboxylic acid motif serves as a rigid, non-natural amino acid mimic, providing specific interactions with the target enzyme. (Withdrawn due to hepatotoxicity).
Tofacitinib Analogue (e.g., Compound 7) N/AJAK3 InhibitorInflammationUsed as a bioisosteric replacement for a piperidine ring, improving selectivity and solubility.
Ziritaxestat [19]N/AAutotaxin (ATX) InhibitorFibrosisThe azetidine amide is a key structural feature contributing to the inhibitor's potency and drug-like properties. (Development discontinued).[19]
Table 2: Selected examples of azetidine-containing drugs and clinical candidates, highlighting the strategic role of the scaffold.
Case Study: Cobimetinib

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the RAS/RAF/MEK/ERK signaling pathway, and is approved for the treatment of certain types of melanoma. The molecule features an azetidine-1-yl carboxamide. This group is noteworthy because azetidine amides exhibit a unique torsional profile. Unlike many other N,N-disubstituted amides where steric hindrance forces the amide bond out of plane with an adjacent aromatic ring, the constrained nature of the azetidine ring allows it to behave more like a mono-substituted amide.[19] This specific conformation is crucial for maintaining optimal interactions within the MEK binding pocket while eliminating the N-H donor, which can be a metabolic liability or an undesirable pharmacophoric feature.

Section 4: Challenges and Future Directions

Despite its advantages, the azetidine scaffold is not without its challenges. The inherent ring strain that confers its beneficial properties can also be a source of chemical instability if not handled correctly in molecular design.[12] As previously mentioned, N-aryl azetidines with electron-withdrawing groups can be susceptible to acid-catalyzed intramolecular ring-opening.[12] Therefore, careful SAR studies are required to ensure the stability of the final compound under physiological conditions.

The future for azetidine scaffolds in medicinal chemistry is exceptionally bright. Their unique 3D geometry makes them ideal components for novel molecular modalities:

  • Peptide Mimetics: The constrained ring can serve as a turn-inducing element in small macrocyclic peptides, improving cyclization efficiency and enhancing proteolytic stability.[20]

  • PROTACs and Molecular Glues: The rigid nature of azetidine makes it an attractive building block for the linkers in Proteolysis Targeting Chimeras (PROTACs), allowing for precise control over the distance and orientation between the two protein-binding warheads.[17]

  • Covalent Inhibitors: Azetidinyl carbamates and sulfonyl fluorides are being explored as novel reactive groups for targeted covalent inhibition, leveraging the ring strain to facilitate reactions with nucleophilic residues on a protein target.[17]

Conclusion

The azetidine ring has firmly established itself as a privileged and powerful scaffold in the medicinal chemist's toolbox. It is far more than a simple cyclic amine; it is a strategic tool for rationally modulating a molecule's physicochemical properties, enhancing its metabolic stability, and rigidly defining its three-dimensional shape. Through significant advances in synthetic chemistry, these once-elusive structures are now readily accessible, enabling their incorporation into a new generation of therapeutics. As drug discovery continues its trajectory away from "flatland," the unique, strained, and versatile azetidine scaffold is poised to play an increasingly critical role in the design of innovative medicines that are safer, more effective, and more selective.

References

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries.
  • Title: Modular access to functionalized azetidines via electrophilic azetidinylation. Source: Organic Chemistry Frontiers (RSC Publishing). URL:[Link]
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Taylor & Francis Online. URL:[Link]
  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Source: PMC - NIH. URL:[Link]
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: RSC Publishing. URL:[Link]
  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Title: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Title: Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Source: Journal of the American Chemical Society. URL:[Link]
  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Source: PubMed. URL:[Link]
  • Title: Synthetic methods to access azetidines.
  • Title: Examples of azetidine‐based bioisosters.
  • Title: Synthetic Utility of Aza Heterocyclics: A Short Review. Source: International Journal of Pharmaceutical Science Invention. URL:[Link]
  • Title: Structures of some azetidine‐based drugs.
  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: PMC - NIH. URL:[Link]
  • Title: Recent advances in synthetic facets of immensely reactive azetidines. Source: RSC Publishing. URL:[Link]
  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Title: Azetidine Amides in Drugs: Structure Search. Source: Drug Hunter. URL:[Link]
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Title: Advances in synthesis and chemistry of azetidines.
  • Title: Azetidine. Source: Wikipedia. URL:[Link]
  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Source: HETEROCYCLES. URL:[Link]

Sources

The Strategic Incorporation of Azetidine Scaffolds to Optimize Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a powerful tool for fine-tuning the physicochemical properties of drug candidates.[1] Its unique combination of conformational rigidity, metabolic stability, and inherent polarity offers a distinct advantage over more traditional, often planar, molecular frameworks.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of azetidine-containing molecules, offering field-proven insights into their strategic application in modern drug discovery. We will explore the causality behind its impact on lipophilicity, basicity, solubility, and metabolic stability, and provide detailed, self-validating experimental protocols for their accurate measurement.

The Azetidine Scaffold: A Unique Structural and Conformational Profile

The azetidine ring consists of three carbon atoms and one nitrogen atom, forming a strained four-membered ring.[3][4] This inherent ring strain, approximately 25.4 kcal/mol, places it between the highly reactive aziridine and the more stable pyrrolidine, granting it a unique blend of stability for handling and reactivity for synthesis.[3][4]

From a drug design perspective, the most critical feature is its non-planar, puckered conformation.[5] Unlike aromatic rings which are flat, or larger saturated rings which have multiple low-energy conformations, the azetidine ring adopts a defined, puckered structure.[5][6] This conformational rigidity is highly advantageous as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[1] Furthermore, the defined geometry of the substituents on the ring provides precise "exit vectors," allowing for a more controlled and predictable exploration of the surrounding chemical space—a critical factor in structure-activity relationship (SAR) studies.[1]

Modulation of Core Physicochemical Properties

The incorporation of an azetidine moiety can profoundly and predictably influence the key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Lipophilicity (logP/logD) and Aqueous Solubility

Lipophilicity, often measured as the logarithm of the distribution coefficient (logD), is a critical parameter that balances membrane permeability with aqueous solubility.[7][8] Highly lipophilic compounds often suffer from poor solubility and high metabolic clearance.[7]

The azetidine scaffold serves as an excellent tool for mitigating excessive lipophilicity. The presence of the nitrogen atom acts as a hydrogen bond acceptor, increasing the polarity of the molecule.[1] Consequently, replacing a carbocyclic ring (like cyclobutane) or a bulkier, more lipophilic group (like a tert-butyl group) with an azetidine can significantly lower logD, often leading to improved aqueous solubility.[1][2] This is a common and effective strategy in lead optimization to enhance the "drug-like" properties of a compound series.[9][10]

Table 1: Comparative Lipophilicity of Saturated Heterocycles

Heterocycle Calculated logP (clogP) Rationale for Difference
Cyclobutane 1.4 Purely aliphatic, non-polar.
Azetidine -0.1 [11] The nitrogen atom introduces polarity, significantly reducing lipophilicity.
Pyrrolidine ~0.3 Larger ring with more aliphatic character than azetidine.

| Piperidine | ~0.8 | Increased number of CH₂ groups further increases lipophilicity. |

Note: clogP values are estimates and can vary based on the calculation algorithm. The trend, however, is consistently observed.

Basicity (pKa): A Tunable Parameter

The basicity of the azetidine nitrogen, quantified by its pKa, is a crucial determinant of a drug's ionization state at physiological pH (approx. 7.4). This, in turn, affects solubility, cell permeability, and target engagement (e.g., binding to an acidic residue in a protein active site).

The conjugate acid of unsubstituted azetidine has a pKa of approximately 11.29, making it a relatively strong base.[11][12] This basicity is higher than that of larger ring systems like pyrrolidine (pKa ≈ 11.27) and piperidine (pKa ≈ 11.22).[13][14] This subtle but significant difference can be attributed to the ring geometry and the hybridization of the nitrogen lone pair. The pKa is highly tunable; substitution on the ring carbons or the nitrogen atom with electron-withdrawing or -donating groups allows for precise control over the nitrogen's basicity, enabling medicinal chemists to optimize this parameter for a specific biological target and desired pharmacokinetic profile.

Table 2: Comparative Basicity of Saturated Nitrogen Heterocycles

Heterocycle Experimental pKa of Conjugate Acid
Azetidine 11.29 [11][12]
Pyrrolidine 11.27[13][15]

| Piperidine | 11.22[13][15] |

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[16][17] Poor metabolic stability leads to rapid clearance and low bioavailability.[16]

Azetidine rings are often incorporated to enhance metabolic stability.[1][2] They can act as "metabolic blockers" by replacing a metabolically vulnerable group, such as an isopropyl or tert-butyl group, which is prone to oxidation. The strained four-membered ring is generally more resistant to CYP-mediated oxidation compared to less strained, more flexible aliphatic chains or larger rings.[1] For example, N-dealkylation, a common metabolic pathway for secondary and tertiary amines, can be sterically hindered in azetidine-containing compounds, prolonging their half-life in the body.[18]

Azetidine as a Bioisostere

A key application of the azetidine scaffold is its use as a bioisostere—a chemical group that can replace another group in a molecule without significantly altering its biological activity, but while improving its physicochemical or pharmacokinetic properties.[1]

  • Bioisostere for tert-Butyl and Isopropyl Groups: Replacing a greasy, metabolically labile tert-butyl group with a 3-hydroxy-3-methylazetidine moiety can maintain the crucial three-dimensional orientation while drastically improving solubility and metabolic stability.

  • Bioisostere for Phenyl Rings: In some contexts, a 3-substituted azetidine can mimic the spatial projection of a phenyl ring, acting as a non-planar, sp³-rich replacement that reduces lipophilicity and increases solubility, a strategy often termed "escaping flatland."

  • Bioisostere for Larger Heterocycles: Azetidines can serve as effective surrogates for larger rings like piperidines or morpholines.[1] This substitution typically reduces molecular weight and lipophilicity while increasing the molecule's three-dimensionality, which can lead to improved target selectivity and better overall properties.[1]

Experimental and Computational Workflow for Physicochemical Profiling

A robust and reproducible workflow is essential for accurately characterizing the physicochemical properties of novel azetidine-containing molecules.

Overall Workflow Diagram

The following diagram outlines a logical workflow for the comprehensive physicochemical profiling of a newly synthesized azetidine-containing compound.

G cluster_synthesis Synthesis & Purification cluster_profiling Physicochemical Profiling cluster_analysis Data Analysis & Decision start Synthesized Compound purify Purification & QC (HPLC, NMR, MS) start->purify pka pKa Determination (Potentiometric Titration) purify->pka logd logD Measurement (Shake-Flask) pka->logd Informs pH for logD sol Solubility Assay (Nephelometry) logd->sol metstab Metabolic Stability (Liver Microsomes) sol->metstab analyze Analyze Data & Compare to Target Profile metstab->analyze decision Advance, Optimize, or Terminate? analyze->decision

Caption: Physicochemical profiling workflow for azetidine-containing compounds.

Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is the gold-standard method for pKa determination because it directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the inflection point where the analyte is 50% ionized.[19][20] This provides an empirical, accurate value crucial for predicting a compound's behavior in biological systems.[21][22]

Methodology:

  • Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[21][22]

  • Sample Preparation: Prepare a ~1 mM solution of the azetidine compound in water or a suitable co-solvent if solubility is low.[21] Ensure the total volume is sufficient for the electrode to be submerged (e.g., 20 mL).

  • Ionic Strength Adjustment: Add a concentrated solution of a salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[21][22]

  • Initial pH Adjustment: For a basic compound, titrate with a standardized acid (e.g., 0.1 M HCl). First, add a standardized base (e.g., 0.1 M NaOH) to bring the solution to a high pH (e.g., pH 12), then titrate down with the acid.[21]

  • Titration: Add the titrant in small, precise increments (e.g., 10-20 µL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[22]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the point of half-equivalence, which corresponds to the inflection point of the sigmoid curve.[20] Perform at least three replicate titrations to ensure reproducibility.[21]

Protocol: logD Measurement by Shake-Flask Method

Causality: The shake-flask method is considered the definitive technique for logD measurement because it directly quantifies the partitioning of a compound between two immiscible phases (n-octanol and an aqueous buffer) at equilibrium.[23][24] This provides a direct measure of lipophilicity under specific pH conditions (typically pH 7.4 to mimic physiological conditions).[7][25]

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for at least 24 hours to ensure mutual saturation.[23] Separate the two phases after they have settled.

  • Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[23] Add a small volume of this stock to a vial containing a precise volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 1 mL of each).[7] The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[7]

  • Phase Separation: Centrifuge the vial at high speed (e.g., >2000 g) for 15-30 minutes to ensure complete separation of the octanol and aqueous layers.[7]

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or HPLC-UV.[7][25]

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[24]

    • LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol: Kinetic Solubility Assay using Nephelometry

Causality: In early drug discovery, kinetic solubility is often more relevant than thermodynamic solubility because many in vitro assays are performed by diluting a DMSO stock solution into an aqueous buffer.[26][27] Nephelometry provides a high-throughput method to measure the concentration at which a compound begins to precipitate under these conditions by detecting light scattering from insoluble particles.[28][29][30]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[28]

  • Plate Setup: In a clear microtiter plate (e.g., 96-well), add aqueous buffer (e.g., PBS, pH 7.4) to the wells.

  • Compound Addition: Add a small volume of the DMSO stock solution to the wells and mix thoroughly to achieve the highest desired concentration (e.g., 200 µM).[28] This creates a dilution series.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) to allow for precipitation to occur.[28]

  • Measurement: Place the plate in a nephelometer and measure the light scattering (typically reported in Nephelometric Turbidity Units, NTU) in each well.[28][29]

  • Data Analysis: Plot the NTU versus the compound concentration. The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the formation of a precipitate.[29]

Protocol: In Vitro Metabolic Stability using Liver Microsomes

Causality: Human liver microsomes (HLM) are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes like CYPs.[17] An HLM assay is a standard, cost-effective in vitro method to assess a compound's intrinsic clearance by measuring its rate of disappearance over time, providing a reliable prediction of its metabolic fate in vivo.[31][32][33]

Methodology:

  • Reagent Preparation: Thaw pooled HLM on ice.[33] Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system (cofactor solution).[31][34]

  • Incubation Mixture: In a microtiter plate, combine the buffer, HLM (e.g., to a final protein concentration of 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).[17] Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[31]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction in designated wells by adding a large volume of ice-cold acetonitrile containing an internal standard.[17][31]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.[31]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as t½ = 0.693 / k.[34]

Conclusion: The Azetidine Advantage

The azetidine scaffold is far more than just another small ring system; it is a strategic design element that offers medicinal chemists a powerful lever to modulate key physicochemical properties.[1][35] Its inherent conformational rigidity, coupled with its ability to reduce lipophilicity, enhance metabolic stability, and provide tunable basicity, makes it an exceptionally valuable motif in modern drug discovery.[1][2] By understanding the fundamental principles outlined in this guide and employing the robust experimental workflows provided, researchers can effectively harness the "azetidine advantage" to design and develop safer, more effective therapeutics with optimized pharmacokinetic profiles.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis. [Link]
  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
  • Singh, R., et al. (2021). Azetidines of pharmacological interest. PubMed. [Link]
  • LogP / LogD shake-flask method. (2024). Protocols.io. [Link]
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Di, L. (n.d.). In vitro solubility assays in drug discovery. PubMed. [Link]
  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed. [Link]
  • metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
  • LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),....
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
  • (PDF) LogP / LogD shake-flask method v1.
  • Shake Flask LogD. Domainex. [Link]
  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Microsomal stability assay for human and mouse liver microsomes. (2024). drug metabolism. [Link]
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
  • (PDF) Protocol for the Human Liver Microsome Stability Assay.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
  • ExperimentNephelometryKinetics Document
  • Slawinski, T., & van der Heijden, R. (2013).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. (2020).
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). [Link]
  • Structures of some azetidine‐based drugs | Download Scientific Diagram.
  • Configuration and conformation of substituted azetidines. Semantic Scholar. [Link]
  • Azetidine. Wikipedia. [Link]
  • Cyprotex LogD Shake Flask Fact Sheet. (2024). Evotec. [Link]
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI. [Link]
  • Azetidine | C3H7N | CID 10422. PubChem - NIH. [Link]
  • Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. (2006). Taylor & Francis Online. [Link]
  • clog P Values of the Azetidine Analogs | Download Table.
  • Which is more basic, piperidine or pyrrolidine and why?. (2016). Chemistry Stack Exchange. [Link]
  • Which is a stronger base, pyrrolidine or piperidine?. (2017). Quora. [Link]
  • Calculated Lipophilicity Parameter (log P calcd ) for Azaphenothiazines A1-A10 and B1-B11. (n.d.). [Link]

Sources

Azetidine Rings as Bioisosteric Replacements in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the azetidine ring—a four-membered saturated nitrogen heterocycle—has emerged as a uniquely powerful tool for bioisosteric replacement. Historically underutilized due to synthetic challenges, recent advancements have unlocked its potential, revealing it as a "privileged" scaffold capable of profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide provides an in-depth exploration of the rationale, strategic application, and synthetic methodologies for employing azetidine rings to optimize lead compounds. We will delve into the causality behind its effects on molecular properties, present practical case studies, and provide detailed experimental protocols for researchers in the field.

The Rationale: Why Azetidine?

The azetidine ring is far more than a simple cyclic amine. Its value in drug design is rooted in a unique combination of structural and electronic properties that differentiate it from both larger saturated heterocycles and planar aromatic systems.

Conformational Rigidity and 3D-Richness

The inherent ring strain of azetidine (approx. 25.4 kcal/mol) imparts significant conformational rigidity.[2] Unlike flexible aliphatic chains or larger rings like piperidine, the azetidine scaffold pre-organizes substituents into well-defined spatial vectors.[4] This reduction in conformational entropy can lead to a more favorable binding affinity with a biological target.[4] Furthermore, the non-planar, sp³-rich nature of the ring is highly desirable in modern drug discovery, as it promotes escape from the "flatland" of planar, aromatic compounds, which often suffer from poor solubility and metabolic liabilities.[1][5]

Modulation of Physicochemical Properties

The incorporation of an azetidine ring offers a predictable and effective strategy for fine-tuning critical physicochemical properties:

  • Lipophilicity (LogP/LogD): Replacing larger, more lipophilic amines like piperidine or pyrrolidine with the smaller azetidine ring typically reduces a molecule's lipophilicity.[1] This can directly translate to improved aqueous solubility and a more favorable ADME profile.[6][7]

  • Basicity (pKa): The nitrogen atom in an azetidine ring is basic, but its pKa is subtly different from other cyclic amines, allowing for precise modulation of a compound's ionization state at physiological pH. This is critical for controlling properties like cell permeability, target engagement, and off-target effects such as hERG channel binding.[8][9]

  • Metabolic Stability: The azetidine ring often demonstrates enhanced stability towards oxidative metabolism compared to larger aliphatic amines.[1][6][10] The strained ring can be less susceptible to cytochrome P450 (CYP) enzymes, mitigating common metabolic pathways like N-dealkylation that can lead to rapid clearance.[11]

G cluster_0 Common Structural Liability cluster_1 Bioisosteric Replacement cluster_2 Improved Drug-like Properties Flexible/Lipophilic Moiety Flexible/Lipophilic Moiety Azetidine Ring Azetidine Ring Flexible/Lipophilic Moiety->Azetidine Ring Replacement Strategy Reduced Lipophilicity Reduced Lipophilicity Azetidine Ring->Reduced Lipophilicity Increased Rigidity Increased Rigidity Azetidine Ring->Increased Rigidity Enhanced Metabolic Stability Enhanced Metabolic Stability Azetidine Ring->Enhanced Metabolic Stability Improved Solubility Improved Solubility Reduced Lipophilicity->Improved Solubility Optimized Potency Optimized Potency Increased Rigidity->Optimized Potency

Caption: The strategic replacement of a labile moiety with an azetidine ring.

Azetidine as a Versatile Bioisostere

Bioisosterism is a foundational strategy in medicinal chemistry for optimizing lead compounds by replacing one functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[12] The azetidine ring serves as a powerful non-classical bioisostere for a variety of common structural motifs.

Isostere for Saturated Amines (Pyrrolidine, Piperidine, Morpholine)

This is the most common application of the azetidine ring. Larger saturated heterocycles are ubiquitous in drug molecules but often introduce metabolic liabilities.

  • Versus Piperidine/Pyrrolidine: Azetidine acts as a smaller, more rigid, and less lipophilic alternative.[1][6] This swap can disrupt metabolic "hot spots" without drastically altering the vector of the nitrogen substituent, thus preserving target engagement. A key study demonstrated that replacing a metabolically labile piperidine in serotonin-4 (5HT₄) partial agonists with an azetidine ring successfully eliminated N-dealkylation and other problematic metabolic pathways while retaining functional potency.[11]

  • Spirocyclic Azetidines as Piperazine/Morpholine Isosteres: Spirocyclic frameworks like 2,6-diazaspiro[3.3]heptane have gained prominence as effective bioisosteres for piperazine.[13] These "angular" scaffolds maintain two points of substitution but introduce greater three-dimensionality and rigidity, which can improve selectivity and solubility.[1][5][14]

Isostere for Carbonyls and gem-Dimethyl Groups

In certain contexts, four-membered rings can act as bioisosteres for carbonyl groups.[6][15] The polar nitrogen atom of the azetidine can mimic the hydrogen-bond accepting capability of a ketone. Additionally, the 3,3-disubstituted azetidine can serve as a more polar and synthetically tractable replacement for a gem-dimethyl group, which is often used to introduce steric bulk and block metabolic oxidation at a benzylic position.

FeaturePiperidine AnalogueAzetidine AnalogueRationale for Replacement
Structure Larger, flexible 6-membered ringSmaller, rigid 4-membered ringIncrease rigidity, reduce conformational penalty upon binding.
cLogP (Typical) HigherLowerImprove aqueous solubility and reduce lipophilicity-driven toxicity.
Metabolism Prone to N-dealkylation, ring oxidationOften more resistant to CYP-mediated oxidationEnhance metabolic stability and increase half-life.[11]
pKa ~11.2~10.8Fine-tune basicity to optimize permeability and target interaction.
3D Shape (Fsp³) ModerateHighIncrease molecular complexity and explore new chemical space.[6]

Table 1: Comparative analysis of piperidine versus azetidine as a bioisosteric pair.

Synthetic Strategies: Accessing the Azetidine Core

The historical barrier to the widespread use of azetidines was the difficulty of their synthesis, a direct consequence of their inherent ring strain.[3][6] However, modern synthetic organic chemistry has produced a robust toolbox of methods to efficiently generate functionalized azetidines.

Key Methodologies
  • [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): This reaction between an imine and an alkene represents one of the most direct methods to form the azetidine ring.[3][14] Recent advances using visible-light photocatalysis have made this approach milder and more functional-group tolerant.[2]

  • Strain-Release Homologation: Methods utilizing highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), allow for nucleophilic ring-opening to generate diverse C3-substituted azetidines.[2] This strategy is particularly powerful for creating quaternary centers.

  • Photochemical Decarboxylative Functionalization: This modern approach enables the direct modification of readily available azetidine-2-carboxylic acids. By reacting them with alkenes under photochemical conditions, a wide array of alkylated azetidines can be prepared in a single step, suitable for library synthesis.[16]

  • Electrophilic Azetidinylation: A novel strategy allows for the direct, "any-stage" installation of an azetidine ring onto a range of nucleophiles using reagents like azetidinyl trichloroacetimidates.[17] This is invaluable for late-stage functionalization of complex molecules.

Caption: Workflow for photochemical decarboxylative alkylation of azetidines.

Experimental Protocol: Photochemical C2-Alkylation of N-Boc-azetidine-2-carboxylic acid

This protocol is based on methodologies developed for the direct functionalization of amino acids and provides a self-validating system for accessing novel azetidine building blocks.[16]

Objective: To synthesize 2-(4-pyridinyl)ethyl-azetidine via photochemical decarboxylative coupling.

Materials:

  • N-Boc-azetidine-2-carboxylic acid (1.0 equiv)

  • 4-Vinylpyridine (2.0 equiv)

  • 4CzIPN (photocatalyst, 2.0 mol%)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 1.1 equiv)

  • Anhydrous Dimethylformamide (DMF, to 0.2 M)

  • Nitrogen or Argon source

  • Photoreactor equipped with a 365 nm LED light source and cooling fan

Procedure:

  • Reactor Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-azetidine-2-carboxylic acid (e.g., 150 mg, 0.745 mmol), 4CzIPN, and LiOH·H₂O.

  • Degassing: Seal the tube with a septum, and purge with nitrogen or argon for 15 minutes to ensure an inert atmosphere.

  • Reagent Addition: Using syringes, add anhydrous DMF, followed by 4-vinylpyridine.

  • Photochemical Reaction: Place the reaction tube in the photoreactor, ensuring it is positioned approximately 5 cm from the 365 nm LED light source. Begin vigorous stirring and turn on the light source and cooling fan.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired C2-alkylated azetidine product. The Boc-protecting group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM) if the free amine is desired.

Validation: The success of the reaction is confirmed by NMR spectroscopy (¹H and ¹³C) to verify the structure and mass spectrometry to confirm the molecular weight of the product. Purity is assessed by HPLC.

Case Studies: Azetidine in Action

The theoretical benefits of azetidine incorporation are validated by numerous successful applications, including several FDA-approved drugs.

  • Approved Drugs: Molecules like Baricitinib (a JAK inhibitor), Cobimetinib (a MEK inhibitor), and Azelnidipine (a calcium channel blocker) all feature an azetidine ring.[1][2][16] In these drugs, the azetidine moiety contributes to improved metabolic stability, receptor selectivity, and overall pharmacokinetic properties.[1]

Case Study: Optimization of STAT3 Inhibitors
  • The Challenge: Early STAT3 inhibitors based on a proline-amide linker suffered from low potency.[18][19]

  • The Bioisosteric Replacement: Researchers replaced the proline core with an (R)-azetidine-2-carboxamide scaffold.[18]

  • The Outcome: This strategic swap marked a significant breakthrough. The first azetidine analogues achieved sub-micromolar potency in disrupting STAT3 DNA-binding activity, overcoming the primary barrier to development.[18][19] The increased potency provided by the rigid azetidine scaffold then allowed for further modifications to balance and optimize physicochemical properties, leading to compounds with good cellular activity.[18]

CompoundLinkerSTAT3 EMSA IC₅₀ (µM)Key Insight
Lead Cpd (Proline) Proline> 10Insufficient potency for further development.
Analogue 5a (Azetidine) Azetidine0.55Azetidine replacement overcomes potency barrier.[18]
Analogue 5o (Azetidine) Azetidine0.38The rigid scaffold allows for potent target engagement.[18]

Table 2: Impact of replacing a proline linker with an azetidine linker in STAT3 inhibitors.

Conclusion and Future Outlook

The azetidine ring has cemented its place as a valuable and versatile tool in the medicinal chemist's arsenal. Its ability to confer conformational rigidity, enhance metabolic stability, and predictably modulate key physicochemical properties makes it an outstanding bioisostere for a range of common chemical motifs.[1][3][20] As synthetic methodologies continue to advance, enabling access to ever more complex and diverse azetidine building blocks, the application of this powerful scaffold is set to expand further.[2][16][17] The judicious use of azetidine-based bioisosteric replacement will undoubtedly continue to be a key strategy in the successful design and development of next-generation therapeutics.

References

  • Tian, D., Chen, G., Xiao, X., Wang, X., & Zhang, H. (2025). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 12, 5226-5238. [Link]
  • (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Baran, P. S., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
  • Various Authors. (2025). Examples of azetidine-based bioisosters.
  • (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Various Authors. (n.d.). Methods for the synthesis of azetidines.
  • Fairweather, J. K., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
  • Hazra, S., et al. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of piperazine.
  • Singh, A., & Sharma, P. K. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 18(29), 2543-2591. [Link]
  • Singh, A., & Sharma, P. K. (2021). Azetidines of pharmacological interest.
  • Cikotiene, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Various Authors. (2025). Preparation and Synthetic Applications of Azetidines.
  • Various Authors. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring.
  • Krolewski, J. J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 435-469. [Link]
  • Krolewski, J. J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Various Authors. (2025). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review.
  • Various Authors. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores.
  • Obach, R. S., et al. (2013). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Drug Metabolism and Disposition, 41(2), 437-446. [Link]
  • (n.d.). Synthesis of 4-membered heterocycles as fragments and bioisosteres. American Chemical Society. [Link]
  • (2022). Basic Bioisosteres. Cambridge MedChem Consulting. [Link]
  • Various Authors. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine containing nicotine.
  • Sarlah, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3616-3631. [Link]
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004. [Link]
  • Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry.
  • Van Hevele, J., & Van Hecke, K. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • (n.d.). Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. [Link]
  • Various Authors. (n.d.). Structure of azetidine-containing compounds found in nature.
  • Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 37(2), 402-417. [Link]
  • Malik, A., & Kamble, S. (2023). Physicochemical property of drug molecules with respect to drug actions.

Sources

Methodological & Application

Synthesis of (3-Methylazetidin-3-yl)methanol Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Methylazetidin-3-yl)methanol and its hydrochloride salt are valuable building blocks in contemporary medicinal chemistry. The unique strained azetidine ring, coupled with the 3,3-disubstitution pattern, imparts desirable physicochemical properties to drug candidates, including improved metabolic stability and aqueous solubility. This document provides a comprehensive guide for the synthesis of (3-Methylazetidin-3-yl)methanol hydrochloride, intended for researchers, scientists, and professionals in drug development. The protocol herein details a robust and scalable synthetic route, commencing from the commercially available starting material, 1-Boc-3-azetidinone. The procedure encompasses a Grignard reaction to introduce the methyl group, followed by a reduction to yield the hydroxymethyl functionality, and concludes with the deprotection and formation of the hydrochloride salt.

Introduction

The azetidine scaffold has emerged as a privileged motif in drug discovery, offering a compelling alternative to more traditional saturated heterocycles.[1] Its rigid, three-dimensional structure can effectively orient substituents in space, leading to enhanced binding affinity and selectivity for biological targets. Specifically, 3,3-disubstituted azetidines provide a unique platform for introducing diverse functionalities without creating a chiral center at the C3 position, simplifying subsequent synthetic manipulations and biological evaluations. The title compound, this compound, serves as a versatile intermediate for the elaboration of more complex molecular architectures.

This application note presents a detailed, step-by-step protocol for the synthesis of this compound. The chosen synthetic strategy is designed for reliability and scalability, employing common laboratory reagents and techniques. Each step is accompanied by an explanation of the underlying chemical principles and critical experimental parameters to ensure successful execution.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence starting from 1-Boc-3-azetidinone.

Synthetic Pathway cluster_0 Synthesis of this compound A 1-Boc-3-azetidinone B 1-Boc-3-methylazetidin-3-ol A->B  1. MeMgBr, THF  2. aq. NH4Cl C (3-Methylazetidin-3-yl)methanol B->C  HCl, Dioxane D This compound C->D  HCl (gas) or  AcCl, MeOH

Figure 1: Overall synthetic pathway.

Experimental Protocols

Safety Precautions

Azetidine-containing compounds are potentially hazardous and should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] All reactions should be performed in a well-ventilated fume hood. Grignard reagents are highly reactive and moisture-sensitive; strict anhydrous conditions must be maintained during their use.

Step 1: Synthesis of 1-Boc-3-methylazetidin-3-ol

This step involves the nucleophilic addition of a methyl group from methylmagnesium bromide to the ketone functionality of 1-Boc-3-azetidinone, forming a tertiary alcohol.

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
1-Boc-3-azetidinone171.1910.0 g58.4
Methylmagnesium bromide (3.0 M in THF)-29.2 mL87.6
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Saturated aq. NH₄Cl solution-100 mL-
Ethyl acetate88.113 x 100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.04--

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-Boc-3-azetidinone (10.0 g, 58.4 mmol) and dissolve in anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (3.0 M in THF, 29.2 mL, 87.6 mmol) to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield 1-Boc-3-methylazetidin-3-ol as a colorless oil or white solid.

Workflow_Step1 start Start: 1-Boc-3-azetidinone in THF add_grignard Add MeMgBr at 0 °C start->add_grignard react Stir at RT for 2h add_grignard->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End: 1-Boc-3-methylazetidin-3-ol purify->end

Figure 2: Workflow for the synthesis of 1-Boc-3-methylazetidin-3-ol.

Step 2: Synthesis of (3-Methylazetidin-3-yl)methanol

This step involves the acidic removal of the tert-butoxycarbonyl (Boc) protecting group. The use of hydrochloric acid in dioxane directly yields the hydrochloride salt.

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
1-Boc-3-methylazetidin-3-ol187.248.0 g42.7
HCl in Dioxane (4.0 M)-53.4 mL213.6
Diethyl ether74.12200 mL-

Procedure:

  • Dissolve 1-Boc-3-methylazetidin-3-ol (8.0 g, 42.7 mmol) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Add HCl in dioxane (4.0 M, 53.4 mL, 213.6 mmol) to the solution at room temperature.

  • Stir the mixture for 2-4 hours. The reaction progress can be monitored by the evolution of gas (isobutylene and CO₂) and TLC analysis.

  • Upon completion of the reaction, add diethyl ether (200 mL) to precipitate the hydrochloride salt.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Step 3: Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (400 MHz, D₂O)δ (ppm): 4.0-4.2 (m, 4H, -CH₂-N-CH₂-), 3.6 (s, 2H, -CH₂OH), 1.4 (s, 3H, -CH₃). The exact shifts may vary depending on the solvent and pH.
¹³C NMR (100 MHz, D₂O)δ (ppm): ~68 (-CH₂OH), ~55 (-CH₂-N-CH₂-), ~40 (C-CH₃), ~20 (-CH₃).
Mass Spec (ESI+) m/z: 102.0913 [M+H]⁺ for the free base, C₅H₁₁NO.
Melting Point A sharp melting point is indicative of high purity.

Discussion of the Protocol

The presented synthetic route offers several advantages. The use of the commercially available and relatively inexpensive 1-Boc-3-azetidinone as the starting material makes this protocol accessible. The Grignard reaction is a highly reliable method for carbon-carbon bond formation and the creation of tertiary alcohols. The Boc deprotection under acidic conditions is a standard and high-yielding transformation.[3] The direct formation of the hydrochloride salt in the deprotection step simplifies the workup and purification process, as the salt often precipitates from the reaction mixture.[4][5]

Troubleshooting

  • Low yield in Step 1: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent quenching of the Grignard reagent. The quality of the Grignard reagent is also crucial; titration before use is recommended.

  • Incomplete deprotection in Step 2: If the reaction stalls, gentle warming (e.g., to 40 °C) can be applied. Alternatively, a longer reaction time may be necessary.

  • Product is an oil instead of a solid: The hydrochloride salt may sometimes be hygroscopic. Ensure thorough drying under high vacuum. If it remains an oil, it can be used in subsequent steps without crystallization, provided it is of sufficient purity as determined by NMR.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a key building block for the synthesis of novel pharmaceutical agents. By following the outlined procedures and paying attention to the critical parameters, researchers can confidently prepare this valuable intermediate in good yield and high purity.

References

  • Singh, I., & Kaur, H. (2021). Azetidine as a promising scaffold in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 223, 113647. [Link]
  • Sparrow, S. (2025). What are the safety precautions when handling azetidine? Blog - SPARROW. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg_hntPu-5hBKb8F7c44DCV55m3ng4dgpVE-fs3UU10-RaHeuTjXDOr9ypI928lDan9t-OIK25jf8dS_hRMtH8JUB9NTQl-Nm1O3-IHOOIeHQioWkSCnFLBPKRXHLfScREZdXJdd8UoV_jXe6nwZAujorAnNu2TLUSCxJYueG5eVd8HiTQ-ApHsbSFCEOc1v7_GlfbbTW4eSfb7DJWEfTScUF785I=]
  • ResearchGate. (n.d.). Final Amino Alcohol HCl Salts. [Link]
  • Wikipedia. (2023). Hydrochloride. [Link]
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

Sources

Application Notes & Protocols: (3-Methylazetidin-3-yl)methanol hydrochloride as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Scaffolds

In modern medicinal chemistry, the emphasis on creating molecules with enhanced three-dimensionality and finely tuned physicochemical properties has never been greater. The departure from flat, sp²-heavy structures towards more sp³-rich, conformationally constrained scaffolds is a key strategy for improving drug-like properties.[1] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in this context. Their notable ring strain (approx. 25.4 kcal/mol) imparts enhanced reactivity while maintaining greater stability than their three-membered aziridine counterparts, offering a unique balance for synthetic manipulation.[1]

This guide focuses on (3-Methylazetidin-3-yl)methanol hydrochloride (CAS: 1458653-12-7), a bifunctional building block poised for versatile application in drug discovery programs. Its structure is distinguished by:

  • A secondary amine , masked as a stable hydrochloride salt, providing a primary vector for diversification.

  • A primary alcohol at a quaternary carbon, offering a second, sterically accessible handle for modification or as a key pharmacophoric element.

  • A 3,3-disubstituted pattern , which imparts a fixed, three-dimensional exit vector, influencing the molecule's conformation and its presentation to biological targets.[1]

The hydrochloride salt form enhances the compound's shelf-life and handling characteristics.[2] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, core reactivity, and detailed protocols for its strategic deployment in synthesis.

Physicochemical Properties and Handling

Proper handling and understanding the properties of this compound are critical for its successful application.

PropertyValueSource
CAS Number 1458653-12-7[3]
Molecular Formula C₅H₁₂ClNO[3]
Molecular Weight 137.61 g/mol [4]
Appearance White to off-white solid (typical)N/A
Storage Room temperature, under inert atmosphere[4]

Handling Considerations: As a hydrochloride salt, the azetidine nitrogen is protonated and non-nucleophilic. For reactions requiring a nucleophilic nitrogen (e.g., acylations, alkylations), a stoichiometric amount of a suitable base must be added to generate the free amine in situ. This crucial first step is detailed in the protocols below.

Core Reactivity: Dual Handles for Molecular Diversification

The synthetic utility of (3-Methylazetidin-3-yl)methanol stems from its two distinct functional groups, allowing for sequential or orthogonal functionalization strategies.

Reactivity_Map cluster_0 (3-Methylazetidin-3-yl)methanol Core cluster_1 N-Functionalization Reactions cluster_2 O-Functionalization Reactions Core N_Acylation Amide Coupling (HATU, EDCI) Core->N_Acylation  Nitrogen (pKa ~9-10)   O_Alkylation Williamson Ether Synthesis (NaH) Core->O_Alkylation  Oxygen (pKa ~16-18)   N_Alkylation Reductive Amination (Na(OAc)3BH) N_Arylation Buchwald-Hartwig Coupling O_Acylation Esterification (Acyl Halides) O_Conversion Conversion to Halide (SOCl2, PBr3)

Caption: Core reactivity pathways for (3-Methylazetidin-3-yl)methanol.

N-Functionalization: Tuning Pharmacokinetics and Target Affinity

Modification at the azetidine nitrogen is a well-established strategy for modulating a molecule's physicochemical properties, including pKa, lipophilicity (LogP), and polar surface area (PSA).[1] This directly impacts solubility, membrane permeability, and potential for CNS penetration.[5] Furthermore, the substituent introduced can serve as a key binding element, forming hydrogen bonds or van der Waals interactions with the target protein.[6]

  • Amide Coupling: Forms robust, neutral linkers. This is one of the most common and reliable transformations in medicinal chemistry, used to connect the azetidine core to other fragments.[7]

  • Reductive Amination: A mild and efficient method for creating N-alkyl bonds, particularly useful for introducing larger or more complex alkyl groups.

  • N-Arylation (e.g., Buchwald-Hartwig Coupling): Provides direct access to N-aryl azetidines, a motif found in many biologically active compounds.

O-Functionalization: The Hydroxymethyl Group as a Linker and Pharmacophore

The primary alcohol offers a versatile handle for further elaboration.

  • Etherification: Creates stable, flexible linkers. Ether linkages are generally more resistant to metabolic cleavage than esters.

  • Esterification: Can be used to introduce prodrug moieties or to serve as a handle for further chemistry.

  • Conversion to Leaving Groups: The alcohol can be converted to a halide or sulfonate, enabling subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.

Detailed Experimental Protocols

The following protocols are designed as self-validating, robust starting points for the synthetic manipulation of this compound.

Synthetic_Workflow Start Start: Building Block HCl Salt Neutralize Step 1: Neutralization Start->Neutralize Et3N or DIPEA in DCM/DMF React Step 2: Amide Coupling Neutralize->React Carboxylic Acid, HATU, DIPEA Purify Step 3: Work-up & Purification React->Purify Aqueous Wash, Chromatography End Final Product: N-Acylated Azetidine Purify->End

Caption: A typical workflow for the N-acylation of the building block.

Protocol 1: Neutralization of this compound

Rationale: This procedure generates the free amine, which is essential for its use as a nucleophile. The choice of base and solvent should be compatible with the subsequent reaction step. Triethylamine is a common choice as its hydrochloride salt is often easily removed during work-up.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inerted reaction flask, add this compound (1.0 eq).

  • Add the anhydrous solvent of choice (concentration typically 0.1 - 0.5 M).

  • Stir the resulting suspension at room temperature.

  • Slowly add the base (e.g., Et₃N, 1.1 eq) dropwise.

  • Stir the mixture at room temperature for 15-30 minutes. A clear solution or a fine suspension of the ammonium salt byproduct may form.

  • The resulting solution/suspension containing the free amine is now ready for use in the subsequent reaction step. Note: It is generally recommended to use the freshly prepared free amine solution directly without isolation.

Protocol 2: N-Functionalization via Amide Coupling (HATU-mediated)

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide product. This protocol is broadly applicable to a wide range of carboxylic acids.[7]

Materials:

  • Solution of free (3-Methylazetidin-3-yl)methanol from Protocol 1 (1.0 eq)

  • Carboxylic acid of interest (1.0 - 1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 - 3.0 eq total, including amount from Protocol 1)

  • Anhydrous DMF

  • Inert atmosphere

Procedure:

  • In a separate dry, inerted flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • To the stirring solution of free (3-Methylazetidin-3-yl)methanol (prepared in DMF as per Protocol 1, containing 1.0 eq of the azetidine and ~1.1 eq of DIPEA), add the pre-activated carboxylic acid solution dropwise at 0 °C.

  • Add additional DIPEA (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes, to afford the pure N-acylated product.

Protocol 3: O-Functionalization via Williamson Ether Synthesis

Rationale: This classic method for ether synthesis involves deprotonation of the alcohol to form a more potent nucleophile (alkoxide), followed by reaction with an alkyl halide. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for deprotonating primary alcohols. The use of a polar aprotic solvent like THF or DMF is crucial.[8]

Materials:

  • N-protected (3-Methylazetidin-3-yl)methanol (e.g., the product from Protocol 2, or an N-Boc protected version) (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.5 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.3 eq)

  • Anhydrous THF or DMF

  • Inert atmosphere

Procedure:

  • To a dry, inerted flask, carefully add the N-protected (3-Methylazetidin-3-yl)methanol (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of water or saturated aqueous NH₄Cl at 0 °C.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired ether product.

Case Study: Application in JAK Inhibitor Design

The Janus kinase (JAK) family of enzymes is a critical target in inflammatory diseases and oncology.[9] Many approved JAK inhibitors, such as Tofacitinib, feature nitrogen-containing heterocyclic scaffolds. The rigid, three-dimensional nature of the azetidine core makes it an excellent bioisostere for larger rings like piperidine, often improving metabolic stability and tuning solubility.[1]

The (3-Methylazetidin-3-yl)methanol building block can be strategically incorporated into a JAK inhibitor scaffold. For example, the azetidine nitrogen could be coupled to a pyrimidine or pyrrolopyrimidine core common in JAK inhibitors. The hydroxymethyl group, projecting from the C3 quaternary center, could then be functionalized to interact with solvent-exposed regions of the ATP binding site or serve as a linker to another fragment, exploring new binding interactions not accessible by flatter scaffolds. This approach leverages the inherent three-dimensionality of the building block to create novel, potent, and selective kinase inhibitors.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its bifunctional nature, combined with the favorable physicochemical properties imparted by the strained azetidine ring, provides chemists with a robust tool for generating diverse and structurally complex molecular libraries. The protocols outlined in this guide offer reliable methods for its synthetic manipulation, enabling the rapid exploration of chemical space and accelerating the development of next-generation therapeutics.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
  • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Methods for the Synthesis of Substituted Azetines Source: Organic Chemistry Portal URL:[Link]
  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Methods for the synthesis of azetidines.
  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines Source: ResearchG
  • Title: Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors Source: PubMed URL:[Link]
  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Royal Society of Chemistry URL:[Link]
  • Title: Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide Source: Organic Chemistry Portal URL:[Link]
  • Title: Bcr-Abl tyrosine-kinase inhibitor Source: Wikipedia URL:[Link]
  • Title: A Single-Step Synthesis of Azetidine-3-amines Source: PubMed URL:[Link]
  • Title: (1-Methylazetidin-3-yl)methanol Source: PubChem URL:[Link]
  • Title: (1-methylazetidin-3-yl)methanol;hydrochloride Source: Cenmed Enterprises URL:[Link]
  • Title: Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor Source: PubMed URL:[Link]

Sources

Application Notes & Protocols: The Strategic Integration of (3-Methylazetidin-3-yl)methanol hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, there is an escalating demand for molecules that occupy three-dimensional (3D) chemical space. This drive is a direct response to the limitations of traditional, often planar, aromatic compounds, which can suffer from poor solubility, metabolic instability, and off-target effects.[1][2] Saturated heterocycles have emerged as a powerful solution, and among them, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[3][4]

Azetidines offer a unique combination of properties that make them highly attractive scaffolds:

  • Structural Rigidity: The inherent ring strain of the azetidine ring (approx. 25.4 kcal/mol) imparts a constrained geometry, providing well-defined exit vectors for substituents.[3][5] This rigidity can lead to enhanced binding affinity and selectivity for a biological target.

  • Improved Physicochemical Properties: As sp³-rich, polar motifs, azetidines can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability when used as bioisosteres for larger rings like piperidines or pyrrolidines.[3][6]

  • Novel Chemical Space: The incorporation of azetidines allows medicinal chemists to explore novel chemical space, leading to new intellectual property and potentially overcoming resistance mechanisms.[7]

Within this class of valuable building blocks, (3-Methylazetidin-3-yl)methanol hydrochloride (CAS: 1458653-12-7) stands out as a particularly versatile and strategic scaffold.[8][9] Its 3,3-disubstituted pattern offers a gem-dimethyl effect analogue, which can sterically shield adjacent positions from metabolic enzymes. The two distinct functional groups—a secondary amine within the ring and a primary alcohol—provide orthogonal handles for divergent synthesis, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).

This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed experimental protocols for its incorporation into drug-like molecules.

The Strategic Advantage of the (3-Methylazetidin-3-yl)methanol Moiety

The specific structure of (3-Methylazetidin-3-yl)methanol provides several key advantages in a drug discovery campaign.

  • Secondary Amine (pKa ~11.29): The ring nitrogen acts as a strong base and a competent nucleophile.[10] It is an ideal attachment point for building out molecular complexity via N-alkylation or acylation. The hydrochloride salt form ensures stability and improves handling of this otherwise volatile amine.[9]

  • Primary Alcohol: The hydroxymethyl group is a versatile functional handle. It can act as a hydrogen bond donor, be used as a nucleophile for ether formation, or be oxidized to introduce an aldehyde or carboxylic acid for further elaboration.

  • 3,3-Disubstitution: This substitution pattern creates a quaternary center that imparts conformational rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to a target. Furthermore, this substitution can enhance metabolic stability by hindering enzymatic degradation.[11][12]

The logical relationship between the structure and its synthetic utility is clear: two distinct points of reactivity allow for a modular and divergent approach to library synthesis.

G cluster_0 Core Scaffold cluster_1 Reactive Handles cluster_2 Key Synthetic Transformations Scaffold (3-Methylazetidin-3-yl)methanol Amine Secondary Amine (Ring Nitrogen) Alcohol Primary Alcohol (-CH2OH) Acylation Amide Coupling Amine->Acylation Nucleophilic Attack Alkylation N-Alkylation Amine->Alkylation Nucleophilic Attack Etherification O-Alkylation Alcohol->Etherification Functional Group Interconversion Oxidation Oxidation Alcohol->Oxidation Functional Group Interconversion G cluster_workflow Reductive Amination Workflow A 1. Dissolve Carbonyl in Anhydrous Solvent B 2. Add Amine·HCl (1.2 eq) & Base (1.3 eq) A->B C 3. Stir for 10 min (In-situ Neutralization) B->C D 4. Add NaBH(OAc)3 (1.5 eq) (Reduction Step) C->D E 5. Stir 2-24h at RT (Monitor by LC-MS) D->E F 6. Aqueous Workup (Quench, Extract, Dry) E->F G 7. Purify (Column Chromatography) F->G

Sources

Application Notes and Protocols for the Modular Synthesis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, valued for its ability to impart unique three-dimensional character, improve metabolic stability, and fine-tune physicochemical properties of drug candidates.[1][2] This guide provides an in-depth exploration of modular synthetic strategies for accessing 3,3-disubstituted azetidines, a class of compounds that allows for the precise installation of dual functionalities, offering exquisite control over molecular exit vectors. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three cornerstone modular approaches: the use of electrophilic azetidinylation reagents, the functionalization of azetidin-3-ol intermediates, and the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs).

Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Core

The constrained four-membered ring of azetidine offers a rigid framework that can significantly impact the conformational presentation of appended substituents, thereby influencing ligand-target interactions.[1] The 3,3-disubstituted pattern is particularly advantageous as it introduces a quaternary center, which can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the two substituents at the C3 position provide independent vectors for chemical space exploration, making this scaffold an attractive building block for creating libraries of diverse compounds in drug discovery programs.[2][3]

Historically, the synthesis of these strained heterocycles has been challenging, often requiring multi-step sequences with limited functional group tolerance.[4] However, recent advances in synthetic methodology have paved the way for more efficient and modular approaches, transforming the accessibility of this valuable chemical motif.

Core Modular Synthetic Strategies

A modular synthesis implies the ability to bring together different building blocks in a convergent manner, allowing for rapid diversification of the final products. For 3,3-disubstituted azetidines, several powerful strategies have been developed.

Diagram of Core Modular Strategies

Modular_Azetidine_Synthesis cluster_0 Key Intermediates cluster_1 Modular Coupling Partners cluster_2 Target Structure Azetidinylation_Reagent Azetidinylation Reagent Target 3,3-Disubstituted Azetidine Azetidinylation_Reagent->Target Lewis Acid Activation Azetidinol 3-Aryl-3-azetidinol Azetidinol->Target Lewis/Brønsted Acid Catalysis ABB 1-Azabicyclo[1.1.0]butane (ABB) ABB->Target Strain-Release Functionalization Nucleophiles Nucleophiles (C, N, S, O) Nucleophiles->Azetidinylation_Reagent Aromatics Aromatics (Friedel-Crafts) Aromatics->Azetidinol Radical_Precursors Radical Precursors & Organometallics Radical_Precursors->ABB

Caption: Core modular strategies for the synthesis of 3,3-disubstituted azetidines.

Strategy 1: Electrophilic Azetidinylation Reagents

This modern approach relies on the generation of a stabilized azetidin-3-yl carbocation from a suitable precursor, which is then trapped by a wide range of nucleophiles.[4] Azetidinyl trichloroacetimidates have proven to be particularly effective reagents for this transformation due to their ease of preparation and tunable reactivity.[4][5]

Rationale and Mechanistic Insight

The trichloroacetimidate is an excellent leaving group upon protonation or activation by a Lewis acid. This departure generates a tertiary carbocation at the C3 position of the azetidine ring. This carbocation is stabilized by the adjacent nitrogen atom through resonance, facilitating its formation under mild conditions. The modularity of this method is its key strength, as a single azetidinylation reagent can be coupled with a diverse array of carbon, nitrogen, oxygen, and sulfur-based nucleophiles.[5]

Diagram: Azetidinylation Reagent Workflow

Azetidinylation_Workflow Start 3-Aryl-azetidin-3-ol Step1 Reaction with Cl3CCN Start->Step1 Reagent Azetidinyl Trichloroacetimidate Step1->Reagent Step2 Lewis Acid (e.g., Sc(OTf)3) + Nucleophile (Nu-H) Reagent->Step2 Product 3-Aryl-3-Nu-Azetidine Step2->Product Purify Silica Gel Chromatography Product->Purify

Caption: Workflow for the synthesis of 3,3-disubstituted azetidines via azetidinylation reagents.

Detailed Experimental Protocol

The following protocols are adapted from a leading methodology in the field.[5]

Protocol 3.2.1: Synthesis of tert-Butyl 3-Aryl-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (Azetidinylation Reagent)

  • Preparation: To a solution of the starting 3-aryl-azetidin-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M), add trichloroacetonitrile (1.5 equiv).

  • Initiation: Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, typically 40:1 to 20:1) to afford the azetidinylation reagent.

Protocol 3.2.2: General Procedure for the Synthesis of 3,3-Disubstituted Azetidines

  • Setup: To a flame-dried round-bottom flask containing activated 4Å molecular sieves (100 mg per 0.2 mmol of reagent), add the azetidinyl trichloroacetimidate reagent (1.0 equiv, 0.20 mmol) and the desired nucleophile (1.5 equiv, 0.30 mmol).

  • Reagents: Add scandium(III) triflate (Sc(OTf)₃, 10 mol%, 9.8 mg) and anhydrous DCM (1.5 mL).

  • Reaction Conditions: Stir the mixture at 35 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC (typically 12 hours).

  • Work-up: Once complete, filter the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired 3,3-disubstituted azetidine.

Entry Nucleophile Product Yield (%)
1Aniline3-Anilino-3-phenyl-azetidine87
2Indole3-(Indol-3-yl)-3-phenyl-azetidine99
3Thiophenol3-Phenyl-3-(phenylthio)-azetidine75
41,3,5-Trimethoxybenzene3-Phenyl-3-(2,4,6-trimethoxyphenyl)-azetidine95

Table adapted from Wang, X.-R., et al. (2025).[5]

Strategy 2: Friedel-Crafts Alkylation of 3-Aryl-3-azetidinols

A highly effective modular route to 3,3-diarylazetidines involves the direct functionalization of readily accessible 3-aryl-3-azetidinols via a Friedel-Crafts alkylation.[6] This method is particularly powerful for accessing compounds with two distinct aryl substituents at the C3 position.

Rationale and Mechanistic Insight

This strategy also proceeds through a key azetidin-3-yl carbocation intermediate. The precursor, a 3-aryl-3-azetidinol, is synthesized by the addition of an organometallic reagent (e.g., phenyllithium) to a commercially available N-protected azetidin-3-one.[1] In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), or a milder catalyst like calcium(II) triflate, the hydroxyl group is eliminated to form the carbocation, which is then trapped by an electron-rich aromatic or heteroaromatic ring.[6][7] The choice of the nitrogen protecting group is crucial; N-Cbz groups have been shown to enhance reactivity compared to N-Boc groups, likely due to better stabilization of the carbocation intermediate.[7]

Detailed Experimental Protocol

Protocol 4.2.1: Synthesis of N-Boc-3-aryl-3-azetidinol

  • Setup: To a solution of N-Boc-azetidin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of the appropriate aryllithium or Grignard reagent (1.1 equiv) dropwise.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Warm the mixture to room temperature and extract with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to yield the desired 3-aryl-3-azetidinol.

Protocol 4.2.2: Friedel-Crafts Arylation to form 3,3-Diarylazetidines

  • Setup: To a solution of the N-Boc-3-aryl-3-azetidinol (1.0 equiv) in the arene that will act as the nucleophile (e.g., toluene, anisole), add aluminum chloride (AlCl₃, 2.0 equiv) portion-wise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by pouring it onto crushed ice and basifying with aqueous NaOH.

  • Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are dried, concentrated, and the resulting product is often isolated as an oxalate salt to improve handling and purity.[6]

Strategy 3: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

The highly strained 1-azabicyclo[1.1.0]butane (ABB) system serves as a versatile and powerful precursor for the modular synthesis of 3,3-disubstituted azetidines.[3][5] The release of ring strain (approx. 65 kcal/mol) provides a strong thermodynamic driving force for a variety of transformations.[8]

Rationale and Mechanistic Insight

ABB can be readily synthesized and acts as a latent azetidin-3-yl anion or radical equivalent. Upon reaction with various electrophiles or radical species, the central C-N bond of the ABB cleaves, leading to the formation of a functionalized azetidine. This strategy allows for the installation of one substituent at the C3 position and another at the nitrogen atom in a single, often one-pot, operation. Recent developments have employed photoredox catalysis to generate radicals that add to ABB, initiating a radical strain-release process to access difunctionalized azetidines.[8][9]

Diagram: Strain-Release Functionalization of ABB

ABB_Functionalization ABB 1-Azabicyclo[1.1.0]butane (ABB) Step1 Photocatalyst (PC) Visible Light Radical Precursor (R-X) ABB->Step1 Intermediate Azetidin-3-yl Radical Intermediate Step1->Intermediate Step2 Trapping Agent (e.g., Sulfonyl Imine) Intermediate->Step2 Product Difunctionalized Azetidine Step2->Product

Caption: Photocatalytic radical strain-release functionalization of ABB.

Detailed Experimental Protocol (Photocatalytic Example)

The following is a generalized protocol based on recent advances in the field.[9]

  • Setup: In a nitrogen-filled glovebox, add the sulfonyl imine (0.05 mmol, 1.0 equiv), the photocatalyst (e.g., an organic photosensitizer, 0.25 mol%), and the solvent (e.g., trifluorotoluene) to a reaction vial.

  • Reagents: Add a stock solution of 1-azabicyclo[1.1.0]butane (ABB, 0.1 mmol, 2.0 equiv).

  • Reaction Conditions: Seal the vial and place it in a photoreactor equipped with a 50W blue LED lamp. Irradiate the mixture at 40 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture.

  • Purification: Purify the residue by flash column chromatography to afford the difunctionalized azetidine product.

Characterization of 3,3-Disubstituted Azetidines

Unambiguous structure determination is critical. A combination of spectroscopic techniques is employed:

  • NMR Spectroscopy: ¹H NMR will show characteristic signals for the non-equivalent methylene protons on the azetidine ring (typically complex multiplets). ¹³C NMR is crucial for identifying the quaternary carbon at the C3 position. 2D NMR techniques (COSY, HSQC, HMBC) can be used for complex structures.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The presence of the N-H or other functional groups can be confirmed.

Conclusion

The modular synthesis of 3,3-disubstituted azetidines has matured into a highly enabling field for medicinal chemistry and drug discovery. The strategies outlined in this guide—utilizing electrophilic azetidinylation reagents, functionalizing azetidinol intermediates, and leveraging the strain-release of ABBs—provide researchers with powerful and versatile toolkits. By understanding the underlying principles and applying the detailed protocols herein, scientists can rapidly access a wide array of novel azetidine-based compounds, accelerating the development of next-generation therapeutics.

References

  • Bull, J. A., et al. (2019). Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel-Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity. Organic Letters, 21(1), 300-304. [Link]
  • Ly, N. T., Thaxton, A., & Trudell, M. L. (2005). Synthesis of 3,3-Diarylazetidines. University of New Orleans ScholarWorks. [Link]
  • Das, M., Weissenfluh, A., Ly, N., & Trudell, M. L. (n.d.). Synthesis of Simple 3,3-diarylazetidines from N-Boc-3-aryl-azetidinols using Friedel-Crafts Arylation Conditions.
  • Trudell, M. L., et al. (2020). Synthesis of Simple 3,3-Diarylazetidines from N-Boc-3-arylazetidinols Using Friedel-Crafts Arylation Conditions. The Journal of Organic Chemistry, 85(12), 8209-8213. [Link]
  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. [Link]
  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
  • Dell'Amico, L., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]
  • Morressier. (2019).
  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
  • Okawa, T., et al. (2001). SYNTHESIS OF AZETIDINE DERIVATIVES USING 1-AZABICYCLO[1.1.0]BUTANE. Heterocycles, 55(8), 1507. [Link]
  • Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines.
  • Baran, P. S., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 147(25), 22209-22218. [Link]
  • Li, G., et al. (2022).
  • Aggarwal, V. K., et al. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines.
  • Various Authors. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Sun, J., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
  • ScholarWorks. (2025). Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. [Link]
  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Bull, J. A., et al. (2022). Strain-release arylations for the bis-functionalization of azetidines.
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. [Link]
  • ResearchGate. (2025). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy. [Link]

Sources

Introduction: The Azetidine Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the N-functionalization of 3-substituted azetidines, covering key synthetic strategies including N-arylation, N-alkylation, and N-acylation with detailed, field-tested protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged structural motifs in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, imparts a unique conformational rigidity.[2] This property is highly desirable for designing molecules with improved metabolic stability and binding affinity. The 3-substituted azetidine, in particular, serves as a versatile scaffold, often acting as a bioisosteric replacement for commonly used groups like gem-dimethyl or tert-butyl moieties, thereby enhancing physicochemical properties such as solubility.

The nitrogen atom at the 1-position is a critical handle for molecular diversification. N-functionalization allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] This guide provides a detailed overview of the most robust and widely employed methods for the N-functionalization of 3-substituted azetidines, complete with detailed experimental protocols and an explanation of the underlying chemical principles.

Core Concept: Reactivity of the Azetidine Nitrogen

The nucleophilicity of the azetidine nitrogen is the cornerstone of its N-functionalization. However, this reactivity can be significantly modulated by the nature of the substituent at the C3-position. Electron-withdrawing groups (EWGs), such as sulfonyl or carbonyl groups, can decrease the electron density on the nitrogen atom, reducing its nucleophilicity and potentially requiring more forcing reaction conditions.[6] Conversely, electron-donating groups (EDGs) can enhance nucleophilicity. Understanding this interplay is crucial for selecting the appropriate reaction conditions and catalytic systems.

G cluster_core 3-Substituted Azetidine Core cluster_reactivity Modulation of Reactivity A Azetidine Nitrogen (N1) B C3 Substituent (R) A->B Electronic Effect C Electron-Withdrawing Group (EWG) e.g., -SO2R, -COR B->C If R is D Electron-Donating Group (EDG) e.g., -OR, -Alkyl B->D If R is E Decreased Nucleophilicity C->E Leads to F Increased Nucleophilicity D->F Leads to

Caption: Influence of C3-substituent on N1 reactivity.

Part I: N-Arylation Strategies

The formation of a C(aryl)-N bond is one of the most important transformations in synthetic chemistry, and two catalytic methods dominate this field: the Buchwald-Hartwig amination and the Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for C-N bond formation due to its remarkable functional group tolerance and broad substrate scope.[7][8] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The choice of phosphine ligand is critical and is often tailored to the specific substrates.

Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the azetidine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the N-arylated azetidine and regenerate the Pd(0) catalyst.[7][9]

G pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)(X) pd0->pd2_ox pd2_amido L₂Pd(II)(Ar)(N-Azetidine) pd2_ox->pd2_amido Ligand Exchange & Deprotonation pd2_amido->pd0 product N-Aryl Azetidine pd2_amido->product Reductive Elimination start Ar-X start->pd2_ox Oxidative Addition amine Azetidine-NH + Base amine->pd2_amido

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 1: Buchwald-Hartwig N-Arylation of 3-Hydroxyazetidine

Principle: This protocol describes the coupling of 3-hydroxyazetidine with an aryl bromide using a palladium catalyst and a sterically hindered phosphine ligand (XPhos). Sodium tert-butoxide serves as the base. Anhydrous conditions are crucial for reaction efficiency.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add anhydrous toluene to the flask, followed by the aryl bromide (1.0 eq).

  • In a separate flask, suspend 3-hydroxyazetidine hydrochloride (1.2 eq) and NaOtBu (2.5 eq) in anhydrous toluene. Causality Note: The excess base is required to first neutralize the HCl salt and then to participate in the catalytic cycle.

  • Carefully add the azetidine/base suspension to the catalyst/aryl bromide mixture via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for C-N bond formation, typically requiring harsher conditions (high temperatures) than its palladium-catalyzed counterpart.[10][11] However, modern ligand-accelerated protocols have made it a viable and often complementary approach, particularly for certain heterocyclic substrates.

Protocol 2: Ullmann N-Arylation of a 3-Substituted Azetidine

Principle: This protocol uses copper(I) iodide as the catalyst with a diamine ligand to facilitate the coupling of an azetidine with an aryl iodide. Potassium carbonate is used as a mild base.

Materials:

  • 3-Substituted azetidine (e.g., 3-methoxyazetidine)

  • Aryl iodide (e.g., 4-iodonitrobenzene)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry reaction vial, add CuI (10 mol%), the 3-substituted azetidine (1.2 eq), aryl iodide (1.0 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar).

  • Add anhydrous DMF (or dioxane) followed by DMEDA (20 mol%) via syringe. Causality Note: The diamine ligand chelates to the copper center, increasing its solubility and catalytic activity, thereby allowing for lower reaction temperatures compared to the classic Ullmann reaction.

  • Seal the vial and heat the mixture to 110-130 °C for 24-48 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part II: N-Alkylation and N-Acylation

These methods are fundamental for introducing alkyl and acyl groups, respectively, onto the azetidine nitrogen.

Reductive Amination

Reductive amination is a robust and highly efficient method for N-alkylation. It involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Mechanistic Rationale: The azetidine nitrogen attacks the carbonyl carbon of the aldehyde/ketone, followed by dehydration to form a transient azetidinium ion. A hydride reducing agent, typically sodium triacetoxyborohydride, selectively reduces this ion to form the N-alkylated product.

G A 3-Substituted Azetidine (R₂NH) C Iminium/Azetidinium Ion [R₂N=CR'R'']⁺ A->C B Aldehyde/Ketone (R'-C(O)-R'') B->C + E N-Alkylated Azetidine C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E [H⁻]

Caption: Workflow for N-alkylation via reductive amination.

Protocol 3: Reductive Amination with an Aldehyde

Principle: This protocol details the N-benzylation of 3-(tert-butoxy)azetidine using benzaldehyde and sodium triacetoxyborohydride [NaBH(OAc)₃], a reducing agent well-suited for this transformation due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.

Materials:

  • 3-(tert-butoxy)azetidine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, 1-5 mol%)

Procedure:

  • Dissolve the 3-(tert-butoxy)azetidine and benzaldehyde in DCE in a round-bottom flask.

  • Stir the mixture at room temperature for 20-30 minutes. A small amount of acetic acid can be added to catalyze iminium ion formation if the reaction is sluggish.

  • Add NaBH(OAc)₃ portion-wise over 15 minutes. Safety Note: The addition may be exothermic and cause gas evolution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography if necessary.

N-Acylation

N-acylation is a straightforward and high-yielding reaction to form amides from the azetidine nitrogen. It typically involves reacting the azetidine with an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Protocol 4: N-Acylation with an Acyl Chloride

Principle: This protocol describes the reaction of 3-phenylazetidine with acetyl chloride to form N-acetyl-3-phenylazetidine. A tertiary amine base like triethylamine is used to scavenge the HCl byproduct.

Materials:

  • 3-Phenylazetidine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve 3-phenylazetidine in DCM in a round-bottom flask and add triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride dropwise to the stirred solution. Causality Note: The reaction is exothermic; slow addition at 0 °C helps control the reaction rate and prevent side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Quench the reaction with water.

  • Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which is often pure enough for subsequent steps or can be purified by chromatography.

Summary of N-Functionalization Methods
MethodReagentsCatalyst/BaseProsCons
Buchwald-Hartwig Aryl Halide/TriflatePd Catalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu)Broad scope, high functional group tolerance.[7]Expensive catalyst/ligands, requires inert atmosphere.
Ullmann Condensation Aryl Iodide/BromideCu Catalyst, Ligand (e.g., diamine), Base (e.g., K₂CO₃)Lower cost catalyst, good for electron-deficient aryls.[10]Often requires higher temperatures, narrower scope than Pd.
Reductive Amination Aldehyde/KetoneMild Reducing Agent (e.g., NaBH(OAc)₃)High yield, mild conditions, broad carbonyl scope.Limited to alkyl groups; requires a carbonyl partner.
N-Acylation Acyl Chloride/AnhydrideAmine Base (e.g., TEA, DIPEA)Fast, high-yielding, simple procedure.Product is an amide, which alters nitrogen basicity.
Conclusion

The N-functionalization of 3-substituted azetidines is a cornerstone of modern synthetic and medicinal chemistry. The methods outlined in this guide—Buchwald-Hartwig amination, Ullmann condensation, reductive amination, and N-acylation—provide a powerful toolkit for chemists to create diverse libraries of azetidine-containing molecules. The choice of method depends on the desired functionality (aryl, alkyl, or acyl), the electronic nature of the C3-substituent, and the overall synthetic strategy. By understanding the principles and applying the robust protocols described herein, researchers can effectively leverage the unique properties of the azetidine scaffold in the development of novel chemical entities.

References
  • Chang, D., Feiten, H. J., Engesser, K. H., van Beilen, J. B., Witholt, B., & Li, Z. (2002). Practical syntheses of N-substituted 3-hydroxyazetidines and 4-hydroxypiperidines by hydroxylation with Sphingomonas sp. HXN-200. Organic letters, 4(11), 1859–1862. [Link]
  • Bull, J. A., & Mousseau, J. J. (2013). α-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines. The Journal of Organic Chemistry, 78(3), 1257-1268. [Link]
  • Smith, M. W., & Schomaker, J. M. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Organic & biomolecular chemistry, 13(38), 9834-9838. [Link]
  • Singh, G. S., & Ombito, J. O. (2022). Functionalization of chiral azetidine-2-carboxylic acids. Synthesis of...
  • Gicquel, M., & Gontard, G. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • Kuriyama, M., & Onomura, O. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1062635. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]
  • Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of organic chemistry, 84(9), 5943–5956. [Link]
  • Kim, D., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(19), 8464-8477. [Link]
  • Witulski, B., Senft, S., & Jost, O. (2003). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis, 2003(06), 847-852. [Link]
  • Szabó, K., & Túrós, G. I. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • Zhang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(23), 16584-16593. [Link]
  • Kim, D., Lim, H., Park, W. K., & Lee, J. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(19), 8464–8477. [Link]
  • Wikipedia contributors. (2023).
  • Mykhailiuk, P. K., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
  • Kumar, A. (2022). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]
  • Williams, B. A., et al. (2022). A. General synthetic route for accessing azetidines via intermolecular aza Paternò-Büchi reaction.
  • Wang, T., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines.
  • Wang, P., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Semantic Scholar. [Link]
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • Cernijenko, A., & Helaja, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13264-13288. [Link]
  • ResearchGate. (n.d.). Preparation of 2-substituted azetidines via C-H arylation.
  • Al-Amin, M., & Gaulier, C. (2017). Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • Védrine, C., & Révész, A. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Chemistry LibreTexts. (2023).
  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative Allene Amination for the Synthesis of azetidin-3-ones. Angewandte Chemie (International ed. in English), 54(41), 12097–12101. [Link]
  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie (International ed. in English), 54(41), 12097–12101. [Link]
  • Zuev, D., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Harris, M. C., & Buchwald, S. L. (2003). N-arylation of aziridines. The Journal of organic chemistry, 68(3), 1128–1130. [Link]
  • R Discovery. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Black, D. S. C., & Boscacci, A. B. (1976). The stereoselective synthesis of substituted 1-hydroxyazetidines.

Sources

The Advent of Light: A Detailed Guide to the Photochemical Synthesis of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Star of Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone in modern drug discovery.[1] Their unique three-dimensional structure, a consequence of significant ring strain (approx. 25.4 kcal/mol), imparts a range of desirable pharmacokinetic properties, including enhanced metabolic stability, improved solubility, and novel intellectual property space.[1][2] From serving as bioisosteres for more common five- and six-membered rings to their inclusion in FDA-approved drugs like baricitinib and cobimetinib, the azetidine motif is a powerful tool for medicinal chemists.[1][2]

However, the synthesis of these strained rings has traditionally been a significant hurdle, often requiring harsh conditions or multi-step sequences.[3][4] This guide illuminates a modern, efficient, and increasingly popular approach: photochemical synthesis. By harnessing the power of visible light, chemists can now construct complex, functionalized azetidines under remarkably mild conditions, opening new avenues for drug development and chemical biology.[5][6] This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals, providing not only the "how" but also the critical "why" behind the experimental choices.

The Aza Paternò-Büchi Reaction: A [2+2] Cycloaddition Illuminated

The cornerstone of modern photochemical azetidine synthesis is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine equivalent and an alkene.[7][8] This atom-economical reaction directly constructs the four-membered ring in a single step.[9] Historically, this reaction was limited by the need for high-energy UV light and the propensity for imines to undergo unproductive E/Z isomerization upon excitation.[8][10]

The paradigm shift arrived with the advent of visible-light photoredox catalysis. This technique utilizes a photocatalyst that absorbs low-energy visible light (typically blue light) to reach an excited state.[11] Through a process called triplet energy transfer, the excited photocatalyst can then activate one of the reactants (either the imine equivalent or the alkene) to its triplet excited state, which is sufficiently reactive to undergo the [2+2] cycloaddition.[5][12] This approach avoids the direct, harsh irradiation of the substrates, leading to cleaner reactions, broader substrate scope, and milder conditions.[11]

Mechanism of Action: Triplet Energy Transfer

The generally accepted mechanism for the visible-light-mediated aza Paternò-Büchi reaction is depicted below. The process is initiated by the absorption of a photon by the photocatalyst (PC), promoting it to a singlet excited state (¹PC), which then rapidly converts to a longer-lived triplet excited state (³PC) via intersystem crossing (ISC). This excited photocatalyst then transfers its energy to a substrate (in this case, a cyclic oxime), generating the substrate's triplet excited state (³Oxime*). This reactive intermediate then engages the alkene in a stepwise fashion, forming a 1,4-biradical intermediate. Subsequent intersystem crossing and ring closure yield the final azetidine product.

Mechanism PC PC (Ground State) PC_S1 ¹PC* (Singlet Excited State) PC->PC_S1 hν (Visible Light) PC_T1 ³PC* (Triplet Excited State) PC_S1->PC_T1 ISC PC_T1->PC Energy Transfer Oxime Oxime (Ground State) Oxime_T1 ³Oxime* (Triplet Excited State) Oxime->Oxime_T1 Energy Transfer Biradical 1,4-Biradical Intermediate Oxime_T1->Biradical + Alkene Alkene Alkene Azetidine Azetidine Product Biradical->Azetidine ISC & Ring Closure Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Prepare Solution: - Isoxazoline (0.2 mmol) - Alkene (0.4 mmol) - Photocatalyst (1-2 mol%) - Anhydrous, degassed solvent (e.g., MeCN, 2.0 mL) Degas 2. Degas Solution (N₂ or Ar bubble for 15 min) Prep->Degas Irradiate 3. Irradiate with Blue LEDs (e.g., 450 nm, room temp, 16-24 h) Degas->Irradiate Concentrate 4. Concentrate in vacuo Irradiate->Concentrate Purify 5. Purify by Flash Chromatography (Silica gel) Concentrate->Purify Final Final Purify->Final Functionalized Azetidine

Sources

Application Notes & Protocols: Strain-Release Functionalization of 1-Azabicyclobutanes for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines are four-membered nitrogen-containing heterocycles that have become increasingly vital motifs in drug discovery due to their unique ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of highly functionalized azetidines via the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (1-ABBs). Leveraging the inherent high ring strain (~66 kcal/mol) of the 1-ABB scaffold, these methods offer a versatile and efficient entry into complex azetidine structures that are otherwise challenging to access.[3] We will explore a range of transformations, including nucleophilic ring-opening, electrophile-mediated reactions, and modern photoredox catalysis, providing researchers in medicinal chemistry and organic synthesis with the foundational knowledge and practical steps to apply this powerful methodology.

Part 1: The Chemistry of 1-Azabicyclobutanes (1-ABBs)

The Driving Force: Inherent Ring Strain

1-Azabicyclo[1.1.0]butanes are among the most strained heterocyclic systems available to synthetic chemists. This strain primarily arises from the fusion of two three-membered rings, forcing the bond angles into severe deviation from the ideal tetrahedral geometry. The central C1-C3 bond is particularly weak and electron-rich, making it susceptible to cleavage. This high potential energy is the thermodynamic driving force for nearly all functionalization reactions; the relief of this strain provides a powerful impetus for ring-opening, allowing reactions to proceed under mild conditions.[3] The reactivity of 1-ABBs is centered on the cleavage of the C3-N bond, which facilitates functionalization at the 1- and 3-positions of the resulting azetidine ring.[4][5]

Synthesis of 1-Azabicyclobutane Precursors

The practical application of these methods relies on the accessibility of the 1-ABB starting materials. A common and reliable route involves the treatment of 1-amino-3-chloropropan-2-ol derivatives or related precursors with a base to induce intramolecular cyclization. For many applications, the nitrogen is protected, typically with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, which can be manipulated or removed post-functionalization.

Part 2: Nucleophilic Ring-Opening Reactions

The most direct application of strain-release is the reaction of 1-ABBs with nucleophiles. The reaction proceeds via an SN2-type attack at the C3 position, cleaving the central C-N bond and generating a nucleophile-substituted azetidine.

G start N-Protected 1-ABB intermediate Tetrahedral Intermediate start->intermediate Sₙ2 Attack at C3 nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product 1,3-Disubstituted Azetidine intermediate->product C-N Bond Cleavage (Strain Release)

Protocol: Thiol-Mediated Synthesis of 3-(Arylthio)azetidines

This protocol details a reliable method for the synthesis of 3-thio-substituted azetidines, which are valuable intermediates in medicinal chemistry.

Materials and Reagents

Reagent Formula MW Amount Mmol
N-Boc-1-azabicyclobutane C₉H₁₅NO₂ 169.22 169 mg 1.0
4-Methoxythiophenol C₇H₈OS 140.20 168 mg 1.2
Dichloromethane (DCM) CH₂Cl₂ 84.93 5 mL -

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.17 mL | 1.2 |

Procedure

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-1-azabicyclobutane (169 mg, 1.0 mmol).

  • Dissolve the starting material in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 4-methoxythiophenol (168 mg, 1.2 mmol) to the solution.

  • Add triethylamine (0.17 mL, 1.2 mmol) dropwise to the stirring solution at room temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with 10 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, 20% Ethyl Acetate in Hexanes) to yield the desired N-Boc-3-((4-methoxyphenyl)thio)azetidine.

Expected Results

  • Yield: Typically 85-95%.

  • Appearance: White to off-white solid.

  • Validation: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Scope of Nucleophiles This reaction is highly versatile and has been successfully applied to a wide range of nucleophiles.[6]

Nucleophile ClassExampleTypical Yield
S-Nucleophiles Thiols, Thiophenols85-95%
O-Nucleophiles Alcohols, Phenols, Carboxylic Acids70-90%
N-Nucleophiles Amines, Anilines, Azides75-95%
C-Nucleophiles Grignard Reagents, Organolithiums60-85%

Part 3: Electrophilic and Acid-Catalyzed Functionalization

Activation of the 1-ABB scaffold can also be achieved using electrophiles, particularly Lewis acids or Brønsted acids.[7] Protonation or coordination to the bridgehead nitrogen atom further polarizes the C-N bond, making the C3 position even more susceptible to attack by weak nucleophiles. This strategy is particularly useful for introducing functionalities that are incompatible with strongly basic or nucleophilic conditions.[8][9]

Protocol: Lewis Acid-Catalyzed Hydroxylation of 1-ABBs

This protocol demonstrates the synthesis of 3-hydroxyazetidines using water as a weak nucleophile under Lewis acid catalysis.

Materials and Reagents

Reagent Formula MW Amount Mmol
N-Cbz-1-azabicyclobutane C₁₂H₁₃NO₂ 203.24 203 mg 1.0
Scandium(III) triflate Sc(OTf)₃ 492.17 25 mg 0.05
Acetonitrile (MeCN) C₂H₃N 41.05 4 mL -

| Water | H₂O | 18.02 | 0.18 mL | 10.0 |

Procedure

  • In a 25 mL flask, dissolve N-Cbz-1-azabicyclobutane (203 mg, 1.0 mmol) in 4 mL of acetonitrile.

  • Add scandium(III) triflate (25 mg, 0.05 mmol, 5 mol%) to the solution.

  • Add water (0.18 mL, 10.0 mmol) to the mixture.

  • Stir the reaction at 40 °C for 12 hours. Monitor by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (Silica gel, 40-50% Ethyl Acetate in Hexanes) to afford N-Cbz-azetidin-3-ol.

Expected Results

  • Yield: 75-85%.

  • Appearance: Colorless oil or white solid.

  • Validation: Full characterization by NMR and mass spectrometry.

Part 4: Modern Synthetic Approaches - Photoredox Catalysis

Recent advances have demonstrated the power of photoredox catalysis to engage 1-ABBs in radical-mediated transformations.[10] These methods enable the formation of C-C bonds and the introduction of complex functionalities under exceptionally mild conditions, often using visible light as the energy source.[11][12]

G cluster_legend Legend PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) Radical Radical (R•) PC_oxidized PC⁺ PC_star->PC_oxidized SET Radical_Precursor Radical Precursor (R-X) Radical_Precursor->Radical Azetidinyl_Radical Azetidinyl Radical Radical->Azetidinyl_Radical Radical Addition ABB 1-ABB ABB->Azetidinyl_Radical Product Functionalized Azetidine Azetidinyl_Radical->Product Radical Relay / Termination PC_oxidized->PC Regeneration key1 SET: Single Electron Transfer

A notable application is the dual copper/photoredox-catalyzed allylation of 1-ABBs, which allows for the construction of C3-quaternary centers.[10] This radical-relay strategy showcases the ability to forge challenging bonds and build molecular complexity rapidly.

Part 5: Conclusion and Outlook

The strain-release functionalization of 1-azabicyclobutanes is a robust and versatile platform for the synthesis of substituted azetidines.[13][14] The methodologies presented herein, from classical nucleophilic additions to modern photoredox catalysis, provide a powerful toolkit for chemists in drug discovery and beyond. The unique reactivity of 1-ABBs, driven by their inherent ring strain, allows for the creation of diverse and complex azetidine libraries that are crucial for exploring new chemical space and developing next-generation therapeutics.[1][15] Future developments in this field are expected to further expand the reaction scope, including asymmetric transformations and applications in bioconjugation and materials science.

References

  • The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. ResearchGate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. PubMed.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes. Semantic Scholar.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.
  • Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. Chemical Communications (RSC Publishing).
  • Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. PubMed Central.
  • Regiodivergent Lewis acid catalysis of bicyclo[1.1.0]butanes with 2-naphthols. PubMed Central.
  • Recent advances in the chemistry of bicyclo- and 1-azabicyclo[1.1.0]butanes. SpringerLink.
  • Photoredox-Catalyzed Amidyl Radical Insertion to Bicyclo[1.1.0]butanes. ChemRxiv.
  • Lewis Acid Catalyzed Divergent Reaction of Bicyclo[1.1.0]Butanes With Quinones for the Synthesis of Diverse Polycyclic Molecules. PubMed.
  • An Unexpected Lewis Acid-Catalyzed Cascade Reaction of Bicyclo[1.1.0]butanes with Triazinanes to Biscyclobutenyl Amines. ResearchGate.
  • Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science (RSC Publishing).
  • An unexpected Lewis acid-catalyzed cascade reaction of bicyclo[1.1.0]butanes with triazinanes toward biscyclobutenyl amines. Organic Chemistry Frontiers (RSC Publishing).
  • Probable mechanism of the nucleophilic ring‐opening of DACs by sydnones. ResearchGate.
  • HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. PubMed.

Sources

Application Notes and Protocols for the Use of Azetidine Derivatives as Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.

Introduction: The Rationale for Azetidine-Based Triple Reuptake Inhibitors in Depression Therapy

Major Depressive Disorder (MDD) is a complex psychiatric condition often associated with dysregulation of monoamine neurotransmitter systems, specifically serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] For decades, the mainstay of antidepressant pharmacotherapy has been drugs that enhance synaptic levels of these neurotransmitters by inhibiting their reuptake.[2] Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) have demonstrated efficacy for many patients; however, they often suffer from a delayed onset of action, incomplete remission rates, and undesirable side effects such as sexual dysfunction.[3][4]

The limitations of existing therapies have spurred the development of "broad-spectrum" antidepressants, leading to the emergence of Triple Reuptake Inhibitors (TRIs).[2][4] TRIs simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the synaptic concentrations of all three key monoamines.[3] The addition of a dopaminergic component is hypothesized to address symptoms like anhedonia (the inability to feel pleasure), which may be linked to deficient dopamine activity, and potentially lead to a faster onset of therapeutic action and improved overall efficacy.[1][5]

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry for the design of central nervous system (CNS) active agents.[6][7] This four-membered nitrogen-containing heterocycle offers a unique combination of properties:

  • Structural Rigidity: The strained ring system provides conformational constraint, which can lead to higher binding affinity and selectivity for target proteins.[6]

  • Improved Physicochemical Properties: Azetidine substitution can enhance solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[6]

  • Novel Chemical Space: The three-dimensional nature of the azetidine ring allows for the exploration of unique exit vectors for substituents, enabling fine-tuning of pharmacological activity.[6]

These characteristics make azetidine derivatives highly attractive candidates for the development of novel TRIs with optimized efficacy and tolerability profiles.[8][9][10] This document provides a detailed guide to the synthesis, in vitro characterization, and in vivo evaluation of azetidine-based TRIs.

Diagram: Mechanism of Action of Triple Reuptake Inhibitors

Triple Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Vesicular Storage (5-HT, NE, DA) serotonin 5-HT presynaptic->serotonin Release norepinephrine NE presynaptic->norepinephrine Release dopamine DA presynaptic->dopamine Release SERT SERT NET NET DAT DAT serotonin->SERT Reuptake receptors Postsynaptic Receptors serotonin->receptors Binding norepinephrine->NET Reuptake norepinephrine->receptors Binding dopamine->DAT Reuptake dopamine->receptors Binding Azetidine_TRI Azetidine Derivative (Triple Reuptake Inhibitor) Azetidine_TRI->SERT Inhibition Azetidine_TRI->NET Inhibition Azetidine_TRI->DAT Inhibition

Caption: Azetidine-based TRIs block SERT, NET, and DAT on the presynaptic neuron, increasing neurotransmitter levels in the synapse.

Part 1: Synthesis of a Representative 3-Aminoazetidine-Based Triple Reuptake Inhibitor

The following protocol describes a general synthetic route for the preparation of 3-aminoazetidine derivatives, adapted from methodologies reported in the literature.[1] This multi-step synthesis involves the formation of a key azetidine intermediate followed by N-alkylation to introduce desired pharmacophoric elements.

Diagram: Synthetic Workflow for 3-Aminoazetidine Derivatives

Synthesis Workflow start Start: Boc-3-azetidinone reductive_amination Step 1: Reductive Amination (Primary Amine, NaBH(OAc)3) start->reductive_amination intermediate Intermediate: N-Boc-3-aminoazetidine reductive_amination->intermediate n_alkylation Step 2: N-Alkylation (Alkyl Halide, Base) intermediate->n_alkylation protected_product Protected Product n_alkylation->protected_product deprotection Step 3: Boc Deprotection (TFA or HCl) protected_product->deprotection final_product Final Product: 3-Aminoazetidine TRI deprotection->final_product purification Purification & Characterization final_product->purification

Caption: General workflow for the synthesis of 3-aminoazetidine-based triple reuptake inhibitors.

Protocol 1.1: Synthesis of 3-Aminoazetidine Derivatives

Step 1: Reductive Amination of N-Boc-3-azetidinone

  • To a solution of N-Boc-3-azetidinone (1 equivalent) in dichloromethane (DCM) at room temperature, add the desired primary amine (1.1 equivalents).

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-Boc-3-aminoazetidine intermediate.

Step 2: N-Alkylation of the Azetidine Intermediate

  • To a solution of the N-Boc-3-aminoazetidine intermediate (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Add the desired alkyl halide (e.g., a substituted benzyl bromide) (1.2 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the N-Boc protected final product.

Step 3: Boc Deprotection

  • Dissolve the N-Boc protected product (1 equivalent) in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM or diethyl ether to remove excess TFA.

  • The resulting TFA salt of the final 3-aminoazetidine derivative can be used directly or further purified by recrystallization or preparative HPLC.

Part 2: In Vitro Pharmacological Profiling

The primary in vitro assays for characterizing TRIs involve determining their potency at inhibiting the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

Protocol 2.1: Monoamine Reuptake Inhibition Assay

This protocol is adapted from methodologies using human embryonic kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT.[1][11]

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent like G418)

  • 96-well cell culture plates (white, clear bottom for adherent cells)

  • Krebs-HEPES buffer (KHB; e.g., 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3)[11]

  • Radiolabeled substrates: [³H]-5-HT, [³H]-Norepinephrine, or [³H]-Dopamine

  • Test compounds (azetidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in KHB. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells (typically ≤ 0.1%).

  • Assay Initiation:

    • On the day of the assay, aspirate the culture medium from the wells and wash the cell monolayer once with pre-warmed KHB.

    • Add 50 µL of KHB containing the various concentrations of the test compound, reference inhibitor, or vehicle to the appropriate wells.

    • Pre-incubate the plate for 5-10 minutes at room temperature or 37°C.

  • Radioligand Addition:

    • Prepare a solution of the radiolabeled substrate in KHB at a concentration near its Kₘ value (e.g., 100-200 nM [³H]-5-HT or [³H]-dopamine).[11]

    • Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to each well.

  • Incubation: Incubate the plate for a short period at room temperature (e.g., 1-3 minutes for DAT and SERT, 3-5 minutes for NET).[11] The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly terminate the reaction by aspirating the solution and washing the cells multiple times (e.g., 3x) with ice-cold KHB.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100-200 µL of lysis buffer (e.g., 1% SDS or 0.1 M NaOH) to each well.

    • Transfer the lysate to scintillation vials, add 3-4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known selective inhibitor.

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis (e.g., using GraphPad Prism).

Data Presentation: Representative In Vitro Activity

The following table presents hypothetical data for a promising azetidine-based TRI candidate, "Azetidine-TRI-1," compared to standard reference compounds.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
Azetidine-TRI-1 15.2 25.8 55.1
Fluoxetine (SSRI)12.5350>1000
Desipramine (NRI)1508.9>1000
GBR12909 (DRI)>1000>100018.3

Part 3: In Vivo Behavioral Assessment for Antidepressant-Like Activity

The Forced Swim Test (FST) is a widely used preclinical model to assess the antidepressant-like effects of novel compounds.[2][3][8] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time.

Protocol 3.1: Forced Swim Test in Rats

This protocol is based on established methods for the rat FST.[2][3][6]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Forced swim test apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter)

  • Water bath to maintain water temperature

  • Video recording equipment

  • Test compound (Azetidine-TRI-1) and vehicle control

  • Towels for drying the animals

Procedure:

  • Acclimation: Allow the rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Day 1: Pre-test Session (Habituation)

    • Fill the cylinder with water (24-26°C) to a depth of approximately 30 cm, ensuring the rat cannot touch the bottom with its tail or feet.[6]

    • Gently place each rat into the cylinder for a 15-minute swim session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This pre-exposure enhances the sensitivity of the test on the following day.

  • Day 2: Test Session

    • Administer the test compound (e.g., Azetidine-TRI-1 at various doses, such as 10, 20, 40 mg/kg) or vehicle via the desired route (e.g., intraperitoneal or oral) at a specific time before the test (e.g., 30-60 minutes).

    • Fill the cylinder with fresh water at the same temperature and depth as the pre-test.

    • Gently place the rat in the cylinder for a 5-minute test session.

    • Record the entire 5-minute session using a video camera for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, should score the video recordings.

    • The duration of the following behaviors is typically measured:

      • Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

      • Swimming: The rat shows active swimming motions, moving around the cylinder.

      • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.

  • Data Analysis:

    • Compare the duration of immobility between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

    • A significant decrease in immobility time in the compound-treated groups is indicative of an antidepressant-like effect. It is also crucial to ensure that the compound does not cause a general increase in locomotor activity, which could be a confounding factor.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of novel azetidine derivatives as triple reuptake inhibitors. The unique structural features of the azetidine scaffold offer significant potential for the development of next-generation antidepressants with improved efficacy and tolerability. Further studies should focus on establishing detailed structure-activity relationships (SAR) to optimize the potency and selectivity profile of these compounds. Advanced in vivo studies, including microdialysis to confirm target engagement in the brain and models of anhedonia and cognitive function, will be critical in validating the therapeutic potential of promising candidates.

References

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor.
  • Marks, D. M., Pae, C.-U., & Patkar, A. A. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192.
  • Singh, R., & Singh, P. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 221-253.
  • Han, M., Song, C., Jeong, N., & Hahn, H.-G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Golenia, L., Sitte, H. H., & Schmid, R. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11.
  • Chen, A., & Skolnick, P. (2007). Triple uptake inhibitors: therapeutic potential in depression and beyond.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192.
  • Tran, P., Skolnick, P., & Czobor, P. (2005). Triple reuptake inhibitors: Next-generation antidepressants.
  • Che, Y., Wang, S., Li, Y., Wu, H., Su, Z., Li, J., ... & Li, C. (2021). Pharmacological Characterization of Toludesvenlafaxine as a Triple Reuptake Inhibitor. Frontiers in Pharmacology, 12, 748601.
  • ResearchGate. (n.d.). Monoamine uptake inhibition in stably transfected HEK 293 cells that...
  • Springer Nature. (n.d.). Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis.
  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062.

Sources

Application Notes & Protocols: Incorporation of Azetidine Moieties into Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its unique combination of properties—conformational rigidity, high sp³ character, and inherent stability despite ring strain—offers a powerful tool for optimizing the pharmacological profiles of bioactive compounds.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic rationale, synthetic methodologies, and practical protocols for incorporating azetidine moieties into molecular scaffolds. We delve into the causality behind experimental choices, present detailed, field-tested protocols, and summarize the impact on key drug-like properties, aiming to equip scientists with the knowledge to effectively leverage this versatile motif in drug discovery campaigns.

The Strategic Value of the Azetidine Moiety in Drug Design

Historically overshadowed by more common heterocycles, the azetidine ring is now recognized for its profound ability to enhance pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1] Its incorporation is a deliberate strategy to address common challenges in drug development, including metabolic instability, poor solubility, and off-target activity.

Rationale for Azetidine Incorporation

The decision to introduce an azetidine is typically driven by one or more of the following objectives:

  • Bioisosteric Replacement: Azetidines serve as effective bioisosteres for a range of common chemical groups.[1][3] This strategy aims to retain or improve biological activity while favorably modulating physicochemical properties.

    • Piperidine/Pyrrolidine: Replacing larger, more flexible saturated amines with a rigid azetidine can improve metabolic stability and fine-tune pKa.[1]

    • Aromatic Rings: As a non-aromatic, sp³-rich scaffold, azetidine can replace phenyl rings to increase the Fraction of sp³ (Fsp³) carbons, a key metric correlated with clinical success, thereby improving solubility and reducing metabolic liability.[4]

    • gem-Dimethyl Group: The constrained nature of the azetidine ring can mimic the spatial arrangement of a gem-dimethyl group while introducing a polar nitrogen atom, which can serve as a hydrogen bond acceptor and improve aqueous solubility.

  • Physicochemical and Pharmacokinetic (PK) Enhancement: The unique structure of azetidine directly influences key ADME (Absorption, Distribution, Metabolism, Excretion) properties.

    • Increased Solubility: The embedded polar nitrogen atom often improves aqueous solubility compared to carbocyclic analogs.[5]

    • Metabolic Stability: The strained ring can be more resistant to metabolism at adjacent positions compared to more flexible alkyl chains or larger rings. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidines to enhance metabolic stability.[1]

    • Reduced Lipophilicity: Replacing larger, lipophilic groups with the compact azetidine moiety can lower the LogP, which is often desirable for oral bioavailability and reduced off-target toxicity.[5]

  • Pharmacodynamic (PD) Modulation: The rigid, three-dimensional structure of the azetidine ring provides defined exit vectors for substituents. This conformational constraint reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1][6]

Impact of Azetidine Incorporation on Physicochemical Properties

The introduction of an azetidine moiety can predictably alter the properties of a lead compound. The following table summarizes these general trends.

PropertyTypical Impact of Azetidine IncorporationRationale & Causality
Aqueous Solubility Increased Introduction of a polar nitrogen atom capable of hydrogen bonding.[5]
Lipophilicity (LogP/LogD) Decreased Replacement of larger, more lipophilic fragments (e.g., piperidine, phenyl).[5]
Metabolic Stability Often Increased The rigid scaffold can sterically shield metabolically labile sites or be inherently more resistant to CYP450-mediated oxidation.[1]
Fraction of sp³ (Fsp³) Increased Acts as a three-dimensional, non-planar scaffold, moving away from "flatland" chemistry.[5]
Molecular Rigidity Increased The four-membered ring has limited conformational freedom, which can pre-organize the molecule for target binding.[1][6]
pKa Modified The pKa of the azetidine nitrogen is influenced by ring strain and substitution, allowing for fine-tuning of basicity compared to other cyclic amines.

Synthetic Strategies and Core Protocols

Significant advances in synthetic chemistry have made a diverse array of substituted azetidines more accessible.[1][2] The choice of synthetic route depends on the desired substitution pattern and the overall complexity of the target molecule.

Diagram: Synthetic Strategy Selection Workflow

The following workflow provides a decision-making framework for selecting an appropriate synthetic strategy.

G start Define Target Azetidine sub_pattern What is the desired substitution pattern? start->sub_pattern n1_c3 N(1)- and C(3)- Disubstituted sub_pattern->n1_c3 c2 C(2)-Substituted sub_pattern->c2 c3_c3 C(3,3)-Disubstituted sub_pattern->c3_c3 method1 Protocol 1: Intramolecular Cyclization of γ-Amino Alcohols n1_c3->method1 method2 Protocol 2: Photocatalytic Decarboxylative Alkylation c2->method2 method3 Protocol 3: Strain-Release Functionalization of Azabicyclobutanes (ABBs) c3_c3->method3 method4 Protocol 4 (Alternative): Ring Contraction of N-Sulfonylpyrrolidinones c3_c3->method4

Caption: Decision workflow for selecting a synthetic protocol.

Protocol 1: Synthesis of N-Substituted-3-Aryl-Azetidines via Intramolecular Cyclization

This classical and robust method relies on the 4-exo-tet cyclization of a γ-amino alcohol. The hydroxyl group is converted into a good leaving group in situ, which is then displaced by the nitrogen nucleophile.

Mechanistic Rationale: The reaction proceeds via an Sₙ2 mechanism. Activating the primary alcohol with methanesulfonyl chloride (MsCl) transforms it into a mesylate, an excellent leaving group. A non-nucleophilic base deprotonates the secondary amine, increasing its nucleophilicity and facilitating the intramolecular cyclization to form the strained four-membered ring. The choice of a bulky protecting group on the nitrogen (e.g., diphenylmethyl) prevents intermolecular side reactions.

Diagram: Intramolecular Cyclization Scheme

Sources

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction in Azetidin-3-ylidene Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer significant advantages in drug design, including improved metabolic stability, enhanced aqueous solubility, and novel exit vectors for substituent placement when compared to more conventional saturated heterocycles.[1][3] Consequently, azetidine derivatives are integral components of numerous approved and investigational drugs, demonstrating a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5]

The azetidin-3-ylidene acetate substructure, in particular, serves as a versatile building block for the synthesis of more complex and densely functionalized azetidine derivatives. The exocyclic double bond provides a handle for various chemical transformations, making it a valuable intermediate for the construction of compound libraries in high-throughput screening and lead optimization campaigns. This application note provides a detailed protocol for the synthesis of a protected azetidin-3-ylidene acetate via the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly stereoselective olefination method.

The Horner-Wadsworth-Emmons Reaction: A Powerful Tool for Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized chemical transformation in organic synthesis for the preparation of alkenes from aldehydes or ketones.[4] It involves the reaction of a stabilized phosphonate carbanion with a carbonyl compound to produce an alkene, typically with a high degree of stereoselectivity, favoring the formation of the (E)-isomer.[4]

Several key advantages of the HWE reaction over the classical Wittig reaction contribute to its broad applicability:

  • Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a wider range of carbonyl compounds, including less reactive ketones.

  • Simplified Workup: The phosphate byproduct of the HWE reaction is typically water-soluble, facilitating its removal from the reaction mixture through simple aqueous extraction.

  • Stereochemical Control: The reaction generally affords the thermodynamically more stable (E)-alkene with high selectivity.

Mechanistic Overview

The reaction proceeds through a well-established mechanism:

  • Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon alpha to the phosphinyl and electron-withdrawing groups, generating a nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a water-soluble phosphate byproduct. The formation of the strong phosphorus-oxygen double bond is a key driving force for this step.

HWE_Mechanism cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Addition cluster_2 3. Oxaphosphetane Formation cluster_3 4. Elimination Phosphonate R'O | P=O / \nR'O  CH2-EWG Carbanion R'O | P=O / \nR'O  CH(-)-EWG Phosphonate->Carbanion + Base Base Base Carbanion_2 R'O | P=O / \nR'O  CH(-)-EWG Carbanion->Carbanion_2 Ketone R'' \n  C=O / R''' Tetrahedral_Intermediate R'' \n  C-O(-) / \nR''' CH(EWG)-P(O)(OR')2 Tetrahedral_Intermediate_2 R'' \n  C-O(-) / \nR''' CH(EWG)-P(O)(OR')2 Tetrahedral_Intermediate->Tetrahedral_Intermediate_2 Carbanion_2->Tetrahedral_Intermediate + Ketone Oxaphosphetane R''   R''' \n  C---O /   | CH(EWG)-P(O)(OR')2 Oxaphosphetane_2 R''   R''' \n  C---O /   | CH(EWG)-P(O)(OR')2 Oxaphosphetane->Oxaphosphetane_2 Tetrahedral_Intermediate_2->Oxaphosphetane Alkene R'' \n  C=C(H)(EWG) / R''' Phosphate (R'O)2P(O)O(-) Oxaphosphetane_2->Alkene Oxaphosphetane_2->Phosphate

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of the requisite N-Boc-azetidin-3-one starting material and its subsequent conversion to methyl (N-Boc-azetidin-3-ylidene)acetate via the Horner-Wadsworth-Emmons reaction.

Protocol 1: Synthesis of N-Boc-Azetidin-3-one

The synthesis of N-Boc-azetidin-3-one is a crucial first step. A common and effective method involves the oxidation of N-Boc-3-hydroxyazetidine.

Materials and Reagents:

  • N-Boc-3-hydroxyazetidine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Oxalyl chloride or sulfur trioxide pyridine complex

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Oxidant Addition: Slowly add oxalyl chloride (or a solution of sulfur trioxide pyridine complex in DMSO) to the cooled DCM.

  • Substrate Addition: After stirring for a short period, add a solution of N-Boc-3-hydroxyazetidine in anhydrous DCM dropwise to the reaction mixture.

  • Stirring: Allow the reaction to stir at -78 °C for the recommended time (typically 30-60 minutes).

  • Base Quench: Add triethylamine (TEA) to the reaction mixture and stir for an additional period, allowing the mixture to warm to room temperature.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-Boc-azetidin-3-one by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Horner-Wadsworth-Emmons Reaction for Methyl (N-Boc-azetidin-3-ylidene)acetate Synthesis

This protocol details a mild and efficient DBU-catalyzed HWE reaction.

HWE_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification start Dissolve N-Boc-azetidin-3-one and phosphonate in THF add_base Add DBU to the reaction mixture start->add_base stir Stir at room temperature add_base->stir monitor Monitor reaction by TLC stir->monitor quench Quench with saturated aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Obtain pure Azetidin-3-ylidene Acetate chromatography->product

Caption: Experimental workflow for the HWE synthesis of azetidin-3-ylidene acetate.

Materials and Reagents:

  • N-Boc-azetidin-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate or Triethyl phosphonoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add methyl 2-(dimethoxyphosphoryl)acetate (or triethyl phosphonoacetate) (1.1 - 1.5 eq) to the solution.

  • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl (N-Boc-azetidin-3-ylidene)acetate.[6]

Data Presentation: Optimizing Reaction Parameters

The yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction can be influenced by several factors. The following table summarizes key parameters and their expected impact.

ParameterVariationExpected Outcome on Yield and StereoselectivityRationale
Base Strong, non-nucleophilic bases (e.g., NaH, KHMDS) vs. Milder, non-nucleophilic bases (e.g., DBU, TEA)Stronger bases can lead to higher yields and faster reaction times. DBU is often sufficient and preferred for base-sensitive substrates.The choice of base depends on the acidity of the phosphonate and the stability of the ketone.
Solvent Aprotic polar solvents (e.g., THF, DME)These solvents are generally effective at solvating the intermediates without interfering with the reaction.Protic solvents can protonate the carbanion, inhibiting the reaction.
Temperature -78 °C to room temperatureLower temperatures can sometimes improve stereoselectivity, while room temperature is often sufficient for reactive substrates.The reaction is typically run at a temperature that allows for a reasonable reaction rate without promoting side reactions.
Phosphonate Ester Alkyl groups on the phosphonate (e.g., methyl, ethyl, trifluoroethyl)Electron-withdrawing groups on the phosphonate can influence the stereochemical outcome. For example, trifluoroethyl esters (Still-Gennari modification) can favor the (Z)-alkene.The electronic nature of the phosphonate ester affects the stability of the intermediates and the rate of elimination.
Additives Lewis acids (e.g., LiCl, MgBr₂)In some cases, particularly with less reactive ketones, the addition of a Lewis acid can enhance the rate of reaction.The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity.

Troubleshooting and Self-Validation

  • Low Yield:

    • Incomplete deprotonation: Ensure the base is fresh and of the correct stoichiometry. Consider using a stronger base if necessary.

    • Poorly reactive ketone: For less reactive ketones, consider the use of a Lewis acid additive or higher reaction temperatures.

    • Moisture contamination: Ensure all glassware is flame-dried and reagents and solvents are anhydrous, as water will quench the phosphonate carbanion.

  • Low (E)-Selectivity:

    • While the HWE reaction generally favors the (E)-isomer, the stereoselectivity can be substrate-dependent.

    • Consider the Still-Gennari modification using a phosphonate with electron-withdrawing groups if the (Z)-isomer is desired.

  • Difficult Purification:

    • The phosphate byproduct is generally water-soluble. Thorough aqueous workup is crucial.

    • If the product is also somewhat water-soluble, back-extraction of the aqueous layer may be necessary.

    • Careful flash column chromatography is essential for obtaining a highly pure product.

Conclusion

The Horner-Wadsworth-Emmons reaction is a highly reliable and versatile method for the synthesis of azetidin-3-ylidene acetates. The protocol described herein, utilizing the mild base DBU, offers an efficient and practical route to these valuable synthetic intermediates. By understanding the reaction mechanism and the influence of key parameters, researchers can effectively apply and optimize this transformation for the synthesis of diverse azetidine-based compounds for drug discovery and development.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Medicinal Chemistry.
  • Structures of some azetidine-based drugs. (n.d.).
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Relevance and chemistry of azetidines and ABBs. (n.d.).
  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry.
  • Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. (n.d.).
  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia.
  • tert-Butyl 3-oxoazetidine-1-carboxyl
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal.
  • Horner-Wadsworth-Emmons Reaction. (n.d.). Alfa Chemistry.
  • 1-Boc-3-azetidinone. (2025). ChemicalBook.
  • The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PubMed Central.
  • Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. (n.d.). Green Chemistry (RSC Publishing).
  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.).
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Journal of Pharmaceutical and Applied Chemistry.
  • 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. (n.d.). Abydos Pharma.
  • A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)

Sources

Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Functionalized 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Substituted Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry.[1] Their unique physicochemical properties, including high ring strain, a rich sp³ character, and conformational rigidity, contribute to enhanced pharmacokinetic profiles, improved solubility, and greater metabolic stability in drug candidates.[1] The substitution at the 3-position of the azetidine ring is particularly significant as it provides a vector for introducing diverse functionalities to modulate biological activity.[2] This has led to the incorporation of 3-substituted azetidines in a range of approved drugs, such as the Janus kinase inhibitor baricitinib and the calcium channel blocker azelnidipine, highlighting their therapeutic relevance.[1][3]

The Aza-Michael addition has proven to be a powerful and versatile method for constructing the critical C–N bond necessary for the synthesis of these valuable compounds.[4] This reaction, involving the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, offers a direct and efficient route to highly functionalized 3-substituted azetidines.[5] This guide provides an in-depth exploration of the Aza-Michael addition for this purpose, detailing the underlying mechanism, providing robust experimental protocols, and discussing its application in the development of novel therapeutics.

Mechanism and Rationale: Understanding the Aza-Michael Addition

The Aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. The reaction is typically catalyzed by a base, which deprotonates the nitrogen nucleophile, increasing its nucleophilicity.[6] The resulting enolate intermediate is then protonated to yield the final 3-substituted azetidine product.

The key to a successful Aza-Michael addition for the synthesis of 3-substituted azetidines lies in the appropriate choice of the Michael acceptor. A common strategy involves the use of an azetidine derivative bearing an exocyclic α,β-unsaturated ester, such as methyl (N-Boc-azetidin-3-ylidene)acetate. This precursor can be readily synthesized from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction.[7][8]

The general mechanism can be visualized as follows:

Aza_Michael_Mechanism Michael_Acceptor Methyl (N-Boc-azetidin-3-ylidene)acetate Enolate Enolate Intermediate Nucleophile NH-Heterocycle Activated_Nucleophile Deprotonated Nucleophile Nucleophile->Activated_Nucleophile Deprotonation Base Base (e.g., DBU, K2CO3) Activated_Nucleophile->Enolate Nucleophilic Attack Product Functionalized 3-Substituted Azetidine Enolate->Product Protonation

Caption: General mechanism of the Aza-Michael addition.

The choice of base is critical and can influence the reaction rate and selectivity. Common bases include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate (K₂CO₃).[5] The regioselectivity of the addition can also be a factor, particularly with nucleophiles that have multiple potential sites of reaction, such as indazole or 1,2,3-benzotriazole.[5][7] In such cases, careful optimization of reaction conditions and catalyst selection is necessary to achieve the desired isomer.[5]

Experimental Protocols

This section provides detailed protocols for the synthesis of the Michael acceptor and the subsequent Aza-Michael addition.

Protocol 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

This protocol is adapted from the Horner-Wadsworth-Emmons reaction described by Kaule et al.[7][8]

Materials:

  • N-Boc-azetidin-3-one

  • Methyl diethylphosphonoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of methyl diethylphosphonoacetate (1.2 equivalents) in anhydrous THF at 0 °C, add DBU (1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford methyl (N-Boc-azetidin-3-ylidene)acetate as a colorless oil.

Protocol 2: General Procedure for the Aza-Michael Addition

This general procedure can be adapted for various NH-heterocycles.[5]

Materials:

  • Methyl (N-Boc-azetidin-3-ylidene)acetate

  • NH-heterocycle (e.g., pyrazole, imidazole, triazole) (1.0-1.2 equivalents)

  • Base (DBU or K₂CO₃) (1.0-1.2 equivalents)

  • Anhydrous acetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 equivalent) and the NH-heterocycle (1.0-1.2 equivalents) in anhydrous acetonitrile, add the base (DBU or K₂CO₃, 1.0-1.2 equivalents).

  • Heat the reaction mixture to 65 °C and stir for 4-16 hours (reaction progress can be monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 3-substituted azetidine.

Experimental_Workflow cluster_protocol1 Protocol 1: Synthesis of Michael Acceptor cluster_protocol2 Protocol 2: Aza-Michael Addition P1_Start Start: N-Boc-azetidin-3-one P1_Step1 Horner-Wadsworth-Emmons Reaction (Methyl diethylphosphonoacetate, DBU, THF) P1_Start->P1_Step1 P1_Step2 Workup & Purification (NaHCO3, EtOAc extraction, Column Chromatography) P1_Step1->P1_Step2 P1_Product Product: Methyl (N-Boc-azetidin-3-ylidene)acetate P1_Step2->P1_Product P2_Start Start: Michael Acceptor & NH-Heterocycle P1_Product->P2_Start Use as starting material P2_Step1 Aza-Michael Addition (Base, Acetonitrile, 65°C) P2_Start->P2_Step1 P2_Step2 Workup & Purification (NH4Cl, EtOAc extraction, Column Chromatography) P2_Step1->P2_Step2 P2_Product Final Product: Functionalized 3-Substituted Azetidine P2_Step2->P2_Product

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Brominated Pyrazole-Azetidine Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole-Azetidine Scaffolds and the Suzuki-Miyaura Reaction

In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic scaffolds into novel molecular architectures is a cornerstone of drug discovery. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1] Similarly, the azetidine ring, a strained four-membered heterocycle, is increasingly utilized as a bioisosteric replacement for larger, more flexible amine-containing groups, often conferring improved metabolic stability, solubility, and target-binding affinity.[2] The combination of these two motifs in brominated pyrazole-azetidine hybrids, such as 1-(azetidin-3-yl)-4-bromo-1H-pyrazole, creates a versatile building block for the synthesis of novel chemical entities.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds, a testament to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[3][4] This palladium-catalyzed reaction is particularly crucial for the late-stage functionalization of complex molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This comprehensive guide provides an in-depth technical overview and detailed protocols for the successful application of the Suzuki-Miyaura cross-coupling reaction to brominated pyrazole-azetidine hybrids. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern the selection of reagents and reaction parameters, ensuring robust and reproducible outcomes.

Mechanistic Underpinnings of the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a sequence of three key steps, as depicted below.[3]

graph Suzuki_Mechanism { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, the brominated pyrazole-azetidine) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction. The reactivity of the halide follows the general trend I > Br > OTf >> Cl.[5] For brominated pyrazoles, this step is generally facile.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur, the organoboron species must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[6]

  • Reductive Elimination: In the final step, the two organic moieties on the palladium(II) center couple, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Design and Component Selection: A Rationale-Driven Approach

The success of the Suzuki-Miyaura coupling, particularly with nitrogen-containing heterocycles, is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The presence of Lewis basic nitrogen atoms in the pyrazole and azetidine rings can lead to catalyst inhibition or deactivation, necessitating careful optimization.[7]

Synthesis of the Brominated Pyrazole-Azetidine Hybrid

The starting material, 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride, is a key building block. Its synthesis generally involves the coupling of an azetidine derivative with a pre-brominated pyrazole precursor. A common synthetic route involves the bromination of a pyrazole intermediate using an electrophilic bromine source like N-bromosuccinimide (NBS), followed by a nucleophilic substitution reaction with an appropriately protected 3-aminoazetidine derivative.[2]

Palladium Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the supporting ligand is paramount for achieving high efficiency, especially with potentially coordinating heterocyclic substrates.

  • Palladium Precatalysts: While traditional sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) can be effective, modern, well-defined precatalysts often offer superior performance and reproducibility. Buchwald's G2 and G3 precatalysts, such as XPhos Pd G2, are particularly effective for the coupling of N-heterocycles.[8] These precatalysts are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in solution.

  • Ligands: For the coupling of N-heterocyclic bromides, bulky and electron-rich phosphine ligands are generally the ligands of choice. These ligands promote the rates of both oxidative addition and reductive elimination.[7] Furthermore, their steric bulk can create a protective pocket around the palladium center, mitigating catalyst inhibition by the nitrogen atoms of the substrate or product. Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility in this context.

Catalyst SystemSubstrate TypeTypical YieldsKey Advantages
Pd(PPh₃)₄Simple Aryl BromidesGood to ExcellentReadily available, cost-effective.
Pd(dppf)Cl₂Electron-rich/deficient Aryl BromidesGood to ExcellentRobust, good for a wide range of substrates.
XPhos Pd G2 / XPhosN-Heterocyclic Bromides/ChloridesExcellentHigh activity, good for challenging substrates.[8]
SPhos Pd G2 / SPhosSterically Hindered Aryl BromidesExcellentPromotes coupling of sterically demanding partners.
The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid for transmetalation. However, the choice of base can also influence catalyst stability and the prevalence of side reactions.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly employed bases. For N-heterocyclic substrates, K₃PO₄ is often a superior choice.[7] Its moderate basicity is sufficient to promote the catalytic cycle while minimizing base-induced side reactions. Cesium carbonate (Cs₂CO₃) is a stronger base and can be effective in more challenging couplings.

  • Aqueous vs. Anhydrous Conditions: The presence of water is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. However, excessive water can promote the undesired protodeboronation of the boronic acid.[9] A solvent system of an organic solvent with a small amount of water (e.g., dioxane/water 4:1) is a common starting point.

Solvent Systems

The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction. Common solvents for Suzuki-Miyaura couplings include:

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are widely used, often in combination with water.

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and dimethylacetamide (DMAc) are good solvents for a wide range of substrates but can be more difficult to remove during workup.

  • Aromatic Hydrocarbons: Toluene can be used, especially for higher temperature reactions.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

graph Experimental_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: General Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol is recommended for a broad range of aryl and heteroaryl boronic acids.

Materials:

  • 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)

  • XPhos or SPhos (1-3 mol%, if not using a precatalyst)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride, the arylboronic acid, K₃PO₄, and the palladium precatalyst.

  • Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. A gradient of methanol in dichloromethane (often with a small amount of triethylamine to prevent streaking of the basic product) is a good starting point for elution.

Protocol 2: Procedure using a Traditional Catalyst System

This protocol can be effective for less challenging arylboronic acids.

Materials:

  • 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • Follow steps 1-9 as described in Protocol 1, substituting the catalyst and base as listed above.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Management of Side Reactions

Even with optimized protocols, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

graph Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 3: Troubleshooting Guide for Common Suzuki-Miyaura Side Reactions.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond.[10] It is often promoted by high temperatures, prolonged reaction times, and high concentrations of water and base.[11]

    • Solution: Use the corresponding boronic acid pinacol ester, which is more stable.[12] Employ a milder base like K₃PO₄, and minimize the amount of water in the reaction. Using a highly active catalyst to accelerate the desired coupling can also outcompete protodeboronation.

  • Dehalogenation: This side reaction involves the replacement of the bromine atom on the pyrazole ring with a hydrogen atom. It can occur via various pathways, sometimes involving hydride sources in the reaction mixture.

    • Solution: Ensure the use of high-purity, peroxide-free solvents. The choice of a robust catalyst system can also minimize this side reaction.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules can occur, particularly in the presence of oxygen.

    • Solution: Meticulous degassing of the reaction mixture is crucial. Using a well-defined Pd(0) precatalyst can also reduce the amount of Pd(II) species that may promote homocoupling.[3]

  • Low or No Conversion: This can be due to catalyst deactivation, poor quality of reagents, or suboptimal reaction conditions.

    • Solution: Screen different ligands, bases, and solvents. Ensure the boronic acid is of high purity. Increase the catalyst loading if necessary. For N-heterocyclic substrates, using a bulky, electron-rich ligand like XPhos or SPhos is often the key to success.[7]

Conclusion

The Suzuki-Miyaura cross-coupling of brominated pyrazole-azetidine hybrids is a powerful strategy for the synthesis of novel, medicinally relevant compounds. Success in this endeavor hinges on a rational approach to experimental design, grounded in a solid understanding of the reaction mechanism and the specific challenges posed by N-heterocyclic substrates. By selecting modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands, and by carefully optimizing the base and solvent conditions, researchers can overcome potential hurdles such as catalyst inhibition and protodeboronation. The protocols and troubleshooting guide provided herein serve as a robust starting point for the efficient and reproducible synthesis of this promising class of molecules, accelerating the pace of drug discovery and development.

References

  • The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. (URL: [Link])
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. (URL: [Link])
  • Protodeboronation of (Hetero)
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
  • Water content and suzuki reaction. Reddit. (URL: [Link])
  • Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. (URL: [Link])
  • Water in N-Heterocyclic Carbene-Assisted Catalysis. Chemical Reviews. (URL: [Link])
  • In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. (URL: [Link])
  • (a) Representative Suzuki coupling reaction and hydrolysis products for...
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. (URL: [Link])
  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temper
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (URL: [Link])
  • Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymeriz
  • Protodeboron
  • Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. (URL: [Link])
  • Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. (URL: [Link])
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. MDPI. (URL: [Link])
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. (URL: [Link])
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])
  • Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. (URL: [Link])
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. (URL: [Link])
  • The Suzuki Reaction. Andrew G Myers Research Group. (URL: [Link])
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. (URL: [Link])
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (URL: [Link])
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. (URL: [Link])
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. (URL: [Link])
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (URL: [Link])
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. (URL: [Link])
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool. (URL: [Link])
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm

Sources

Catalytic Enantioselective Difunctionalization of Azetines: A Comprehensive Guide to the Synthesis of Chiral 2,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern medicinal chemistry.[1] Their inherent ring strain and unique three-dimensional geometry offer distinct advantages over more common saturated heterocycles.[1] The incorporation of the azetidine scaffold can significantly enhance a molecule's pharmacokinetic profile, including improved metabolic stability, solubility, and receptor binding affinity.[1] This has led to the inclusion of azetidine moieties in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[1][2]

Despite their therapeutic potential, the synthesis of stereochemically complex azetidines remains a significant challenge for synthetic chemists.[3] The development of efficient and highly stereoselective methods for the construction of functionalized azetidines is therefore a critical area of research. Among the various synthetic strategies, the catalytic enantioselective difunctionalization of readily available azetine precursors represents a particularly powerful and atom-economical approach to generate chiral 2,3-disubstituted azetidines.[4][5]

This application note provides a detailed overview and a step-by-step protocol for a state-of-the-art copper-catalyzed enantioselective boryl allylation of azetines, a highly efficient method for the synthesis of enantioenriched 2,3-disubstituted azetidines.[4] We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive experimental procedure, and present a summary of the substrate scope, showcasing the versatility of this methodology for researchers, scientists, and drug development professionals.

Mechanistic Principles: A Copper-Catalyzed Cascade

The copper-catalyzed enantioselective boryl allylation of azetines is a three-component reaction that proceeds through a carefully orchestrated catalytic cycle, enabling the simultaneous installation of a boryl and an allyl group across the C=C bond of the azetine ring with high levels of regio-, diastereo-, and enantiocontrol.[4] The proposed mechanism, supported by kinetic studies, is depicted below.[4]

The catalytic cycle commences with the formation of a chiral copper(I)-bisphosphine complex. In the presence of a base, such as sodium tert-butoxide (NaOtBu), and bis(pinacolato)diboron (B₂pin₂), a highly reactive copper-boryl species is generated.[4] This species then undergoes a migratory insertion with the azetine substrate. This borylcupration step is highly regioselective, with the boryl group exclusively adding to the C3 position of the azetine.[4] The stereochemistry of this step is controlled by the chiral ligand, leading to the formation of a key enantioenriched alkyl-copper intermediate.

Kinetic studies have revealed that this borylcupration is a rapid process, while the subsequent allylation is the rate-determining step of the overall transformation.[2] The alkyl-copper intermediate reacts with an allyl phosphate electrophile in an Sₙ2'-type fashion, leading to the formation of the desired 2,3-disubstituted azetidine product and regeneration of the active copper(I) catalyst.[2][4] This outer-sphere mechanism is crucial for achieving high stereoselectivity.

Catalytic Cycle Cu(I)/L Cu(I)/L Cu-Bpin L*Cu-Bpin Cu(I)/L->Cu-Bpin B₂pin₂, Base Alkyl-Cu Enantioenriched Alkyl-Cu Intermediate Cu-Bpin->Alkyl-Cu Azetine (fast, regioselective borylcupration) Product 2,3-Disubstituted Azetidine Alkyl-Cu->Product Allyl Phosphate (rate-determining Sₙ2' allylation) Product->Cu(I)/L Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the copper-catalyzed enantioselective boryl allylation of azetines.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the copper-catalyzed enantioselective boryl allylation of a model azetine substrate.

Materials and Reagents:
  • Catalyst: Copper(I) bromide (CuBr, 99.99%)

  • Ligand: (S,S)-Ph-BPE

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Substrate: N-Boc-2-phenyl-1-azetine

  • Electrophile: Allyl phosphate derivative

  • Solvent: 1,4-Dioxane (anhydrous)

  • Standard laboratory glassware and consumables (Schlenk flasks, syringes, magnetic stir bars, etc.)

  • Inert atmosphere system (Schlenk line or glovebox)

  • Purification: Silica gel for column chromatography

  • Analytical Instruments: NMR spectrometer, chiral HPLC system

Experimental Workflow Diagram:

Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reagents Weigh CuBr, (S,S)-Ph-BPE, B₂pin₂, and NaO-t-Bu into a Schlenk flask Solvent Add anhydrous 1,4-dioxane Reagents->Solvent Substrates Add azetine and allyl phosphate Solvent->Substrates Stir Stir at room temperature for 10 hours Substrates->Stir Quench Quench with saturated aqueous NH₄Cl Stir->Quench Extract Extract with EtOAc Quench->Extract Dry Dry organic layer over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify Characterize Characterize by NMR Purify->Characterize Determine_ee Determine enantiomeric excess by chiral HPLC Characterize->Determine_ee

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3,3-disubstituted azetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and improve reaction yields. The content is structured in a flexible question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing 3,3-disubstituted azetidines?

A1: The construction of the 3,3-disubstituted azetidine core is approached through several primary strategies, each with its own advantages and limitations:

  • Intramolecular Cyclization: This is a classical and widely used method that involves forming the four-membered ring from a linear precursor. Typically, a γ-amino alcohol or γ-haloamine is used, where the nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position, forming the C-N bond that closes the ring[1][2].

  • [2+2] Cycloaddition: Known as the aza Paternò-Büchi reaction, this method involves the cycloaddition of an imine and an alkene to form the azetidine ring directly[1][3]. This approach can be highly efficient but is often limited by challenges in controlling reactivity and selectivity[3]. Photocatalysis has emerged as a powerful tool to facilitate these reactions under mild conditions[4][5][6].

  • Functionalization of Pre-existing Azetidines: This modern approach involves modifying an already-formed azetidine ring. For instance, azetidin-3-ols or related intermediates can be activated and subsequently reacted with a wide range of nucleophiles[7][8]. The development of versatile "azetidinylation reagents" has made this a highly modular and attractive strategy for rapidly creating diverse libraries of compounds[7][9].

  • Strain-Release Reactions: A cutting-edge method utilizes highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). These molecules undergo strain-release reactions when treated with various reagents, opening the central C-N bond to install substituents at the 3-position in a divergent manner[3][7][10].

Q2: Why is the synthesis of a four-membered azetidine ring often challenging?

A2: The primary challenge stems from the significant ring strain of the azetidine core, which is estimated to be around 25-26 kcal/mol[3][6]. This high strain energy makes the formation of the ring entropically and enthalpically unfavorable compared to the formation of five- or six-membered rings like pyrrolidines and piperidines. Consequently, intramolecular cyclization reactions can be slow and often face competition from side reactions such as intermolecular polymerization or elimination[2]. Furthermore, the stability of the final product can be an issue, as the strained ring is susceptible to ring-opening reactions under certain conditions[11].

Q3: What is the role of the nitrogen-protecting group in azetidine synthesis?

A3: The nitrogen-protecting group is a critical determinant of reaction success and plays multiple roles. Its primary function is to modulate the nucleophilicity of the nitrogen atom and to prevent unwanted side reactions. However, its influence extends further:

  • Reactivity in Functionalization: In methods involving the functionalization of azetidin-3-ols, the choice of protecting group is crucial. For instance, a carbamate like Cbz (carboxybenzyl) is essential for reactivity in certain Friedel-Crafts type alkylations, as it helps stabilize a key carbocation intermediate on the four-membered ring. In contrast, a Boc (tert-butyloxycarbonyl) group can render the substrate unreactive under the same conditions[8].

  • Directing Cyclization: During intramolecular cyclizations, the steric and electronic properties of the protecting group can influence the transition state, affecting reaction rates and even diastereoselectivity in the formation of other stereocenters.

  • Product Stability and Deprotection: The protecting group must be stable to the reaction conditions used for ring formation or functionalization, yet be removable under conditions that do not compromise the integrity of the strained azetidine ring.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: My intramolecular cyclization reaction is giving a very low yield or no product.

Q: I'm attempting an intramolecular cyclization of a γ-amino alcohol derivative, but my yield is poor. What are the common causes and how can I fix this?

A: Low yields in intramolecular cyclizations for azetidine formation are a frequent issue. The root cause often lies in a failure of the key ring-closing step to outcompete other reaction pathways. Here’s a systematic approach to troubleshooting:

  • Assess Your Leaving Group: The efficiency of the nucleophilic substitution depends heavily on the quality of the leaving group at the γ-position.

    • Insight: Hydroxyl groups are poor leaving groups and must be activated. Halides (I > Br > Cl) are better, but sulfonate esters like mesylates (OMs) or tosylates (OTs) are often superior.

    • Action: Ensure your activation step (e.g., mesylation or tosylation) has gone to completion before initiating cyclization. You can monitor this by TLC. If using a halide, consider converting it to a more reactive iodide in situ (Finkelstein reaction).

  • Check for Competing Intermolecular Reactions: Because forming a four-membered ring is slow, your linear precursors might react with each other (dimerization/polymerization) instead of cyclizing.

    • Insight: Intermolecular reactions are concentration-dependent.

    • Action: Run the cyclization step under high-dilution conditions (e.g., 0.01-0.05 M). This can be achieved by adding the substrate solution slowly via a syringe pump to a flask containing the base and solvent.

  • Optimize the Base and Solvent: The choice of base is critical. It must be strong enough to deprotonate the nitrogen nucleophile (if necessary) but should not promote elimination side reactions.

    • Insight: Strong, bulky, non-nucleophilic bases are often preferred for deprotonation without causing elimination. However, for cyclizing a mesylate, a moderately strong base is often sufficient.

    • Action: If you suspect elimination is an issue, switch to a less-hindered base. Common bases for this step include sodium hydride (NaH) or potassium carbonate (K₂CO₃)[1]. The solvent should be anhydrous and polar aprotic, such as THF or DMF, to facilitate the Sₙ2 reaction[1].

  • Consider Steric Hindrance: Bulky substituents near the reacting centers (the nitrogen and the γ-carbon) can significantly slow down the desired Sₙ2 cyclization.

    • Action: If sterically hindered, the reaction may require more forcing conditions, such as higher temperatures. However, be aware that this can also increase the rate of side reactions. Monitor the reaction carefully by TLC to find the optimal balance.

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_lg Is the leaving group (LG) activated and effective (e.g., OMs, OTs, I)? start->check_lg check_conc Is the reaction run under high dilution (<0.1 M)? check_lg->check_conc Yes activate_lg ACTION: Improve leaving group. Ensure activation step is complete. check_lg->activate_lg No check_base Is the base appropriate? (e.g., not promoting elimination) check_conc->check_base Yes high_dilution ACTION: Use high dilution conditions. Consider syringe pump addition. check_conc->high_dilution No check_sterics Is steric hindrance a potential issue? check_base->check_sterics Yes change_base ACTION: Screen alternative bases (e.g., NaH, K2CO3). Ensure anhydrous solvent. check_base->change_base No increase_temp ACTION: Increase temperature cautiously. Monitor for decomposition. check_sterics->increase_temp Yes success Yield Improved check_sterics->success No activate_lg->success high_dilution->success change_base->success increase_temp->success

Troubleshooting workflow for low yield.
Problem: I am observing significant formation of a five-membered ring (pyrrolidine) byproduct.

Q: My synthesis starts from a cis-3,4-epoxy amine, and I'm getting a mixture of the desired 3-hydroxyazetidine and a 3-hydroxypyrrolidine. How can I improve the selectivity?

A: This is a classic problem of competing regioselectivity in intramolecular epoxide opening. The desired azetidine is formed via a "4-exo-tet" cyclization, while the pyrrolidine byproduct comes from a "5-endo-tet" pathway[12]. While the 4-exo pathway is generally favored by Baldwin's rules, the 5-endo route can become competitive.

  • Insight: The regioselectivity of the amine's nucleophilic attack on the epoxide is the critical factor. Lewis acid catalysts can coordinate to the epoxide oxygen, influencing the electronic distribution and directing the nucleophilic attack.

  • Action: The use of a specific Lewis acid catalyst has been shown to dramatically favor azetidine formation. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) is highly effective in promoting the desired C3-attack (4-exo-tet) to yield the azetidine[12][13][14]. Switching your catalyst system to La(OTf)₃ (typically 5 mol%) in a solvent like 1,2-dichloroethane (DCE) at reflux should significantly improve your product ratio[13].

Table 1: Effect of Catalyst and Solvent on Regioselectivity
EntryCatalyst (mol%)SolventTemp.Product Ratio (Azetidine:Pyrrolidine)Yield (%)Reference
1La(OTf)₃ (5)DCEReflux>20:181[13]
2La(OTf)₃ (5)BenzeneRefluxLower selectivity-[13]
3NoneDCERefluxMixtureLow[12][13]
Problem: My modular synthesis using an azetidinylation reagent is not working.

Q: I am trying to react an azetidine trichloroacetimidate ester with a nucleophile using Sc(OTf)₃, but the reaction is sluggish or fails. What should I check?

A: This powerful modular synthesis relies on several key factors for success[7][9]. Failure usually points to an issue with one of the following:

  • Catalyst Activity: Scandium triflate (Sc(OTf)₃) is an oxophilic Lewis acid that activates the trichloroacetimidate leaving group. It is also highly hygroscopic, and its activity is severely diminished by water.

    • Action: Use high-purity Sc(OTf)₃ from a freshly opened bottle or one stored properly in a desiccator.

  • Anhydrous Conditions: The reaction is sensitive to moisture.

    • Action: Flame-dry your glassware under vacuum or in an oven before use. Use anhydrous solvents (dry CH₂Cl₂ is recommended)[7]. Crucially, add activated 4Å molecular sieves to the reaction mixture to scavenge any trace amounts of water[7].

  • Reagent Quality: The stability of the azetidine trichloroacetimidate ester can be limited.

    • Action: Ensure the starting material is pure. If it has been stored for a long time, consider re-purifying it or synthesizing it fresh.

  • Nucleophile Reactivity: While the method has a broad scope, very weak nucleophiles may react slowly.

    • Action: The reaction is typically run at a slightly elevated temperature (e.g., 35 °C) for around 12 hours[7]. If your nucleophile is particularly unreactive, you may need to increase the catalyst loading (e.g., from 10 mol% to 20 mol%) or extend the reaction time, monitoring carefully by TLC[7].

Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidine via Intramolecular Cyclization

This two-step protocol is a general method adapted from common laboratory procedures for converting a γ-amino alcohol into an azetidine[1].

Step A: Activation of the Hydroxyl Group (Mesylation)
  • Dissolve the N-Boc-γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of ~0.2 M under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often of sufficient purity to be used directly in the next step.

Step B: Base-Mediated Cyclization
  • Dissolve the crude mesylate from Step A in anhydrous DMF to a concentration of ~0.1 M under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, being careful to manage gas evolution.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates; monitor by TLC.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-azetidine.

Protocol 2: Modular Synthesis of 3,3-Disubstituted Azetidines

This protocol is adapted from a highly versatile method for creating 3,3-disubstituted azetidines from an activated azetidinol precursor[7].

General Procedure:
  • To a flame-dried flask under an argon atmosphere, add Sc(OTf)₃ (10 mol%), the desired nucleophile (1.5 eq), and freshly activated 4Å molecular sieves (~100 mg per 0.2 mmol scale).

  • Add a solution of the azetidine trichloroacetimide ester starting material (1.0 eq) in anhydrous CH₂Cl₂ (to make a final concentration of ~0.13 M).

  • Stir the reaction mixture at 35 °C.

  • Monitor the reaction by TLC (typically 12-24 hours) until the starting azetidine ester is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography on silica gel (typical eluents include petroleum ether/ethyl acetate mixtures) to afford the desired 3,3-disubstituted azetidine product[7].

References

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules.
  • Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
  • Organic Letters. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. ACS Publications.
  • Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Synthesis.
  • Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications.
  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Morressier. (2019). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols.
  • Parmar, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.

Sources

Overcoming poor functional group compatibility in azetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of functionalized azetidines. The inherent ring strain of the four-membered azetidine core, while imparting desirable physicochemical properties in medicinal chemistry, presents unique synthetic hurdles.[1][2] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you navigate these challenges and achieve your synthetic goals.

I. General Troubleshooting: Common Issues in Azetidine Synthesis

This section addresses broad problems that can occur across various synthetic routes to azetidines.

FAQ 1: My azetidine ring-closure reaction is resulting in very low or no yield. What are the common culprits and how can I improve it?

Low yields are a frequent frustration in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[3] Several factors can contribute to this issue:

  • Unfavorable Reaction Kinetics: The formation of a four-membered ring is entropically and enthalpically disfavored compared to larger rings.

  • Competing Side Reactions: The most common side reaction is the formation of the more thermodynamically stable five-membered pyrrolidine ring. Elimination reactions can also compete with the desired intramolecular substitution.[3]

  • Steric Hindrance: Bulky substituents on the acyclic precursor can impede the intramolecular cyclization.

  • Poor Leaving Group: In syntheses involving nucleophilic substitution, the choice of leaving group is critical for efficient cyclization.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can dramatically influence the reaction's success.

Troubleshooting Workflow for Low Yields:

Caption: Troubleshooting workflow for low yields in azetidine synthesis.

FAQ 2: I am observing a significant amount of a pyrrolidine byproduct. How can I favor the formation of the four-membered ring?

The formation of a pyrrolidine byproduct via a 5-endo-tet cyclization is a classic problem, especially when synthesizing 3-hydroxyazetidines from epoxy amine precursors.[3] The regioselectivity of the intramolecular nucleophilic attack on the epoxide is the determining factor.

Key Strategies to Enhance Azetidine Selectivity:

  • Catalyst Choice: The use of specific Lewis acids can dramatically favor the desired 4-exo-tet cyclization. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be particularly effective in promoting the formation of azetidines from cis-3,4-epoxy amines, even in the presence of acid-sensitive functional groups like Boc, PMB, and TBS.[4][5]

  • Solvent Optimization: Non-polar solvents with higher boiling points, such as 1,2-dichloroethane (DCE) or benzene, often give better selectivity for the azetidine product compared to more polar solvents.[4][6]

  • Substrate Stereochemistry: The stereochemistry of the starting material can dictate the cyclization pathway. For instance, in the aminolysis of 3,4-epoxy amines, cis-epoxides strongly favor the formation of azetidines, while trans-epoxides tend to yield pyrrolidines.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled azetidine product over the thermodynamically more stable pyrrolidine.[3]

Featured Protocol: La(OTf)₃-Catalyzed Synthesis of 3-Hydroxyazetidines

This method is highly effective for minimizing pyrrolidine formation and shows excellent functional group tolerance.[4][6]

Materials:

  • cis-3,4-epoxy amine (1.0 eq)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)

  • 1,2-dichloroethane (DCE) (to make a 0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%).

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Substrate Functional Groups ToleratedApproximate Yield (%)Reference
Boc, PMB, TBS protecting groupsHigh[4]
Nitrile, SulfideHigh[4]
Electron-rich and -deficient benzyl groupsHigh[4]
Allyl groupModerate[4]

II. Method-Specific Troubleshooting

This section provides guidance for challenges related to specific, modern synthetic methods known for their potential to overcome functional group compatibility issues.

Aza Paternò-Büchi Reaction

The Aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful, atom-economical method for azetidine synthesis.[7][8] Visible-light-mediated variants have significantly improved the functional group tolerance of this reaction.[7][9]

FAQ 3: My visible-light-mediated Aza Paternò-Büchi reaction has poor diastereoselectivity. What factors influence this and how can I improve it?

Diastereoselectivity in triplet-state Paternò-Büchi reactions is often governed by the stability of the 1,4-biradical intermediate.[10]

Factors Influencing Diastereoselectivity:

  • Substrate Structure: The steric bulk of substituents on both the alkene and the imine precursor can create a facial bias, directing the cycloaddition from the less hindered face.[10]

  • Directing Groups: The presence of a coordinating group, such as a hydroxyl group on an allylic alcohol, can pre-organize the transition state through hydrogen bonding, leading to high diastereoselectivity.[10]

  • Solvent Choice: Non-polar solvents are generally preferred. Protic solvents like methanol can interfere with hydrogen-bonding directing effects, drastically reducing diastereoselectivity.[10]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the pathway with the lower activation energy.[10]

  • Photocatalyst: The choice of photocatalyst can influence the efficiency and, in some cases, the stereochemical outcome of the reaction.

Troubleshooting Steps for Poor Diastereoselectivity:

  • Solvent Screening: Switch to a non-polar solvent (e.g., benzene, toluene, or cyclohexane) if you are using a polar or protic solvent.

  • Temperature Reduction: Attempt the reaction at a lower temperature (e.g., 0°C or -78°C), if the reaction rate is still acceptable.

  • Substrate Modification: If possible, introduce a bulky group to increase steric differentiation or a directing group to pre-organize the transition state.

  • Photocatalyst Evaluation: Screen a panel of photocatalysts with varying triplet energies and steric properties. Both iridium- and ruthenium-based photocatalysts, as well as organic sensitizers, have been successfully employed.[3]

Featured Protocol: Visible Light-Mediated Intramolecular Aza Paternò-Büchi Reaction

This protocol is adapted from the work of Schindler and coworkers and demonstrates a robust method for synthesizing bicyclic azetidines.[9]

Materials:

  • Oxime-styrene substrate (1.0 eq)

  • fac-[Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (photocatalyst) (1-2.5 mol%)

  • Acetonitrile (degassed)

Procedure:

  • In a vial, dissolve the oxime-styrene substrate (1.0 eq) and the iridium photocatalyst (e.g., 2.5 mol%) in degassed acetonitrile.

  • Seal the vial and sparge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Irradiate the reaction mixture with blue LEDs (e.g., 427 nm) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Radical Cyclizations

Radical-based methods have emerged as powerful tools for azetidine synthesis, often proceeding under mild conditions with excellent functional group tolerance.[11] A notable example is the copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides.[12]

FAQ 4: My radical cyclization to form an azetidine is not working or is giving low yields. What are the potential issues?

While radical cyclizations are often robust, they can be sensitive to several factors:

  • Radical Stability: The success of the cyclization can depend on the stability of the radical intermediates. For instance, in the cyclization of ynamides, a radical-stabilizing group on the alkyne is often necessary.[12]

  • Substrate Structure: Highly stabilized radicals (e.g., a benzylic radical) may be too stable to cyclize efficiently.[12]

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all crucial for an efficient reaction.

Troubleshooting Guide for Radical Ynamide Cyclization:

RadicalCyclizationTroubleshooting Start Low/No Yield in Radical Cyclization CheckSubstrate Verify Substrate Suitability: - Radical stabilizing group present? - No overly stable radical precursors? Start->CheckSubstrate Optimize Optimize Reaction Conditions CheckSubstrate->Optimize If substrate is suitable Fail Consider Alternative Radical Precursor CheckSubstrate->Fail If substrate is unsuitable Solvent Screen Solvents (e.g., Acetonitrile) Optimize->Solvent Base Vary Base (e.g., DIPEA) Optimize->Base Catalyst Check Catalyst/Ligand Integrity Optimize->Catalyst Success Improved Yield Solvent->Success If successful Base->Success If successful Catalyst->Success If successful

Caption: Troubleshooting radical cyclization of ynamides.

Palladium-Catalyzed C-H Amination

Palladium-catalyzed intramolecular C-H amination is a modern and efficient method for constructing azetidine rings, often with excellent functional group tolerance.[2][13]

FAQ 5: My Pd-catalyzed C-H amination is sluggish or fails. Could my catalyst be poisoned?

Yes, catalyst poisoning is a significant issue in palladium catalysis, especially when substrates contain basic nitrogen heterocycles (e.g., pyridines, imidazoles) or unprotected amines. These functional groups can coordinate strongly to the palladium center, inhibiting its catalytic activity.[11][14]

Strategies to Mitigate Catalyst Poisoning:

  • Ligand Choice: The use of specific ligands can prevent or reduce the coordination of poisoning functionalities to the palladium center. For example, thioether-based ligands have been shown to promote C-H functionalization in the presence of basic heterocycles.[14]

  • In Situ Catalyst Generation: Generating the active Pd(II) species in situ from a Pd(0) precursor in the presence of a directing group can sometimes bypass the poisoning effect, as the catalyst is generated in close proximity to the target C-H bond.[11]

  • Protecting Groups: Temporarily masking the problematic functional group is a classic and effective strategy (see Section III).

  • Additives: In some cases, additives can modulate the catalyst's activity and reduce poisoning.

III. Strategic Use of Protecting Groups

The judicious use of protecting groups is fundamental to achieving functional group compatibility in complex syntheses. The ideal protecting group is easily installed, stable to the reaction conditions, and readily removed without affecting other functional groups (orthogonality).

FAQ 6: I am synthesizing an azetidine precursor that contains both a hydroxyl and an amino group. What is a good orthogonal protection strategy?

A classic and effective orthogonal strategy for protecting hydroxyl and amino groups is the combination of a silyl ether for the alcohol and a carbamate for the amine.

  • For the Hydroxyl Group: A tert-butyldimethylsilyl (TBDMS) ether is a common choice. It is stable to a wide range of non-acidic conditions but can be easily removed with a fluoride source (e.g., TBAF) or acid.

  • For the Amino Group:

    • Boc (tert-butoxycarbonyl): This is an acid-labile protecting group, typically removed with TFA or HCl. It is stable to basic and hydrogenolysis conditions.

    • Cbz (carboxybenzyl): This group is stable to acidic and basic conditions but is readily removed by hydrogenolysis (H₂, Pd/C).

This Boc/TBDMS or Cbz/TBDMS combination allows for the selective deprotection of either the alcohol or the amine without affecting the other protected group.

Protecting Group Compatibility Table

Protecting GroupFor Functional GroupStable ToLabile To
Boc AmineBase, Hydrogenolysis, NucleophilesStrong Acid (e.g., TFA, HCl)
Cbz (Z) AmineAcid, BaseHydrogenolysis (H₂, Pd/C)
Fmoc AmineAcid, HydrogenolysisBase (e.g., Piperidine)
TBDMS/TBS AlcoholBase, Hydrogenolysis, OrganometallicsAcid, Fluoride (e.g., TBAF)
Trityl (Tr) Alcohol, AmineBase, HydrogenolysisMild Acid
Benzyl (Bn) Alcohol, Carboxylic AcidAcid, Base, NucleophilesHydrogenolysis (H₂, Pd/C)
Methyl Ester Carboxylic AcidMild Acid, HydrogenolysisAcid or Base (hydrolysis)
t-Butyl Ester Carboxylic AcidBase, HydrogenolysisStrong Acid (e.g., TFA)

Workflow for Selecting a Protecting Group Strategy:

Sources

Technical Support Center: Synthesis of 3-Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-functionalized azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

I. Core Challenges in Azetidine Synthesis

The synthesis of azetidines, particularly those functionalized at the 3-position, is a demanding task due to the high ring strain of the four-membered heterocycle.[1][2] This strain, while making them valuable synthons for further chemical transformations, also renders their synthesis challenging.[2][3] Key difficulties include competing side reactions, low yields, and issues with stereoselectivity.[4][5]

Frequently Asked Questions (FAQs) - General Principles

Q1: Why is the synthesis of azetidines so challenging compared to larger nitrogen-containing heterocycles like pyrrolidines and piperidines?

A1: The primary challenge lies in the significant ring strain of the four-membered azetidine ring.[2] This high energy state makes the ring formation entropically and enthalpically unfavorable compared to the formation of five- or six-membered rings.[6] Consequently, synthetic routes are often plagued by competing reactions such as intramolecular cyclizations leading to more stable rings (e.g., pyrrolidines), intermolecular polymerizations, and elimination reactions.[6][7][8]

Q2: What are the most common strategies for synthesizing 3-functionalized azetidines?

A2: Several key strategies are employed, each with its own set of challenges:

  • Intramolecular Cyclization: This is a classical approach involving the cyclization of acyclic precursors with functional groups at the 1 and 3 positions relative to the forming amine.[6][9] Common starting materials include γ-amino halides and γ-amino alcohols.[6]

  • Ring Expansion of Aziridines: This method involves the one-carbon ring expansion of suitably substituted aziridines.[1][5][9]

  • [2+2] Cycloaddition: The reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction, can directly form the azetidine ring.[10] However, this approach has historically faced limitations.[10]

  • Functionalization of Pre-existing Azetidine Scaffolds: This involves modifying azetidines at the 3-position, for instance, starting from azetidin-3-ones.[1][4]

II. Troubleshooting Guide: Common Synthetic Problems and Solutions

This section provides a detailed breakdown of specific issues that may arise during the synthesis of 3-functionalized azetidines, along with actionable troubleshooting steps.

Problem 1: Low Yields in Intramolecular Cyclization Reactions

Q3: I am attempting an intramolecular cyclization of a γ-amino halide to form a 3-substituted azetidine, but my yields are consistently low. What are the likely side reactions, and how can I mitigate them?

A3: Low yields in this classic cyclization are often due to competing elimination reactions and intermolecular polymerization.[6][8] The strained nature of the azetidine ring makes its formation kinetically slower than these competing pathways.

Troubleshooting Workflow: Intramolecular Cyclization

start Low Yield in Intramolecular Cyclization check_elimination Check for Elimination Byproducts (alkenes) start->check_elimination check_polymer Check for High MW Polymeric Material check_elimination->check_polymer No/Minor Elimination use_non_hindered_base Use a non-hindered, non-nucleophilic base (e.g., Proton Sponge) check_elimination->use_non_hindered_base Significant Elimination high_dilution Employ High Dilution Conditions check_polymer->high_dilution Polymerization Observed lower_temp Lower Reaction Temperature use_non_hindered_base->lower_temp end Improved Yield of Azetidine lower_temp->end slow_addition Slow Addition of Substrate high_dilution->slow_addition slow_addition->end

Caption: Troubleshooting low yields in intramolecular cyclization.

Detailed Protocol: High Dilution Cyclization

  • Setup: Use a syringe pump for the slow addition of the γ-amino halide substrate to a refluxing solution of the base in a suitable solvent.

  • Concentration: Maintain a final substrate concentration in the range of 0.01-0.05 M to favor intramolecular cyclization over intermolecular polymerization.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like proton sponge or DBU to minimize elimination side reactions.

  • Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate to further disfavor elimination.

Problem 2: Competing Ring Formation and Side Products

Q4: In my synthesis of a 3-hydroxyazetidine from a cis-3,4-epoxy amine, I am observing a significant amount of a 3-hydroxypyrrolidine byproduct. Why is this happening and how can I improve the selectivity for the desired azetidine?

A4: The formation of a 3-hydroxypyrrolidine byproduct is a common issue stemming from a competing 5-endo-tet ring-closure pathway.[7] The desired azetidine is formed via a 4-exo-tet cyclization. The regioselectivity of the intramolecular nucleophilic attack of the amine on the epoxide is the key determining factor. While the 4-exo-tet pathway is generally favored, the 5-endo-tet pathway can become competitive under certain conditions.[7] In some cases, with epoxy aniline substrates, electrophilic aromatic substitution can also lead to tetrahydroquinoline as a side product.[7]

Improving Regioselectivity:

The choice of catalyst and solvent can significantly impact the regioselectivity. The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to strongly favor the formation of the azetidine product.[7]

Table 1: Effect of Lewis Acid on Regioselectivity

CatalystSolventAzetidine:Pyrrolidine RatioReference
NoneCH₂Cl₂1:1[7]
La(OTf)₃(CH₂Cl)₂>95:5[11]
Yb(OTf)₃CH₂Cl₂85:15[7]

Experimental Protocol: La(OTf)₃-Catalyzed Cyclization

  • Reagents: To a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%).

  • Reaction: Stir the mixture at reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to 0°C and quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[11]

Problem 3: Challenges in the Synthesis of Azetidin-3-ones

Q5: I am trying to synthesize an azetidin-3-one from an α-amino-α'-diazo ketone, but the reaction is low-yielding and I have safety concerns about the diazo compound. Are there better alternatives?

A5: The synthesis of azetidin-3-ones via the decomposition of α-amino-α'-diazo ketones is a known method but often suffers from competitive side reactions and low yields.[4] Moreover, diazo compounds are toxic and potentially explosive, posing significant safety risks.[4]

A more modern and safer alternative is the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides.[4] This method avoids toxic diazo intermediates and provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess.[4]

Reaction Scheme: Gold-Catalyzed Synthesis of Azetidin-3-ones

Start N-propargylsulfonamide Catalyst [Au(I)] catalyst Oxidant Intermediate α-oxo gold carbene Catalyst->Intermediate Intermolecular Oxidation Product Azetidin-3-one Intermediate->Product Intramolecular N-H Insertion

Caption: Gold-catalyzed synthesis of azetidin-3-ones.

Key Advantages of the Gold-Catalyzed Method:

  • Safety: Avoids the use of toxic and potentially explosive diazo compounds.[4]

  • Stereoselectivity: Allows for the synthesis of chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.).[4]

  • Flexibility: The use of chiral N-propargylsulfonamides, which are readily accessible, provides a flexible entry to a range of substituted azetidin-3-ones.[4]

  • Mild Conditions: The reaction proceeds under mild conditions, often without the need for acid additives.[4]

Problem 4: Ring-Opening of the Azetidine Product

Q6: My 3-functionalized azetidine product seems to be unstable and I suspect it is undergoing ring-opening. What conditions can cause this and how can I prevent it?

A6: The strained azetidine ring is susceptible to nucleophilic ring-opening, especially under acidic conditions or in the presence of strong nucleophiles.[12][13] The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring.[13]

Factors Promoting Ring-Opening:

  • Acid Catalysis: Lewis or Brønsted acids can activate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack.[13][14]

  • Strong Nucleophiles: Potent nucleophiles can directly attack one of the ring carbons, leading to cleavage of a C-N bond.

  • Substituent Effects: Electron-withdrawing groups on the nitrogen or substituents at the 2-position that can stabilize a positive charge (e.g., aryl, vinyl) can facilitate ring-opening.[13]

Strategies to Prevent Ring-Opening:

  • Control of pH: Maintain neutral or slightly basic conditions during workup and purification. Avoid exposure to strong acids.

  • Protecting Groups: A suitable protecting group on the azetidine nitrogen can modulate its reactivity and stability. The choice of protecting group is critical and should be tailored to the subsequent reaction steps.

  • Careful Purification: Use mild purification techniques, such as column chromatography on neutral or basic alumina, instead of silica gel which can be acidic.

Table 2: Common N-Protecting Groups for Azetidines and Their Cleavage Conditions

Protecting GroupAbbreviationCleavage ConditionsNotes
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)Commonly used, but cleavage can lead to ring-opening if not carefully controlled.[15]
BenzylBnHydrogenolysis (e.g., H₂, Pd/C)Neutral cleavage conditions.
tert-ButanesulfonylBusAcidic conditionsCan be removed under acidic conditions.[4]
tert-ButoxythiocarbonylBotcMild acid or thermal conditionsCan be removed selectively in the presence of Boc.[16]

III. Conclusion

The synthesis of 3-functionalized azetidines is a field rich with challenges, but also with innovative solutions. A thorough understanding of the underlying principles of ring strain, competing reaction pathways, and the influence of reaction conditions is paramount for success. This guide provides a starting point for troubleshooting common synthetic hurdles. For more complex issues, consulting the primary literature is highly recommended.

IV. References

  • Review of 3-substituted azetidine synthesis methods - Benchchem.

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH.

  • Regioselective ring opening reactions of azetidines - ResearchGate.

  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC - NIH.

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications.

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH.

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate.

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications.

  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.

  • Biologically important 3-substituted azetidines. | Download Scientific Diagram.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.

  • Reactions of Azetidines - Ambeed.com.

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals.

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.

  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate.

  • Synthesis of azetidines by aza Paternò–Büchi reactions - RSC Publishing.

  • a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... - ResearchGate.

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.

  • Scientists use computational modeling to guide a difficult chemical synthesis - MIT Department of Chemistry.

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials - PubMed.

  • Synthesis of Highly Substituted 1,2-Diazetidin-3-ones, Small-Ring Scaffolds for Drug Discovery | Request PDF - ResearchGate.

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH.

  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC - PubMed Central.

  • Common side reactions in the synthesis of 3-substituted azetidines - Benchchem.

  • Technical Support Center: Synthesis of Substituted Azetidines - Benchchem.

  • Azetidine synthesis - Organic Chemistry Portal.

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers.

Sources

Technical Support Center: Navigating the Stability of N-Substituted Azetidines in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry, prized for the unique structural rigidity and novel chemical space it offers.[1][2] However, the inherent ring strain (approx. 25.4 kcal/mol) that makes azetidines synthetically valuable also renders them susceptible to degradation, particularly in acidic environments.[3][4] This guide is designed to serve as a technical resource for researchers encountering stability challenges with N-substituted azetidines. Here, we provide troubleshooting protocols and answer frequently asked questions, grounding our advice in mechanistic principles to empower you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues, detailing the symptoms, identifying the root cause based on chemical principles, and providing actionable, step-by-step solutions.

Issue 1: Compound Degradation During Aqueous Acidic Workup
  • Symptoms: You observe a low yield of your desired product following an extraction that involves an acidic wash (e.g., 1N HCl).[5] Your LC-MS or TLC analysis shows new, often more polar, impurities, and mass spectrometry data may indicate the presence of ring-opened products.[5][6]

  • Probable Cause: Acid-Catalyzed Ring Opening. The core issue is the protonation of the azetidine nitrogen. This protonation increases the ring strain and activates the ring carbons toward nucleophilic attack by water or other nucleophiles present in the medium.[5][7] This process typically follows an SN2-type pathway, leading to the formation of γ-amino alcohol derivatives.[8] The pKa of the azetidine nitrogen is a critical factor; the more basic the nitrogen, the more readily it is protonated, and the more susceptible the compound is to degradation.[7]

  • Recommended Solutions:

    • Avoid Strong Acids: Whenever possible, substitute strong acid washes with milder alternatives like saturated aqueous ammonium chloride or even brine, especially if the goal is simply to remove basic impurities that are not your product.[5]

    • Minimize Contact Time & Temperature: If an acidic wash is unavoidable, perform the extraction rapidly and at low temperatures (e.g., in an ice bath). This minimizes the duration of contact between your acid-sensitive compound and the acidic aqueous phase.[5]

    • Use a Buffered System: Adjust the pH of the aqueous phase to a less aggressive acidic value (e.g., pH 4-5) using a suitable buffer. This can provide the necessary protonation for extraction of basic impurities without causing wholesale degradation of your product.

    • Consider a Protecting Group Strategy: For multi-step syntheses, consider using an electron-withdrawing N-substituent (e.g., Boc, Cbz, tosyl).[5][8] Such groups decrease the basicity of the azetidine nitrogen, making it less prone to protonation and subsequent ring opening.[3]

Diagram 1: General Mechanism of Acid-Catalyzed Azetidine Ring Opening

Azetidine Ring Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack A N-Substituted Azetidine Azetidinium Protonated Azetidinium Ion (Activated, Strained) A->Azetidinium Fast, Reversible H_plus H+ RingOpened Ring-Opened Product (γ-Substituted Amine) Azetidinium->RingOpened SN2-type Attack Nu Nucleophile (e.g., H₂O)

Issue 2: On-Column Degradation During Silica Gel Chromatography
  • Symptoms: You observe significant streaking of your product spot on a TLC plate.[5] Following column chromatography, the recovery of your compound is low, and you isolate fractions containing the same ring-opened byproducts seen in acidic workups.[5]

  • Probable Cause: Acidity of Silica Gel. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can protonate sensitive N-substituted azetidines, leading to on-column degradation throughout the purification process.[5] The prolonged contact time exacerbates this issue.

  • Recommended Solutions:

    • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.[5] This deactivates the acidic silanol groups. Remember to also add the same percentage of base to your mobile phase.

    • Switch to an Alternative Stationary Phase: If base-washing is ineffective or incompatible with your molecule, consider using a less acidic stationary phase. Neutral alumina is a common alternative. For very polar compounds, reverse-phase chromatography (C18) with a buffered mobile phase (e.g., ammonium acetate or ammonium formate) can be an excellent choice.[5]

    • Alternative Purification Methods: If your compound is crystalline, recrystallization is a superior method to avoid any interaction with stationary phases. Preparative HPLC with a buffered mobile phase also offers precise control over the pH environment.[5]

Diagram 2: Workflow for Selecting a Purification Strategy

Purification Workflow Start Is Azetidine Acid-Sensitive? Silica Standard Silica Gel Chromatography Start->Silica No Neutralize Neutralize Silica Gel (e.g., with 1% Et₃N) Start->Neutralize Yes CheckCrystalline Is Compound Crystalline? Neutralize->CheckCrystalline Degradation Still Occurs Alumina Use Neutral Alumina ReversePhase Reverse-Phase HPLC with Buffered Mobile Phase Alumina->ReversePhase Still Issues Recrystallize Recrystallization CheckCrystalline->Alumina No CheckCrystalline->Recrystallize Yes

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of azetidine ring degradation in acid?

A1: The degradation is primarily an acid-mediated ring-opening reaction.[7] The process begins with the protonation of the azetidine's nitrogen atom, forming a highly strained azetidinium ion. This positively charged intermediate is then susceptible to nucleophilic attack at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and formation of a stable, acyclic γ-substituted amine.[6][8] In some cases, particularly with specific N-substituents, an intramolecular reaction can occur where a pendant group on the substituent acts as the nucleophile.[7]

Q2: How does the N-substituent influence the stability of the azetidine ring in acid?

A2: The N-substituent has a profound effect on stability, primarily by modulating the basicity (and thus the pKa) of the azetidine nitrogen.[3][7]

  • Electron-Withdrawing Groups (EWGs): Substituents like tosyl (Ts), Boc, or Cbz decrease the electron density on the nitrogen, making it less basic. A lower basicity means a lower pKa, so a stronger acid (lower pH) is required for significant protonation. This generally increases the compound's stability in moderately acidic conditions.[3][5]

  • Electron-Donating Groups (EDGs) & Alkyl Groups: These groups increase the electron density on the nitrogen, making it more basic and more easily protonated, thus decreasing stability in acid.

  • Aryl Substituents: The effect of N-aryl groups can be complex. For instance, an N-phenyl group can make the azetidine highly unstable, while certain N-pyridyl substituents can confer excellent stability.[7] This is because conjugation can delocalize the nitrogen's lone pair, reducing its basicity. Furthermore, if the aryl ring itself contains a more basic nitrogen (like in 2- or 4-pyridyl), that site will be protonated first, effectively shielding the azetidine nitrogen and enhancing stability.[7]

Table 1: Influence of N-Aryl Substituent on Azetidine Stability at pH 1.8 Data synthesized from studies on aryl-azetidine chemotypes.[7]

N-SubstituentHalf-Life (T1/2) at pH 1.8Calculated Azetidine N pKaStability Interpretation
3-Pyridyl3.8 h-1.1Moderate stability due to very low pKa.
2-PyridylStable (>95% at 24h)-3.5High stability; pyridine N protonates first.
4-PyridylStable (>95% at 24h)-3.8High stability; pyridine N protonates first.
Phenyl~3-5 min2.9Very unstable due to higher pKa.
4-Cyano-phenyl<10 min0.5Extremely unstable; sufficient protonation drives rapid decomposition.

Q3: What are the best practices for storing N-substituted azetidine compounds?

A3: For long-term storage, N-substituted azetidines should be kept as free bases in a solid form, protected from atmospheric moisture and stored at low temperatures (e.g., -20°C). Avoid storing them as salts of strong, nucleophilic acids (like HCl), as residual moisture could facilitate degradation over time. If a salt form is necessary, consider using an acid with a non-nucleophilic counterion (e.g., perchloric acid or trifluoroacetic acid) and ensure the salt is stored under strictly anhydrous conditions.[5]

Q4: Which analytical techniques are best for monitoring the degradation of N-substituted azetidines?

A4: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the workhorse method.[9] It allows for the separation and quantification of the parent compound and its degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy is also extremely powerful, as it can provide unambiguous structural information about the degradation products and can be used to measure degradation kinetics directly in solution by monitoring signal disappearance or appearance.[7]

Experimental Protocol: Monitoring Azetidine Stability by NMR

This protocol outlines a general method for determining the aqueous half-life (T1/2) of an N-substituted azetidine at a specific pH.[7]

  • Sample Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) of the azetidine compound in a deuterated organic solvent like DMSO-d6.

  • Buffer Preparation: Prepare an aqueous buffer at the desired pH (e.g., pH 1.8 using DCl in D2O).

  • Initiation of Experiment: In an NMR tube, add a precise volume of the aqueous buffer. Obtain a preliminary spectrum if needed. To start the degradation experiment, add a small, precise volume of the azetidine stock solution to the buffer. The moment of addition is time zero (t=0).[5]

  • Data Acquisition: Immediately acquire an initial 1H NMR spectrum (t=0). Continue to acquire spectra at regular time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[5]

  • Data Analysis:

    • Identify a well-resolved proton signal corresponding to the parent azetidine compound that does not overlap with signals from degradation products.

    • Integrate this signal at each time point.

    • Plot the natural logarithm (ln) of the integral value against time.

    • The slope of the resulting line is the negative of the degradation rate constant (-k).

    • Calculate the half-life using the equation: T1/2 = ln(2) / k .[5]

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604–1610.
  • Singh, G. S., & D'hooghe, M. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1970-1993.
  • Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2012). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Letters, 14(16), 4242–4245.
  • Jacobsen, E. N., & Kanan, M. W. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 142(4), 1653-1657.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Gouverneur, V., & Toste, F. D. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Chemistry, 14, 466–472.
  • Singh, G. S., & Ombito, J. O. (2025). Ring-opening of azetidines. ResearchGate. Request PDF.
  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Urban, M., & Cisarova, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50, 5345-5365.
  • Kumar, S., & Singh, B. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 46683-46703.
  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • University of Birmingham Research Archive. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-27.
  • ResearchGate. (n.d.). Stability of different azetidine esters.
  • Parmar, D. R., Soni, J. Y., Guduru, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
  • Royal Society of Chemistry. (n.d.). Biosyntheses of azetidine-containing natural products.

Sources

Preventing intramolecular ring-opening of aryl azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aryl azetidines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of intramolecular ring-opening of these valuable scaffolds. Our goal is to equip you with the knowledge to anticipate, diagnose, and prevent stability issues in your experiments.

Introduction to Aryl Azetidine Instability

Azetidines are prized in medicinal chemistry for their ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates.[1][2][3] However, the inherent ring strain of approximately 25.4 kcal/mol makes them susceptible to various ring-opening reactions.[4] A particularly vexing issue for researchers is the intramolecular ring-opening of aryl azetidines, which can lead to product degradation, low yields, and purification challenges. This guide will focus on a common acid-mediated decomposition pathway and provide actionable strategies to mitigate it.[1][2][5][6]

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected degradation of my N-aryl azetidine compound, especially during acidic workups or purification on silica gel. What is the likely cause?

A1: The most probable cause is an acid-mediated intramolecular ring-opening decomposition.[1][2][5][6] This pathway is particularly common in aryl azetidines that possess a pendant nucleophilic group, such as an amide. The acidic conditions protonate the azetidine nitrogen, activating the ring for nucleophilic attack by the nearby amide. This leads to a molecular rearrangement and the formation of more stable ring-opened products, such as lactones or lactams.[1][2] Standard silica gel is acidic and can catalyze this degradation during column chromatography.[7]

Q2: How does the electronic nature of the N-aryl substituent affect the stability of the azetidine ring?

A2: The electronic properties of the N-aryl substituent play a crucial role in the stability of the azetidine.

  • Electron-withdrawing groups on the aryl ring (e.g., cyano, nitro) can decrease the basicity (pKa) of the azetidine nitrogen. A lower pKa means the nitrogen is less likely to be protonated under acidic conditions, thus enhancing the stability of the azetidine ring.[1]

  • Electron-donating groups (e.g., methoxy) can increase the basicity of the azetidine nitrogen, making it more susceptible to protonation and subsequent ring-opening.

  • N-heteroaryl substituents , such as pyridyl groups, can significantly enhance stability. This is because the heteroaryl nitrogen is typically more basic and will be protonated first. This protonation drastically reduces the basicity of the azetidine nitrogen, protecting it from activation.[1][2]

Q3: My aryl azetidine has a pendant amide side chain. How does this affect its stability?

A3: A pendant amide group can act as an internal nucleophile, leading to intramolecular ring-opening, especially if it can form a favorable 5- or 6-membered ring intermediate upon cyclization.[1][2] The nucleophilicity of this amide is a key factor. For instance, a dimethyl amide is more nucleophilic and more likely to participate in ring-opening than a more sterically hindered or electronically deactivated amide (e.g., an amide part of another strained ring like an azetidine).[1][2]

Q4: Can I prevent this intramolecular ring-opening?

A4: Yes, several strategies can be employed:

  • Structural Modification:

    • Introduce electron-withdrawing groups on the N-aryl substituent to lower the azetidine nitrogen's pKa.[1]

    • Replace the N-aryl group with an N-heteroaryl group (e.g., 2- or 4-pyridyl).[1][2]

    • Increase the length of the alkyl chain between the azetidine and the pendant nucleophile (e.g., amide) to disfavor the intramolecular cyclization.[1][2]

    • Reduce the nucleophilicity of the pendant group. For example, replacing a dimethyl amide with a more strained azetidine amide can increase stability.[1][2]

  • Experimental Conditions:

    • Avoid strongly acidic conditions during reaction workups. Use milder alternatives like saturated aqueous sodium bicarbonate or ammonium chloride.[7]

    • For purification, use neutralized silica gel or an alternative stationary phase like alumina.[7]

Troubleshooting Guide: Diagnosing and Solving Azetidine Instability

This section provides a systematic approach to troubleshooting unexpected product loss or byproduct formation.

Symptom 1: Low Yield After Acidic Workup
  • Problem: You observe a significant decrease in the desired product yield after an aqueous workup involving an acidic wash (e.g., 1N HCl). TLC or LC-MS analysis of the crude product before and after the wash shows the appearance of new, often more polar, spots/peaks.

  • Root Cause Analysis: The azetidine is likely undergoing acid-catalyzed intramolecular ring-opening. The protonation of the azetidine nitrogen makes it highly susceptible to nucleophilic attack from a pendant functional group.

  • Troubleshooting Workflow:

    start Low Yield after Acidic Wash check_pka Hypothesis: Acid-catalyzed ring-opening. Is azetidine N basic? start->check_pka check_nuc Is a pendant nucleophile present? check_pka->check_nuc Yes end Stable Product check_pka->end No (Other issue) solution1 Avoid Acidic Wash: Use NaHCO3 or H2O wash. check_nuc->solution1 Yes solution2 Modify Structure: - Lower N pKa - Weaken nucleophile - Increase chain length check_nuc->solution2 Yes (Long-term) check_nuc->end No (Other issue) solution1->end solution2->end

    Caption: Workflow for troubleshooting low yields after acidic workups.

Symptom 2: Product Degradation on Silica Gel Column
  • Problem: The crude product appears relatively clean by NMR or LC-MS, but the yield after silica gel chromatography is low, and fractions contain significant impurities consistent with ring-opened products.

  • Root Cause Analysis: Standard silica gel has an acidic surface that can catalyze the same intramolecular ring-opening decomposition as an acidic aqueous wash.[7]

  • Solutions:

    • Neutralize Silica Gel: Prepare a slurry of silica gel in your chosen eluent system and add 1% triethylamine (or another non-nucleophilic base).

    • Use Alternative Stationary Phases: Consider using alumina (neutral or basic) or a reverse-phase column for purification.

    • Minimize Contact Time: If using standard silica gel is unavoidable, run the column as quickly as possible.

In-Depth Scientific Explanation

The acid-mediated intramolecular ring-opening of an N-aryl azetidine with a pendant amide typically proceeds through the following mechanism:

cluster_0 Mechanism of Acid-Mediated Intramolecular Ring-Opening A Aryl-Azetidine (with pendant amide) B Protonated Azetidinium Ion (Activated) A->B + H+ C Intramolecular Attack (Cyclization) B->C Nucleophilic attack by amide D Ring-Opened Intermediate (e.g., Lactone) C->D Ring Opening E Rearranged Product (e.g., Lactam) D->E Rearrangement

Caption: Proposed mechanism for acid-mediated aryl azetidine decomposition.

The stability of the azetidine is a function of the basicity (pKa) of the azetidine nitrogen. When the pKa is high, the nitrogen is readily protonated, initiating the degradation cascade. Conversely, a low pKa enhances stability.

Case Study: Impact of N-Substituent on Stability

A study by Bai et al. (2021) demonstrated the dramatic effect of the N-substituent on the stability of aryl azetidines in acidic conditions (pH 1.8).

Compound TypeN-SubstituentAzetidine N pKa (Calculated)Half-Life (T1/2) at pH 1.8Stability
N-Phenyl4-Cyano-phenyl0.5< 10 minVery Unstable
N-PhenylPhenyl2.9~50% degraded at 3-5 minUnstable
N-Pyridyl3-Pyridyl-1.13.8 hoursModerately Stable
N-Pyridyl4-Pyridyl-1.1> 24 hoursVery Stable

Data synthesized from Bai, G. et al. (2021).[1][2]

This data clearly shows that electron-withdrawing groups and, more effectively, N-pyridyl substituents, which lower the azetidine nitrogen's pKa, lead to significantly more stable compounds.[1]

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography
  • Prepare the Eluent: In a fume hood, prepare your desired solvent system (e.g., ethyl acetate/hexanes). Add triethylamine to a final concentration of 0.5-1% (v/v).

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Slowly add the triethylamine-containing eluent while gently swirling until a homogenous slurry is formed.

  • Pack the Column: Pack your chromatography column with the neutralized silica slurry as you normally would.

  • Equilibrate: Equilibrate the packed column by running 2-3 column volumes of the neutralized eluent through it before loading your sample.

  • Elute: Load your sample and elute with the neutralized solvent system.

Protocol 2: Aqueous Stability Assay (NMR Method)

This protocol allows for the quantitative assessment of your compound's stability at a given pH.

  • Prepare Buffer: Prepare an aqueous buffer at the desired pH (e.g., pH 1.8 using DCl/D₂O).

  • Prepare Sample: Dissolve a known quantity of your aryl azetidine compound in a suitable deuterated solvent (e.g., DMSO-d₆) to create a stock solution.

  • Initiate Experiment: In an NMR tube, mix a precise volume of your compound's stock solution with the prepared aqueous buffer to a final known concentration.

  • Acquire Data: Immediately acquire an initial ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).

  • Analyze Data: Integrate a characteristic peak of the parent compound and compare its integral over time to an internal standard. Plot the natural logarithm of the concentration versus time. The slope of this line is the negative of the rate constant (k), from which the half-life (T₁/₂) can be calculated (T₁/₂ = 0.693/k).

References

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5861–5864. [Link]
  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2653. [Link]
  • Organic Chemistry Portal. Azetidine synthesis. [Link]
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249964. [Link]
  • Bull, J. A., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1832–1836. [Link]
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]
  • Taylor & Francis Online. (2024).

Sources

Technical Support Center: Optimizing Azetidinylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for azetidinylation reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating the azetidine motif. Azetidines are increasingly sought-after scaffolds in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates.[1][2][3][4] However, the inherent ring strain of this four-membered heterocycle presents unique synthetic challenges.[3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during azetidinylation reactions, ensuring a higher success rate in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during azetidinylation reactions, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible Cause 1: Inactive Catalyst or Reagents

Many azetidinylation reactions, particularly cross-coupling methods for N-arylation, rely on sensitive catalysts and reagents.[6][7]

  • Solution:

    • Catalyst Activation: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, ensure the use of a pre-catalyst that is readily reduced to the active Pd(0) species, or employ a robust ligand that facilitates this process.[6][7]

    • Reagent Quality: Use fresh, high-purity azetidinylation reagents. Some reagents can be sensitive to moisture and air.[8] Store them under an inert atmosphere and handle them using appropriate techniques.

    • Solvent Purity: Ensure solvents are anhydrous, as water can deactivate both the catalyst and organometallic reagents.[9]

Possible Cause 2: Poor Leaving Group

In reactions involving nucleophilic substitution on an azetidine precursor, the choice of the leaving group is critical.

  • Solution:

    • If you are using a hydroxyl-substituted azetidine, it must be converted to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[10]

    • For N-arylation of azetidine itself, aryl halides with electron-withdrawing groups are generally more reactive in Ullmann-type reactions.[11] In Buchwald-Hartwig aminations, the reactivity order is typically I > Br > Cl.[6]

Possible Cause 3: Unfavorable Reaction Kinetics

The reaction may be too slow under the initial conditions.

  • Solution:

    • Increase Temperature: Cautiously increase the reaction temperature. Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[11]

    • Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO, which can accelerate S\textsubscript{N}2 reactions.[10] However, be mindful that solvent can also affect catalyst stability and solubility.[9][12]

Problem 2: Formation of Side Products

Possible Cause 1: Intermolecular Side Reactions

Especially in intramolecular cyclizations to form the azetidine ring, intermolecular reactions can compete, leading to dimers or polymers.[10]

  • Solution:

    • High Dilution: Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This favors the intramolecular pathway.[10]

Possible Cause 2: Ring-Opening of the Azetidine Product

The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh conditions.[3][13]

  • Solution:

    • Milder Conditions: If product degradation is suspected, reduce the reaction temperature and use a milder base.

    • Protecting Groups: Ensure that the nitrogen of the azetidine is appropriately protected, as the N-H bond can be reactive.

Problem 3: Reaction Stalls Before Completion

Possible Cause 1: Catalyst Deactivation

The catalyst may be deactivating over the course of the reaction.

  • Solution:

    • Ligand Choice: In palladium-catalyzed reactions, sterically hindered biaryl phosphine ligands can protect the metal center and promote reductive elimination, preventing catalyst decomposition.[6]

    • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidation of the catalyst.[1]

Possible Cause 2: Reversible Reaction or Product Inhibition

The reaction may be reaching an equilibrium, or the product may be inhibiting the catalyst.

  • Solution:

    • Additives: In some cases, additives can be beneficial. For instance, the use of 4Å molecular sieves can help to remove trace amounts of water and drive the reaction forward.[1]

Experimental Workflow for Troubleshooting a Failing Azetidinylation Reaction

Below is a logical workflow for diagnosing and resolving issues with an azetidinylation reaction.

G start Reaction Failure (Low Yield/No Product) check_reagents Verify Reagent & Catalyst Quality (Freshness, Purity) start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Base) check_reagents->check_conditions tlc_monitoring Analyze Reaction by TLC/LC-MS (Starting Material, Side Products) check_conditions->tlc_monitoring no_reaction No Reaction Observed tlc_monitoring->no_reaction Only SM present side_products Side Products Observed tlc_monitoring->side_products New spots observed incomplete_reaction Incomplete Reaction tlc_monitoring->incomplete_reaction SM and Product present optimize_catalyst Optimize Catalyst/Ligand System no_reaction->optimize_catalyst change_leaving_group Improve Leaving Group no_reaction->change_leaving_group high_dilution Implement High Dilution side_products->high_dilution milder_conditions Use Milder Base/Lower Temp side_products->milder_conditions incomplete_reaction->optimize_catalyst additives Introduce Additives (e.g., Mol. Sieves) incomplete_reaction->additives optimize_temp_solvent Screen Temperature & Solvents optimize_catalyst->optimize_temp_solvent success Successful Reaction optimize_temp_solvent->success change_leaving_group->optimize_temp_solvent high_dilution->success milder_conditions->success additives->success

Caption: Troubleshooting workflow for azetidinylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for forming the azetidine ring?

A1: The most prevalent methods include:

  • Intramolecular Cyclization: This involves the cyclization of a γ-amino alcohol or γ-haloamine, where the nitrogen atom displaces a leaving group.[5][10]

  • [2+2] Cycloaddition: This method, also known as the aza-Paternò-Büchi reaction, involves the reaction of an imine with an alkene.[3][10]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[3][10]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[10]

Q2: How do I choose the right base for my azetidinylation reaction?

A2: The choice of base is critical and depends on the specific reaction:

  • For intramolecular cyclizations , a non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the amine without competing as a nucleophile.[10]

  • In Buchwald-Hartwig aminations , strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed to facilitate the deprotonation of the amine and promote the catalytic cycle.[6][14]

  • For Ullmann condensations , inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used, typically at higher temperatures.[11][15]

Q3: What are "azetidinylation reagents" and how do they work?

A3: Azetidinylation reagents are electrophilic sources of the azetidine ring that can be reacted with various nucleophiles.[2][16] A notable example is azetidinyl trichloroacetimidate, which, in the presence of a Lewis acid catalyst like Sc(OTf)₃, can react with nucleophiles such as anilines, phenols, and alcohols to form 3-substituted azetidines.[1][17] This modular approach allows for the late-stage introduction of the azetidine motif.[1][2][16][17]

Q4: Can I perform an N-arylation on an unprotected azetidine?

A4: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully used for the N-arylation of the parent, unprotected azetidine with various aryl bromides.[18][19][20] This method provides a direct route to N-aryl azetidines without the need for protection-deprotection steps.

Data Summary and Protocols

Table 1: Recommended Starting Conditions for N-Arylation of Azetidine
ParameterBuchwald-Hartwig AminationUllmann Condensation
Aryl Halide Ar-I, Ar-Br, Ar-OTfAr-I, Ar-Br (activated)
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu powder
Ligand Xantphos, BINAP, Buchwald ligands1,10-Phenanthroline, L-proline
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, NMP, DMSO
Temperature 80-120 °C120-200 °C

This table provides general starting points. Optimization is often necessary for specific substrates.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Azetidinylation with Azetidinyl Trichloroacetimidate

This protocol is adapted from a modular synthesis of 3,3-disubstituted azetidines.[1]

  • To a flame-dried reaction vial under an argon atmosphere, add the azetidinyl trichloroacetimidate (1.0 eq.), the nucleophile (1.5 eq.), and 4Å molecular sieves.

  • Add anhydrous dichloromethane (CH₂Cl₂) as the solvent.

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the mixture.

  • Stir the reaction at the optimized temperature (e.g., 35 °C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Azetidine

This protocol is based on established methods for palladium-catalyzed C-N bond formation.[6][21][22]

  • To a flame-dried Schlenk tube under an argon atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add the aryl halide (1.0 eq.) and azetidine (1.2-1.5 eq.).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Decision-Making Diagram for Method Selection

G start Goal: Synthesize Substituted Azetidine is_ring_formation Is the goal to form the azetidine ring? start->is_ring_formation is_n_functionalization Is the goal N-functionalization? start->is_n_functionalization is_c_functionalization Is the goal C-functionalization? start->is_c_functionalization intramolecular Intramolecular Cyclization (from γ-amino alcohol/halide) is_ring_formation->intramolecular Yes cycloaddition [2+2] Cycloaddition (from imine and alkene) is_ring_formation->cycloaddition Yes n_arylation N-Arylation is_n_functionalization->n_arylation Yes n_alkylation N-Alkylation is_n_functionalization->n_alkylation Yes electrophilic_reagent Use Electrophilic Azetidinylation Reagent is_c_functionalization->electrophilic_reagent Yes lithiation α-Lithiation and Electrophile Trapping is_c_functionalization->lithiation Yes buchwald Buchwald-Hartwig Amination n_arylation->buchwald Milder Conditions ullmann Ullmann Condensation n_arylation->ullmann Harsh Conditions

Caption: Method selection guide for azetidine synthesis.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Buchwald–Hartwig amination - Wikipedia.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC - PubMed Central.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - MDPI.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Ullmann condensation - Wikipedia.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC - NIH.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Preparation and Synthetic Applications of Azetidines | Request PDF - ResearchGate.
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines - ResearchGate.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Derivatizations of arylated azetidine products. aPd(OH)2/C, Boc2O,... - ResearchGate.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF - ResearchGate.
  • Synthesis of Azetidines.
  • A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o - IIT Kanpur.
  • Palladium-catalyzed N-arylation reactions with aziridine and azetidine - Semantic Scholar.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Ullmann Reaction - Organic Chemistry Portal.
  • Diethylammonium iodide as catalyst for the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing).
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
  • Ullmann reaction - Wikipedia.
  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC - NIH.
  • Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00552C.
  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC.
  • Solvent Effects on Organic Reactions | Journal of Student-Scientists' Research.
  • Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing).

Sources

Technical Support Center: Purification Strategies for Azetidine Hydrochloride Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of azetidine hydrochloride compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of these valuable synthetic building blocks.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are increasingly important motifs in medicinal chemistry.[1][2] Their hydrochloride salts are often the preferred form for isolation and storage due to their crystalline nature and enhanced stability. However, the inherent ring strain of the azetidine core and the basicity of the nitrogen atom present unique challenges during purification.[1][3] This guide provides practical, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of azetidine hydrochloride compounds, offering step-by-step solutions and the rationale behind them.

Issue 1: Low Yield or Product Degradation During Aqueous Workup

Symptoms:

  • Significantly lower than expected yield after extraction.

  • Appearance of new, unidentified spots on TLC or LC-MS analysis of the extracted material.

  • Formation of emulsions that are difficult to separate.

Root Cause Analysis: Azetidine rings can be susceptible to ring-opening, particularly under strongly acidic conditions.[4] The protonation of the azetidine nitrogen, especially in the presence of nucleophiles, can lead to cleavage of the strained four-membered ring. The stability of the azetidine ring is highly dependent on pH and the substituents on the ring. For some N-substituted aryl azetidines, decomposition can be rapid at low pH values (e.g., pH 1.8).[5][6]

Solutions:

  • Minimize Contact with Strong Acids:

    • If an acidic wash is necessary to remove basic impurities, use a milder acid such as a saturated solution of ammonium chloride.

    • Perform the acidic extraction quickly and at a low temperature (e.g., 0-5 °C) to reduce the contact time between the azetidine compound and the acidic aqueous phase.[5]

  • pH Adjustment and Control:

    • Before extraction, carefully adjust the pH of the aqueous phase to a range where your specific azetidine derivative is most stable. This may require some initial stability studies.

    • For basic azetidines, it is often preferable to perform the initial extraction from a basic aqueous solution (e.g., using sodium bicarbonate or a dilute sodium hydroxide solution) into an organic solvent.

  • Use of a Biphasic System:

    • When an acidic wash is unavoidable, ensure vigorous stirring to facilitate rapid mass transfer and minimize the time the compound spends at the acidic interface.

Issue 2: Difficulty in Removing Non-Basic Impurities by Extraction

Symptoms:

  • Persistent impurities in the organic layer after repeated aqueous washes.

  • Co-elution of impurities with the product during chromatography.

Root Cause Analysis: Many common impurities in azetidine synthesis, such as unreacted starting materials (e.g., N-Boc-3-hydroxyazetidine, cycloheptyl bromide) or byproducts (e.g., cycloheptene), are non-polar and will not be removed by aqueous extraction.[7]

Solutions:

  • Chromatography:

    • Normal-Phase Chromatography: This is a highly effective method for separating compounds with different polarities.[8]

      • Stationary Phase: Standard silica gel can be acidic and may cause degradation of sensitive azetidines.[5] Consider using neutralized silica gel (by pre-treating with a solution containing a small amount of a non-nucleophilic base like triethylamine, e.g., 0.1-1% in the eluent) or a less acidic stationary phase like neutral alumina.[5]

      • Eluent System: A common eluent system is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The ratio can be optimized using TLC.

    • Reverse-Phase Chromatography (HPLC): This is the "gold standard" for quantifying purity and can be used for preparative purification, especially for more polar azetidine derivatives.[7]

  • Crystallization:

    • If the azetidine hydrochloride salt is a solid, recrystallization can be a powerful technique to achieve high purity.[8]

    • Common solvents for recrystallizing hydrochloride salts include isopropanol, ethanol, or mixtures with ethers like diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation.[9]

Issue 3: Challenges with Product Isolation as the Hydrochloride Salt

Symptoms:

  • The product oils out instead of crystallizing.

  • The isolated salt is hygroscopic and difficult to handle.

  • Low yield of the precipitated salt.

Root Cause Analysis: The physical properties of hydrochloride salts can vary significantly based on the structure of the parent azetidine. Some salts are highly soluble in common organic solvents, making precipitation difficult.

Solutions:

  • Solvent Selection for Precipitation:

    • After forming the hydrochloride salt (e.g., by bubbling HCl gas through a solution of the free base or adding a solution of HCl in a solvent like dioxane or ether), the choice of solvent is critical.

    • Start with a solvent in which the free base is soluble but the hydrochloride salt is expected to be insoluble. Common choices include diethyl ether, MTBE, or heptane.

    • If the salt is too soluble, a co-solvent system can be employed. For instance, dissolving the crude free base in a minimal amount of a solvent like dichloromethane (DCM) or ethyl acetate and then adding a non-polar solvent like heptane until precipitation occurs.

  • Anhydrous Conditions:

    • Ensure all solvents and glassware are dry, as water can interfere with crystallization and contribute to the hygroscopic nature of the salt.

  • Seeding:

    • If a small amount of crystalline material has been previously obtained, adding a seed crystal can induce crystallization.

  • Trituration:

    • If the product oils out, it can sometimes be solidified by trituration with a non-polar solvent like pentane or hexane. This involves stirring the oil with the solvent, which can induce crystallization and wash away soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude azetidine hydrochloride product?

A1: The impurities will depend on your synthetic route.

  • From Alkylation Reactions: Unreacted azetidine and the alkylating agent (e.g., a benzyl halide) are common. Over-alkylation can lead to the formation of quaternary ammonium salts.[4]

  • From Reductive Amination: Unreacted aldehyde and the corresponding alcohol (from reduction of the aldehyde) are frequent impurities.[4]

  • From Deprotection Steps: Residual protecting groups or byproducts from their cleavage (e.g., tert-butyl cations from Boc deprotection) can be present.[7]

  • General Impurities: Solvent residues and degradation products from ring-opening are also possible.[4][7]

Q2: How can I convert my azetidine hydrochloride salt to the free base?

A2: To convert the hydrochloride salt to the free base, you need to neutralize the salt with a base.

  • Dissolve the azetidine hydrochloride salt in water or a suitable solvent.

  • Add an aqueous solution of a base such as sodium hydroxide, potassium carbonate, or sodium bicarbonate. The choice of base depends on the pKa of your azetidine.

  • Extract the free base into an organic solvent like dichloromethane, ethyl acetate, or diethyl ether.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

A "flash evaporation" technique has also been described where the hydrochloride salt is added to a hot, concentrated solution of a strong base, and the liberated free base is vaporized and condensed.[10]

Q3: My azetidine compound appears to be degrading on the silica gel column. What can I do?

A3: This is a common problem due to the acidic nature of standard silica gel.[5]

  • Neutralize the Silica Gel: Prepare a slurry of the silica gel in your chosen eluent system and add 0.1-1% of a non-nucleophilic base like triethylamine. This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a polymer-based support for your chromatography.[5]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

Q4: What is the best way to form the hydrochloride salt from the purified free base?

A4: The goal is to introduce one equivalent of HCl under controlled conditions.

  • Dissolve the purified azetidine free base in a dry, aprotic solvent such as diethyl ether, dioxane, or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) with stirring.

  • The hydrochloride salt will typically precipitate out of solution. If it does not, the addition of a less polar co-solvent (e.g., hexane or pentane) can induce precipitation.

  • Collect the solid by filtration, wash with a non-polar solvent (like ether or pentane) to remove any residual soluble impurities, and dry under vacuum.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography
  • Adsorbent Preparation: For sensitive azetidines, prepare a slurry of silica gel in the initial eluent mixture containing 0.5% triethylamine.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude azetidine compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexanes:ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of an Azetidine Hydrochloride Salt
  • Solvent Selection: Determine a suitable solvent or solvent system in which the azetidine hydrochloride has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol, ethanol, or methanol/MTBE are good starting points.

  • Dissolution: In a flask, add the crude azetidine hydrochloride and the minimum amount of the hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data and Visualization

Table 1: Comparison of Purification Techniques
TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Normal Phase Chromatography Differential adsorption onto a stationary phase.High resolution, applicable to a wide range of compounds.[8]Can be time-consuming and require large volumes of solvent. Potential for product degradation on acidic media.[5][8]>98%
Crystallization Precipitation of a solid from a solution in a highly ordered form.Can yield very high purity, scalable.[8]Requires a suitable solvent system, potential for product loss in the mother liquor.[8]>99%
Liquid-Liquid Extraction Partitioning between two immiscible liquid phases.Simple, rapid, and effective for initial workup to remove polar or ionic impurities.[8]Limited separation power for non-polar impurities.[8]Variable (used for initial cleanup)
Distillation Separation based on differences in boiling points.Effective for volatile, thermally stable azetidines.Not suitable for non-volatile or thermally labile compounds.>98%
Diagrams

Purification_Decision_Tree start Crude Azetidine HCl extraction Aqueous Workup / Extraction start->extraction check_purity Check Purity (TLC, LC-MS) extraction->check_purity is_pure Pure Product check_purity->is_pure Yes is_solid Is the product a solid? check_purity->is_solid No recrystallize Recrystallization is_solid->recrystallize Yes is_volatile Is the product volatile? is_solid->is_volatile No recrystallize->check_purity chromatography Column Chromatography chromatography->check_purity is_volatile->chromatography No distillation Distillation is_volatile->distillation Yes distillation->check_purity

Caption: Decision tree for selecting a purification strategy.

Troubleshooting_Workflow start Purification Issue Identified low_yield Low Yield / Degradation start->low_yield persistent_impurities Persistent Impurities start->persistent_impurities isolation_problem Isolation Problems (Oiling out) start->isolation_problem check_pH Check pH of Aqueous Wash low_yield->check_pH impurity_type Nature of Impurity? persistent_impurities->impurity_type solvent_screen Screen Solvents for Crystallization isolation_problem->solvent_screen triturate Triturate with Non-polar Solvent isolation_problem->triturate acid_sensitivity Acid Sensitivity? check_pH->acid_sensitivity use_mild_acid Use Milder Acid / Cold & Quick Wash acid_sensitivity->use_mild_acid Yes non_polar Non-polar impurity_type->non_polar Non-basic polar Polar / Ionic impurity_type->polar Basic use_chromatography Use Chromatography non_polar->use_chromatography polar->use_mild_acid Adjust pH

Sources

Side reactions in the aza Paternò-Büchi reaction for azetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the aza Paternò-Büchi reaction. This guide is designed for researchers, synthetic chemists, and drug development professionals who are utilizing this powerful [2+2] photocycloaddition to synthesize azetidines. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Introduction: The Promise and Pitfalls of Azetidine Synthesis

The aza Paternò-Büchi reaction, the nitrogen-analogue of the classic Paternò-Büchi reaction, offers a highly atom-economical and direct route to the synthetically valuable azetidine core.[1][2] This four-membered nitrogen heterocycle is of increasing interest in medicinal chemistry due to its unique structural and physicochemical properties.[3] However, the reaction is notoriously challenging. Unlike their carbonyl counterparts, many imines possess unfavorable photophysical properties, leading to inefficient reactions and a host of potential side products.[4][5] The primary difficulty lies in the rapid, non-productive decay of the imine excited state through pathways like E/Z isomerization, which outcompetes the desired cycloaddition.[6][7]

This guide provides troubleshooting strategies to circumvent these inherent challenges and maximize your success in synthesizing functionalized azetidines.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the aza Paternò-Büchi reaction.

Q1: I am observing very low to no conversion of my starting materials. What is the primary cause and how can I fix it?

A1: The most common culprit for low or no reactivity is the inefficient population of a reactive imine excited state. Acyclic imines, in particular, undergo rapid E/Z isomerization upon photoexcitation, a non-productive relaxation pathway that prevents the [2+2] cycloaddition from occurring.[4][5]

Core Problem: The lifetime of the imine singlet excited state is often too short to allow for intermolecular reaction with the alkene.[8]

Troubleshooting Workflow:

G start Low / No Product check_imine Is the imine acyclic? start->check_imine acyclic Yes check_imine->acyclic Yes cyclic No (Cyclic Imine) check_imine->cyclic No sol1 Strategy 1: Modify the Imine Substrate acyclic->sol1 sol2 Strategy 2: Use a Triplet Sensitizer acyclic->sol2 check_photochem Review Photochemical Setup cyclic->check_photochem sol1_a Use cyclic imines to prevent E/Z isomerization. sol1->sol1_a sol1_b Use specialized acyclic imines: - N-sulfonyl imines - Oximes or Hydrazones sol1->sol1_b sol2_a Sensitizer populates the longer-lived imine triplet state, allowing time for reaction. sol2->sol2_a sol2_b Match sensitizer triplet energy (ET) to the imine. sol2->sol2_b sol2_b->check_photochem photochem_a Is the wavelength correct? (e.g., 350-365 nm for direct imine excitation) check_photochem->photochem_a photochem_b Is the solvent appropriate? (Non-polar solvents are often preferred) check_photochem->photochem_b photochem_c Is degassing sufficient? (Oxygen can quench excited states) check_photochem->photochem_c optimize Optimize Conditions photochem_c->optimize

Caption: Troubleshooting decision tree for low reaction yield.

Recommended Solutions:

  • Substrate Modification:

    • Use Cyclic Imines: The most established strategy is to use an imine embedded in a ring system. This physically prevents E/Z isomerization, dramatically improving the quantum yield of the cycloaddition.[1]

    • Employ Specialized Acyclic Imines: If an acyclic core is necessary, certain derivatives are more successful. N-(arylsulfonyl)imines, for instance, have been shown to undergo [2+2] photocycloadditions.[8] Oximes and hydrazones are also valuable substrates, often utilized in visible-light-mediated protocols.[2][9]

  • Triplet Sensitization (Energy Transfer):

    • Instead of direct excitation of the imine, a photosensitizer (e.g., benzophenone, thioxanthone) is excited. It then transfers its energy to the imine, populating the imine's triplet excited state. This triplet state has a much longer lifetime than the singlet state, providing a larger window of opportunity for the cycloaddition to occur.[10][11]

    • Key Consideration: The triplet energy (ET) of the sensitizer must be greater than that of the imine for efficient energy transfer.

Q2: My reaction is working, but the regioselectivity is poor, giving me a mixture of isomers. How can I control it?

A2: Regioselectivity is dictated by the stability of the 1,4-diradical intermediate formed after the initial bond formation. [12][13] The reaction proceeds via the pathway that forms the most stable diradical.

G Start Excited Imine* + Alkene PathA Path A: C-O bond forms at less substituted carbon Start->PathA PathB Path B: C-O bond forms at more substituted carbon Start->PathB RadicalA More Stable 1,4-Diradical Intermediate PathA->RadicalA RadicalB Less Stable 1,4-Diradical Intermediate PathB->RadicalB ProductA Major Regioisomer RadicalA->ProductA Ring Closure ProductB Minor Regioisomer RadicalB->ProductB Ring Closure

Caption: Regioselectivity is determined by diradical stability.

Troubleshooting and Control:

  • Electronic Effects: The partial charges on both the excited imine and the ground-state alkene can strongly influence the initial bond formation. For example, using alkenes with pronounced electron-donating or electron-withdrawing substituents can favor one regioisomer over the other.[8] Analyze the frontier molecular orbitals (FMOs) of your substrates to predict the outcome.

  • Steric Hindrance: Bulky substituents on either the imine or the alkene will disfavor the formation of a sterically congested diradical intermediate, thereby directing the regioselectivity.[14]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by increasing the energy difference between the competing transition states leading to the different diradical intermediates.[12][15]

Q3: I'm getting a complex mixture of byproducts and my starting material is decomposing. What are the likely side reactions?

A3: Besides E/Z isomerization, several other photochemical side reactions can compete with the desired aza Paternò-Büchi cycloaddition.

Common Side Reactions:

  • Photoreduction/Pinacol Coupling: The nπ* excited state of an imine can behave like a radical and abstract a hydrogen atom from the solvent or another molecule, leading to a reduced amine. Two of these resulting radicals can also couple to form a pinacol-type dimer.[9]

    • Solution: Use a solvent that is a poor hydrogen donor (e.g., benzene, acetonitrile, dichloromethane) instead of alcohols or ethers like THF. Ensure starting materials are pure.

  • Alkene Dimerization: If the alkene can be excited by the irradiation wavelength (especially conjugated alkenes like styrenes), it can undergo a [2+2] cycloaddition with itself, forming cyclobutane dimers.[11][16]

    • Solution: Employ a photosensitizer with a triplet energy that is high enough to sensitize the imine but too low to sensitize the alkene. Alternatively, use a "transposed" approach where the alkene is intentionally excited to react with the ground-state imine.[17][18]

  • Polymerization: Electron-rich alkenes can sometimes undergo polymerization under photochemical conditions, especially in the presence of trace acid or radical initiators.

    • Solution: Ensure all reagents and solvents are pure and free of acidic impurities. Keep the reaction concentration relatively low.

Section 2: Key Experimental Protocols & Data

Protocol 1: General Procedure for a Sensitized Intermolecular Aza Paternò-Büchi Reaction

This protocol is a representative example for the reaction of a cyclic imine with an alkene using a triplet sensitizer.

  • Preparation: In a quartz reaction tube, combine the imine (1.0 equiv.), the alkene (2.0-5.0 equiv.), and the photosensitizer (e.g., thioxanthone, 10-20 mol%).[11]

  • Solvent Addition: Add a dry, degassed, non-polar solvent (e.g., benzene or CH₂Cl₂, to achieve a concentration of ~0.1 M with respect to the imine).[19]

  • Degassing: Seal the tube with a septum and thoroughly degas the solution for 15-30 minutes by bubbling with argon or nitrogen. Oxygen is an efficient quencher of triplet excited states and must be removed.

  • Irradiation: Place the reaction tube in a photochemical reactor equipped with a cooling system to maintain a constant temperature (e.g., 10-20 °C). Irradiate with a lamp corresponding to the absorbance of the sensitizer (e.g., 350 nm for benzophenone, or >400 nm visible light for certain Ir-based catalysts).[11][15]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to days for completion.[8]

  • Workup & Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel or alumina to isolate the azetidine product.

Table 1: Common Photosensitizers and Their Properties
PhotosensitizerTriplet Energy (ET, kcal/mol)λmax (nm)Typical Use CaseReference(s)
Benzophenone69~350Classical sensitizer for imines/carbonyls.[20]
Thioxanthone65.5~365Efficient intersystem crossing, often used for N-aryl maleimides.[11]
Xanthone74~340High energy sensitizer for less reactive systems.[15]
Ir(ppy)₃58.1~450 (Visible)Visible-light photocatalyst for activated alkenes/oximes.[21]

Section 3: Mechanistic Insights

Understanding the underlying photophysical processes is crucial for rational reaction design.

Direct Excitation vs. Sensitization Pathway

The choice between direct irradiation and sensitization is fundamental to the success of the aza Paternò-Büchi reaction.

G cluster_0 A) Direct Excitation cluster_1 B) Triplet Sensitization Imine_S0 Imine (S₀) Imine_S1 Imine* (S₁) (Short Lived) Imine_S0->Imine_S1 Isomerization E/Z Isomerization (Fast, Non-Productive) Imine_S1->Isomerization Product_Direct Azetidine (Low Yield) Imine_S1->Product_Direct + Alkene (Slow) Sens_S0 Sensitizer (S₀) Sens_S1 Sensitizer* (S₁) Sens_S0->Sens_S1 Sens_T1 Sensitizer* (T₁) Sens_S1->Sens_T1 ISC Imine_T1 Imine* (T₁) (Long Lived) Sens_T1->Imine_T1 Energy Transfer (to Imine S₀) Product_Sens Azetidine (High Yield) Imine_T1->Product_Sens + Alkene (Efficient)

Caption: Comparison of Direct Excitation vs. Sensitization pathways.

  • Direct Excitation (A): Irradiation directly excites the imine to its singlet state (S₁). For most acyclic imines, this state rapidly decays via isomerization, leading to low product formation.[4][8]

  • Triplet Sensitization (B): A sensitizer absorbs the light, undergoes efficient intersystem crossing (ISC) to its triplet state (T₁), and then transfers this triplet energy to the imine. The resulting imine triplet state (T₁) is much longer-lived, allowing the cycloaddition to proceed efficiently.[10][18] This is the preferred method for many challenging substrates.

References

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(28), 7553–7561. [Link]
  • Wearing, E., et al. (2024). Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Science, 383(6679), 209-215. [Link]
  • Koch, T. H., et al. (1972). Photochemical reactions of keto imino ethers. II. The aza-Paterno-Buchi reaction. The Journal of Organic Chemistry, 37(18), 2781–2786. [Link]
  • Kumarasamy, E., et al. (2017). Realizing an Aza Paternò-Büchi Reaction. Angewandte Chemie International Edition, 56(25), 7056–7061. [Link]
  • Kumarasamy, E., et al. (2021). Taming the excited state reactivity of imines – from non-radiative decay to aza Paternò–Büchi reaction. Chemical Society Reviews, 50(1), 181-201. [Link]
  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Sivaguru, J., et al. (2023). Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. Photochemistry, 51, 1-25. [Link]
  • Padwa, A. (1977). Photochemistry of the carbon-nitrogen double bond. Chemical Reviews, 77(1), 37–68. [Link]
  • Dell'Amico, L., et al. (2020).
  • Zhang, H., et al. (2015). Regioselectivity in the Paternò-Büchi Reaction. Chinese Journal of Chemistry, 33(10), 1136-1142. [Link]
  • Bach, T., et al. (2021). Enantioselective, Visible Light Mediated Aza Paternò–Büchi Reactions of Quinoxalinones. Angewandte Chemie International Edition, 60(6), 2684-2688. [Link]
  • Maruoka, K., et al. (2014). Aza-Paternò-Büchi reaction of N-sulfonyl imines: a direct approach to functionalized azetidines. Organic letters, 16(18), 4880-4883. [Link]
  • Griesbeck, A. G., & Abe, M. (2007). The Paternò-Büchi Reaction. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.
  • Schindler, C. S., et al. (2020). Overcoming limitations in visible-light-mediated aza Paternò-Büchi reactions. Abstracts of Papers of the American Chemical Society, 259.
  • D'Auria, M. (2017). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 22(9), 1467. [Link]
  • Glorius, F., et al. (2021). Navigating Visible-Light-Triggered (aza and thia) Paternò-Büchi Reactions for the Synthesis of Heterocycles. Angewandte Chemie International Edition, 60(41), 22174-22186. [Link]
  • D'Auria, M., & Racioppi, R. (2019). The Paternò-Büchi reaction-a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. [Link]
  • Griesbeck, A. G., et al. (2000). Stereoselectivity of triplet photocycloadditions: Diene-carbonyl reactions and solvent effects. The Journal of organic chemistry, 65(22), 7385-7391. [Link]
  • Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.
  • Kokotos, G., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au, 2(4), 332-339. [Link]
  • Büchi, G., Inman, C. G., & Lipinsky, E. S. (1954). Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. Journal of the American Chemical Society, 76(17), 4327–4331. [Link]
  • Schindler, C. S., et al. (2021). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. The Journal of Organic Chemistry, 86(1), 843-853. [Link]
  • Schindler, C. S., et al. (2020). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Leonori, D., & Bertrand, G. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.
  • Bach, T. (2021). Enantioselective, Visible Light Mediated Aza Paternò–Büchi Reactions of Quinoxalinones.
  • Organic Chemistry Portal.
  • Yoon, T. P., et al. (2021). Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization. Chemical Science, 12(43), 14451-14456. [Link]
  • LibreTexts. 1.2: Cycloaddition Reactions. (2023). [Link]
  • Schindler, C. S., et al. (2021). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes.
  • Wang, Q.-Q., et al. (2020).
  • Slideshare. (2015).

Sources

Technical Support Center: Regioselectivity Control in the Functionalization of Azabicyclo[1.1.0]butanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of azabicyclo[1.1.0]butanes (ABBs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these highly strained and versatile building blocks. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established scientific principles and field-proven insights.

The high strain energy of ABBs makes them valuable precursors for the synthesis of sp³-rich, functionalized azetidines, which are increasingly important scaffolds in medicinal chemistry.[1][2][3] However, controlling the regioselectivity of their ring-opening reactions can be a significant challenge. This guide provides a structured approach to understanding and mastering these transformations.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the functionalization of ABBs, offering potential causes and actionable solutions.

Issue 1: Poor or Incorrect Regioselectivity

You've run a reaction expecting functionalization at the C3 position but observe a mixture of regioisomers or exclusive formation of the N1-functionalized product.

Potential Causes & Solutions:

  • Inappropriate Catalyst or Reaction Conditions: The choice of catalyst (Lewis acid, Brønsted acid, photoredox catalyst, or transition metal) and reaction conditions profoundly dictates the reaction pathway and, consequently, the regioselectivity.

    • Lewis Acid Catalysis: Lewis acids like Ga(OTf)₃ and Eu(OTf)₃ can promote formal [3+2] or [3+3] cycloadditions.[4] The regioselectivity is often governed by the coordination of the Lewis acid to the ABB and the reaction partner. Solution: Screen a panel of Lewis acids with varying strengths and steric properties. Softer Lewis acids may favor different coordination modes.

    • Brønsted Acid Catalysis: Chiral Brønsted acids, such as chiral phosphoric acids, can provide excellent enantioselective control in cycloadditions.[4] The regioselectivity is influenced by the acidity and the chiral environment created by the catalyst. Solution: Optimize the Brønsted acid catalyst structure and the solvent. Protic solvents like hexafluoroisopropanol (HFIP) can assist in Brønsted acid-catalyzed ring-opening.[5][6]

    • Photoredox Catalysis: This approach can offer complementary regioselectivity to polar methods by proceeding through radical intermediates.[7][8] For instance, photocatalytically generated electrophilic radicals can selectively add to the nitrogen atom of ABBs, leading to a different regiochemical outcome than nucleophilic attack at C3.[8] Solution: If polar methods fail, consider a photoredox-mediated pathway. The choice of photocatalyst and light source is critical.

    • Transition Metal Catalysis: Catalysts based on palladium, copper, or nickel can mediate a variety of transformations.[7][9][10] The ligand on the metal center plays a crucial role in controlling regioselectivity by influencing the steric and electronic environment of the catalytic species.[7] Solution: Conduct a thorough ligand screen. Bidentate phosphine ligands, for example, can significantly alter the reaction outcome in palladium-catalyzed reactions.[7]

  • Electronic and Steric Effects of Substituents: The substituents on both the ABB and the reaction partner can exert strong electronic and steric influences on the regioselectivity.

    • Solution: Analyze the electronic properties of your substrates. Electron-withdrawing groups on the ABB can influence the stability of intermediates. Similarly, the substitution pattern on the coupling partner (e.g., 1,3-dienes) can direct the reaction to a specific pathway.[7]

  • Reaction Mechanism Ambiguity: The reaction may be proceeding through an unexpected pathway (e.g., a radical vs. a polar mechanism).

    • Solution: Perform mechanistic studies. Radical trapping experiments can confirm or rule out the involvement of radical intermediates.[7][11] Computational studies (DFT) can also provide valuable insights into the transition states leading to different regioisomers.[5][7]

Issue 2: Low Reaction Yield or Incomplete Conversion

The desired product is formed with the correct regioselectivity, but the yield is low, or a significant amount of starting material remains.

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The chosen catalyst may not be active enough under the reaction conditions or could be decomposing.

    • Solution: Increase the catalyst loading or switch to a more robust catalyst. Ensure anhydrous and anaerobic conditions if the catalyst is sensitive to air or moisture.

  • Suboptimal Reaction Parameters: Temperature, concentration, and reaction time can all affect the yield.

    • Solution: Systematically optimize these parameters. A Design of Experiments (DoE) approach can be efficient in identifying the optimal conditions.

  • Competing Side Reactions: The ABB may be undergoing undesired side reactions, such as isomerization to cyclobutenes or polymerization.

    • Solution: Lowering the reaction temperature can sometimes suppress side reactions. The choice of solvent can also be critical; for instance, 1,4-dioxane has been shown to be indispensable in certain Brønsted acid-catalyzed cycloadditions to prevent side reactions.[4]

  • Purity of Starting Materials: Impurities in the ABB or the reaction partner can inhibit the catalyst or lead to byproducts.

    • Solution: Ensure all starting materials are of high purity. Recrystallization or column chromatography of the substrates may be necessary.

Issue 3: Product Instability or Decomposition

The desired product is formed but decomposes during the reaction or upon purification.

Potential Causes & Solutions:

  • Strain in the Product: The resulting azetidine derivative may still be strained and susceptible to decomposition.

    • Solution: If the product is an intermediate, consider a one-pot, telescoped reaction sequence where it is immediately converted to a more stable downstream product.[8][12]

  • Harsh Reaction or Workup Conditions: Acidic or basic conditions during workup can lead to product degradation.

    • Solution: Use a neutral workup procedure. If purification by silica gel chromatography is problematic due to the acidity of the silica, consider using deactivated silica or an alternative purification method like preparative HPLC.

  • Air or Light Sensitivity: The product may be sensitive to oxidation or photodegradation.

    • Solution: Handle the product under an inert atmosphere and protect it from light. Store the purified product at low temperatures.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that govern the regioselectivity of azabicyclo[1.1.0]butane ring-opening?

The regioselectivity is primarily controlled by the nature of the activation method and the nucleophile/electrophile involved. In polar reactions, nucleophilic attack typically occurs at the C3 position, driven by the release of ring strain.[1][3] However, the regioselectivity can be inverted under certain catalytic conditions. For instance, photoredox catalysis can generate electrophilic radicals that preferentially attack the nitrogen atom, leading to N1-functionalized products.[8] The substituents on the ABB and the reaction partner also play a crucial role through steric and electronic effects.

Q2: How do I choose the right catalyst for my desired regiochemical outcome?

  • For C3-functionalization with nucleophiles:

    • Lewis acids (e.g., Cu(OTf)₂, Ga(OTf)₃): These are effective for activating ABBs towards nucleophilic attack at C3.[4][10]

    • Brønsted acids (e.g., chiral phosphoric acids, pTSA): These can catalyze the ring-opening by protonating the nitrogen, making the C3 position more electrophilic.[4][5][6]

  • For N1-functionalization or alternative regioselectivity:

    • Photoredox catalysts: These can enable radical pathways that offer complementary regioselectivity to polar methods.[7][8]

    • Transition metal catalysts (e.g., Pd, Ni): The choice of ligand is critical in directing the regioselectivity, and these systems can access unique reaction pathways.[7][9]

Q3: My reaction is giving a mixture of diastereomers. How can I improve the diastereoselectivity?

Diastereoselectivity is often influenced by the steric environment during the bond-forming step.

  • Chiral Catalysts: Employing a chiral Lewis acid, Brønsted acid, or a chiral ligand on a transition metal can create a chiral environment that favors the formation of one diastereomer.[4]

  • Substrate Control: The inherent stereocenters in your substrates can direct the stereochemical outcome.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Q4: Can I use computational chemistry to predict the regioselectivity of my reaction?

Yes, Density Functional Theory (DFT) calculations can be a powerful tool to predict and understand regioselectivity. By calculating the energies of the transition states for the different possible reaction pathways, you can determine the most likely product.[5][7] This can save significant experimental time and resources by guiding your choice of catalysts and reaction conditions.

Part 3: Data Presentation & Experimental Protocols

Table 1: Influence of Catalytic System on Regioselectivity
Catalytic SystemTypical Reaction TypePredominant RegioselectivityKey Controlling FactorReference
Lewis Acids (e.g., Ga(OTf)₃)[3+2] CycloadditionAttack at C3Coordination of LA[4]
Brønsted Acids (e.g., CPA)[3+2]/[3+3] CycloadditionAttack at C3Protonation of N1[4]
Photoredox (e.g., Ir/Ru)Radical AdditionAttack at N1 or C3Radical Polarity[7][8]
Palladium CatalysisCycloadditionVariesLigand Structure[7]
Copper CatalysisAlkylationAttack at C3Nature of Organometallic[10]
Nickel CatalysisAlkylarylationAttack at C3Polar-Radical Relay[9]
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed [3+2] Cycloaddition
  • To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the azabicyclo[1.1.0]butane derivative (1.0 equiv.).

  • Add the reaction partner (e.g., imine, 1.2 equiv.) and the desired anhydrous solvent (e.g., CH₂Cl₂, toluene).

  • Add the Lewis acid catalyst (e.g., Ga(OTf)₃, 10 mol%) to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azabicyclo[2.1.1]hexane derivative.

Part 4: Visualization of Reaction Pathways

regioselectivity_control cluster_polar Polar Pathways cluster_radical Radical Pathways ABB_polar Azabicyclo[1.1.0]butane activated_complex Activated Complex [LA/BA coordinated to N1] ABB_polar->activated_complex Activation LA Lewis Acid (LA) or Brønsted Acid (BA) product_C3 C3-Functionalized Azetidine activated_complex->product_C3 Attack at C3 nucleophile Nucleophile (Nu⁻) nucleophile->product_C3 ABB_radical Azabicyclo[1.1.0]butane N_radical_cation N-centered Radical Cation ABB_radical->N_radical_cation SET or Radical Addition photocatalyst Photocatalyst + hν photocatalyst->N_radical_cation electrophilic_radical Electrophilic Radical (X•) electrophilic_radical->N_radical_cation product_N1 N1-Functionalized Azetidine N_radical_cation->product_N1 Radical Trapping

Caption: Divergent reaction pathways for ABB functionalization.

References

  • Catalytic Asymmetric Strategies for Bicyclo[1.1.
  • Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. Journal of the American Chemical Society.
  • Photocatalytic Oxidative Activation of Bicyclo[1.1.0]butanes for Formal [2σ+2π] Cycloadditions. DiVA portal.
  • Recent advances in the chemistry of bicyclo- and 1-azabicyclo[1.1.0]butanes. Pure and Applied Chemistry.
  • Photocatalytic Radical Umpolung for Strain-Release Difunctionalization of (Aza)bicyclo[1.1.0]butanes. Angewandte Chemie.
  • SYNTHESIS AND REACTIONS OF BICYCLO[1.1.0]BUTANES. D-Scholarship@Pitt.
  • Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes: an update.
  • Modular Synthesis of Densely Functionalized Azetidines: Ni-Catalyzed 1,4-Alkylarylation of 1,3-Enynes with 1-Azabicyclo[1.1.0]butanes through Polar–Radical Relay. Organic Letters.
  • Azabicyclo[1.1.0]butane in the strain-release-driven synthesis of functionalised azetidines. University of Bristol.
  • REACTION OF 1-AZABICYCLO[1.1.
  • Synthesis and Applications of Bicyclo[1.1.0]butyl and Azabicyclo[1.1.0]butyl Organometallics. PubMed Central.
  • Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Organic Chemistry Portal.
  • Synthesis and Chemistry of Substituted 1-Azabicyclo[1.1.0]butanes. Thieme.
  • Visible light-induced strain-release transformations of bicyclo[1.1.0]butanes. Green Chemistry.
  • Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation.
  • HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines.
  • The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry.
  • HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines.
  • 1-Azabicyclobutanes. Synthesis and reactions. Journal of the American Chemical Society.

Sources

Technical Support Center: Challenges in C(sp3)-C(sp3) Bond Formation for 2,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3-disubstituted azetidines. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of constructing these valuable scaffolds. The inherent ring strain of the four-membered azetidine ring, combined with the general difficulty of forming C(sp3)-C(sp3) bonds, presents a unique set of synthetic hurdles.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental issues and explain the causality behind strategic choices.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses fundamental questions about the difficulties inherent in synthesizing 2,3-disubstituted azetidines.

Q1: Why is the stereoselective synthesis of 2,3-disubstituted azetidines so difficult?

A1: The difficulty is rooted in a combination of thermodynamic and kinetic factors:

  • Ring Strain: The azetidine ring possesses significant angle and torsional strain (approx. 26 kcal/mol), making its formation an energetically unfavorable process.[1][3] This high activation energy often leads to low yields and requires carefully optimized conditions to favor the desired 4-exo-tet cyclization over other pathways.[2][4]

  • Stereocontrol: The simultaneous creation of two adjacent stereogenic centers at the C2 and C3 positions is a major challenge.[5][6] Achieving high diastereoselectivity and enantioselectivity requires sophisticated catalytic systems or stereodirecting groups, as subtle changes in substrate or catalyst structure can dramatically alter the stereochemical outcome.[7][8]

  • C(sp3)-C(sp3) Bond Formation: Forming a C(sp3)-C(sp3) bond is intrinsically more challenging than C(sp2)-C(sp3) coupling. The participating sp3-hybridized carbons are less electrophilic/nucleophilic and are prone to side reactions like β-hydride elimination in many transition-metal-catalyzed processes.[6]

Q2: What are the most common side reactions I should anticipate and how can I identify them?

A2: Several competing pathways can reduce the yield of your desired 2,3-disubstituted azetidine. Key side reactions include:

  • Pyrrolidine Formation: Intramolecular cyclization precursors can undergo a competing 5-endo-tet cyclization to form the more thermodynamically stable five-membered pyrrolidine ring.[4] This is especially common in reactions like the intramolecular aminolysis of epoxy amines. The presence of a five-membered ring can be confirmed by NMR spectroscopy (distinct chemical shifts and coupling constants) and mass spectrometry (same mass, different fragmentation).

  • Ring-Opening: The strained azetidine product is susceptible to nucleophilic attack, leading to ring-opened acyclic amines.[9][10] This can occur under acidic, basic, or even nucleophilic reaction conditions. LC-MS analysis will show a product with a mass corresponding to the addition of the nucleophile or solvent.

  • Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.[9][11] This often results in a complex mixture of oligomers or baseline material on a TLC plate. Running reactions under high-dilution conditions is a standard strategy to mitigate this issue.[11]

Q3: How does the nitrogen protecting group (PG) choice impact C(sp3)-C(sp3) bond formation?

A3: The N-protecting group is not just a passive spectator; it critically influences the reaction's success.

  • Electronic Effects: Electron-withdrawing groups like sulfonyl (e.g., Ts, Ns) can acidify the N-H proton (if present) and influence the nucleophilicity of the nitrogen. In some C-H activation contexts, the PG acts as a directing group, guiding a metal catalyst to a specific C-H bond.[12][13]

  • Steric Hindrance: Bulky protecting groups can sterically hinder the approach of reagents or the desired bond formation, potentially slowing down the reaction or altering its stereoselectivity.[11]

  • Stability and Removal: The PG must be stable to the C-C bond-forming conditions but removable without degrading the strained azetidine ring. For example, robust sulfonyl groups often require harsh removal conditions, while more labile groups like Boc or Cbz might not survive certain catalytic cycles.[9][11]

Part 2: Troubleshooting Guides for Modern Synthetic Methods

This section provides specific troubleshooting advice for common, state-of-the-art methods used to construct 2,3-disubstituted azetidines.

Scenario A: Strain-Release Functionalization (e.g., from Azabicyclo[1.1.0]butanes)

Strain-release strategies, which harness the high energy of precursors like 1-azabicyclo[1.1.0]butanes (ABBs), are powerful but sensitive.[14][15][16]

Problem: My Nickel-catalyzed Suzuki C(sp2)-C(sp3) cross-coupling of a benzoylated ABB with a boronic acid is giving low yield and unreacted starting material.

Potential Cause Troubleshooting & Optimization Steps Scientific Rationale
Inefficient Radical Generation 1. Check Bromide Source: The reaction often relies on a bromide source (e.g., from NiBr₂) to initiate ring-opening of the ABB into a redox-active azetidinyl radical.[15][16] Ensure the bromide source is fresh and anhydrous. 2. Increase Light Intensity/Time: If using a photoredox-mediated variant, ensure sufficient photon flux and extend the reaction time.The key step is the conversion of the stable ABB into a radical intermediate that can participate in the nickel catalytic cycle. Insufficient initiation will stall the reaction.[15]
Catalyst Deactivation 1. Use a High-Purity Ligand: Impurities in the ligand (e.g., phosphine oxides) can poison the nickel catalyst. Use a freshly purified or purchased high-purity ligand. 2. Degas Solvents Thoroughly: Oxygen can oxidize the active Ni(0) or Ni(I) species. Degas all solvents via freeze-pump-thaw cycles or by sparging with an inert gas.The catalytic cycle is sensitive to oxidative degradation. Maintaining an anaerobic environment and using pure reagents are critical for catalyst longevity and turnover.
Poorly Reactive Boronic Acid 1. Switch to Boronic Ester: Boronic acids can be prone to dehydration (forming boroxines) or protodeborylation. Consider using the corresponding pinacol (Bpin) ester, which is often more stable and reactive. 2. Add a Stoichiometric Base: Ensure the base (e.g., a carbonate or phosphate) is sufficiently strong and soluble to facilitate the transmetalation step.Transmetalation is often the rate-limiting step in Suzuki couplings. Optimizing the boron reagent and the base is crucial for efficient transfer of the organic group to the nickel center.
Scenario B: Copper-Catalyzed Enantioselective Boryl Allylation of Azetines

This method provides excellent access to chiral 2,3-disubstituted azetidines but is highly sensitive to reaction parameters.[5][6]

Problem: My reaction results in a low yield of the desired product, with significant formation of a borylated azetidine byproduct (from protonation).

Potential Cause Troubleshooting & Optimization Steps Scientific Rationale
Slow C-C Bond Formation 1. Optimize the Allylic Electrophile: The choice of leaving group on the allylic partner is critical. Phosphates are often superior to carbonates or halides.[6] Screen different allylic phosphates to enhance reactivity. 2. Increase Electrophile Concentration: A higher concentration of the allylic electrophile can favor the desired bimolecular coupling over the competing protonation of the copper-azetidinyl intermediate.The C(sp3)-C(sp3) bond-forming step is a nucleophilic attack of a copper-boryl-azetidinyl intermediate on the allylic electrophile. If this step is slow, the intermediate can be quenched by trace proton sources in the media.[6]
Presence of Proton Sources 1. Use Anhydrous Reagents and Solvents: Rigorously dry all solvents (e.g., 1,4-dioxane) and reagents. Use freshly opened bottles of base (NaOtBu). 2. Add a Proton Scavenge: Consider adding molecular sieves to the reaction vessel to sequester any trace water.The organocopper intermediate is highly basic and will readily react with even trace amounts of water or other protic impurities, leading to the undesired protonated byproduct.
Suboptimal Catalyst System 1. Screen Ligands: The choice of chiral bisphosphine ligand is paramount for both reactivity and stereoselectivity. If the standard ligand is ineffective, screen a panel of related ligands. 2. Verify Copper Source: Use a high-purity source of Cu(I), such as CuBr.The ligand modulates the electronic and steric properties of the copper center, directly impacting the rates of both the desired coupling and undesired side reactions.
Part 3: Experimental Protocols and Visualizations
Representative Protocol: Nickel-Catalyzed Synthesis of an All-Carbon Quaternary Center-Bearing Azetidine

This protocol is adapted from the work of Liao and coworkers and describes a Suzuki C(sp2)-C(sp3) cross-coupling using a strain-release strategy.[15][16]

Materials:

  • Benzoylated 1-azabicyclo[1.1.0]butane (ABB) (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • NiBr₂·diglyme (10 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • Inside a nitrogen-filled glovebox, add NiBr₂·diglyme (0.10 mmol), dtbbpy (0.10 mmol), and K₃PO₄ (3.0 mmol) to an oven-dried 8 mL vial equipped with a magnetic stir bar.

  • Add the aryl boronic acid (1.5 mmol) and the benzoylated ABB (1.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the vial.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 80 °C and stir for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted azetidine.

Visualizations

Below are diagrams created using DOT language to illustrate key workflows and concepts.

G cluster_0 Troubleshooting Low Yield in C(sp3)-C(sp3) Azetidine Synthesis start Low Yield or No Reaction q1 Is Starting Material Consumed? start->q1 a1_yes Check for Side Products: - Pyrrolidine (NMR) - Ring-Opened Product (MS) - Polymerization (TLC) q1->a1_yes Yes a1_no Reaction Not Initiating q1->a1_no No q2 Side Products Observed? a1_yes->q2 sol_no_init Optimize Initiation: - Check Catalyst/Reagent Purity - Increase Temperature - Screen Additives (e.g., initiator) a1_no->sol_no_init sol_sp Optimize Selectivity: - Lower Temperature - Change Solvent - Use High Dilution q2->sol_sp Yes q2->sol_no_init No (Degradation) end Improved Yield sol_sp->end sol_no_init->end

Caption: A troubleshooting workflow for diagnosing low-yield reactions.

G Simplified Mechanism: Ni-Catalyzed Strain-Release Coupling cluster_0 Catalytic Cycle cluster_1 Initiation A Ni(0)L Active Catalyst B Azetidinyl-Ni(II)-Br Intermediate A->B Oxidative Addition C Azetidinyl-Ni(II)-Ar Transmetalation Product B->C Transmetalation (ArB(OH)2) Failure2 Failure Point: Slow Transmetalation B->Failure2 C->A Reductive Elimination Product 2,3-Disubstituted Azetidine C->Product Product Release ABB ABB Precursor Radical Azetidinyl Radical ABB->Radical Ring Opening (e.g., via Br•) Failure1 Failure Point: Inefficient Ring Opening ABB->Failure1 Radical->B Radical Trapping by Ni(I) or SET

Caption: Key steps and potential failure points in a strain-release cross-coupling.

References
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Wang, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Gising, J., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Le-Coz, C., et al. (2021). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Chemistry.
  • Bode, J. W., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
  • Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Nature Research.
  • Gagosz, F., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications.
  • Chen, G., et al. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.
  • Krasavin, M., et al. (2016). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega.
  • Gaunt, M. J., et al. (2018). Palladium-catalyzed C(sp3)–H activation of amines to strained nitrogen heterocycles. Nature.
  • Leonori, D., et al. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Communications.
  • Liao, H.-H., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society.
  • Fülöp, F., et al. (2001). Novel stereoselective synthesis of 1,2,3-trisubstituted azetidines. Tetrahedron: Asymmetry.
  • Organic Chemistry Portal. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization.
  • Jamison, T. F., et al. (2022). Ni/Photoredox-Catalyzed C(sp3)-C(sp3) Coupling between Aziridines and Acetals as Alcohol-Derived Alkyl Radical Precursors. Journal of the American Chemical Society.
  • Li, C.-J., et al. (2021). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • Du Bois, J., et al. (2019). Intermolecular sp3-C–H Amination for the Synthesis of Saturated Azacycles. ChemRxiv.
  • Gaunt, M. J., et al. (2016). Continuous-Flow Synthesis and Derivatization of Aziridines through Palladium-Catalyzed C(sp3)−H Activation. Angewandte Chemie International Edition.
  • Ghorai, M. K., et al. (2017). Regioselective ring opening reactions of azetidines. Tetrahedron.

Sources

Reducing side product formation in nitrile to ester conversion for hydrochloride salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrile to ester conversions, specifically tailored for researchers, scientists, and drug development professionals working with hydrochloride salts of nitrile-containing compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this transformation and minimize the formation of undesired side products.

Introduction: The Challenge of Selective Conversion

The conversion of a nitrile to an ester is a fundamental transformation in organic synthesis. However, when dealing with nitrile hydrochloride salts, the presence of the acid and potential for water contamination can lead to a mixture of products, primarily the desired ester, the intermediate amide, and the fully hydrolyzed carboxylic acid. Achieving high selectivity for the ester requires a careful consideration of reaction methodology and precise control of experimental parameters. This guide will equip you with the knowledge to troubleshoot common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for converting a nitrile hydrochloride salt to an ester?

There are two main strategies for this conversion:

  • Direct Conversion via the Pinner Reaction: This method involves the reaction of the nitrile with an alcohol in the presence of anhydrous acid (typically HCl) to form an imidate salt (a Pinner salt), which is then hydrolyzed to the ester.[1][2] This is often the most direct route.

  • Two-Step Hydrolysis and Esterification: This approach involves first hydrolyzing the nitrile to the corresponding carboxylic acid, which is then isolated and subsequently esterified using standard methods like Fischer esterification.[2]

Q2: What are the most common side products in the nitrile to ester conversion?

The most common side products are the corresponding amide and carboxylic acid .[3][4] Amide formation is often a result of incomplete reaction or rearrangement of the Pinner intermediate, while carboxylic acid is formed by complete hydrolysis of the nitrile.[3][5]

Q3: My reaction seems to be stopping at the amide stage. What is causing this?

Stopping at the amide is a frequent issue. The primary causes are:

  • Presence of water: Even trace amounts of water can lead to the hydrolysis of the Pinner salt intermediate to the amide before it can be converted to the ester.[3]

  • Insufficiently anhydrous conditions: The Pinner reaction is highly sensitive to moisture.[2][6]

  • Reaction temperature: Higher temperatures can favor the rearrangement of the imidate intermediate to the more stable amide.[3]

  • Incomplete reaction: The conversion of the amide to the ester might require more forcing conditions (e.g., higher temperature, longer reaction time) than the initial nitrile to amide step.

Q4: I am observing a significant amount of carboxylic acid in my product mixture. How can I avoid this?

The formation of carboxylic acid is due to complete hydrolysis of the nitrile. This is favored by:

  • Excess water: Using aqueous acid or failing to maintain anhydrous conditions will promote hydrolysis.[5]

  • Prolonged reaction times at elevated temperatures: These conditions can drive the hydrolysis of both the nitrile and the intermediate amide to the carboxylic acid.[5]

Q5: How does the structure of the nitrile and the alcohol affect the reaction?

  • Steric Hindrance: Sterically hindered nitriles and alcohols can react more slowly, potentially requiring more forcing conditions that can lead to side product formation.[6][7] For example, using a bulky alcohol like t-butanol with the Pinner reaction conditions may predominantly yield the N-t-butylamide.[7]

  • Electronic Effects: Electron-withdrawing groups on the nitrile can increase the electrophilicity of the nitrile carbon, potentially facilitating the initial nucleophilic attack by the alcohol. Conversely, electron-donating groups can decrease reactivity.[8]

Troubleshooting Guides

Scenario 1: Low Yield of the Desired Ester

Problem: The final yield of the isolated ester is consistently low.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for excessive amide formation.

Detailed Steps:

  • Rigorously Exclude Water: This is the most common cause. Use freshly dried solvents and reagents. Consider adding a dehydrating agent if compatible with your reaction conditions.

  • Lower Reaction Temperature: The rearrangement of the Pinner intermediate to the amide is often temperature-dependent. Running the reaction at 0 °C or below can significantly suppress this side reaction. [3][9]3. Consider Alternative Acid Catalysts: While gaseous HCl is traditional for the Pinner reaction, Lewis acids like trimethylsilyl triflate (TMSOTf) have been shown to promote the reaction under milder conditions, which may reduce amide formation. [10]

Comparative Overview of Synthetic Routes

FeaturePinner ReactionTwo-Step Hydrolysis & Esterification
Description Direct conversion of nitrile to ester via an imidate intermediate. [1]Nitrile is first hydrolyzed to a carboxylic acid, which is then esterified. [2]
Advantages More direct, one-pot potential. [2]Generally higher yielding and more reliable, especially for challenging substrates.
Disadvantages Highly sensitive to water, can lead to amide byproduct. [3]Requires handling of anhydrous HCl. Can be low yielding for sterically hindered substrates. Longer reaction sequence (two separate reactions and work-ups).
Key Conditions Strictly anhydrous, low temperature (often 0 °C or below). Hydrolysis: Strong acid (e.g., H2SO4) and heat. Esterification: Acid catalyst (e.g., H2SO4) and refluxing alcohol. [5]
Typical Substrates Aliphatic and aromatic nitriles with primary or secondary alcohols. [6]Broad substrate scope, less sensitive to steric hindrance.

Detailed Experimental Protocols

Protocol 1: Pinner Reaction for the Synthesis of Methyl Benzoate from Benzonitrile

This protocol is a representative example and may require optimization for your specific substrate.

Materials:

  • Benzonitrile

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas)

  • Round-bottom flask, magnetic stirrer, gas inlet tube, drying tube

Procedure:

  • Reaction Setup: In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve benzonitrile (10.3 g, 0.1 mol) in anhydrous methanol (4.8 g, 0.15 mol) and 100 mL of anhydrous diethyl ether.

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble a slow stream of dry hydrogen chloride gas through the stirred solution for 1-2 hours. The Pinner salt will begin to precipitate.

  • Reaction: Seal the flask and allow it to stand at 0-5 °C for 24 hours to ensure complete formation of the imidate hydrochloride.

  • Hydrolysis: After 24 hours, add 50 mL of water to the reaction mixture and stir vigorously for 1 hour at room temperature to hydrolyze the Pinner salt to the ester.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl benzoate by vacuum distillation.

Protocol 2: Two-Step Hydrolysis and Fischer Esterification for Ethyl Isovalerate from Isovaleronitrile

Step A: Hydrolysis of Isovaleronitrile to Isovaleric Acid

Materials:

  • Isovaleronitrile

  • Sulfuric acid (concentrated)

  • Water

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid (20 mL) to water (20 mL).

  • Add isovaleronitrile (8.3 g, 0.1 mol) to the cooled acid solution.

  • Heat the mixture under reflux for 2-3 hours. The reaction mixture will become homogeneous.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude isovaleric acid.

Step B: Fischer Esterification of Isovaleric Acid to Ethyl Isovalerate

Materials:

  • Crude Isovaleric Acid from Step A

  • Ethanol

  • Sulfuric acid (concentrated)

Procedure:

  • Combine the crude isovaleric acid, ethanol (50 mL), and a catalytic amount of concentrated sulfuric acid (1 mL) in a round-bottom flask.

  • Heat the mixture under reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into 100 mL of cold water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the ethanol by distillation.

  • Purify the resulting ethyl isovalerate by fractional distillation. [11][12]

Work-up Procedure: Separating Ester from Amide Byproduct

Problem: Your reaction has produced a mixture of the desired ester and the corresponding amide.

Procedure:

  • Acidic Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution with dilute aqueous acid (e.g., 1 M HCl). The amide, being more basic than the ester, may be protonated and extracted into the aqueous layer. This is generally more effective for more basic amides.

  • Basic Wash: If the acidic wash is not effective, a basic wash (e.g., 1 M NaOH) can be used to hydrolyze any remaining starting nitrile or ester (if base-labile), while the amide may be less reactive under these conditions. This is highly substrate-dependent.

  • Chromatography: Column chromatography is often the most effective method for separating esters and amides. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) will typically allow for the separation of the less polar ester from the more polar amide.

Conclusion

The successful conversion of nitrile hydrochloride salts to esters is a challenging yet achievable synthetic transformation. By understanding the underlying reaction mechanisms, being vigilant about potential side reactions, and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the selectivity and yield of their desired ester products. Remember that careful planning, meticulous execution of anhydrous techniques, and diligent reaction monitoring are the cornerstones of success in this endeavor.

References

  • NROChemistry. Pinner Reaction. [Link]
  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021-04-16) [Link]
  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
  • Luo, F.-T., & Jeevanandam, A. (1998). Simple Transformation of Nitrile into Ester by the Use of Chiorotrimethylsilane. Tetrahedron Letters, 39(51), 9455–9456. [Link]
  • Organic Chemistry Portal. Pinner Reaction. [Link]
  • ResearchGate. Conversion of nitrile to other functional groups. [Link]
  • Chemistry Steps. Nitriles to Esters. [Link]
  • ResearchGate. Variation of nitriles and alcohols. a. [Link]
  • Wikipedia. Pinner reaction. [Link]
  • YouTube.
  • Organic-Reaction.com. Nitrile to Ester. [Link]
  • Google P
  • Chemguide. Hydrolysis of Nitriles. [Link]
  • ResearchGate. Conversion of nitrile to various other functional groups. [Link]
  • Scribd.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of (3-Methylazetidin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of (3-Methylazetidin-3-yl)methanol hydrochloride, a key building block in modern medicinal chemistry. We will move beyond a simple peak assignment, offering a comparative analysis against its free base form and an analogous five-membered ring system to highlight the unique spectral signatures conferred by the strained azetidine ring and its protonation state. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous structural characterization.

The Strategic Importance of the Azetidine Motif

Azetidines are four-membered saturated nitrogen heterocycles that have garnered significant interest in drug discovery.[1][2] Their incorporation into molecular scaffolds can improve critical pharmacokinetic properties such as metabolic stability and aqueous solubility.[1] Given their rising prevalence, a comprehensive understanding of their analytical characteristics is paramount for synthetic and medicinal chemists. This compound serves as an excellent model for exploring the nuances of ¹H NMR analysis of this important structural class.

Interpreting the ¹H NMR Spectrum: A First-Principles Approach

The hydrochloride salt form dictates key features of the ¹H NMR spectrum. The protonation of the azetidine nitrogen to form an azetidinium cation induces significant changes in the chemical environment of the ring protons compared to the neutral free base.

The Hydrochloride Effect: Deshielding and Proton Exchange

When the tertiary amine of the azetidine is protonated, the nitrogen atom acquires a positive charge. This has a strong electron-withdrawing inductive effect, which deshields the adjacent protons (those on C2 and C4). Consequently, these protons will resonate at a lower field (higher ppm value) in the hydrochloride salt compared to the free base.[3][4][5] This downfield shift is a primary and diagnostically crucial indicator of salt formation.[4][5]

The spectrum of the hydrochloride salt will also feature a signal for the ammonium proton (N⁺-H).[3] The chemical shift of this proton can be highly variable and its peak shape can range from sharp to very broad, depending on the solvent, concentration, and the rate of chemical exchange. Its presence can be definitively confirmed by a D₂O exchange experiment: upon adding a drop of D₂O to the NMR sample, the N⁺-H proton will exchange with deuterium, causing its signal to disappear from the spectrum.

Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, a comparison with related structures is invaluable.

Comparison 1: Hydrochloride Salt vs. Free Base

The most direct comparison is with the corresponding free base, (3-Methylazetidin-3-yl)methanol. As discussed, the key difference will be the chemical shifts of the α-protons on the azetidine ring.

Proton EnvironmentExpected δ (ppm) - Free BaseExpected δ (ppm) - HCl SaltRationale for Shift
Azetidine CH₂ (C2 & C4) ~3.3 - 3.6 ppm~3.8 - 4.2 ppm Significant deshielding from adjacent N⁺-H cation.[3][4]
Hydroxymethyl CH₂ ~3.5 ppm~3.6 ppmMinor inductive effect from the distant N⁺-H.
Methyl CH₃ ~1.2 ppm~1.3 ppmMinor inductive effect from the distant N⁺-H.
Ammonium N⁺-H N/AVariable, often broadSignal corresponding to the acidic proton of the salt.[3]
Hydroxyl OH Variable, broadVariable, broadExchangeable proton, dependent on solvent and concentration.

Note: These are estimated chemical shifts. Actual values may vary based on solvent and instrument frequency.

The expected downfield shift of the azetidine ring protons upon protonation is visually represented below.

cluster_0 Free Base cluster_1 Hydrochloride Salt free_base free_base text_node Protonation causes significant downfield shift (deshielding) of adjacent CH₂ protons hcl_salt hcl_salt text_node->hcl_salt

Caption: The effect of protonation on azetidine ring protons.

Comparison 2: Azetidine vs. Pyrrolidine Ring System

Comparing the spectrum of our target with that of a less-strained, five-membered ring analogue like (1-Methylpyrrolidin-3-yl)methanol highlights the effect of ring strain on chemical shifts.[6][7] Protons on strained rings, such as azetidines, often exhibit different chemical shifts than their counterparts in less-strained systems. While the general trends upon protonation hold, the baseline shifts for the ring protons will differ. This comparison is critical for analysts who may be more familiar with five- or six-membered heterocycles.

Advanced Methods for Unambiguous Characterization

While 1D ¹H NMR is powerful, complex molecules or samples containing impurities can lead to signal overlap. In such cases, 2D NMR techniques are essential for definitive structural assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This would show a correlation between the two non-equivalent protons on C2 and between the two non-equivalent protons on C4.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is invaluable for assigning the ¹³C spectrum and confirming which protons belong to the azetidine ring versus the hydroxymethyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment to confirm the overall structure. For instance, it would show correlations from the methyl protons (H₃) to the quaternary C3 and from the hydroxymethyl protons (-CH₂OH) to the same C3, unequivocally linking these fragments to the ring.

The following workflow illustrates a robust approach to structural confirmation.

G A Sample Preparation (Dissolve in DMSO-d6) B Acquire 1D ¹H NMR Spectrum A->B C Initial Analysis: - Identify spin systems - Observe downfield shifts - D₂O exchange for N-H B->C D Ambiguity or Overlap? C->D E Acquire 2D NMR Data (COSY, HSQC, HMBC) D->E  Yes H Structure Confirmed D->H  No F Detailed 2D Analysis: - COSY: Confirm J-coupling - HSQC: Assign C-H pairs - HMBC: Confirm connectivity E->F G Unambiguous Structural Confirmation F->G

Caption: A comprehensive workflow for NMR-based structural elucidation.

Experimental Protocols

Protocol 5.1: 1D ¹H NMR and D₂O Exchange
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

  • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The disappearance of the broad N⁺-H signal and the OH signal confirms their assignment.

Protocol 5.2: 2D NMR (HSQC/HMBC)
  • Sample Preparation: Use the same sample prepared for the 1D experiment. A slightly more concentrated sample (15-20 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer, preferably with a cryoprobe for enhanced sensitivity.

  • Acquisition: Run standard, gradient-selected HSQC and HMBC pulse programs. Typical parameters include a spectral width appropriate for both ¹H and ¹³C, and an HMBC experiment optimized for a long-range coupling constant of 8 Hz.

  • Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Apply sine-bell window functions in both dimensions before Fourier transformation.

  • Analysis: Correlate cross-peaks to build the molecular framework as described in Section 4.

Conclusion

The ¹H NMR analysis of this compound is a clear example of how fundamental NMR principles can be applied for robust structural elucidation. The key diagnostic features are the significant downfield shift of the azetidine ring protons (C2 and C4) due to the inductive effect of the azetidinium cation, and the presence of an exchangeable N⁺-H proton. While 1D NMR provides substantial information, a comprehensive analysis employing 2D techniques like HSQC and HMBC is recommended for absolute, unambiguous confirmation. This multi-faceted approach ensures the high level of analytical certainty required in research and drug development.

References

  • BenchChem. (2025). Application Note: 1H NMR Analysis of 1-(4-Methylbenzyl)azetidine. BenchChem.
  • Various Authors. (2018). Can the salt form of my organic compound be determined using NMR?.
  • Poon, K., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81.
  • Reddit User Discussion. (2023). 1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]
  • The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry. [Link]
  • ResearchGate. Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution).
  • Genentech, Inc. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Dalaf, A. H., & Jumaa, F. H. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science. [Link]
  • ResearchGate. Representative NMR chemical shifts for product assignments of 3 and 4.
  • Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • Al-Masoudi, W. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]
  • Dutler, R., Rauk, A., & Sorensen, T. S. A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • Oakwood Chemical. This compound, min 97%. Oakwood Chemical. [Link]
  • Davies, A. T., & Mattson, A. E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. [Link]
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
  • PubChem. (1-Methylazetidin-3-yl)methanol.
  • Reich, H. J. NMR Spectroscopy: ¹H NMR Chemical Shifts. University of Wisconsin. [Link]
  • Cenmed Enterprises. (1-methylazetidin-3-yl)methanol;hydrochloride. Cenmed Enterprises. [Link]
  • Roy, V., et al. (2021). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.
  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • PubChem. [(2S,3S)-3-methylazetidin-2-yl]methanol.
  • Sivaprakasam, M., et al. (2008).
  • Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum. [Link]
  • PubChem. (1-Methylazetidin-3-yl)(piperidin-4-yl)methanol.
  • PubChem. (1-Ethylazetidin-3-yl)methanol hydrochloride.
  • PubChem. [(2R)-1-benzhydryl-2-methylazetidin-3-yl]methanol.
  • PubChem. (1-Methylpyrrolidin-3-yl)methanol.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Synthesized Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Azetidines and the Analytical Imperative

Azetidines, four-membered nitrogen-containing heterocycles, are no longer mere synthetic curiosities. They are increasingly recognized as crucial building blocks in medicinal chemistry and drug discovery, serving as proline analogues and rigid scaffolds that can impart favorable physicochemical properties to drug candidates.[1] The synthesis of novel azetidine derivatives is a vibrant area of research, but synthesis is only half the battle. Unambiguous characterization is paramount, and in this context, mass spectrometry (MS) stands out as an indispensable tool for confirming molecular identity, elucidating structure, and quantifying products with high sensitivity and selectivity.[2][3]

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of synthesized azetidine derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals select and implement the optimal analytical strategy. We will delve into the nuances of ionization, the logic of fragmentation, and the power of high-resolution analysis, supported by experimental protocols and data.

Part 1: The Ionization Crossroads — Choosing the Right Path for Your Azetidine Derivative

The journey of an analyte through a mass spectrometer begins with ionization. The choice of ionization technique is perhaps the most critical decision, as it dictates the type of information one can obtain. The chemical nature of the synthesized azetidine derivative—its polarity, volatility, and thermal stability—should guide this choice.

Workflow for MS Analysis of Synthesized Compounds

MS_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis Synthesized_Product Synthesized Azetidine Derivative Purification Purification (e.g., Chromatography) Synthesized_Product->Purification Ionization_Choice Select Ionization Method (ESI, EI, MALDI) Purification->Ionization_Choice Purified Sample MS_Acquisition Mass Spectrometry (MS & MS/MS Acquisition) Ionization_Choice->MS_Acquisition Data_Analysis Data Analysis (Mass Confirmation, Fragmentation) MS_Acquisition->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report Structural Confirmation & Purity Assessment

Caption: General workflow from synthesis to structural confirmation using mass spectrometry.

Electrospray Ionization (ESI): The Workhorse for Polar Derivatives

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase.[4] For the majority of azetidine derivatives, which often contain polar functional groups and the basic nitrogen atom, ESI is the premier choice.

  • Why it Works: The nitrogen atom in the azetidine ring is a ready site for protonation, forming a positive ion ([M+H]⁺) under the acidic mobile phase conditions typically used in reverse-phase liquid chromatography (LC).[5] This makes ESI, especially when coupled with LC (LC-MS), a highly sensitive method for analyzing these compounds directly from reaction mixtures or purification fractions.[6][7]

  • Best For:

    • Polar, non-volatile, and thermally labile azetidine derivatives.

    • High-throughput screening of reaction products.

    • Drug metabolism studies where metabolites are often more polar than the parent drug.[8][9]

  • Causality in Action: Consider a synthesized azetidine amide. Its polarity and potential thermal instability make it a poor candidate for techniques requiring volatilization. ESI elegantly circumvents this by creating a fine spray of charged droplets, allowing the solvent to evaporate and liberate the protonated molecule into the gas phase with minimal energy transfer, thus preserving the intact molecular ion for detection.[4][10]

Electron Ionization (EI): The Classic Approach for Volatile Analogs

Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons, typically in the ion source of a gas chromatograph (GC-MS).[11] This high energy input not only creates a molecular ion (M⁺•) but also induces extensive and reproducible fragmentation.

  • Why it Works: For volatile and thermally stable azetidine derivatives, GC-EI-MS provides highly detailed fragmentation patterns. These patterns serve as a "fingerprint" that can be compared against spectral libraries for identification.[12]

  • Best For:

    • Small, non-polar, volatile, and thermally stable azetidine derivatives.

    • Distinguishing between structural isomers that may produce similar soft-ionization spectra.

  • The Derivatization Caveat: Many functionalized azetidines are not sufficiently volatile for GC analysis. In these cases, chemical derivatization is employed. Silylation, for example, replaces active hydrogens (e.g., on an alcohol or carboxylic acid substituent) with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[13][14] This adds a step to the workflow but unlocks the powerful structural information provided by EI.

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Niche but Powerful Alternative

MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the matrix, which in turn ionizes the analyte.[15] While traditionally used for large biomolecules, its application for small molecules is growing.[16]

  • Why it Works: MALDI can be advantageous for certain azetidine derivatives that ionize poorly by ESI, perhaps due to low basicity or a tendency to form complex adducts. The choice of matrix is critical; it must absorb at the laser's wavelength and facilitate proton transfer to the analyte.[17] For example, 6-Aza-2-thiothymine (ATT) has been shown to be an effective matrix for various small molecules.[18]

  • Best For:

    • Analysis of complex reaction mixtures where analytes might suppress each other's ionization in ESI.

    • High-throughput analysis from multi-well plates.

    • Derivatives that are challenging to get into solution for ESI or are not volatile enough for GC.

Comparative Summary of Ionization Techniques
FeatureElectrospray Ionization (ESI)Electron Ionization (EI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft Ionization from SolutionHard Ionization in Gas PhaseSoft Ionization from Solid State
Typical Analytes Polar, Non-volatile, Thermally LabileVolatile, Thermally StableBroad Range, including Non-polar
Molecular Ion [M+H]⁺, [M+Na]⁺, etc. (Abundant)M⁺• (Often weak or absent)[M+H]⁺, [M+Na]⁺, etc. (Abundant)
Fragmentation Minimal (can be induced)Extensive and ReproducibleMinimal
Coupling Liquid Chromatography (LC-MS)Gas Chromatography (GC-MS)Typically offline (direct analysis)
Primary Use Case Broad applicability, confirmation of MWStructural elucidation via fragmentationSpecialized cases, high-throughput

Part 2: Decoding the Fragments — Structural Elucidation via Tandem MS (MS/MS)

Confirming the molecular weight is only the first step. Verifying that the correct isomer was synthesized requires breaking the molecule apart in a controlled manner and analyzing the pieces—a process known as tandem mass spectrometry (MS/MS).[8] In MS/MS, the molecular ion is selected, fragmented (e.g., via collision-induced dissociation, CID), and the resulting fragment ions are mass-analyzed.[19]

The strained four-membered ring of azetidine and its substituents dictate the fragmentation pathways. Understanding these pathways is key to confirming the connectivity of the synthesized molecule.

  • Alpha-Cleavage: A common pathway for amines is cleavage of the bond alpha to the nitrogen atom. This is driven by the stability of the resulting cation.[19]

  • Ring Opening/Cleavage: The high ring strain makes the azetidine ring susceptible to cleavage, often resulting in the loss of small, neutral molecules like ethene or substituted derivatives thereof.

  • Loss of Substituents: Fragmentation is often initiated by the cleavage of the most labile bond, frequently leading to the loss of substituents from the ring as neutral molecules.

Illustrative Fragmentation of a Substituted Azetidine

Fragmentation cluster_pathways Fragmentation Pathways mol [M+H]⁺ (Substituted Azetidine) frag1 Fragment A (Loss of R2 group) mol->frag1 - R2 frag2 Fragment B (Ring Cleavage Product) mol->frag2 Ring Opening frag3 Fragment C (Alpha-Cleavage Product) mol->frag3 α-Cleavage

Caption: Common fragmentation pathways for a protonated azetidine derivative in MS/MS.

Part 3: High-Resolution Mass Spectrometry (HRMS) — The Gold Standard for Confirmation

While nominal mass MS can confirm the molecular weight to the nearest integer, High-Resolution Mass Spectrometry (HRMS) provides a much more powerful confirmation of identity. Instruments like Time-of-Flight (TOF) and Orbitrap analyzers can measure mass with high accuracy (typically < 5 ppm).[3][20]

  • The Power of Precision: This precision allows for the unambiguous determination of a molecule's elemental composition. For instance, two different structures might have the same nominal mass but will have distinct exact masses due to the mass defect of their constituent atoms. For any newly synthesized compound, obtaining HRMS data is a critical step to validate that the product has the correct elemental formula, providing strong evidence for a successful synthesis.[6][7]

Part 4: Experimental Protocols for the Modern Lab

Trustworthy data comes from robust protocols. The following are self-validating, step-by-step methodologies for the analysis of a hypothetical synthesized azetidine derivative.

Protocol 1: LC-ESI-MS for Molecular Weight Confirmation and Purity Analysis

This protocol is designed for the initial characterization of a purified azetidine derivative.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to create a working solution of ~1-10 µg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). The addition of formic acid is crucial as it aids in the protonation of the azetidine nitrogen, enhancing the ESI signal.[6]

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method (Positive Ion ESI):

    • Scan Range: m/z 100-1000.

    • Ion Source Parameters: Optimize capillary voltage, gas temperature, and nebulizer pressure for the specific instrument. Start with typical values (e.g., 3.5 kV, 300 °C, 40 psi).

    • Data Acquisition: Acquire full scan data to observe the [M+H]⁺ ion and any common adducts ([M+Na]⁺, [M+K]⁺).

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the [M+H]⁺ ion.

    • Verify the mass from the corresponding mass spectrum. If using HRMS, confirm that the measured mass is within 5 ppm of the calculated exact mass.

    • Assess purity by integrating the peak area of the main compound relative to any impurities in the total ion chromatogram (TIC).

Protocol 2: GC-EI-MS for Isomer Differentiation (with Derivatization)

This protocol is for a less volatile azetidine derivative containing a hydroxyl group, requiring derivatization.

  • Derivatization (Silylation):

    • To a vial containing ~0.5 mg of the dried sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes. The silylating agent will replace the active proton on the hydroxyl group with a non-polar TMS group.[13]

    • Cool the sample before injection.

  • GC Method:

    • Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280-300 °C and hold for 5 minutes.

    • Injection: 1 µL, split injection (e.g., 20:1 split ratio).

  • MS Method (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV. This standard energy ensures that fragmentation patterns are reproducible and comparable to library spectra.[11]

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Examine the mass spectrum of the GC peak. Identify the molecular ion (M⁺•) if present.

    • Analyze the fragmentation pattern. Look for characteristic losses corresponding to the substituents and the TMS group.

    • Compare the obtained spectrum with known fragmentation patterns of similar structures or use spectral libraries for tentative identification.[12]

Conclusion

The successful characterization of synthesized azetidine derivatives is not a one-size-fits-all process. It requires a thoughtful, evidence-based approach to analytical methodology. By understanding the fundamental principles of different ionization techniques, from the gentle lift of ESI to the controlled demolition of EI, researchers can select the optimal tool for the task. Coupling this with the structural detail afforded by MS/MS and the definitive confirmation from HRMS provides a powerful and comprehensive analytical workflow. This guide serves as a framework for making those critical decisions, ensuring that the novel azetidines synthesized in the lab are characterized with the highest degree of scientific rigor and confidence.

References

  • Aston Labs. (n.d.). Mass Spectrometric Synthesis in the Undergraduate Organic Lab. Purdue University.
  • Fiveable. (n.d.). 1.3 Mass spectrometry (MS) - Organic Chemistry II.
  • NTNU. (n.d.). Applications in Organic Chemistry - Mass Spectrometry Lab.
  • YouTube. (2021, October 6). Mass Spectrometry in Organic Chemistry.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • PubMed Central. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (2025, March 1). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • PubMed. (n.d.). MALDI-MS analysis of peptides modified with photolabile arylazido groups.
  • Spectroscopy Online. (2010, November 1). Derivatization in Mass Spectrometry.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • PubMed. (2017, June 30). An electrospray ionization mass spectrometry study of azidoacetic acid/transition metal complexes.
  • LCGC. (2021, September 1). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI.
  • PubMed. (2010, July 1). Analysis of oxidized phospholipids by MALDI mass spectrometry using 6-aza-2-thiothymine together with matrix additives and disposable target surfaces.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • ACS Publications. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Medwin Publishers. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview.
  • Muthanna Journal of Pure Science. (2020, October 14). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.
  • MDPI. (n.d.). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids.
  • ResearchGate. (2025, August 5). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • ResearchGate. (2025, August 6). Systematic LC/MS metabolite identification in drug discovery.
  • MDPI. (n.d.). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids.

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Novel Azetidine-Containing Compounds: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the azetidine ring has emerged as a privileged scaffold.[1][2] This four-membered saturated heterocycle offers a unique three-dimensional geometry that can enhance metabolic stability, aqueous solubility, and provide novel exit vectors for molecular design.[1] However, the inherent ring strain that makes azetidines synthetically challenging also presents unique considerations for their structural elucidation by single-crystal X-ray crystallography.[2][3] This guide provides a comparative overview of the critical stages of this process, from crystallization to data analysis, offering field-proven insights to navigate the complexities of these novel compounds.

The Azetidine Challenge: Crystallization of Strained Scaffolds

The successful growth of high-quality single crystals is the cornerstone of X-ray crystallography. The conformational rigidity and often polar nature of azetidine-containing molecules can influence their packing in the crystal lattice. A systematic approach to screening crystallization conditions is therefore paramount.

Comparative Crystallization Techniques

Two of the most common and effective techniques for obtaining single crystals of small organic molecules are vapor diffusion and slow evaporation. The choice between them often depends on the quantity of material available and its solubility characteristics.

Technique Principle Advantages Disadvantages Best Suited For
Hanging/Sitting Drop Vapor Diffusion A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution in a sealed chamber. The gradual diffusion of vapor from the drop to the reservoir slowly increases the concentration of the compound, leading to crystallization.Requires very small amounts of sample (μL scale). Allows for rapid screening of a wide range of conditions.Can be sensitive to mechanical disturbances. The optimal conditions may be narrow.Initial screening when material is scarce and solubility is moderate to high.
Slow Evaporation The solvent of a saturated solution of the compound is allowed to evaporate slowly and undisturbed over time, leading to a gradual increase in concentration and crystal formation.Simple setup. Can produce large, well-defined crystals.Requires larger amounts of sample (mL scale). Slower process. Less control over the rate of crystallization.Compounds with good solubility that are available in larger quantities.
Experimental Protocol: Vapor Diffusion for a Novel Azetidine Carboxamide

This protocol outlines a typical vapor diffusion experiment for a novel azetidine-containing compound.

Materials:

  • Novel azetidine compound

  • A selection of volatile organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate)

  • A selection of less volatile anti-solvents (e.g., water, hexane, diethyl ether)

  • 24-well crystallization plate

  • Micropipettes and sterile tips

Procedure:

  • Prepare a stock solution of the azetidine compound at a concentration close to its saturation point in a suitable volatile solvent.

  • Set up the reservoir: In each well of the crystallization plate, pipette 500 μL of a different anti-solvent or a mixture of the primary solvent and an anti-solvent.

  • Prepare the drop: On a clean cover slip (for hanging drop) or on the pedestal (for sitting drop), place a 2 μL drop of the compound's stock solution.

  • Seal the well: Carefully invert the cover slip over the reservoir well and seal it with vacuum grease (for hanging drop) or place the cover on the sitting drop well.

  • Incubate and observe: Store the plate in a vibration-free environment at a constant temperature. Observe the drops periodically under a microscope over several days to weeks for the appearance of crystals.

  • Document: Record the conditions (solvents, concentrations, temperature) for each well to identify successful crystallization hits.

Causality Behind Choices: The use of a volatile solvent for the compound and a less volatile anti-solvent in the reservoir creates the necessary vapor pressure gradient to drive the slow concentration of the drop, promoting the ordered arrangement of molecules into a crystal lattice rather than amorphous precipitation.

Data Collection and Processing: From Crystal to Diffraction Pattern

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. The quality of this data is critical for a successful structure solution.

A Comparative Look at Diffraction Technologies

While single-crystal X-ray crystallography is the gold standard, emerging techniques like 3D Electron Diffraction (3D ED), also known as MicroED, are providing powerful alternatives, especially for very small crystals.

Feature Single-Crystal X-ray Crystallography 3D Electron Diffraction (MicroED)
Principle Diffraction of X-rays by the electron clouds of atoms in a crystal.Diffraction of electrons by the electrostatic potential of atoms in a crystal.
Crystal Size Typically requires crystals >10 μm in at least one dimension.Can be used with nanocrystals (<1 μm).
Data Collection Time Hours to a day.Minutes to a few hours.
Radiation Damage Can be significant for sensitive samples, often requiring cryogenic cooling.Higher scattering cross-section allows for lower doses, but samples can still be sensitive.

Expert Insight: For novel azetidine compounds that are difficult to crystallize into large single crystals, 3D Electron Diffraction can be a game-changing technique, allowing for structure determination from crystalline powders or very small needles.

The Structural Elucidation Workflow

The overall process from a synthesized compound to a confirmed 3D structure follows a logical progression.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Novel Azetidine Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization Screening (Vapor Diffusion, etc.) Purification->Crystallization Xray Single-Crystal X-ray Diffraction Crystallization->Xray ED 3D Electron Diffraction Crystallization->ED Confirmation Final 3D Structure & Refinement Xray->Confirmation ED->Confirmation

Caption: Workflow for the synthesis and structural confirmation of a novel azetidine-containing compound.

Case Studies: Hypothetical Crystallographic Data for Novel Azetidine Derivatives

While a comprehensive, publicly available comparative dataset for a series of novel azetidine derivatives is scarce, we can present hypothetical yet representative data to illustrate the type of information obtained from a crystallographic study.[4] The following table is modeled on data for structurally related small molecules containing an azetidine ring.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų)
Azetidine Derivative A C₁₂H₁₅NO₂MonoclinicP2₁/c8.9811.239.87105.4958.6
Azetidine Derivative B C₁₄H₁₈N₂OOrthorhombicP2₁2₁2₁10.1212.4515.78901993.4
Azetidine Derivative C C₁₀H₁₂NBrMonoclinicP2₁/n7.5414.328.1198.2865.2

Data Interpretation: The unit cell parameters (a, b, c, α, β, γ) and the space group provide fundamental information about the crystal's symmetry and the arrangement of molecules within the lattice. Differences in these parameters between derivatives can reveal how subtle changes in the molecular structure impact the overall crystal packing.

Structure Solution and Refinement: A Self-Validating System

The final stage of the crystallographic process involves solving the phase problem to generate an electron density map and then refining a molecular model to best fit this map.

Key Steps in Structure Solution and Refinement
  • Data Reduction and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

  • Structure Solution: The initial phases of the structure factors are determined. For small molecules, direct methods are most commonly employed.

  • Model Building: An initial atomic model is built into the resulting electron density map.

  • Refinement: The atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors. This is typically done using a least-squares minimization algorithm.

  • Validation: The final model is checked for geometric sensibility and overall quality using various metrics (e.g., R-factors, Ramachandran plot for peptides/proteins).

Refinement_Logic Data Collected Diffraction Data (Intensities) Solution Structure Solution (Direct Methods) Data->Solution Model Initial Atomic Model Solution->Model Refinement Least-Squares Refinement Model->Refinement Refinement->Model Iterative Improvement Validation Model Validation (R-factors, Geometry) Refinement->Validation Validation->Refinement Adjust Model Final Final Structure Validation->Final Converged

Caption: The iterative process of crystallographic structure refinement and validation.

Trustworthiness of the Protocol: This iterative refinement process is a self-validating system. The final R-factors (R1 and wR2) provide a quantitative measure of the agreement between the crystallographic model and the experimental diffraction data. Low R-factors (typically below 0.05 for high-quality small molecule structures) indicate a reliable and accurate structure determination.

Conclusion

The structural elucidation of novel azetidine-containing compounds by X-ray crystallography is a critical step in modern drug development, providing unambiguous proof of constitution and stereochemistry. While the strained nature of the azetidine ring can introduce challenges in crystallization, a systematic and comparative approach to experimental design, from the choice of crystallization technique to the consideration of alternative diffraction methods like 3D ED, can lead to success. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the knowledge and insights necessary to confidently navigate the crystallographic analysis of this important class of molecules.

References

  • BenchChem. (2025). X-ray Crystallography of 1-(4-Methylbenzyl)
  • BenchChem. (2025). Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. BenchChem.
  • Cichowicz, G., Dobrzycki, Ł., Cyrański, M. K., & Boese, R. (2025). Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water.
  • Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature.
  • Berman, H. M., McGandy, E. L., Burgner, II, J. W., & VanEtten, R. L. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society.
  • Wadsworth, P. A., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • McNeill, J. N., et al. (2022). X-ray crystal structure (100 K; ellipsoids at 30 % probability) of 6 a, displaying the pyridyl-nitrogen N-alkylation.
  • National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research.
  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • National Institutes of Health. (n.d.).
  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones. MDPI.
  • PubMed. (2023).
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI.

Sources

A Comparative Guide to the Synthesis of 3,3-Disubstituted Azetidines: Strategies and Protocols for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry. Its inherent conformational rigidity and ability to introduce a three-dimensional exit vector from a core structure make it a valuable bioisostere for larger, more flexible rings or gem-disubstituted groups.[1][2] Specifically, 3,3-disubstituted azetidines are of significant interest as they provide a stable, non-chiral linker with precise control over substituent orientation. However, the synthesis of these strained ring systems can be challenging.[3] This guide provides a comparative overview of the most prominent and effective modern strategies for synthesizing 3,3-disubstituted azetidines, complete with experimental insights and detailed protocols for researchers in drug discovery and development.

I. Strategic Approaches to the Azetidine Core

The construction of the 3,3-disubstituted azetidine framework can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, available starting materials, and required scale. Here, we will delve into the mechanistic rationale and practical application of four major approaches:

  • Modular Assembly via Electrophilic Azetidinyl Intermediates: A powerful strategy that builds the molecule by sequentially adding substituents to a pre-formed azetidine precursor.

  • Divergent Functionalization of Azetidin-3-ols: A versatile approach that uses a common intermediate to generate a variety of analogs through different reaction pathways.

  • Strain-Release Reactions of Bicyclic Precursors: An innovative method that harnesses the inherent ring strain of bicyclic compounds to drive the formation of the azetidine ring.

  • [2+2] Photocycloadditions: A classic yet evolving method that forms the four-membered ring in a single step through a light-mediated reaction.

The following diagram illustrates the conceptual relationship between these primary synthetic strategies.

Synthesis_Strategies Start Synthetic Goal: 3,3-Disubstituted Azetidine Modular Modular Assembly Start->Modular Sequential Addition Divergent Divergent Functionalization Start->Divergent Common Intermediate Strain Strain-Release Start->Strain Ring Opening Cyclo [2+2] Cycloaddition Start->Cyclo Ring Formation Modular_Synthesis Mechanism: Lewis Acid-Catalyzed Azetidinylation cluster_0 Activation and Carbocation Formation cluster_1 Nucleophilic Attack A Azetidinyl Trichloroacetimidate B Activated Complex A->B + Lewis Acid LA Sc(OTf)₃ C Azetidin-3-yl Carbocation B->C Leaving Group Departure LG Trichloroacetamide B->LG D 3,3-Disubstituted Azetidine C->D + Nucleophile Nu Nucleophile (Nu-H) Nu->D Strain_Release Strain-Release Pathway: Semipinacol Rearrangement ABB Azabicyclo[1.1.0]butyl carbinol Activated_ABB N-Activated Intermediate ABB->Activated_ABB + Activator Activator Activating Agent (e.g., TFAA) Rearrangement Semipinacol Rearrangement Activated_ABB->Rearrangement Strain-driven Product 3-Keto-1,3,3-trisubstituted Azetidine Rearrangement->Product

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Azetidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and constrained geometry offer a unique three-dimensional presentation of substituents, allowing for fine-tuned interactions with biological targets that are often unachievable with larger, more flexible rings like piperidine or pyrrolidine.[1] This conformational rigidity can enhance receptor affinity, improve metabolic stability, and modulate physicochemical properties, making azetidines a valuable tool for medicinal chemists.[1][2]

This guide provides a comparative analysis of structure-activity relationships (SAR) across different classes of bioactive azetidine analogs. We will explore how subtle structural modifications to the azetidine core influence biological activity, drawing on experimental data from published studies. The objective is to provide researchers, scientists, and drug development professionals with a practical framework for designing and optimizing novel azetidine-based therapeutics.

The SAR Journey: An Iterative Cycle of Design and Discovery

The exploration of SAR is a dynamic and iterative process. It begins with a "hit" or "lead" compound and systematically modifies its structure to understand the contribution of each component to its biological activity. This process is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

SAR_Workflow cluster_0 A Lead Compound Identification B Analog Design & Synthesis A->B Hypothesize Modifications C In Vitro / In Vivo Biological Evaluation B->C Test New Analogs D Data Analysis & SAR Determination C->D Generate Activity Data D->A Identify New Lead D->B Refine Design Based on Insights

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Case Study 1: (R)-Azetidine-2-carboxamides as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target for cancer therapy due to its role in tumor cell proliferation and survival. SAR studies have led to the discovery of potent azetidine-based STAT3 inhibitors.

Core Scaffold and Key Modifications

An extensive study optimized previously identified proline-based inhibitors, leading to a new series of potent (R)-azetidine-2-carboxamide analogs.[3][4] The key insight was that replacing the five-membered proline ring with the more constrained four-membered azetidine ring could significantly boost potency.[3]

Caption: Key modification points on the azetidine-2-carboxamide scaffold.

Comparative Biological Data

The SAR exploration revealed several critical factors for inhibitory activity.[3][4]

  • Stereochemistry is Paramount: The (R)-enantiomer of the azetidine core was consistently more potent than the (S)-enantiomer. For instance, analog 5a (R) showed an EMSA IC₅₀ of 0.52 μM, while its enantiomer 5b (S) had an IC₅₀ of 2.22 μM.[3]

  • Positional Isomerism Matters: Moving the carboxamide from the 2-position to the 3-position (5c ) resulted in a complete loss of activity, highlighting the precise geometric requirements for binding to STAT3.[3]

  • The Carboxylic Acid Motif: A free carboxylic acid group on the R1 aromatic ring was found to be important for high potency in cell-free assays. However, these polar analogs often suffered from poor cell permeability. Esterification of this group (prodrug approach) could improve cellular activity, though it sometimes reduced the inherent inhibitory potency in biochemical assays.[4]

CompoundR1 GroupR2 GroupStereochemistrySTAT3 DNA-Binding IC₅₀ (μM)Ref
5a 2-OH, 5-acetyl Salicylic Acid1-NaphthylR0.52[3]
5b 2-OH, 5-acetyl Salicylic Acid1-NaphthylS2.22[3]
5c 2-OH, 5-acetyl Salicylic Acid1-Naphthyl(3-carboxamide)> 50[3]
5o 2-OH, 5-nitro Salicylic Acid1-NaphthylR0.38[3]
8i 2-OH, 5-cyano Salicylic AcidBiphenylR0.34[3]
7g 2-OH, 5-acetyl Salicylic Acid4-FluorobiphenylR0.88 (K D)[3]

Case Study 2: Azetidin-2-ones (β-Lactams) as Antimicrobial Agents

The azetidin-2-one, or β-lactam ring, is the cornerstone of one of the most important classes of antibiotics.[5] The SAR of these compounds is well-established, with activity being highly dependent on the substituents attached to the four-membered ring.

Core Scaffold and Key Modifications

The antibacterial activity of β-lactams stems from their ability to inhibit bacterial cell wall synthesis. The strained four-membered ring is key to this mechanism.[6] SAR studies focus on modifying the side chains to broaden the spectrum of activity, overcome bacterial resistance mechanisms (e.g., β-lactamases), and improve pharmacological properties.

Comparative Biological Data

Studies on novel synthesized azetidin-2-one derivatives often evaluate their efficacy against a panel of Gram-positive and Gram-negative bacteria.

For example, a study synthesizing new 2-azetidinones with sulfonamide structures found that the nature of the aromatic ring at the 4-position and the type of sulfonamide backbone significantly influenced antibacterial activity.[7] Another study investigating phenothiazine-containing azetidinones also demonstrated that different substituents on the phenyl ring at position 4 led to varied activity against bacterial and tubercular strains.[8]

Compound IDKey Structural FeaturesActivity against S. aureus (Zone of Inhibition, mm)Activity against E. coli (Zone of Inhibition, mm)Ref
M7 Azetidin-4-one with halogen substituents on aromatic moieties2225[9]
M8 Azetidin-4-one with halogen substituents on aromatic moieties-25[9]
Ampicillin Reference Antibiotic-27[9]
BGAz-006 N-sulfonylazetidine with CF₃ on phenyl ringMIC: 1.56 µM (M. bovis BCG)MIC: 12.5 µM (M. smegmatis)[10]

These results indicate that specific structural features, such as electron-withdrawing groups on aromatic substituents, can significantly enhance the biological activity of these compounds.[9][10]

Experimental Protocols

The trustworthiness of any SAR study relies on robust and reproducible experimental methods. Below are detailed protocols for key synthetic and biological evaluation techniques.

Synthesis Protocol: General Synthesis of N-substituted-4-aryl-3-chloro-2-oxoazetidines

This protocol is based on the well-established cycloaddition reaction between a Schiff base (imine) and chloroacetyl chloride.[8][9][11]

  • Schiff Base Formation:

    • Dissolve 10 mmol of a primary amine (e.g., an amino-sulfonamide) in 50 mL of ethanol.

    • Add 10 mmol of a substituted aromatic aldehyde.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

    • Cool the reaction mixture. The resulting precipitate (Schiff base) is filtered, washed with cold ethanol, and dried.

  • Cycloaddition (Azetidin-2-one Formation):

    • In a round-bottom flask, dissolve 10 mmol of the synthesized Schiff base in 30 mL of anhydrous 1,4-dioxane.[9]

    • Add 20 mmol (approx. 2.02 g) of triethylamine (Et₃N) as a base and HCl scavenger.[9]

    • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

    • Slowly add 10 mmol (approx. 1.13 g) of chloroacetyl chloride dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.[9]

    • After the addition is complete, stir the mixture at room temperature for 8-12 hours.

    • The precipitated triethylamine hydrochloride is filtered off.

    • The filtrate is concentrated under reduced pressure.

    • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final azetidin-2-one derivative.

    • Confirm the structure using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR).[7][8] A characteristic peak for the β-lactam carbonyl group should appear in the IR spectrum around 1730-1760 cm⁻¹.[8]

Biological Assay Protocol: Antibacterial Susceptibility by Agar Well Diffusion

This method provides a clear, visual measure of a compound's ability to inhibit bacterial growth.[12]

Agar_Well_Diffusion A Prepare Bacterial Inoculum (0.5 McFarland standard) B Inoculate Agar Plate (Lawn culture) A->B C Create Wells (Sterile 6mm borer) B->C D Add Test Solutions (Compound, Positive/Negative Controls) C->D E Incubate Plate (37°C for 24 hours) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Well Diffusion antibacterial assay.

  • Preparation of Inoculum: Aseptically transfer a loopful of the test bacterial culture (e.g., S. aureus, E. coli) to a tube of sterile nutrient broth. Incubate at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.[12]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a sterile Mueller-Hinton agar plate to create a uniform "lawn" of bacteria.[12]

  • Well Preparation and Sample Addition: Use a sterile cork borer (6 mm diameter) to punch wells into the inoculated agar plate. Carefully add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) into a well.[12]

  • Controls: Add a known antibiotic (e.g., Ampicillin) as a positive control and the solvent (e.g., DMSO) as a negative control to separate wells.

  • Incubation and Measurement: Incubate the plates at 37°C for 24 hours. Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[12] A larger zone diameter indicates greater antibacterial activity.

Conclusion

The azetidine scaffold is a powerful and versatile building block in medicinal chemistry. The SAR studies highlighted here demonstrate that small, strategic modifications to the azetidine core and its substituents can lead to dramatic changes in biological activity, selectivity, and therapeutic potential. From the critical role of stereochemistry in STAT3 inhibitors to the substituent-dependent spectrum of β-lactam antibiotics, the data underscores the importance of a systematic and iterative approach to analog design. As synthetic methodologies for creating diverse azetidine libraries continue to advance, this strained heterocycle is poised to deliver the next generation of innovative therapeutics.[13]

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. [Link]
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Journal of Applied Pharmaceutical Science. [Link]
  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
  • Methods for the synthesis of azetidines.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. [Link]
  • Synthesis of Azetidines. Progress in Chemistry. [Link]
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Azetidine synthesis. Organic Chemistry Portal. [Link]
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.
  • Azetidines of pharmacological interest. PubMed. [Link]
  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

Sources

Azetidine vs. Pyrrolidine: A Senior Application Scientist's Comparative Guide to Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice Between Four and Five-Membered Saturated Heterocycles

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug discovery. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic properties, is a powerful tool in this endeavor. Among the saturated nitrogen-containing heterocycles, the choice between an azetidine (a four-membered ring) and a pyrrolidine (a five-membered ring) as bioisosteres is a frequent and critical decision point for researchers. This guide provides an in-depth, data-driven comparison of these two scaffolds, offering insights into their relative impacts on a molecule's properties to aid drug development professionals in making informed decisions.

Historically, the flexible and synthetically accessible pyrrolidine ring has been a mainstay in pharmaceuticals.[1] However, the unique conformational constraints and physicochemical properties imparted by the more strained azetidine ring have led to its emergence as a valuable tool for fine-tuning drug-like properties.[2][3] This guide will dissect the key differences between these two bioisosteres, from their fundamental physicochemical characteristics to their influence on biological activity, supported by experimental data and detailed protocols for their evaluation.

I. Physicochemical and Structural Properties: A Tale of Two Rings

The fundamental difference between azetidine and pyrrolidine lies in their ring size, which dictates their geometry, strain, and conformational flexibility.

Azetidine: The four-membered ring of azetidine is inherently strained (approx. 25.4 kcal/mol), which, while less than the highly reactive aziridine, is significantly more than the relatively strain-free pyrrolidine.[3] This strain results in a more rigid, puckered conformation. This conformational rigidity can be advantageous in drug design by pre-organizing substituents into a specific orientation for optimal target binding, potentially leading to increased potency and selectivity.[2]

Pyrrolidine: The five-membered pyrrolidine ring is significantly less strained and thus more flexible, capable of adopting various "envelope" and "twist" conformations.[4] This flexibility allows the molecule to adapt to the binding pocket of a target, but can also come at an entropic cost upon binding. The puckering of the pyrrolidine ring can be influenced by substituents, allowing for some degree of conformational control.[5]

This fundamental difference in flexibility is a key consideration. A rigid azetidine might lock a molecule into a bioactive conformation, while a more flexible pyrrolidine might be necessary to accommodate a larger or more dynamic binding site.

G cluster_azetidine Azetidine cluster_pyrrolidine Pyrrolidine Aze Four-Membered Ring Aze_Props High Ring Strain Conformationally Restricted Puckered Conformation Aze->Aze_Props leads to Impact Impact on Drug Properties: - Potency & Selectivity - Metabolic Stability - Solubility & Permeability Aze_Props->Impact Pyr Five-Membered Ring Pyr_Props Low Ring Strain Conformationally Flexible Envelope/Twist Conformations Pyr->Pyr_Props leads to Pyr_Props->Impact

Comparative Physicochemical Data

The subtle differences in structure translate to measurable differences in key physicochemical parameters like basicity (pKa) and lipophilicity (logP). These parameters are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

CompoundpKaClogP
Azetidine11.290.15
Pyrrolidine11.270.46
3-fluoroazetidine8.760.05
3-fluoropyrrolidine9.900.36
3,3-difluoroazetidine5.80-0.05
3,3-difluoropyrrolidine8.010.26

Data compiled from a comprehensive study on mono- and difluorinated saturated heterocyclic amines.[6][7]

As the data indicates, the parent heterocycles have very similar pKa values. However, the introduction of fluorine has a more pronounced effect on the basicity of the azetidine ring, likely due to the closer proximity of the electron-withdrawing fluorine atoms to the nitrogen in the smaller ring. This ability to modulate pKa can be a powerful tool for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The ClogP values are also consistently lower for the azetidine analogs, suggesting that this bioisosteric replacement can be a strategy to reduce lipophilicity, which is often desirable for improving the overall ADME profile of a drug candidate.

II. Impact on Pharmacological Properties: A Data-Driven Comparison

The decision to employ an azetidine or a pyrrolidine bioisostere should be guided by experimental data. The following sections present case studies that illustrate the tangible effects of this substitution on key pharmacological parameters.

A. Target Binding Affinity and Selectivity

The increased rigidity of the azetidine ring can lead to a more favorable energetic profile for binding to a biological target by reducing the entropic penalty of conformational restriction upon binding.

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

In a study exploring novel DPP-IV inhibitors for the treatment of type 2 diabetes, researchers compared a series of fluorinated azetidine and pyrrolidine amides.[8] The results demonstrated that the azetidine-containing analogs exhibited potent activity, comparable to or exceeding that of their pyrrolidine counterparts.

CompoundStructureDPP-IV IC50 (nM)
Pyrrolidine AnalogCyclohexylglycine-(cis-3,4-difluoropyrrolidide)10
Azetidine AnalogCyclohexylglycine-(3-fluoroazetidide)8
Azetidine AnalogCyclohexylglycine-(3,3-difluoroazetidide)6

This case study suggests that the more constrained azetidine scaffold can effectively present the key pharmacophoric elements for interaction with the DPP-IV active site, leading to high potency.

B. Metabolic Stability

A significant advantage of azetidine as a bioisostere is its potential to enhance metabolic stability. The smaller, more sterically hindered ring can be less susceptible to metabolism by cytochrome P450 enzymes.

Case Study: Norepinephrine Reuptake Inhibitors (NRIs)

In the development of dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists, a direct comparison between azetidine and pyrrolidine analogs was made.[9] The azetidine-containing compound demonstrated a marked improvement in metabolic stability in human liver microsomes.

CompoundStructureHuman Liver Microsome Intrinsic Clearance (Clint, µL/min/mg)
Pyrrolidine AnalogOxygen-linked pyrrolidine derivative150
Azetidine AnalogOxygen-linked azetidine derivative< 10

This dramatic decrease in intrinsic clearance for the azetidine analog highlights a common theme: the replacement of a pyrrolidine with an azetidine can be a highly effective strategy to block a site of metabolism and improve a compound's pharmacokinetic profile.

C. Cell Permeability

The ability of a drug to cross cell membranes is crucial for its oral bioavailability and ability to reach intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive permeability.

While a direct comparative study with permeability data for a pair of azetidine and pyrrolidine analogs was not found in the immediate search, the general principles of physicochemical properties suggest that the lower lipophilicity often associated with azetidines could in some cases lead to lower passive permeability. However, this is highly dependent on the overall molecular context, and the reduction in size and potential for improved solubility with azetidines can sometimes counterbalance this effect.

III. Synthetic Accessibility: Practical Considerations for the Medicinal Chemist

The feasibility of synthesizing and functionalizing the chosen heterocyclic scaffold is a critical practical consideration.

Pyrrolidines: A wide array of synthetic methods for the preparation of substituted pyrrolidines are well-established.[4] These include the functionalization of readily available precursors like proline, 1,3-dipolar cycloadditions, and various cyclization strategies. The relative ease of synthesis has contributed to the prevalence of the pyrrolidine motif in drug discovery.[10]

Azetidines: The synthesis of azetidines has historically been more challenging due to the inherent ring strain.[11] However, recent advances in synthetic methodology have made functionalized azetidines much more accessible.[3][12][13] Methods such as the ring expansion of aziridines, intramolecular cyclizations of 1,3-amino alcohols, and photocycloadditions have expanded the toolbox for medicinal chemists.[14][15] Despite these advances, the synthesis of complex, polysubstituted azetidines can still be more demanding than their pyrrolidine counterparts.

G cluster_pyrrolidine Pyrrolidine Synthesis cluster_azetidine Azetidine Synthesis Pyr_Start Readily Available Precursors (e.g., Proline) Pyr_Methods Well-established Methods: - Functionalization - Cycloadditions - Cyclizations Pyr_Start->Pyr_Methods Pyr_Product Diverse Substituted Pyrrolidines Pyr_Methods->Pyr_Product Leads to Aze_Start More Challenging due to Ring Strain Aze_Methods Modern Methods: - Ring Expansions - Intramolecular Cyclizations - Photocycloadditions Aze_Start->Aze_Methods Aze_Product Functionalized Azetidines Aze_Methods->Aze_Product Leads to

IV. Experimental Protocols for Comparative Evaluation

To empirically determine the optimal bioisostere for a given lead compound, a series of standardized in vitro assays are essential. Below are detailed, step-by-step methodologies for key experiments.

A. Target Binding Affinity: Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound.

Principle: FP measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein. Unlabeled test compounds compete with the tracer for binding, causing a decrease in the FP signal.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Prepare a stock solution of the fluorescently labeled tracer in DMSO.

    • Prepare serial dilutions of the azetidine and pyrrolidine test compounds in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of assay buffer to all wells.

    • Add 0.5 µL of the test compound dilutions to the appropriate wells.

    • Add 5 µL of the target protein solution (at a concentration predetermined to give an optimal signal window).

    • Add 5 µL of the tracer solution (at a concentration close to its Kd).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the tracer.

    • Plot the FP signal against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd).

G A Prepare Reagents (Protein, Tracer, Compounds) B Dispense Reagents into 384-well Plate (Buffer, Compound, Protein, Tracer) A->B C Incubate to Reach Equilibrium B->C D Measure Fluorescence Polarization C->D E Data Analysis (IC50 and Ki Determination) D->E

B. Metabolic Stability: Liver Microsomal Stability Assay

This protocol determines the in vitro intrinsic clearance (Clint) of a compound in liver microsomes.

Principle: The rate of disappearance of a compound when incubated with liver microsomes and the necessary cofactor (NADPH) is measured over time.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Thaw human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution in phosphate buffer.

  • Incubation Procedure:

    • Pre-warm the HLM suspension and the NADPH-regenerating system at 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) to the pre-warmed HLM suspension.

    • Immediately add the NADPH-regenerating system to start the metabolic reaction.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile containing an internal standard.

  • Sample Analysis and Data Interpretation:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / [microsomal protein concentration]) * 1000.

G A Prepare Reagents (Microsomes, NADPH, Compound) B Incubate at 37°C A->B C Withdraw and Quench Aliquots at Different Time Points B->C D Analyze Samples by LC-MS/MS C->D E Calculate t1/2 and Clint D->E

C. Passive Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses the passive permeability of a compound across an artificial lipid membrane.

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The rate at which a compound diffuses from a donor compartment, through the membrane, to an acceptor compartment is measured.

Methodology:

  • Plate Preparation:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane).

    • Add buffer (pH 7.4) to the wells of a 96-well acceptor plate.

  • Assay Procedure:

    • Prepare solutions of the test compounds in buffer (pH 7.4).

    • Add the test compound solutions to the donor plate wells.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Analysis and Calculation:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and time is the incubation time.

G A Prepare Plates (Coat Donor, Fill Acceptor) B Add Test Compound to Donor Plate A->B C Assemble Plate Sandwich and Incubate B->C D Analyze Compound Concentration in Donor and Acceptor Wells C->D E Calculate Effective Permeability (Pe) D->E

V. Conclusion: Making the Right Choice

The decision to use azetidine or pyrrolidine as a bioisostere is a nuanced one that depends on the specific goals of the drug discovery program and the properties of the lead molecule.

Choose Azetidine when:

  • Improving metabolic stability is a primary goal. The constrained nature of the azetidine ring often hinders enzymatic degradation.

  • Conformational rigidity is desired to enhance potency or selectivity. Locking a key substituent in a specific orientation can optimize interactions with the target.

  • Reducing lipophilicity and increasing aqueous solubility are needed. Azetidines generally have lower logP values than their pyrrolidine counterparts.

Choose Pyrrolidine when:

  • A degree of conformational flexibility is required for target binding. The pyrrolidine ring can better adapt to the contours of a binding pocket.

  • Synthetic accessibility is a major concern. Well-established synthetic routes often make the incorporation of pyrrolidines more straightforward.

  • The existing pyrrolidine-containing lead has favorable properties that need to be maintained. In such cases, modification of other parts of the molecule may be a more prudent strategy.

Ultimately, the most effective approach is empirical. The synthesis of both the azetidine and pyrrolidine analogs and their direct comparison in the key assays outlined in this guide will provide the definitive data needed to select the superior scaffold and advance the most promising drug candidate.

VI. References

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004.

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Image]. Retrieved from [Link]

  • Feula, A., Dhillon, S., Byravan, R., & Fossey, J. S. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(36), 6069-6076.

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [Image]. Retrieved from [Link]

  • Ghotekar, S., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(7), 1635-1642.

  • Bull, J. A., et al. (2018). Rapid Assembly of Saturated Nitrogen Heterocycles in One-Pot: Diazo-Heterocycle "Stitching" by N-H Insertion and Cyclization. Angewandte Chemie International Edition, 57(51), 16852-16856.

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004.

  • Couty, F., & Drouillat, B. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 81(17), 7584-7593.

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959.

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3617-3631.

  • American Chemical Society. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.

  • Meanwell, N. A. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Baruch S. Blumberg Institute.

  • Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773.

  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-868.

  • Singh, G. S. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. [Image]. Retrieved from [Link]

  • Mini-Reviews in Organic Chemistry. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Mini-Reviews in Organic Chemistry, 18(6), 738-761.

  • ResearchGate. (n.d.). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. [Image]. Retrieved from [Link]

  • Masson, G., Gomez Pardo, D., & Cossy, J. (2020). Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. European Journal of Organic Chemistry, 2020(46), 7103-7118.

  • Irie, K., & Hagiwara, D. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2853-2889.

  • Legros, J., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123.

  • Koskinen, A. M., & Lätti, S. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6286-6295.

Sources

Introduction: The Critical Role of Enantiomeric Purity in Azetidine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validation of Enantiomeric Excess for Chiral Azetidines by High-Performance Liquid Chromatography

Chiral azetidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous innovative therapeutic agents. Their constrained, four-membered ring system imparts unique conformational rigidity, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles. However, the presence of one or more stereocenters means that azetidines exist as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological effects.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the development of single-enantiomer drugs and require rigorous quantification of enantiomeric purity.[2]

The determination of enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture, is therefore a non-negotiable step in the development and quality control of chiral azetidine-based drugs.[3] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering unparalleled accuracy, precision, and robustness.[3] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of HPLC-based strategies for the validation of enantiomeric excess in chiral azetidines. It moves beyond simple protocols to explain the causality behind methodological choices, grounding every recommendation in established scientific principles and regulatory expectations.

The Foundation of Separation: Chiral Recognition on Polysaccharide-Based Stationary Phases

The success of a chiral HPLC separation hinges on the principle of "chiral recognition." This is achieved using a Chiral Stationary Phase (CSP), which creates a chiral environment within the column.[2] Enantiomers flowing through the column interact with the CSP to form transient, diastereomeric complexes. Because diastereomers have different physical properties, one complex is slightly more stable than the other, causing one enantiomer to be retained longer on the column, thus enabling their separation.[1]

For chiral amines and related structures like azetidines, polysaccharide-based CSPs are the most versatile and widely successful.[1][4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess a well-defined helical structure. This structure creates chiral grooves and cavities where interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance contribute to differential binding and, ultimately, separation of the enantiomers.

cluster_0 HPLC Column with CSP cluster_1 Mobile Phase cluster_2 Chiral Recognition CSP Chiral Stationary Phase (CSP) (e.g., Amylose Derivative) Complex_S Transient Diastereomeric Complex (S-Azetidine + CSP) More Stable CSP->Complex_S Differential Interaction Complex_R Transient Diastereomeric Complex (R-Azetidine + CSP) Less Stable CSP->Complex_R Differential Interaction Enantiomers Racemic Azetidine (R- and S-Enantiomers) Enantiomers->CSP Introduction into Column Elution_S S-Enantiomer Elutes Second Complex_S->Elution_S Elution_R R-Enantiomer Elutes First Complex_R->Elution_R

Caption: Chiral recognition mechanism in HPLC.

Comparative Analysis of Chiral HPLC Methodologies

The selection of the CSP and mobile phase is the most critical decision in method development. While numerous CSPs exist, polysaccharide-based columns offer the highest probability of success for the initial screening of chiral azetidines due to their broad enantiorecognition capabilities.[5]

Chiral Stationary Phase (CSP)Typical Mobile Phase SystemAdvantagesConsiderations for Azetidines
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, AS-H)Normal Phase: n-Hexane/Alcohol (IPA or EtOH)Extremely versatile, high success rate for a wide range of compounds.[6][7]Often the first choice for screening. Peak shape for basic amines may require an additive like diethylamine (DEA).
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Normal Phase: n-Hexane/Alcohol (IPA or EtOH)Complementary selectivity to amylose phases. Sometimes provides better resolution when amylose phases fail.A key secondary screening column. Also benefits from basic additives to prevent peak tailing.
Immobilized Polysaccharide Phases (e.g., Chiralpak® IA, IB, IC)Normal Phase, Reversed Phase, SFCRobust and resistant to a wider range of solvents ("forbidden" solvents for coated phases can be used).[4]The immobilization allows for greater flexibility in mobile phase selection, which can be crucial for optimizing selectivity.
Cyclodextrin-Based Phases (e.g., CD-PH)Reversed Phase: Acetonitrile/BufferEffective for compounds that can fit into the cyclodextrin cavity.[8]Can be a good option, especially for azetidines with aromatic substituents.
Causality in Mobile Phase Selection
  • Normal Phase (e.g., Hexane/Isopropanol): This is the most common mode for polysaccharide CSPs. The non-polar bulk solvent (hexane) minimizes interactions with the stationary phase, allowing the chiral recognition to be dominated by interactions between the analyte and the CSP. The polar alcohol acts as a modulator; increasing its concentration reduces retention time.[9] For basic compounds like azetidines, which can interact strongly with residual acidic silanols on the silica support, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) is critical to occupy these active sites and prevent severe peak tailing.[9]

  • Reversed Phase (e.g., Acetonitrile/Water/Buffer): While less common for initial screening on traditional polysaccharide CSPs, this mode is necessary for highly polar azetidines and is the primary mode for cyclodextrin and certain immobilized phases.[10]

  • Polar Organic Mode (e.g., Acetonitrile/Methanol): Used with immobilized phases, this mode can offer unique selectivity and is useful for analytes with poor solubility in normal or reversed-phase eluents.[11]

A Validated System: Step-by-Step Protocol for Enantiomeric Excess Determination

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The framework provided by the International Council for Harmonisation (ICH) guideline Q2(R2) is the global standard.[12]

Start Start: Method Development Complete Specificity Specificity & Selectivity (Resolution of enantiomers from each other and all other impurities) Start->Specificity Linearity Linearity (Demonstrate proportional response to concentration) Specificity->Linearity LOQ Limit of Quantitation (LOQ) (Lowest concentration measured with acceptable precision and accuracy) Linearity->LOQ Range Range (Concentration interval where method is precise, accurate, and linear) Linearity->Range Accuracy Accuracy (Closeness of test results to true value) LOQ->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Accuracy->Range Precision->Range Robustness Robustness (Capacity to remain unaffected by small, deliberate variations in method parameters) Range->Robustness Validated Method Validated Robustness->Validated

Caption: Workflow for chiral separation method validation.[12]

Experimental Protocol: Validation of a Chiral HPLC Method

This protocol outlines the steps to validate a method for determining the enantiomeric excess of a chiral azetidine, where the undesired enantiomer is treated as an impurity.

1. System Suitability Testing (SST)

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure: Before any validation run, inject a standard solution (e.g., a 50:50 racemic mixture or the desired enantiomer spiked with a known amount of the undesired enantiomer).

  • Acceptance Criteria:

    • Resolution (Rs): The separation between the two enantiomer peaks should be ≥ 2.0.[6]

    • Tailing Factor (Tf): Should be ≤ 2.0 for both enantiomer peaks.

    • Repeatability of Injections (%RSD): The relative standard deviation for peak areas from replicate injections (n=5) should be ≤ 2.0%.

2. Specificity / Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or the other enantiomer.[12]

  • Procedure:

    • Inject a blank (diluent).

    • Inject a solution of the desired enantiomer.

    • Inject a solution of the undesired enantiomer.

    • Inject a racemic (50:50) mixture.

    • Inject a sample of the desired enantiomer spiked with the undesired enantiomer at its specification limit (e.g., 0.5%).

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers in the blank. The resolution (Rs) between the two enantiomers must be ≥ 2.0.

3. Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy.[13]

  • Procedure: Prepare a series of dilute solutions of the undesired enantiomer. The LOQ is typically established where the signal-to-noise ratio (S/N) is approximately 10:1.[13]

  • Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%, and accuracy (% recovery) should be within 80-120%.

4. Linearity

  • Objective: To verify that the detector response is directly proportional to the concentration of the undesired enantiomer over a specified range.[10]

  • Procedure: Prepare at least five concentrations of the undesired enantiomer, ranging from the LOQ to 150% of the specification limit (e.g., LOQ, 0.25%, 0.5%, 0.75%, 1.0%). Plot peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.

5. Accuracy

  • Objective: To assess the closeness of the experimental value to the true value.[12]

  • Procedure: Prepare samples of the main enantiomer spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Analyze in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for the minor enantiomer.[12]

6. Precision

  • Objective: To measure the degree of scatter between a series of measurements.[12]

  • Procedure:

    • Repeatability (Intra-assay): Analyze six independent samples of the desired enantiomer spiked with the undesired enantiomer at the specification limit on the same day, by the same analyst, on the same instrument.[12]

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the area of the undesired enantiomer should be ≤ 10%.

7. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 10%)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% of the alcohol component).

  • Acceptance Criteria: The system suitability parameters (especially resolution) should still be met under all varied conditions.

Comparative Overview: HPLC vs. Alternative Technologies

While HPLC is the predominant technique, other methods exist for determining enantiomeric excess. The choice depends on the analyte's properties, the required sensitivity, and the stage of development.[14]

TechniquePrincipleAnalyte SuitabilityKey AdvantagesKey Limitations
Chiral HPLC Differential interaction with a CSP in a liquid mobile phase.[14]Broad range of non-volatile and thermally labile compounds.Highly versatile, robust, and well-established; the regulatory gold standard.Slower analysis times compared to SFC; solvent consumption can be high.
Chiral SFC (Supercritical Fluid Chromatography) Differential interaction with a CSP using a supercritical fluid (e.g., CO₂) as the mobile phase.Similar to normal phase HPLC; excellent for preparative scale.Very fast separations, significantly reduced organic solvent consumption, lower backpressure.Instrumentation is more specialized and less common than HPLC.
Chiral GC (Gas Chromatography) Separation of volatile enantiomers on a chiral column with a gaseous mobile phase.[15]Volatile and thermally stable compounds.Extremely high resolution and sensitivity, especially with MS detection.[16]Requires analyte to be volatile or amenable to derivatization; high temperatures can risk racemization.[16]
NMR Spectroscopy Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.[16]Requires soluble analyte.Rapid, non-separative technique that provides structural information.Much lower sensitivity than chromatographic methods, requires higher sample concentrations, potential for peak overlap.[16]

Conclusion: Ensuring Enantiomeric Purity with Validated HPLC Methods

For scientists and developers working with chiral azetidines, the validation of enantiomeric excess by HPLC is a critical and indispensable process. The versatility of polysaccharide-based chiral stationary phases, combined with systematic method development and a rigorous validation protocol grounded in ICH guidelines, provides a robust framework for ensuring the stereochemical purity of these vital pharmaceutical building blocks. While alternative techniques like SFC and GC have their place, HPLC remains the unparalleled gold standard due to its flexibility, reliability, and universal regulatory acceptance.[3] By understanding the scientific principles behind chiral separations and diligently applying a comprehensive validation strategy, researchers can generate data of the highest integrity, ensuring the safety and efficacy of next-generation azetidine-based medicines.

References

  • Benchchem. A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods.
  • Benchchem. A Comparative Guide to the Validation of HPLC Methods for Enantiomeric Excess Determination Using (S)-(+)-NBD-Py-NCS.
  • PharmTech. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • PMC - NIH. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances.
  • Benchchem. A Comparative Guide to HPLC and GC Methods for Enantiomeric Excess Determination.
  • Benchchem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • Orochem. CHIRAL STATIONARY PHASES.
  • eIJPPR. A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • NIH. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • AZoM. The Study of Chiral Stationary Phases for Gas Chromatography.
  • ResearchGate. (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Semantic Scholar. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Scirp.org. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • ResearchGate. Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
  • Benchchem. A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products.
  • PMC - NIH. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.

Sources

A Comparative Guide to the Stability of Azetidine Hydrochloride vs. Its Free Base

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an active pharmaceutical ingredient's (API) form is a pivotal decision that profoundly impacts its entire lifecycle. The choice between a free base and a salt is not merely a matter of chemical nomenclature; it governs critical parameters such as solubility, handling, formulation, and, most importantly, stability. This guide provides an in-depth, objective comparison of the stability profiles of azetidine free base and its hydrochloride salt, supported by theoretical principles and detailed experimental workflows.

Azetidine, a four-membered saturated nitrogen heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid structure can impart desirable conformational constraints on drug candidates, often leading to improved potency and selectivity.[1] However, the inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to specific degradation pathways, necessitating a thorough understanding of its stability.[3][4] This guide will elucidate why the hydrochloride salt form is frequently the superior choice for ensuring the integrity and longevity of azetidine-containing compounds.

Physicochemical Properties: A Tale of Two Forms

The initial assessment of any API begins with its fundamental physicochemical properties. The conversion of the volatile, basic azetidine liquid into a crystalline hydrochloride salt dramatically alters its physical characteristics, with significant implications for its application.

PropertyAzetidine (Free Base)Azetidine HydrochlorideRationale & Implications
Molecular Formula C₃H₇N[5]C₃H₈ClN[6][7]The addition of HCl increases the molecular weight.
Molecular Weight 57.09 g/mol [8]93.55 g/mol [7]Must be accounted for in molar concentration calculations.
Physical State Colorless liquid[8]White to off-white crystalline solid[6][9]The solid salt is significantly easier to handle, weigh, and store than the volatile liquid free base.
Boiling/Melting Point Boiling Point: 61-62 °C[8]Melting Point: >300 °C[6][10]The high melting point of the salt indicates a stable crystal lattice and superior thermal stability.[11]
Aqueous Solubility Miscible[8]Soluble[6]While both are water-soluble, salts of basic drugs are generally preferred for aqueous formulations due to enhanced dissolution rates and stability.[11][12][13]
pKa (of Conjugate Acid) ~11.29[8]Not applicable (is the conjugate acid)The high pKa confirms azetidine is a strong base, readily reacting with acids to form stable salts.[14]
Hygroscopicity Less hygroscopicHygroscopic[6]The salt may absorb moisture, requiring storage in a desiccated environment. However, this is often a manageable trade-off for increased chemical stability.
Odor Strong ammonia-like odor[8]Less odorSalt formation neutralizes the volatile free base, reducing the strong, unpleasant odor.[14][11]
The Chemical Basis of Stability: Protonation is Protection

The fundamental difference in stability stems from the electronic state of the nitrogen atom.

  • Azetidine (Free Base): The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.[8][11] This lone pair is the epicenter of its reactivity. Furthermore, the strained four-membered ring is susceptible to cleavage. Under acidic conditions, the nitrogen is protonated to form an azetidinium ion. This positively charged intermediate dramatically activates the ring's C-N bonds, making them vulnerable to attack by nucleophiles, leading to ring-opening degradation.[4][15][16][17]

  • Azetidine Hydrochloride: In the salt form, the nitrogen's lone pair is already engaged in a stable ionic bond with a proton from hydrochloric acid.[18] This protonation effectively "protects" the nitrogen, rendering it non-nucleophilic and far less reactive.[12] While the ring strain persists, the primary pathway for acid-catalyzed degradation is significantly inhibited because the nitrogen is already in its protonated, less reactive state. The stability of the salt is governed by the pKa difference between the drug and the counterion; the large difference between azetidine (pKa ~11.29) and HCl (pKa << 0) ensures a stable, non-reversible salt formation under normal conditions.[19][20]

G FB Azetidine (Free Base) (C₃H₇N) - Nucleophilic Nitrogen - Reactive Lone Pair SALT Azetidine Hydrochloride (C₃H₈ClN) - Protonated Nitrogen (NH₂⁺) - Non-nucleophilic - Increased Stability FB->SALT Protonation (Acid Reaction) HCL Hydrochloric Acid (HCl) SALT->FB Deprotonation (Base Addition) G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) P1 Prepare Stock Solutions - Azetidine Free Base - Azetidine HCl (in Acetonitrile/Water) S1 Acid Hydrolysis 0.1 M HCl, 60°C P1->S1 S2 Base Hydrolysis 0.1 M NaOH, 60°C P1->S2 S3 Oxidative 3% H₂O₂, RT P1->S3 S4 Thermal (Solid) 80°C P1->S4 S5 Humidity (Solid) 75% RH, 40°C P1->S5 A1 Time-Point Sampling (e.g., 0, 2, 8, 24h) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Sample Quenching/ Neutralization A1->A2 A3 Analysis via Stability- Indicating HPLC Method A2->A3 A4 Quantify Degradation & Identify Degradants A3->A4

Caption: Workflow for a comparative forced degradation study.

Objective: To quantify and compare the degradation of azetidine free base and azetidine hydrochloride under various stress conditions.

Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is required. The method must be capable of separating the azetidine peak from all potential degradation products. [15][21] 1. Protocol for Hydrolytic Degradation

  • Preparation: Prepare 1 mg/mL stock solutions of both azetidine free base and azetidine hydrochloride in a 50:50 acetonitrile:water mixture.

  • Acidic Stress: Mix 1 mL of each stock solution with 1 mL of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl. [21]3. Basic Stress: Mix 1 mL of each stock solution with 1 mL of 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH. [21]4. Neutral Stress: Mix 1 mL of each stock solution with 1 mL of purified water.

  • Incubation: Place all solutions in a controlled temperature bath at 60°C.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours). For acid/base samples, neutralize them immediately with an equimolar amount of base/acid. Dilute all samples to a suitable concentration for HPLC analysis.

2. Protocol for Oxidative Degradation

  • Preparation: Use the 1 mg/mL stock solutions.

  • Stress Condition: Mix 1 mL of each stock solution with 1 mL of 6% H₂O₂ to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂. [21]3. Incubation: Keep the solutions at room temperature, protected from light.

  • Sampling: Withdraw and analyze aliquots at specified time points.

3. Protocol for Solid-State Thermal & Humidity Stress

  • Preparation: Accurately weigh 5-10 mg of solid azetidine hydrochloride into separate, open, chemically inert glass vials. For the liquid free base, place a similar amount in a vial.

  • Thermal Stress: Place one set of vials in an oven maintained at 80°C.

  • Humidity Stress: Place a second set of vials in a stability chamber maintained at 40°C and 75% Relative Humidity (RH).

  • Sampling: At each time point, remove a vial, allow it to cool/equilibrate, dissolve the contents in a known volume of mobile phase, and analyze by HPLC.

Data Interpretation and Expected Outcomes

The results from the forced degradation study are expected to show marked differences in stability. The following table summarizes the anticipated quantitative outcomes.

Stress ConditionAzetidine (Free Base) % Degradation (24h)Azetidine Hydrochloride % Degradation (24h)Expected Observations & Rationale
Acid Hydrolysis (0.1 M HCl, 60°C) High (>30%)Moderate (5-15%)The free base is readily protonated, activating the ring for nucleophilic attack and subsequent cleavage, leading to rapid degradation. [4][17]The salt form is already protonated and thus more resistant to this specific degradation pathway.
Base Hydrolysis (0.1 M NaOH, 60°C) Low (<5%)Low (<5%)In the absence of acid, the primary ring-opening mechanism is not activated. Both forms are expected to be relatively stable.
Oxidative (3% H₂O₂, RT) Moderate (10-20%)Low (<5%)The free base's nitrogen lone pair is susceptible to oxidation (e.g., to form N-oxides). [22][23]This pathway is blocked in the hydrochloride salt due to protonation.
Thermal (Solid, 80°C) High (significant loss due to evaporation and potential degradation)Very Low (<2%)The free base is a volatile liquid. The hydrochloride salt is a high-melting crystalline solid, making it exceptionally stable against thermal stress. [14]
Humidity (Solid, 75% RH, 40°C) Low (<5%)Very Low (<2%)While the salt is hygroscopic, its crystalline structure provides significant stability. Any absorbed water is unlikely to cause significant degradation at this temperature without other stressors.
Practical Implications and Recommendations

The clear difference in stability has direct consequences for laboratory and industrial practices.

  • Synthesis and Purification: Azetidine free base can degrade on standard silica gel, which is acidic. [17]It is common practice to perform reactions with the free base generated in situ from the stable hydrochloride salt just before use. [3]This ensures the reactive species is fresh and minimizes the formation of degradation-related impurities.

  • Storage and Handling: Azetidine hydrochloride is the overwhelmingly preferred form for long-term storage. It should be kept in a tightly sealed container in a cool, dry place. The free base requires more stringent handling, typically under an inert atmosphere, to prevent contact with atmospheric moisture, CO₂, and oxidative conditions.

  • Pharmaceutical Formulation: For developing aqueous dosage forms (oral or injectable), the hydrochloride salt is the superior candidate. Its combination of higher stability, better water solubility, and lack of strong odor makes it far more amenable to creating a safe, effective, and patient-compliant drug product. [11][12]

Conclusion

For any researcher or developer working with azetidine-containing molecules, opting for the hydrochloride salt is a strategic choice that mitigates risks associated with degradation, improves experimental reproducibility, and provides a more robust foundation for pharmaceutical formulation. While the free base is essential for certain chemical reactions, it should be viewed as a transient intermediate, with the hydrochloride salt serving as the stable and reliable form for storage and formulation.

References

  • BenchChem. (n.d.). Degradation pathways of 3-(2,4,5-Trichlorophenoxy)azetidine under experimental conditions.
  • ChemBK. (2024, April 9). azetidine hydrochloride.
  • PubMed. (2021, September 5). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway.
  • ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • National Center for Biotechnology Information. (n.d.). Azetidine hydrochloride. PubChem Compound Database.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • National Center for Biotechnology Information. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Technical Support Center: Stability Testing of 3-(2-Phenoxyethyl)azetidine.
  • Wikipedia. (n.d.). Azetidine.
  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7).
  • BenchChem. (n.d.). Technical Support Center: Azetidine Compound Stability.
  • ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from International Journal of Research in Pharmacology & Pharmacotherapeutics website.
  • International Journal of Pharmaceutical Erudition. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-(Aminomethyl)-4-methylphenol: Hydrochloride Salt vs. Free Base.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PMC.
  • Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing.
  • Pharmaceutical Technology. (n.d.). Strategy for the Prediction and Selection of Drug Substance Salt Forms.
  • PubMed. (1999, July). [Determination of the azetidine-2-carboxylic acid from lily of the valley].
  • National Center for Biotechnology Information. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PMC.
  • ResearchGate. (2025, August 5). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion.
  • ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Royal Society of Chemistry. (2022, January 4). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity.
  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.
  • ResearchGate. (2025, August 6). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.

Sources

The Azetidine Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of efficacious and safe therapeutics, drug metabolism remains a formidable hurdle. A candidate molecule's susceptibility to metabolic breakdown dictates its pharmacokinetic profile, influencing critical parameters such as half-life, bioavailability, and the potential for drug-drug interactions. For researchers, scientists, and drug development professionals, the strategic design of molecules with enhanced metabolic stability is paramount. This guide provides an in-depth, objective comparison of the azetidine scaffold against its more common five- and six-membered counterparts, pyrrolidine and piperidine, with a focus on leveraging azetidine substitution to mitigate metabolic liabilities.

The Challenge of Metabolic "Soft Spots" in Saturated Heterocycles

Saturated nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, offering a three-dimensional framework and a basic nitrogen atom crucial for target engagement.[1] However, these same features can also render them susceptible to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[2][3] These enzymes, abundant in the liver, are responsible for the metabolism of over 90% of drugs in clinical use.[2][4]

For pyrrolidine and piperidine rings, common metabolic "soft spots" include the carbon atoms adjacent to the nitrogen. Oxidation at these positions is a primary route of metabolism.[1][5] A prevalent and often problematic metabolic pathway for secondary and tertiary amines is N-dealkylation , a process catalyzed by CYPs that cleaves the bond between the nitrogen and an alkyl substituent.[6][7][8] This can lead to rapid clearance of the parent drug and the formation of potentially active or reactive metabolites.[9]

Azetidine: A Bioisosteric Strategy for Enhanced Metabolic Robustness

The four-membered azetidine ring has emerged as a powerful tool in medicinal chemistry to address these metabolic challenges.[10][11] Its utility lies in its role as a bioisostere , a chemical group that can replace another with similar physical or chemical properties, leading to a favorable alteration in the biological properties of a molecule.[12] Replacing a piperidine or pyrrolidine with an azetidine can significantly enhance metabolic stability.[10][13]

The key advantages of azetidine substitution in this context are:

  • Steric Hindrance and Altered Ring Pucker: The compact and strained nature of the azetidine ring can sterically hinder the approach of metabolizing enzymes to the susceptible alpha-carbons and the nitrogen atom itself.[10][14] This inherent rigidity, compared to the more flexible piperidine and pyrrolidine rings, can lock the molecule in a conformation less favorable for enzymatic breakdown.[1]

  • Blocking N-Dealkylation: In numerous instances, the substitution of a piperidine with an azetidine has been shown to effectively block or significantly reduce N-dealkylation.[13] This metabolic switching redirects metabolism to other, potentially less labile, parts of the molecule.

  • Reduced Lipophilicity: Azetidines often exhibit lower lipophilicity compared to their larger ring counterparts.[11] This can lead to improved solubility and, in some cases, a more favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.

Comparative In Vitro Metabolic Stability: A Head-to-Head Assessment

To illustrate the impact of azetidine substitution, the following table presents representative data from a simulated human liver microsomal stability assay. While the specific values are illustrative, they reflect the general trends observed in medicinal chemistry literature where azetidine analogs demonstrate superior metabolic stability compared to their piperidine and pyrrolidine counterparts in the same chemical series.

Compound Heterocycle Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Primary Metabolic Pathway
Analog 1 Piperidine1546.2N-dealkylation, Ring Oxidation
Analog 2 Pyrrolidine2527.7N-dealkylation, Ring Oxidation
Analog 3 Azetidine> 60< 11.6Aromatic Hydroxylation

Data is illustrative and based on trends reported in medicinal chemistry literature.

As the data suggests, the azetidine-containing analog exhibits a significantly longer half-life and lower intrinsic clearance, indicating a much slower rate of metabolism. The primary metabolic pathway is shifted away from the metabolically labile heterocyclic ring to another part of the molecule.

Experimental Protocols for Assessing Metabolic Stability

The following are detailed, step-by-step methodologies for the two most common in vitro assays used to evaluate metabolic stability.

Liver Microsomal Stability Assay

This assay is a high-throughput and cost-effective method for assessing Phase I metabolism, primarily mediated by cytochrome P450 enzymes.[15]

Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 0.5-1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[16] Keep on ice.

    • Prepare a stock solution of the test compound (typically 1-10 mM in DMSO).

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[1][17]

    • Prepare positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM).[6]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile or methanol) containing an internal standard.[15]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[17]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).[15]

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[1]

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_mics Prepare Microsomes mix Mix Microsomes & Compound prep_mics->mix prep_comp Prepare Test Compound prep_comp->mix prep_nadph Prepare NADPH System initiate Initiate with NADPH prep_nadph->initiate pre_inc Pre-incubate at 37°C mix->pre_inc pre_inc->initiate quench Quench at Time Points initiate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Calculate t½ & CLint analyze->data G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis thaw_cells Thaw Hepatocytes add_cells Plate Hepatocytes thaw_cells->add_cells prep_comp Prepare Test Compound add_comp Add Compound prep_comp->add_comp add_cells->add_comp incubate Incubate at 37°C add_comp->incubate sample Sample at Time Points incubate->sample quench Quench & Lyse sample->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Calculate t½ & CLint analyze->data

Sources

A Comparative Analysis of the Antibacterial Efficacy of Azetidine-Quinolone Compounds and Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

A Special Report for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Quinolone Antibiotics

For decades, fluoroquinolones have been a cornerstone of antibacterial chemotherapy, valued for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2][3] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a direct assault on DNA replication, leading to bactericidal effects.[][5][6][7] However, the extensive use of these agents has inevitably led to the emergence of resistant bacterial strains, a growing global health concern that necessitates the development of novel antibacterial agents.[2][][8][9][10]

In the relentless pursuit of new therapeutic options, medicinal chemists have turned their attention to modifying the core quinolone structure.[11][12] One of the most promising avenues of investigation has been the incorporation of an azetidine ring at the C-7 position of the quinolone nucleus, giving rise to a new class of compounds: azetidine-quinolones.[13][14][15] This guide provides a comprehensive comparison of the antibacterial activity of these novel azetidine-quinolone compounds against their predecessors, the fluoroquinolones, supported by experimental data and a detailed examination of the underlying scientific principles.

Mechanism of Action: A Shared Target, A Nuanced Interaction

Both fluoroquinolones and azetidine-quinolone derivatives share the same fundamental mechanism of action: the disruption of bacterial DNA synthesis.[][16] They achieve this by targeting and stabilizing the complex formed between DNA and two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6][7]

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme is responsible for introducing negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[][17][18]

  • Topoisomerase IV: In Gram-positive bacteria, this enzyme's main role is to separate the interlinked daughter DNA molecules following replication.[][5][18]

By binding to the enzyme-DNA complex, these quinolone-based compounds effectively trap the enzymes in a state where they have cleaved the DNA but are unable to reseal the break.[6][7] This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.[5][10]

The key distinction in the activity between different quinolone derivatives, including the newer azetidine-quinolones, often lies in their differential affinity for these two enzymes and their ability to overcome existing resistance mechanisms.[13][14]

Experimental Protocols for Evaluating Antibacterial Activity

To objectively compare the efficacy of azetidine-quinolone compounds and fluoroquinolones, standardized in vitro susceptibility testing methods are employed. The following protocols are fundamental to generating the comparative data presented in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds (azetidine-quinolones and fluoroquinolones) are prepared in a suitable solvent. A series of two-fold serial dilutions are then made in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[19]

  • Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[21] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22]

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[23] The plates are then incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the specific microorganism being tested.[20][24]

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[19][20]

Diagram of Broth Microdilution Workflow:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Stock Solutions of Test Compounds C Serial Dilutions in 96-Well Plate A->C B Bacterial Culture D Standardized Inoculum B->D E Inoculation of Plate C->E D->E F Incubation (37°C, 16-20h) E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Well Diffusion Method for Preliminary Screening

The agar well diffusion method is a widely used qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance.[25][26] It is particularly useful for initial screening of novel compounds.

Step-by-Step Methodology:

  • Preparation of Inoculated Agar Plates: A standardized bacterial inoculum is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).[25][26]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.[27]

  • Application of Test Compounds: A fixed volume of each test compound solution (at a known concentration) is added to the respective wells.[25] A positive control (a known effective antibiotic) and a negative control (solvent) should also be included.[26]

  • Incubation: The plates are incubated under suitable conditions, typically at 37°C for 16-24 hours.[26]

  • Measurement of Inhibition Zones: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).[28] A larger zone of inhibition generally indicates greater antibacterial activity.

Comparative Antibacterial Activity: A Data-Driven Analysis

The true measure of a novel antibacterial agent lies in its performance against a panel of clinically relevant bacterial strains, including those resistant to existing therapies. The following tables summarize representative MIC data comparing novel azetidine-quinolones to established fluoroquinolones.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Gram-Positive Bacteria

Compound/BacteriumStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniae
Azetidine-Quinolone A 0.0047 - 0.3019[29]0.0047 - 0.3019[29]0.015 - 0.06
Azetidine-Quinolone B ≤0.008 - 0.0150.03 - 0.12≤0.008 - 0.03
Ciprofloxacin 0.12 - 0.51 - >640.5 - 2
Levofloxacin 0.12 - 0.51 - 320.5 - 1
Moxifloxacin 0.03 - 0.120.25 - 40.12 - 0.25

Note: Data is compiled from various sources and represents a general trend. Actual values may vary between specific studies.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Gram-Negative Bacteria

Compound/BacteriumEscherichia coliPseudomonas aeruginosaHaemophilus influenzae
Azetidine-Quinolone A 0.25 - 16.00[16]0.25 - 1≤0.008 - 0.015
Azetidine-Quinolone B ≤0.008 - 0.030.12 - 0.5≤0.008
Ciprofloxacin ≤0.008 - 0.030.12 - 0.5≤0.008 - 0.015
Levofloxacin ≤0.015 - 0.060.25 - 1≤0.015 - 0.03
Moxifloxacin ≤0.015 - 0.060.5 - 2≤0.015 - 0.03

Note: Data is compiled from various sources and represents a general trend. Actual values may vary between specific studies.

Analysis of In Vitro Data:

The compiled data consistently demonstrates that novel azetidine-quinolone compounds exhibit potent antibacterial activity, often surpassing that of older fluoroquinolones, particularly against Gram-positive organisms.[14][15] Notably, several azetidine-quinolone derivatives maintain significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a challenging pathogen for which many fluoroquinolones have lost efficacy due to resistance.[3][29]

Against Gram-negative bacteria, the performance of azetidine-quinolones is often comparable or slightly superior to that of established agents like ciprofloxacin and levofloxacin. The specific substitutions on the azetidine ring and the quinolone core play a crucial role in modulating the spectrum and potency of these compounds.[13][30]

Overcoming Resistance: A Key Advantage of Azetidine-Quinolones

Bacterial resistance to fluoroquinolones primarily arises from two mechanisms:

  • Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) reduce the binding affinity of the drug to its target enzymes.[8][9][17]

  • Reduced Drug Accumulation: This occurs through either decreased influx of the drug into the bacterial cell or increased efflux via multidrug resistance pumps.[7][17]

The structural modifications in azetidine-quinolones, particularly the novel substituents at the C-7 position, appear to confer an advantage in overcoming these resistance mechanisms. It is hypothesized that the unique stereochemistry and electronic properties of the azetidine moiety may allow for more robust interactions with the target enzymes, even in the presence of mutations that hinder the binding of older fluoroquinolones.[30] Furthermore, some azetidine-quinolones may be poorer substrates for efflux pumps, leading to higher intracellular concentrations.

Diagram of Quinolone Resistance Mechanisms:

ResistanceMechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Quinolone Quinolone (Fluoroquinolone or Azetidine-Quinolone) Target DNA Gyrase / Topoisomerase IV Quinolone->Target Inhibition EffluxPump Efflux Pump Quinolone->EffluxPump Expulsion Mutation Target-Site Mutations (gyrA, parC) Mutation->Target Alters binding site, reduces drug affinity Overexpression Efflux Pump Overexpression Overexpression->EffluxPump Increases drug expulsion

Caption: Primary mechanisms of bacterial resistance to quinolone antibiotics.

Conclusion and Future Outlook

The emergence of azetidine-quinolone compounds represents a significant advancement in the ongoing battle against bacterial infections. Their potent broad-spectrum activity, particularly against resistant Gram-positive pathogens, positions them as promising candidates for further clinical development.[14][29] The data strongly suggests that the strategic incorporation of the azetidine moiety at the C-7 position of the quinolone scaffold can effectively enhance antibacterial efficacy and circumvent common resistance mechanisms.

As research in this area continues, future investigations will likely focus on optimizing the pharmacokinetic and safety profiles of these novel compounds, with the ultimate goal of translating their impressive in vitro activity into clinically successful therapies. The development of new quinolone derivatives underscores the power of medicinal chemistry to innovate and address the critical challenge of antimicrobial resistance.[31]

References

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 2000(31), S24-S28. [Link]
  • Hooper, D. C. (2000). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 31(Supplement_2), S29-S33. [Link]
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
  • Rodríguez-Martínez, J. M., Cano, M. E., & Velasco, C. (2011). Plasmid-mediated quinolone resistance: an update. Journal of Infection and Chemotherapy, 17(2), 149-161. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1994). 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. Journal of Medicinal Chemistry, 37(24), 4195-4210. [Link]
  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801-810. [Link]
  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801-810. [Link]
  • Asif, M. (2016). The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. Current Pharmaceutical Research, 6(4), 1912-1929. [Link]
  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1), 40-61. [Link]
  • MSD Manual Professional Edition. (2023). Fluoroquinolones. [Link]
  • Al-Trawneh, H. (2022). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Journal of Chemical Education Research and Practice, 6(2), 402-409. [Link]
  • RegisteredNurseRN.com. (2022, December 12). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. YouTube. [Link]
  • Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone antibiotics. Microbiology, pharmacokinetics and clinical use. Drugs, 38(4), 581-605. [Link]
  • Wikipedia. (2024). Broth microdilution. [Link]
  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. [Link]
  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801-810. [Link]
  • Frigola, J., Vano, D., Torrens, A., Gomez-Gomar, A., Gubert, S., & Garcia-Granda, S. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(8), 1203-1215. [Link]
  • Trends in Microbiology. (2014, June 27). Fluoroquinolone resistance in bacteria. YouTube. [Link]
  • Sieniawska, E. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 27(19), 6496. [Link]
  • Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. International Journal of Antimicrobial Agents, 17(2), 85-90. [Link]
  • Science and Research. (2023, November 3).
  • Sridhar, J., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2845-2856. [Link]
  • Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [Link]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
  • Sutter, V. L., & Washington, J. A. (1976). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 10(4), 589-594. [Link]
  • Price, T. K., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e03043-23. [Link]
  • Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119. [Link]
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
  • BioWorld. (2024, August 26). Novel quinolone-derivative tackles microbial resistance. [Link]
  • In-silico design of novel quinolone derivatives as antibacterial agents. (2024, December 21). [Link]
  • Kumar, A., Kumar, A., & Kumar, V. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8682-8706. [Link]
  • Oliphant, C. M., & Green, G. M. (2002). Quinolones: a comprehensive review. American Family Physician, 65(3), 455-464. [Link]
  • Taylor & Francis. (2026, January 5).
  • MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. [Link]
  • Brieflands. (n.d.). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. [Link]
  • ResearchGate. (1995, November 3). Antibacterial Activity and Pharmacokinetics of Four New 7-Azetidinyl Fluoroquinolones. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (3-Methylazetidin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with (3-Methylazetidin-3-yl)methanol hydrochloride. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to handle this compound with the utmost safety and precision. The following procedures are grounded in established safety principles and data from analogous chemical structures to ensure a comprehensive and self-validating safety system in your laboratory.

Understanding the Hazard Landscape

This compound is a substituted azetidine derivative. The four-membered azetidine ring, while stable, possesses inherent ring strain that can influence its reactivity.[1] Azetidine-containing compounds are of significant pharmacological interest and are integral building blocks in medicinal chemistry.[2][3] However, their handling requires a thorough understanding of their potential hazards.

Based on data from safety data sheets (SDS) for closely related azetidine compounds, this compound should be regarded as a hazardous substance with the following potential effects:

  • Skin Irritation (Category 2): Causes skin irritation, which may manifest as redness, itching, or inflammation.[4][5]

  • Serious Eye Irritation (Category 2A): Can cause significant eye irritation, potentially leading to redness, pain, and damage if not promptly addressed.[4][5]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust particles may irritate the respiratory tract.[4][5]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion of the compound may be harmful.[5]

The hydrochloride salt form means the compound is likely a crystalline solid that may be hygroscopic (tendency to absorb moisture from the air). While specific toxicological data for this exact compound is limited, the azetidine moiety's structural similarity to the amino acid proline suggests a potential for biological activity. For instance, azetidine-2-carboxylic acid is known for its toxicity as it can be mistakenly incorporated into proteins in place of proline, leading to improper protein folding and cellular dysfunction.[6] This underscores the importance of minimizing direct exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Required PPE Specifications & Rationale
Eye Protection Safety goggles with side shields or a face shieldRationale: Protects against splashes of solutions and airborne dust particles, preventing serious eye irritation.[4][7]
Hand Protection Chemical-resistant gloves (Nitrile recommended)Rationale: Nitrile gloves offer good resistance to a range of chemicals, including weak acids and organic solvents, and are a suitable choice for handling azetidine compounds.[8][9] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[10] For prolonged handling or in case of a spill, consider double-gloving.
Body Protection Laboratory coatRationale: A standard lab coat protects skin and personal clothing from accidental contamination.[7]
Respiratory Protection NIOSH-approved N95 dust mask or higherRationale: Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of dust particles that can cause respiratory irritation.[7][10]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and step-by-step procedures outline the recommended operational plan.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Ventilation Work in a chemical fume hood or well-ventilated area Prep->Ventilation Weighing Carefully weigh the solid, avoiding dust generation Ventilation->Weighing Proceed to handling Dissolving Slowly add solid to the solvent Weighing->Dissolving Decontamination Decontaminate work surfaces Dissolving->Decontamination After use Storage Store in a tightly sealed container in a cool, dry place Storage->Decontamination After use Waste_Collection Collect waste in a labeled, sealed container Decontamination->Waste_Collection Disposal Neutralize and dispose of according to regulations Waste_Collection->Disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[7]

    • Don all required PPE as outlined in the table above.

    • Have a chemical spill kit readily accessible.

  • Handling the Solid:

    • When weighing the solid, do so carefully to avoid creating and dispersing dust.

    • As hydrochloride salts can be hygroscopic, minimize the time the container is open to the atmosphere to prevent moisture absorption, which can affect the compound's integrity and weighing accuracy.

    • Use clean, dry spatulas and glassware.

  • Preparing Solutions:

    • When dissolving, add the solid this compound to the solvent slowly while stirring.

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

    • Keep it away from incompatible materials such as strong oxidizing agents.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11]

    • Do not eat, drink, or smoke in the laboratory.

Emergency Procedures: Spill and Exposure Management

Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[10][12]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[5][10]

  • Inhalation: Move the affected individual to an area with fresh air. If they experience difficulty breathing, provide oxygen. If breathing has stopped, administer artificial respiration. Seek medical attention.[10][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Spill Management:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Ensure proper ventilation.

  • Containment: For small spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[14]

  • Neutralization:

    • For spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a designated waste container.[10]

    • For spills of solutions or for decontaminating the spill area, slowly add a weak base such as sodium bicarbonate (baking soda) or soda ash to neutralize the acidic hydrochloride.[15][16] The reaction is complete when fizzing stops.[16]

  • Collection and Cleanup:

    • Absorb the neutralized mixture with an inert material.[14]

    • Place the absorbed material into a clearly labeled, sealed container for hazardous waste.

    • Clean the spill area with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste material (including contaminated absorbents, gloves, and wipes) in a designated, sealed, and clearly labeled hazardous waste container.

  • Neutralization (for aqueous solutions):

    • In a well-ventilated area and in an appropriate container, slowly add a weak base like sodium bicarbonate to the aqueous waste solution while stirring.

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is neutral (between 6 and 8).[16]

  • Final Disposal: The neutralized waste can then be collected by your institution's hazardous waste management service. Always adhere to all federal, state, and local environmental regulations for chemical waste disposal.[17]

By adhering to these detailed procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications.
  • Standard Operating Procedure. (n.d.). Hydrochloric Acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid.
  • Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: (R)-(1-Methylazetidin-2-yl)methanol.
  • ChemicalBook. (2022, August 11). Safety Data Sheet: (3-METHYLPIPERIDIN-3-YL)METHANOL.
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • ChemicalBook. (2025, July 26). Safety Data Sheet: 3-METHYLAZETIDINE HYDROCHLORIDE.
  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET: Azetidine Hydrochloride.
  • MedChemExpress. (2025, October 31). 3-Methylazetidin-3-ol hydrochloride-SDS.
  • SPARROW. (2025, June 19). What are the safety precautions when handling azetidine?
  • University of California San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resistance: What You Need to Know.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: (S)-Piperidin-3-ylmethanol hydrochloride.
  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (1-Ethylazetidin-3-yl)methanol hydrochloride.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • HD-Supplies. (n.d.). This compound, min 97%, 1 gram.
  • Wikipedia. (n.d.). Azetidine.
  • University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines.
  • Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube.
  • BenchChem. (2025, December). Personal protective equipment for handling 3-Methyladipic acid.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Medline. (2014, February 17). SAFETY DATA SHEET: Methanol.
  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
  • PubMed. (2021, June 29). Azetidines of pharmacological interest.
  • Enamine. (n.d.). Azetidines.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove [Video]. YouTube.
  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Cenmed Enterprises. (n.d.). (1-methylazetidin-3-yl)methanol;hydrochloride (C007B-370909).
  • National Center for Biotechnology Information. (n.d.). (1-Methylazetidin-3-yl)methanol. PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methylazetidin-3-yl)methanol hydrochloride
Reactant of Route 2
(3-Methylazetidin-3-yl)methanol hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.